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Foundational

The Essential Poison: A Technical Guide to the Role of Cyclic di-AMP in Bacterial Physiology

For Researchers, Scientists, and Drug Development Professionals Abstract Cyclic di-AMP (c-di-AMP) has emerged as a critical second messenger in a wide range of bacteria, playing a pivotal role in regulating fundamental p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic di-AMP (c-di-AMP) has emerged as a critical second messenger in a wide range of bacteria, playing a pivotal role in regulating fundamental physiological processes. Unlike many other second messengers, c-di-AMP is often essential for bacterial viability, yet its accumulation can be toxic, earning it the moniker of an "essential poison".[1][2] This delicate balance underscores its importance as a tightly regulated signaling molecule. This in-depth technical guide provides a comprehensive overview of c-di-AMP signaling, from its synthesis and degradation to its diverse effector molecules and its multifaceted impact on bacterial physiology. We will delve into the core mechanisms by which c-di-AMP governs cell wall homeostasis, potassium transport, DNA integrity, and virulence. Furthermore, this guide will provide detailed experimental protocols for the quantification of c-di-AMP and the identification of its binding partners, and explore the potential of the c-di-AMP signaling pathway as a novel target for antimicrobial drug development.

Introduction: The Ubiquitous Second Messenger

Cyclic di-AMP is a signaling nucleotide found in many Gram-positive bacteria, some Gram-negative species, and even archaea.[3] It belongs to a class of ubiquitous nucleotide second messengers, which also includes cyclic AMP (cAMP), cyclic GMP (cGMP), and cyclic di-GMP (c-di-GMP).[3] These molecules act as intracellular signals, translating external or internal stimuli into specific cellular responses. The c-di-AMP signaling network is a dynamic system involving enzymes for its synthesis and degradation, and a diverse array of effector proteins and RNA riboswitches that sense and respond to changes in its intracellular concentration.[1][4] Its discovery has unveiled a new layer of regulation in bacterial physiology, with profound implications for our understanding of bacterial survival, adaptation, and pathogenesis.

The Metabolism of c-di-AMP: A Tightly Controlled Equilibrium

The intracellular concentration of c-di-AMP is meticulously controlled by the coordinated activities of two classes of enzymes: diadenylate cyclases (DACs) that synthesize it, and phosphodiesterases (PDEs) that degrade it.[1][5] This precise regulation is crucial, as both the absence and overaccumulation of c-di-AMP can be detrimental to the cell.[6][7]

Synthesis: The Role of Diadenylate Cyclases (DACs)

Diadenylate cyclases catalyze the condensation of two ATP molecules to form c-di-AMP.[1][5] Bacteria can possess one or multiple DACs, each often responding to different cellular signals. For instance, in Bacillus subtilis, three distinct DACs have been identified:

  • DisA: This DNA-integrity scanning protein synthesizes c-di-AMP, acting as a checkpoint for DNA damage before the initiation of sporulation.[1][8][9] Its activity is inhibited upon binding to damaged DNA.[1][10]

  • CdaA: This membrane-associated DAC is primarily involved in controlling cell wall homeostasis.[6][8]

  • CdaS: The expression of this DAC is specific to the process of sporulation.[5][8]

Degradation: The Function of Phosphodiesterases (PDEs)

Phosphodiesterases hydrolyze the phosphodiester bonds of c-di-AMP, breaking it down into 5'-phosphoadenylyl-3'-adenosine (pApA) or two molecules of AMP.[1][5] This degradation is essential to prevent the toxic accumulation of c-di-AMP.[6] In B. subtilis, two PDEs, GdpP and PgpH, are responsible for c-di-AMP degradation.[2][6]

Diagram: The c-di-AMP Signaling Pathway

c_di_AMP_Signaling cluster_synthesis Synthesis cluster_signaling Signaling cluster_degradation Degradation cluster_effectors Effectors & Cellular Responses ATP 2 ATP DACs Diadenylate Cyclases (e.g., DisA, CdaA, CdaS) ATP->DACs cdiAMP c-di-AMP DACs->cdiAMP Synthesis PDEs Phosphodiesterases (e.g., GdpP, PgpH) cdiAMP->PDEs Degradation Proteins Effector Proteins (KtrA, PstA, PC, etc.) cdiAMP->Proteins Binding Riboswitch Riboswitches (ydaO) cdiAMP->Riboswitch Binding pApA pApA / 2 AMP PDEs->pApA Responses Physiological Responses - K+ Homeostasis - Cell Wall Synthesis - DNA Damage Repair - Virulence Proteins->Responses Riboswitch->Responses

Caption: Overview of the c-di-AMP signaling pathway.

The Diverse Roles of c-di-AMP in Bacterial Physiology

c-di-AMP influences a wide array of cellular processes by binding to a variety of effector molecules, including proteins and RNA riboswitches.[1][5] This allows for a multifaceted regulatory network that enables bacteria to adapt to changing environmental conditions.

Potassium Homeostasis: A Central Role

One of the most well-characterized roles of c-di-AMP is the regulation of potassium (K+) homeostasis.[1][6] Maintaining the appropriate intracellular K+ concentration is critical for many cellular functions, including turgor pressure regulation, pH homeostasis, and enzyme activity. c-di-AMP exerts its control by directly binding to and modulating the activity of K+ transporters.[1][11][12] Generally, high levels of c-di-AMP inhibit K+ uptake and promote K+ export, preventing the accumulation of toxic levels of this ion.[1][11]

Cell Wall Homeostasis and Antibiotic Resistance

c-di-AMP plays a crucial role in maintaining the integrity of the bacterial cell wall.[6][13] Alterations in c-di-AMP levels can affect susceptibility to cell wall-targeting antibiotics, such as β-lactams.[1][14] In many bacteria, elevated c-di-AMP levels are associated with increased resistance to these antibiotics, often due to changes in peptidoglycan cross-linking and cell wall thickness.[15][16][17] This has significant implications for the development of antibiotic resistance in clinical settings.

DNA Damage Response and Sporulation

The diadenylate cyclase DisA links DNA integrity to developmental processes like sporulation in B. subtilis.[9] When DisA detects DNA damage, its c-di-AMP synthesis activity is inhibited, leading to a decrease in intracellular c-di-AMP levels.[1][10] This drop in c-di-AMP concentration serves as a signal to delay sporulation until the DNA is repaired, ensuring the fidelity of genetic information passed on to the spore.[9][18]

Virulence and Host-Pathogen Interactions

In pathogenic bacteria, c-di-AMP signaling is often intertwined with virulence.[13][19] It can regulate the expression of virulence factors and is essential for the establishment of infection in some pathogens.[7][14] Furthermore, c-di-AMP can be secreted by bacteria and recognized by the host's innate immune system, triggering an immune response.[3][20] This interaction highlights the role of c-di-AMP as a key molecule in the dialogue between bacteria and their hosts.

c-di-AMP Effector Molecules: The Decoders of the Signal

The physiological effects of c-di-AMP are mediated through its binding to a diverse set of effector molecules. These include a variety of proteins with different functions and a class of RNA molecules known as riboswitches.

Protein Effectors

A growing number of c-di-AMP binding proteins have been identified across different bacterial species. These proteins often contain conserved c-di-AMP binding domains, such as the RCK_C domain.[6] The binding of c-di-AMP to these proteins can either activate or inhibit their function, leading to a downstream cellular response.

Table 1: Selected c-di-AMP Effector Proteins and their Binding Affinities

Effector ProteinOrganismFunctionDissociation Constant (Kd)Reference
KtrA (RCK_C domain)Staphylococcus aureusPotassium transporter gating component369.0 ± 44.4 nM[6][14]
KtrCBacillus subtilisPotassium transporter gating component~30 nM[14][20]
KdpD (USP domain)Staphylococcus aureusSensor kinase for potassium uptake2 ± 0.18 µM
KhtTBacillus subtilisPotassium exporter~130 nM[2][11]
DarABacillus subtilisPII-like signal transduction protein-[11][16]
CdgRAnabaena sp.c-di-GMP binding effector (cross-reactivity)2.66 ± 0.6 μM[13]
ComFBBacillus subtilisCompetence protein121 µM[14]
Riboswitches

In addition to proteins, c-di-AMP can also bind to RNA riboswitches.[8] The ydaO riboswitch, found in many bacteria, is a prime example.[5][8] Binding of c-di-AMP to this riboswitch, which is typically located in the 5' untranslated region of mRNAs, can regulate the expression of downstream genes, often those involved in osmotic stress responses and ion transport.[1][8] The affinity of the ydaO riboswitch for c-di-AMP is remarkably high, with a dissociation constant in the picomolar to low nanomolar range, highlighting its sensitivity to changes in c-di-AMP levels.[8]

Experimental Methodologies for Studying c-di-AMP

Investigating the role of c-di-AMP in bacterial physiology requires robust methods for its quantification and the identification of its binding partners.

Quantification of c-di-AMP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of c-di-AMP in bacterial cell extracts.[2]

Protocol: c-di-AMP Extraction and Quantification

1. Cell Lysis and Nucleotide Extraction: a. Grow bacterial cultures to the desired optical density. b. Harvest cells by centrifugation at 4°C. c. Resuspend the cell pellet in an ice-cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water). d. Lyse the cells using methods such as bead beating or sonication on ice. e. Centrifuge the lysate at high speed to pellet cell debris. f. Collect the supernatant containing the nucleotides.

2. Sample Preparation: a. Evaporate the supernatant to dryness using a vacuum concentrator. b. Resuspend the dried nucleotide extract in a suitable buffer for LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. Separate the nucleotides using a reversed-phase HPLC column. b. Detect and quantify c-di-AMP using a triple-quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. c. Use a stable isotope-labeled c-di-AMP internal standard for accurate quantification.

Identification of c-di-AMP Binding Proteins

Identifying the proteins that interact with c-di-AMP is crucial for elucidating its signaling pathways. Affinity pull-down assays are a common and effective method for this purpose.[14]

Diagram: Workflow for Identifying c-di-AMP Binding Proteins

Caption: A typical workflow for an affinity pull-down assay.

Protocol: Affinity Pull-Down Assay

1. Preparation of Affinity Matrix: a. Couple biotinylated c-di-AMP to streptavidin-coated magnetic beads or agarose resin. b. As a negative control, prepare beads coupled with biotin alone.

2. Protein Binding: a. Incubate the c-di-AMP-coupled beads and control beads with a bacterial cell lysate. b. Allow sufficient time for the binding of c-di-AMP receptor proteins to the beads.

3. Washing: a. Wash the beads several times with a suitable wash buffer to remove non-specifically bound proteins.

4. Elution: a. Elute the specifically bound proteins from the beads using a high concentration of free c-di-AMP or by changing the buffer conditions (e.g., high salt or low pH).

5. Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Visualize the proteins by staining (e.g., Coomassie blue or silver stain). c. Excise protein bands that are specifically enriched in the c-di-AMP pull-down compared to the control. d. Identify the proteins by mass spectrometry.

c-di-AMP Signaling as a Target for Drug Development

The essentiality of c-di-AMP in many pathogenic bacteria makes its signaling pathway an attractive target for the development of novel antimicrobial agents.[6] Targeting the enzymes involved in c-di-AMP synthesis or degradation, or blocking the interaction of c-di-AMP with its effector proteins, could represent new strategies to combat bacterial infections, particularly those caused by antibiotic-resistant strains.[8][19] The link between elevated c-di-AMP levels and resistance to existing antibiotics further highlights the therapeutic potential of modulating this signaling pathway.[3][15][16]

Conclusion

The discovery of c-di-AMP has fundamentally advanced our understanding of bacterial signaling and physiology. This "essential poison" acts as a master regulator, fine-tuning a multitude of cellular processes in response to environmental cues. Its intricate network of synthesis, degradation, and effector interactions presents a fascinating area of ongoing research. For drug development professionals, the c-di-AMP signaling pathway offers a promising frontier for the discovery of new antibacterial therapies that could help address the growing challenge of antibiotic resistance. A deeper understanding of the molecular mechanisms governing c-di-AMP signaling will undoubtedly pave the way for innovative strategies to control bacterial growth and virulence.

References

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  • Woodward, J. J., et al. (2010). c-di-AMP secreted by Listeria monocytogenes activates a host type I interferon response. Science, 328(5986), 1703–1705. [Link]

  • Fahmi, T., et al. (2017). c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. Genes, 8(8), 197. [Link]

  • Zhu, Y., et al. (2023). C-di-AMP levels modulate Staphylococcus aureus cell wall thickness, response to oxidative stress, and antibiotic resistance and tolerance. Microbiology Spectrum, 11(6), e01633-23. [Link]

  • Burhenne, H., & Kaever, V. (2013). Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS. In Cyclic Nucleotide Signaling in Plants (pp. 27-37). Humana Press. [Link]

  • Mehne, F. M., et al. (2013). An Essential Poison: Synthesis and Degradation of Cyclic Di-AMP in Bacillus subtilis. Journal of Bacteriology, 195(20), 4710–4721. [Link]

  • Hu, B., et al. (2023). A c-di-GMP binding effector controls cell size in a cyanobacterium. Proceedings of the National Academy of Sciences, 120(13), e2219438120. [Link]

  • Corrigan, R. M., et al. (2011). c-di-AMP is a new second messenger in Staphylococcus aureus with a role in controlling cell size and envelope stress. PLoS Pathogens, 7(9), e1002217. [Link]

  • Moscoso, J. A., et al. (2016). Binding of Cyclic Di-AMP to the Staphylococcus aureus Sensor Kinase KdpD Occurs via the Universal Stress Protein Domain and Downregulates the Expression of the Kdp Potassium Transporter. mBio, 7(5), e01438-16. [Link]

  • Gundlach, J., et al. (2015). Identification of c-di-AMP-Binding Proteins Using Magnetic Beads. In Cyclic Nucleotide Signaling (pp. 147-157). Humana Press. [Link]

  • Stülke, J., & Krüger, L. (2020). The many roles of cyclic di-AMP to control the physiology of Bacillus subtilis. FEMS Microbiology Reviews, 44(6), 736–748. [Link]

  • Ebner, P., et al. (2021). ERAdP binds to c-di-AMP with much higher affinity than STING. Nature Immunology, 22(5), 565–575. [Link]

  • Blauenburg, B., et al. (2017). Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae. Frontiers in Microbiology, 8, 1327. [Link]

  • Corrigan, R. M., et al. (2013). Systematic identification of conserved bacterial c-di-AMP receptor proteins. Proceedings of the National Academy of Sciences, 110(22), 9084–9089. [Link]

  • Mehne, F. M., et al. (2013). Cyclic di-AMP homeostasis in Bacillus subtilis: both lack and high level accumulation of the nucleotide are detrimental for cell growth. Journal of Biological Chemistry, 288(3), 2004–2017. [Link]

  • Luo, Y., & Helmann, J. D. (2012). Analysis of the role of Bacillus subtilis σM in β-lactam resistance reveals an essential role for c-di-AMP in peptidoglycan homeostasis. Molecular Microbiology, 83(3), 623–639. [Link]

  • Irie, Y., & Parsek, M. R. (2014). LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP. In Pseudomonas Methods and Protocols (pp. 269-278). Humana Press. [Link]

  • He, J., et al. (2020). Cyclic-di-AMP signalling in lactic acid bacteria. FEMS Microbiology Reviews, 44(4), 435–451. [Link]

  • Sureka, K., et al. (2014). The cyclic dinucleotide c-di-AMP is an allosteric regulator of metabolic enzyme function. Cell, 158(6), 1389–1401. [Link]

  • Quintana, I., et al. (2021). c-di-AMP, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter. Proceedings of the National Academy of Sciences, 118(14), e2023533118. [Link]

  • Dey, B., et al. (2017). c-di-AMP is essential for the virulence of Enterococcus faecalis. Infection and Immunity, 85(12), e00574-17. [Link]

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  • Oppenheimer-Shaanan, Y., et al. (2011). c-di-AMP reports DNA integrity during sporulation in Bacillus subtilis. The EMBO Journal, 30(18), 3855–3864. [Link]

  • Meeske, A. J., et al. (2015). DisA and c-di-AMP Act at the Intersection Between DNA-damage Response and Stress Homeostasis in Exponentially Growing Bacillus Subtilis Cells. DNA Repair, 27, 1–8. [Link]

  • Ren, A., & Patel, D. J. (2014). c-di-AMP binds the ydaO riboswitch in two pseudo-symmetry-related pockets. Nature Chemical Biology, 10(10), 780–786. [Link]

  • Campos, M., et al. (2014). Role of c-di-AMP in DisA-mediated DNA damage response. mBio, 5(2), e01032-14. [Link]

  • Bai, Y., et al. (2014). c-di-AMP, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter. Proceedings of the National Academy of Sciences, 111(42), 15152-15157. [Link]

  • Gundlach, J., et al. (2015). Identification, characterization, and structure analysis of the cyclic di-AMP-binding PII-like signal transduction protein DarA. Journal of Biological Chemistry, 290(6), 3069–3080. [Link]

  • Gao, A., & Serganov, A. (2014). Structural insights into recognition of c-di-AMP by the ydaO riboswitch. Nature Chemical Biology, 10(10), 787–792. [Link]

  • Commichau, F. M., et al. (2018). c-di-AMP determines the hierarchical organization of bacterial RCK proteins. Proceedings of the National Academy of Sciences, 115(20), 5233-5238. [Link]

  • Foster, A. J., et al. (2024). Bacterial cell volume regulation and the importance of cyclic di-AMP. Microbiology and Molecular Biology Reviews, 88(2), e00181-23. [Link]

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Exploratory

The c-di-AMP Signaling Network in Gram-Positive Bacteria: Mechanisms, Quantification, and Therapeutic Horizons

Executive Summary: The "Essential Poison" Paradigm While cyclic di-guanosine monophosphate (c-di-GMP) is widely recognized as the master regulator of the motile-to-sessile transition in Gram-negative bacteria, cyclic di-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Essential Poison" Paradigm

While cyclic di-guanosine monophosphate (c-di-GMP) is widely recognized as the master regulator of the motile-to-sessile transition in Gram-negative bacteria, cyclic di-adenosine monophosphate (c-di-AMP) has emerged as an equally critical, yet fundamentally distinct, second messenger primarily utilized by Gram-positive bacteria.

Unlike most signaling molecules, c-di-AMP is an "essential poison." Its complete absence is lethal under standard growth conditions, yet its overaccumulation is highly toxic to the cell (1)[1]. This tight homeostatic requirement dictates its role in regulating fundamental physiological processes: cell wall homeostasis, potassium ion channel gating, DNA damage repair, and osmotic stress adaptation (2)[2]. Furthermore, bacterially produced c-di-AMP acts as a vita-PAMP (viability-associated pathogen-associated molecular pattern), triggering the host's innate immune response via the STING pathway during infection (3)[3].

This technical guide dissects the enzymatic machinery of c-di-AMP signaling, outlines the causality behind analytical challenges, and provides a self-validating LC-MS/MS protocol for absolute quantification—a critical workflow for researchers and drug development professionals targeting this pathway.

Core Enzymatic Machinery & Effector Binding

The intracellular concentration of c-di-AMP is strictly governed by the opposing activities of diadenylate cyclases (DACs) and phosphodiesterases (PDEs).

  • Synthesis: c-di-AMP is synthesized from two molecules of ATP by enzymes containing a conserved DAC domain (e.g., CdaA, DisA, CdaS). CdaA is a membrane-bound cyclase conserved across nearly all Firmicutes and is functionally linked to peptidoglycan biosynthesis via its interaction with the glucosamine-6-phosphate mutase GlmM (1)[1].

  • Degradation: Degradation into linear pApA or AMP is catalyzed by PDEs containing either a DHH/DHHA1 domain (e.g., GdpP) or an HD domain (e.g., PgpH).

  • Receptor Binding: c-di-AMP exerts its regulatory effects by binding to specific protein receptors (like KtrA for potassium transport and DarA) or directly to RNA elements (such as the ydaO riboswitch) (2)[2].

pathway ATP 2 x ATP DAC Diadenylate Cyclases (CdaA, DisA, CdaS) ATP->DAC cdiAMP c-di-AMP DAC->cdiAMP Synthesis PDE Phosphodiesterases (GdpP, PgpH) cdiAMP->PDE Receptors Effectors & Receptors (KtrA, DarA, ydaO, STING) cdiAMP->Receptors Binding AMP pApA / AMP PDE->AMP Degradation Phenotypes Cellular Outputs (Osmoregulation, DNA Repair, Host Immunity) Receptors->Phenotypes Regulation

Core c-di-AMP signaling network: synthesis, degradation, and effector binding.

Systems-Level Phenotypes Across Pathogens

Because c-di-AMP pathways rarely co-exist with c-di-GMP pathways in the same organism, Gram-positive bacteria have evolved to rely heavily on c-di-AMP for environmental adaptation. The table below summarizes the distribution of these components across key pathogens.

Bacterial SpeciesSynthetases (DACs)Phosphodiesterases (PDEs)Key Receptors/EffectorsPrimary Phenotypes Regulated
Bacillus subtilis DisA, CdaA, CdaSGdpP, PgpHKtrA, KtrC, ydaO riboswitchDNA repair, sporulation, osmoregulation
Staphylococcus aureus CdaAGdpP (Pde2)KtrA, PstA, CpaACell wall homeostasis, antibiotic resistance
Listeria monocytogenes CdaAGdpP, PgpHPca, CbpA, CbpBVirulence, host STING activation
Streptococcus pneumoniae CdaAPde1, Pde2CabPGrowth, biofilm formation, virulence

Analytical Challenges and Causality in Experimental Design

Quantifying c-di-AMP is notoriously difficult due to its low intracellular concentration (often <1 pmol/mg of biomass) and rapid enzymatic turnover. As an Application Scientist, I emphasize that standard extraction protocols often fail because they do not account for the causality of enzymatic artifacts .

If bacterial cells are harvested via standard centrifugation without metabolic quenching, the stress of centrifugation induces rapid c-di-AMP synthesis or degradation, rendering the final measurement an artifact of the harvesting process rather than a true reflection of the physiological state. Furthermore, matrix effects during mass spectrometry (ion suppression) can skew absolute quantification. Therefore, a self-validating system requires immediate metabolic quenching and the use of heavy-isotope internal standards.

workflow Culture Bacterial Culture (Log Phase) Quench Metabolic Quenching (Cold Methanol/Acetonitrile) Culture->Quench Extract Nucleotide Extraction & Centrifugation Quench->Extract Spike Spike Internal Standard (Heavy Isotope c-di-AMP) Extract->Spike LCMS Reversed-Phase LC-MS/MS (SRM/MRM Mode) Spike->LCMS Data Data Analysis & Absolute Quantification LCMS->Data

Self-validating LC-MS/MS workflow for robust c-di-AMP quantification.

Protocol: Self-Validating Absolute Quantification of c-di-AMP via LC-MS/MS

This protocol is designed to eliminate artifactual turnover and correct for extraction losses, ensuring high trustworthiness of the resulting data (4)[4].

Step 1: Rapid Metabolic Quenching
  • Procedure: Directly inject 5 mL of mid-log phase bacterial culture into 10 mL of pre-chilled (-80°C) quenching solution (40:40:20 Methanol:Acetonitrile:Water).

  • Causality: The extreme cold and high organic solvent concentration instantaneously denature DACs and PDEs. This freezes the intracellular c-di-AMP pool exactly as it was in the flask, preventing stress-induced enzymatic turnover during the subsequent centrifugation steps.

Step 2: Internal Standard Spiking & Lysis
  • Procedure: Spike the quenched mixture with a known concentration (e.g., 50 nM) of heavy-isotope labeled c-di-AMP (e.g., 13C20​ , 15N10​ -c-di-AMP). Perform mechanical lysis using a bead beater for 3 cycles of 45 seconds at 4°C.

  • Causality: Spiking before lysis and extraction ensures that any physical loss of the analyte during pelleting or phase separation is proportionally mirrored by the internal standard. This makes the protocol self-validating; the final ratio of light-to-heavy isotopes remains constant regardless of extraction efficiency.

Step 3: Protein Precipitation and Concentration
  • Procedure: Centrifuge the lysate at 20,000 × g for 15 minutes at 4°C. Transfer the nucleotide-rich supernatant to a new tube and evaporate to dryness using a vacuum concentrator (SpeedVac). Reconstitute the pellet in 100 µL of HPLC-grade water.

  • Causality: Removing proteins prevents column clogging and reduces ion suppression in the MS source. Concentrating the sample is necessary to bring the low-abundance c-di-AMP into the linear dynamic range of the mass spectrometer.

Step 4: Reversed-Phase LC-MS/MS (SRM Mode)
  • Procedure: Inject 10 µL onto a C18 reversed-phase column. Use a gradient of 10 mM ammonium acetate (pH 6.0) and methanol. Operate the triple-quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) positive ionization mode. Monitor the specific transition for endogenous c-di-AMP ( m/z 659.1 328.1) and the heavy standard ( m/z 689.1 343.1).

  • Causality: Reversed-phase chromatography separates c-di-AMP from highly abundant, structurally similar molecules like ATP or linear pApA. The SRM transitions ensure absolute specificity, as only molecules that possess both the correct parent mass and the specific fragmentation pattern will be quantified.

Drug Development Perspectives

Because c-di-AMP is essential for the survival of many Gram-positive pathogens but absent in mammalian host cells, the enzymatic machinery governing its synthesis is a highly attractive target for novel antimicrobials.

Recent high-throughput screening efforts have identified small-molecule DAC inhibitors, such as ST056083 and IPA-3, which successfully suppress c-di-AMP levels and inhibit the growth of Gram-positive bacteria without affecting Gram-negative species like E. coli (5)[5]. Furthermore, because c-di-AMP acts as a potent STING agonist, modulating bacterial c-di-AMP production or engineering c-di-AMP-overproducing attenuated strains holds significant promise for vaccine adjuvant development and cancer immunotherapy.

References

  • c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria MDPI - Genes, 2017.
  • An Essential Poison: Synthesis and Degradation of Cyclic Di-AMP in Bacillus subtilis American Society for Microbiology (ASM) - Journal of Bacteriology, 2015/2016.
  • The role of bacterial cyclic di-adenosine monophosphate in the host immune response Frontiers in Immunology, 2022.
  • Cyclic-di-AMP signalling in lactic acid bacteria Oxford University Press (OUP) - FEMS Microbiology Reviews, 2023.
  • An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP)

Sources

Foundational

Cyclic di-Adenosine Monophosphate (c-di-AMP): Mechanistic Insights, Quantification, and Therapeutic Potential

Executive Summary Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a ubiquitous and essential second messenger across diverse bacterial and archaeal lineages. Unlike cyclic AMP (cAMP) or cyclic di-GMP (c-di-GM...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a ubiquitous and essential second messenger across diverse bacterial and archaeal lineages. Unlike cyclic AMP (cAMP) or cyclic di-GMP (c-di-GMP), c-di-AMP is unique in its dual nature: it is absolutely essential for growth in many Gram-positive bacteria, yet highly toxic when accumulated beyond physiological thresholds[1]. This whitepaper provides a comprehensive technical analysis of c-di-AMP, detailing its discovery, enzymatic regulation, physiological functions, and the rigorous analytical methodologies required for its quantification.

The Discovery of c-di-AMP

The identification of c-di-AMP as a biological signaling molecule occurred serendipitously in 2008 during the crystallographic characterization of the DNA integrity scanning protein (DisA) from the thermophilic bacterium Thermotoga maritima[2]. Researchers observed an unexpected electron density map within the DisA crystal structure, which was subsequently resolved as two adenosine triphosphate (ATP) molecules condensed into a cyclic dinucleotide via two 3′,5′-phosphodiester bonds[3]. This discovery established c-di-AMP as a novel second messenger and identified the DisA_N domain as the first known diadenylate cyclase (DAC)[2].

Enzymatic Architecture: Biosynthesis and Degradation

The intracellular concentration of c-di-AMP is tightly governed by the opposing activities of diadenylate cyclases (DACs) and phosphodiesterases (PDEs).

  • Biosynthesis: c-di-AMP is synthesized from two molecules of ATP by DACs, which all share the conserved DisA_N domain[3]. Model organisms like Bacillus subtilis encode multiple DACs—such as DisA (linked to DNA damage sensing), CdaA (membrane-anchored, linked to cell wall homeostasis), and CdaS (sporulation-specific)[3].

  • Degradation: To prevent toxic accumulation, c-di-AMP is hydrolyzed by specialized PDEs. These enzymes typically contain DHH/DHHA1 domains (e.g., GdpP, PdeA) or HD domains (e.g., PgpH)[4]. The degradation process is a two-step reaction: c-di-AMP is first cleaved into a linear intermediate, phosphoadenylyl-(3′→5′)-adenosine (pApA), which is subsequently hydrolyzed into two molecules of AMP[4].

G ATP 2x ATP DAC Diadenylate Cyclases (e.g., DisA, CdaA) ATP->DAC Binding & Catalysis cdiAMP c-di-AMP DAC->cdiAMP Condensation PDE Phosphodiesterases (e.g., GdpP, PgpH) cdiAMP->PDE Hydrolysis pApA pApA (Linear Intermediate) PDE->pApA Cleavage AMP 2x AMP pApA->AMP Final Degradation

c-di-AMP Synthesis and Degradation Enzymatic Pathway

Physiological Function and Receptor Mechanisms

c-di-AMP regulates a vast array of physiological processes by binding to specific receptor proteins and riboswitches.

  • Osmoregulation and Potassium Homeostasis: The primary function of c-di-AMP is the maintenance of cellular turgor. Under hypoosmotic conditions, c-di-AMP binds to the RCK_C domains of potassium transport proteins (e.g., KtrA, CpaA), allosterically inhibiting K+ uptake to prevent cell lysis[1].

  • Transcriptional and Translational Control: c-di-AMP binds to the highly conserved ydaO riboswitch family. In organisms like Corynebacterium glutamicum, this interaction modulates the translation of genes critical for cell wall remodeling, such as the peptidase nlpC[4].

  • Essentiality: The essentiality of c-di-AMP in many bacteria stems from its multilevel control over complex homeostatic processes. If bacteria are cultivated on minimal media with low concentrations of osmotically active compounds, the requirement for c-di-AMP can sometimes be bypassed, highlighting its role as a master regulator of osmotic stress[1].

G cdiAMP Intracellular c-di-AMP Pool Receptors Receptor Proteins (e.g., KtrA, CpaA) cdiAMP->Receptors Binding (RCK_C domain) Riboswitches ydaO Riboswitches cdiAMP->Riboswitches mRNA Binding STING Host STING Pathway (During Infection) cdiAMP->STING Secretion / Lysis K_Transport Inhibition of K+ Uptake (Osmoregulation) Receptors->K_Transport Allosteric Control Gene_Exp Modulation of Gene Expression (Cell Wall Homeostasis) Riboswitches->Gene_Exp Translational Control Immunity Type I Interferon Response (Innate Immunity) STING->Immunity Kinase Cascade Activation

c-di-AMP Intracellular Signaling and Host Immune Activation Pathway

Host-Microbe Interactions and Drug Development

Beyond bacterial physiology, c-di-AMP plays a pivotal role in host-pathogen interactions. When pathogenic bacteria (e.g., Listeria monocytogenes) invade mammalian host cells, secreted c-di-AMP is detected by the cytosolic surveillance protein STING (Stimulator of Interferon Genes)[5]. This triggers a robust Type I interferon innate immune response[5].

Therapeutic Implications:

  • Novel Antimicrobials: Because the c-di-AMP signaling network is essential for the survival of many Gram-positive pathogens but entirely absent in eukaryotes, DACs represent highly attractive targets for novel narrow-spectrum antibiotics[1].

  • Vaccine Adjuvants: The potent activation of the STING pathway has led to the investigation of c-di-AMP as a mucosal vaccine adjuvant, capable of eliciting strong humoral and cellular immune responses.

Experimental Methodologies: Precision Quantification

Quantifying c-di-AMP in bacterial lysates requires high sensitivity and specificity due to its low intracellular abundance and rapid turnover. The gold standard for quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[6],[7].

Self-Validating Protocol: LC-MS/MS Quantification Workflow

Step 1: Fast Filtration and Cold Quenching

  • Action: Harvest bacterial cultures via rapid vacuum filtration and immediately submerge the filter in a cold quenching solution (e.g., -20°C acetonitrile/methanol/water).

  • Causality: Immediate temperature drop and solvent-induced denaturation halt the highly active PDEs and DACs, preventing artifactual degradation or synthesis of c-di-AMP post-sampling.

Step 2: Solvent Extraction and Internal Standardization

  • Action: Add a known concentration of an internal standard (e.g., c-di-GMP or a heavy-isotope labeled c-di-AMP) and subject the sample to repeated freeze-thaw cycles in liquid nitrogen, followed by boiling for 10 minutes[6].

  • Causality: Boiling ensures complete lysis and precipitation of cellular proteins. The internal standard corrects for matrix-induced ion suppression during electrospray ionization (ESI) and variations in extraction efficiency, ensuring a self-validating quantitative baseline.

Step 3: Chromatographic Separation

  • Action: Inject the clarified extract onto a Reversed-Phase (RP) C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column[7].

  • Causality: c-di-AMP is highly polar. HILIC provides superior retention for cyclic dinucleotides compared to standard RP-HPLC, separating c-di-AMP from abundant mononucleotides (ATP, AMP) that could cause mass spectrometer saturation[7].

Step 4: MS/MS (MRM) Detection

  • Action: Operate the triple-quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transition for c-di-AMP (e.g., precursor ion m/z 659 → product ion m/z 330)[8].

  • Causality: The m/z 330 fragment corresponds to the protonated AMP molecule. Monitoring this specific transition filters out background biological noise, providing absolute structural specificity and allowing for a Limit of Quantitation (LOQ) in the sub-nanomolar range[7].

G Quench 1. Fast Filtration & Cold Quenching Extract 2. Solvent Extraction & Internal Std Quench->Extract LC 3. HPLC/UHPLC Separation Extract->LC MS 4. MS/MS (MRM) Detection LC->MS

LC-MS/MS Experimental Workflow for c-di-AMP Quantification

Quantitative Data Summary

The following table summarizes established c-di-AMP concentrations and analytical limits across different experimental models, demonstrating the dynamic range required for accurate profiling.

Organism / Assay SystemAnalytical MethodTarget AnalyteTypical Concentration / Limit of Quantitation (LOQ)Reference
Mycoplasma pneumoniae (in vivo)LC-MS/MS (SRM)c-di-AMP~489 – 958 nM (per mg cell volume)[6]
Streptococcus mitis (in vivo)UHPLC-MS/MSc-di-AMP< 1 pmol / mg biomass[7]
Mycobacterium smegmatis (in vitro)HPLC-UV/MSc-di-AMPLOQ ~0.72 nM[7],[8]

References

  • Witte G, et al. (2008). "Structural biochemistry of a bacterial checkpoint protein reveals diadenylate cyclase activity regulated by DNA recombination intermediates." Molecular Cell. URL: [Link]

  • Commichau FM, et al. (2019). "A decade of research on the second messenger c-di-AMP." FEMS Microbiology Reviews. URL:[Link]

  • Mehne S, et al. (2017). "Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae." Frontiers in Microbiology. URL:[Link]

  • Stülke J, Krüger L. (2020). "Cyclic di-AMP Signaling in Bacteria." Annual Review of Microbiology. URL:[Link]

  • Burhenne H, Kaever V. (2017). "Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS." Methods in Molecular Biology (Springer Protocols). URL:[Link]

  • Yin W, et al. (2020). "Cyclic di-AMP, a multifaceted regulator of central metabolism and osmolyte homeostasis in Listeria monocytogenes." microLife (Oxford Academic). URL:[Link]

  • Fähndrich M, et al. (2023). "C-di-AMP Is a Second Messenger in Corynebacterium glutamicum That Regulates Expression of a Cell Wall-Related Peptidase via a Riboswitch." International Journal of Molecular Sciences (MDPI). URL:[Link]

  • Ryjenkov DA, et al. (2024). "An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis." MethodsX. URL:[Link]

  • Kellenberger CA, et al. (2020). "Cyclic di-AMP, a second messenger of primary importance: tertiary structures and binding mechanisms." Nucleic Acids Research. URL:[Link]

Sources

Exploratory

The Essential Poison: Decoding c-di-AMP Signaling in Bacterial Physiology and Host Immunity

Since its serendipitous discovery during the crystallization of the Bacillus subtilis DNA integrity scanning protein (DisA) in 2008, cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a ubiquitous and indispensa...

Author: BenchChem Technical Support Team. Date: March 2026

Since its serendipitous discovery during the crystallization of the Bacillus subtilis DNA integrity scanning protein (DisA) in 2008, cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a ubiquitous and indispensable second messenger in prokaryotes[1]. Unlike other cyclic dinucleotides such as cAMP or c-di-GMP, c-di-AMP is strictly essential for the viability of many Gram-positive pathogens—including Staphylococcus aureus, Listeria monocytogenes, and Streptococcus pneumoniae—when grown in standard rich media[2].

This whitepaper provides an in-depth technical synthesis of c-di-AMP homeostasis, its physiological effector networks, its role in triggering host innate immunity via the STING pathway, and the gold-standard analytical methodologies required for its quantification.

Molecular Homeostasis: The "Making and Breaking" of c-di-AMP

The intracellular concentration of c-di-AMP must be tightly regulated. It acts as an "essential poison"; both its complete absence and its toxic accumulation lead to severe growth defects or cell death[3]. This delicate balance is maintained by two opposing classes of enzymes.

Synthesis via Diadenylate Cyclases (DACs)

c-di-AMP is synthesized from two molecules of ATP by enzymes containing a highly conserved DAC domain[4]. Most Firmicutes encode multiple DACs to compartmentalize signaling:

  • CdaA: A membrane-bound cyclase conserved across nearly all Firmicutes, primarily responsible for baseline c-di-AMP synthesis linked to cell wall homeostasis[3].

  • DisA: A cytosolic cyclase that couples c-di-AMP synthesis to DNA integrity monitoring[3].

  • CdaS: A sporulation-specific cyclase found in Bacillus species[4].

Degradation via Phosphodiesterases (PDEs)

To prevent toxic accumulation, c-di-AMP is hydrolyzed into the linear dinucleotide 5′-pApA, and subsequently into two AMP molecules, by specific PDEs[5]. These enzymes typically belong to two families:

  • DHH/DHHA1 Domain PDEs (e.g., PgpH, CnpB): Utilize a broad substrate spectrum to cleave cyclic dinucleotides[6].

  • HD Domain PDEs (e.g., GdpP): Membrane-associated PDEs that are often inhibited by the stringent response alarmone (p)ppGpp, linking c-di-AMP levels to nutritional stress[4].

G ATP 2 x ATP DAC Diadenylate Cyclases (DACs) (e.g., CdaA, DisA) ATP->DAC Synthesis cdiAMP c-di-AMP (Second Messenger) DAC->cdiAMP PDE Phosphodiesterases (PDEs) (e.g., GdpP, PgpH) cdiAMP->PDE Degradation Targets Effector Targets (K+ Transporters, Riboswitches) cdiAMP->Targets Binding pApA pApA / AMP PDE->pApA Physiology Osmoregulation & Cell Wall Homeostasis Targets->Physiology Regulation

Fig 1: c-di-AMP homeostasis network: Synthesis, degradation, and physiological target regulation.

Physiological Effectors and Cellular Causality

Once synthesized, c-di-AMP exerts its effects by binding to a diverse array of protein receptors and RNA riboswitches[4]. The primary evolutionary driver for c-di-AMP essentiality is osmoregulation and cell volume control [7].

When bacteria encounter low-osmolarity environments, c-di-AMP levels rise, binding to and inhibiting potassium ( K+ ) import systems (such as KtrAB and KtrCD) while simultaneously activating K+ exporters[2]. This prevents lethal osmotic lysis. Conversely, mutations that inactivate c-di-AMP PDEs (leading to high c-di-AMP) result in hyper-crosslinked peptidoglycan and increased resistance to cell-wall-targeting antibiotics (e.g., β-lactams)[8].

Table 1: Quantitative & Kinetic Parameters of c-di-AMP Systems

To understand the kinetic landscape of c-di-AMP signaling, we must look at the quantitative parameters governing its synthesis, degradation, and detection[9][10].

ParameterValue / RangeScientific Significance
Intracellular Concentration < 1 pmol / mg biomassExists at trace levels, necessitating high-sensitivity LC-MS/MS for accurate quantification.
DisA in vitro Optimal pH pH 9.4Alkaline conditions maximize in vitro DAC activity for enzymatic assays.
DisA in vitro Optimal Temp 35°C – 40°CCorrelates with the physiological temperature of mammalian hosts during infection.
LC-MS/MS LOQ (c-di-AMP) ~0.72 nMThe instrumental Limit of Quantification allows for the detection of minute signaling fluctuations.
HPLC Retention Time ~23.7 minAchieves baseline chromatographic separation from highly abundant precursor ATP (~17.4 min).

Host-Pathogen Crosstalk: The cGAS-STING Axis

Beyond its internal regulatory roles, c-di-AMP is a potent Pathogen-Associated Molecular Pattern (PAMP). During infection by intracellular pathogens like Mycobacterium tuberculosis or Listeria monocytogenes, bacterially secreted c-di-AMP escapes into the host cell cytosol[11].

Here, it is directly detected by STING (Stimulator of Interferon Genes) , an endoplasmic reticulum-resident receptor[12]. The binding of c-di-AMP induces a profound conformational change in STING, leading to its oligomerization and translocation. STING recruits TBK1 (TANK-binding kinase 1), which subsequently phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and enters the nucleus, driving the robust expression of Type I Interferons (IFN-β) and triggering a systemic innate immune response[13]. Because of this potent immunostimulatory capability, stable analogs of c-di-AMP (e.g., ADU-S100) are currently under intense investigation as vaccine adjuvants and cancer immunotherapeutics[13].

STING Bact Intracellular Bacteria (e.g., L. monocytogenes) cdiAMP Secreted c-di-AMP Bact->cdiAMP Secretion STING Host STING Receptor (Endoplasmic Reticulum) cdiAMP->STING Direct Binding TBK1 TBK1 Kinase STING->TBK1 Recruitment IRF3 IRF3 Transcription Factor TBK1->IRF3 Phosphorylation IFN Type I Interferon (IFN-β) Immune Response IRF3->IFN Nuclear Translocation

Fig 2: Activation of the host cGAS-STING innate immune pathway by bacterial-derived c-di-AMP.

Experimental Methodology: Self-Validating LC-MS/MS Quantification

Quantifying cyclic dinucleotides is notoriously difficult due to their low intracellular abundance (<1 pmol/mg) and the overwhelming presence of structurally similar mono- and trinucleotides (AMP, ADP, ATP)[10]. While ELISAs exist, they suffer from cross-reactivity. Reversed-Phase LC-MS/MS operating in Selected Reaction Monitoring (SRM) mode is the definitive gold standard[14].

Causality in Experimental Design
  • Metabolic Quenching: Bacterial PDEs and DACs operate at microsecond timescales. Standard detergent lysis allows these enzymes to artificially alter c-di-AMP pools post-harvest. Causality: We mandate a boiling ethanol/acid extraction to instantly denature proteins, freezing the true in vivo metabolic state[15].

  • Isotope Dilution (Self-Validation): Matrix effects in MS/MS can suppress ion signals, leading to false negatives. Causality: By spiking a known concentration of heavy-isotope labeled 13C10​ -c-di-AMP into the lysis buffer before extraction, the protocol becomes self-validating. The ratio of endogenous to heavy c-di-AMP perfectly corrects for extraction losses and ion suppression.

Step-by-Step Protocol: Intracellular c-di-AMP Extraction and Quantification

Phase 1: Rapid Quenching and Extraction

  • Grow bacterial cultures to the desired OD600​ . Rapidly harvest 5 mL of culture by vacuum filtration (duration < 15 seconds) to minimize stress-induced nucleotide fluctuations.

  • Immediately submerge the filter in 2 mL of pre-chilled (-20°C) extraction buffer (Acetonitrile/Methanol/Water, 40:40:20 v/v/v) containing 10 nM of 13C10​ -c-di-AMP as an internal standard.

  • Incubate at 95°C for 10 minutes to ensure complete thermal denaturation of highly active PDEs (e.g., GdpP).

  • Centrifuge at 20,000 × g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a fresh tube and evaporate to dryness using a vacuum concentrator.

Phase 2: LC-MS/MS Analysis

  • Resuspend the dried extract in 100 µL of HPLC-grade water.

  • Inject 10 µL onto a C18 Reversed-Phase UHPLC column. Chromatographic Causality: Use a gradient of 10 mM ammonium acetate (Buffer A) and methanol (Buffer B). The ammonium acetate acts as a volatile ion-pairing agent, improving the retention of the highly polar c-di-AMP on the hydrophobic C18 stationary phase[10].

  • Configure the triple-quadrupole mass spectrometer in positive electrospray ionization (+ESI) mode.

  • Monitor the specific SRM transitions:

    • Endogenous c-di-AMP: m/z 659.1 330.1 (Quantifier ion: protonated AMP fragment).

    • Internal Standard: m/z 669.1 335.1.

  • Calculate the absolute concentration by plotting the area ratio (Light/Heavy) against a previously established 6-point calibration curve (0.1 nM to 500 nM).

LCMS Culture Culture & Rapid Quench Extract Extraction (Heat/Solvent) Culture->Extract HPLC Reverse-Phase HPLC Extract->HPLC MSMS Tandem MS (SRM Mode) HPLC->MSMS Quant Quantification (Standard Curve) MSMS->Quant

Fig 3: Self-validating LC-MS/MS workflow for the precise quantification of bacterial c-di-AMP.

Future Perspectives in Drug Development

Because c-di-AMP is essential for the survival of critical human pathogens (e.g., MRSA, M. tuberculosis) but is completely absent in eukaryotic cells, the enzymes responsible for its synthesis (DACs) represent a highly lucrative, unexploited target for novel antibiotics[2]. High-throughput screening assays utilizing the LC-MS/MS pipelines described above are currently being deployed to identify small-molecule inhibitors of CdaA and DisA. Simultaneously, the encapsulation of c-di-AMP in nanoparticle delivery systems is paving the way for next-generation mucosal vaccines that leverage the STING pathway to achieve robust, long-lasting cellular immunity[1].

References

  • Zarrella, T. M., & Bai, G. (2020). The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues. Journal of Bacteriology.[Link]

  • Stülke, J., & Krüger, L. (2020). Cyclic di-AMP Signaling in Bacteria. Annual Review of Microbiology.[Link]

  • He, J., Yin, W., Galperin, M. Y., & Chou, S. (2020). A decade of research on the second messenger c-di-AMP. FEMS Microbiology Reviews.[Link]

  • Commichau, F. M., et al. (2015). An Essential Poison: Synthesis and Degradation of Cyclic Di-AMP in Bacillus subtilis. Journal of Bacteriology.[Link]

  • Burhenne, H., & Kaever, V. (2017). Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS. Springer Protocols.[Link]

  • Yin, Y., et al. (2022). The role of bacterial cyclic di-adenosine monophosphate in the host immune response. Frontiers in Immunology.[Link]

Sources

Foundational

The Mechanistic Role of c-di-AMP in Regulating Cell Wall Homeostasis: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary Cyclic di-3′,5′-adenosine monophosphate (c-di-AMP) has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Cyclic di-3′,5′-adenosine monophosphate (c-di-AMP) has emerged as a ubiquitous and essential second messenger in Gram-positive bacteria, including critical human pathogens such as Staphylococcus aureus, Listeria monocytogenes, and Streptococcus pneumoniae[1]. Unlike other cyclic dinucleotides, c-di-AMP is often essential for bacterial viability under standard laboratory conditions[2].

As a Senior Application Scientist, I approach c-di-AMP not just as a signaling molecule, but as a central turgor pressure rheostat . It coordinates osmotic balance with peptidoglycan synthesis, effectively dictating cell wall homeostasis[3]. Dysregulation of c-di-AMP levels fundamentally alters bacterial cell size, cell wall thickness, and susceptibility to beta-lactam antibiotics[2]. This whitepaper deconstructs the c-di-AMP signaling hub, provides field-proven, self-validating experimental protocols for its quantification, and outlines its potential as a target for novel antimicrobial therapeutics.

Mechanistic Framework: The c-di-AMP Signaling Hub

Synthesis, Degradation, and the Peptidoglycan Link

Intracellular c-di-AMP pools are tightly controlled by the opposing actions of diadenylate cyclases (DACs) and phosphodiesterases (PDEs). In S. aureus, c-di-AMP is synthesized from two ATP molecules by the membrane-anchored enzyme DacA (also known as CdaA) and degraded by the membrane-bound GdpP and cytosolic Pde2 [2].

Crucially, the gene encoding DacA is co-transcribed with glmM, which encodes an essential phosphoglucosamine mutase required for the synthesis of glucosamine-1-phosphate—an early intermediate in peptidoglycan biosynthesis[4]. Structural and functional analyses reveal that GlmM directly interacts with DacA to inhibit its cyclase activity[4]. This creates a direct, self-validating feedback loop: when cell wall precursor flux is altered, GlmM modulates DacA activity, dynamically adjusting c-di-AMP levels to match the cell's structural capacity.

The Turgor Pressure-Cell Wall Axis

The primary downstream effectors of c-di-AMP are transport proteins involved in osmotic homeostasis. c-di-AMP directly binds to the RCK domains of potassium transporters (e.g., KtrA/KtrC) and the CBS domains of osmolyte transporters (e.g., OpuCA, which imports carnitine)[5].

The Causality of Cell Wall Stress: Binding of c-di-AMP allosterically inhibits these transporters[5].

  • High c-di-AMP (e.g., gdpP mutants): Potassium and osmolyte uptake is halted. Intracellular turgor pressure drops. To compensate for the altered osmotic state, the bacteria upregulate peptidoglycan cross-linking, resulting in a thicker cell wall, reduced cell size, and profound resistance to cell-wall-targeting antibiotics like oxacillin and fosfomycin[6],[2].

  • Low c-di-AMP (e.g., dacA depletion): Transporters remain active, leading to unchecked potassium influx. The resulting massive internal turgor pressure (estimated at 15–25 atm in Gram-positive bacteria) forces the cell to expand[3]. If the cell wall is not structurally reinforced, the bacteria spontaneously lyse[3].

G ATP ATP DacA DacA (Diadenylate Cyclase) ATP->DacA Synthesized by cdiAMP c-di-AMP DacA->cdiAMP Produces GlmM GlmM (PG Synthesis) GlmM->DacA Inhibits GdpP GdpP (Phosphodiesterase) cdiAMP->GdpP Degraded by Ktr K+ Transporters (KtrA/C) cdiAMP->Ktr Inhibits OpuC Osmolyte Transporters (OpuC) cdiAMP->OpuC Inhibits AMP pApA / AMP GdpP->AMP Yields Turgor Turgor Pressure & Cell Wall Stress Ktr->Turgor Modulates OpuC->Turgor Modulates

Caption: c-di-AMP signaling pathway linking peptidoglycan synthesis (GlmM) to turgor pressure regulation.

Quantitative Phenotypic Impact

The structural and physiological consequences of c-di-AMP dysregulation are highly predictable. Table 1 summarizes the self-validating phenotypic markers observed in S. aureus models[6],[2].

Table 1: Phenotypic Impact of c-di-AMP Dysregulation in S. aureus

c-di-AMP LevelGenetic ModelCell SizeCell Wall ThicknessBeta-Lactam ResistanceOsmotolerance
Wild-type dacA+ / gdpP+NormalNormalBaselineNormal
High ΔgdpP / Δpde2Decreased (13–22%)IncreasedHigh (Tolerant/Resistant)Low (Salt hypersensitive)
Low dacA mutationsIncreasedDecreased/WeakenedLow (Hypersusceptible)High (Prone to lysis)

Experimental Workflows & Self-Validating Protocols

To study c-di-AMP accurately, experimental design must account for the molecule's rapid turnover. The protocols below are engineered with built-in causality to prevent artifactual data.

Protocol 1: Intracellular c-di-AMP Quantification via LC-MS/MS

Why this works: Centrifugation takes minutes, during which environmental stress (e.g., cooling, hypoxia) drastically alters the nucleotide pool. Fast filtration over a membrane takes seconds. Immediate submersion into -20°C extraction buffer denatures phosphodiesterases (GdpP) before they can hydrolyze c-di-AMP, ensuring the quantified pool reflects the true in vivo state[2].

Step-by-Step Methodology:

  • Cultivation & Sampling: Grow bacteria to late exponential phase (OD600 ≈ 2.0). Rapidly collect 2–5 mL of culture via vacuum filtration using 0.22 µm nylon membrane filters.

  • Cold Quenching (Critical Step): Immediately transfer the filter into a tube containing 2 mL of -20°C extraction buffer (60% acetonitrile, 20% methanol, 20% 0.5 M formic acid)[2].

  • Internal Standardization: Spike the sample with a known concentration of heavy-labeled c-di-AMP or c-di-GMP (Biolog) to calculate extraction efficiency and matrix effects[7],[2].

  • Lysis & Extraction: Sonicate the samples on ice (4 cycles of 20 s). Snap-freeze in liquid nitrogen, then lyophilize to dryness[2].

  • LC-MS/MS Analysis: Resuspend the lyophilized pellet in HPLC-grade water. Inject onto a reversed-phase HPLC system coupled to a triple-quadrupole mass spectrometer. Operate in Selected Reaction Monitoring (SRM) positive ionization mode, tracking the specific precursor-to-product ion transitions for c-di-AMP[7]. Normalize final concentrations to Cellular Dry Weight (CDW).

Workflow Culture Bacterial Culture (Log Phase) Quench Fast Filtration & Cold Quenching (-20°C) Culture->Quench Arrest metabolism Extract Extraction (Acetonitrile/MeOH/H2O) Quench->Extract Lysis & extraction LC Reversed-Phase HPLC Separation Extract->LC Isolate nucleotides MS Tandem MS (SRM) Quantification LC->MS Detect transitions

Caption: Self-validating LC-MS/MS workflow for c-di-AMP quantification utilizing cold quenching.

Protocol 2: Cell Wall Thickness & Integrity Profiling

Why this works: Standard Minimum Inhibitory Concentration (MIC) assays often miss heteroresistance—a hallmark of c-di-AMP-mediated cell wall thickening. Population Analysis Profiling (PAP) captures the entire resistance landscape of the population, while Transmission Electron Microscopy (TEM) provides direct physical validation of the cell wall structure[2].

Step-by-Step Methodology:

  • Transmission Electron Microscopy (TEM): Grow bacteria for 18 h in liquid TSB. Fix cells with 2.5% glutaraldehyde, followed by post-fixing with 1% osmium tetroxide. Dehydrate in a graded ethanol series and embed in resin. Acquire images of ultrathin sections. Use ImageJ to measure cell wall thickness (take the median of 5 distinct measurements per cell across 50–70 individual cells)[2].

  • Population Analysis Profiling (PAP): Grow cultures overnight. Prepare serial dilutions and spot onto agar plates containing a gradient of beta-lactam antibiotics (e.g., oxacillin). Incubate for 48 h and plot the number of Colony Forming Units (CFU/mL) against the antibiotic concentration. Calculate the Area Under the Curve (AUC) to quantify overall population tolerance[2].

Translational Outlook (Drug Development)

From a pharmacological perspective, the c-di-AMP signaling axis presents a highly attractive target for resensitizing multidrug-resistant pathogens. Because c-di-AMP is essential for viability in pathogens like S. aureus and L. monocytogenes[3],[1], small-molecule inhibitors of the DacA cyclase could act as novel bactericidal agents. By artificially lowering c-di-AMP levels, we can force the bacteria to import toxic levels of potassium, resulting in catastrophic turgor pressure and cell lysis—an effect that is synergistically amplified when combined with traditional beta-lactam antibiotics that weaken the cell wall[2].

Conversely, inhibitors of GdpP could be utilized to induce a high-c-di-AMP state, which, while increasing beta-lactam resistance, renders the bacteria hypersensitive to osmotic stress and severely attenuates their virulence and survival within the host environment[5],[6].

References

  • Witte, C. E., et al. "Cyclic di-AMP Is Critical for Listeria monocytogenes Growth, Cell Wall Homeostasis, and Establishment of Infection." mBio, asm.org.[Link]

  • Burhenne, H., & Kaever, V. "Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS." Springer Protocols, springernature.com. [Link]

  • Fahmi, T., et al. "c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria." MDPI, mdpi.com. [Link]

  • Huynh, T. N., et al. "The second messenger c-di-AMP inhibits the osmolyte uptake system OpuC in Staphylococcus aureus." PMC, nih.gov.[Link]

  • Corrigan, R. M., et al. "c-di-AMP Is a New Second Messenger in Staphylococcus aureus with a Role in Controlling Cell Size and Envelope Stress." PLOS Pathogens, plos.org.[Link]

  • Zeden, M. S., et al. "C-di-AMP levels modulate Staphylococcus aureus cell wall thickness, response to oxidative stress, and antibiotic resistance and tolerance." Microbiology Spectrum, asm.org. [Link]

  • Zeden, M. S., et al. "Inhibition of the Staphylococcus aureus c-di-AMP cyclase DacA by direct interaction with the phosphoglucosamine mutase GlmM." PLOS Pathogens, nih.gov.[Link]

Sources

Exploratory

Decoding c-di-AMP: The Master Regulator of Bacterial Stress Response and Cell Wall Homeostasis

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide Executive Summary Historically, cyclic di-guanosine monophosphate (c-di-GMP) domina...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide

Executive Summary

Historically, cyclic di-guanosine monophosphate (c-di-GMP) dominated the study of bacterial second messengers, primarily dictating the transition between motile and biofilm lifestyles. However, the discovery of cyclic di-adenosine monophosphate (c-di-AMP) has forced a paradigm shift in molecular microbiology. Predominantly found in Gram-positive bacteria (including critical pathogens like Staphylococcus aureus, Listeria monocytogenes, and Streptococcus pneumoniae), c-di-AMP is not merely a lifestyle switch—it is an essential survival factor[1].

Operating as an "essential poison," c-di-AMP must be maintained within a strict stoichiometric window; both its absence and its over-accumulation are lethal under standard growth conditions[2]. This whitepaper dissects the mechanistic causality of c-di-AMP in osmotic and cell envelope stress responses, provides self-validating analytical protocols for its quantification, and explores its emerging role as a target for next-generation antimicrobials.

The c-di-AMP Paradigm: Synthesis and Degradation

The intracellular pool of c-di-AMP is tightly regulated by two opposing enzymatic forces:

  • Diadenylate Cyclases (DACs): Enzymes such as CdaA (or DacA) and DisA synthesize c-di-AMP via the condensation of two ATP molecules[1][3].

  • Phosphodiesterases (PDEs): Enzymes including GdpP, Pde2, and PgpH hydrolyze c-di-AMP into the linear dinucleotide 5'-pApA, and subsequently into AMP[1][2].

Unlike eukaryotic cAMP signaling, which often relies on a single downstream kinase, c-di-AMP exerts its effects by directly binding to a diverse array of effector proteins (e.g., containing RCK_C or CBS domains) and RNA riboswitches[4].

G ATP 2 x ATP DAC Diadenylate Cyclases (DACs) e.g., CdaA, DisA ATP->DAC Synthesis c_di_AMP c-di-AMP (Second Messenger) DAC->c_di_AMP Condensation PDE Phosphodiesterases (PDEs) e.g., GdpP, Pde2 c_di_AMP->PDE Hydrolysis Receptors Effector Proteins & Riboswitches (KtrA, TrkH, KdpD, CabP) c_di_AMP->Receptors Allosteric Binding Degradation pApA / AMP PDE->Degradation Clearance Response Stress Response Output (Osmoregulation, Cell Wall Homeostasis) Receptors->Response Physiological Adaptation

Diagram 1: c-di-AMP metabolism and downstream stress response signaling pathway.

Mechanistic Causality in Stress Responses

As an Application Scientist, it is critical to look beyond phenotypic observations and understand the biophysical causality driving these responses. c-di-AMP primarily functions as a biophysical rheostat for the bacterial cell.

Osmotic Homeostasis and Potassium Flux

Bacteria must maintain a highly concentrated intracellular environment to drive growth, relying heavily on potassium (K+) as the primary intracellular cation. However, unregulated K+ influx leads to lethal osmotic swelling.

  • The Mechanism: c-di-AMP binds directly to the regulatory domains of high- and low-affinity K+ transporters (e.g., KtrA, TrkH, KimA) and osmolyte transporters (e.g., OpuCA)[5][6][7].

  • The Causality: When environmental K+ is scarce, bacteria produce less c-di-AMP. This drop relieves the allosteric inhibition on K+ transporters and derepresses riboswitches (like the kdpFABC operon), maximizing K+ scavenging[5]. Conversely, in K+-rich environments, c-di-AMP levels spike, shutting down transport to prevent osmotic rupture[4].

Cell Wall Integrity and Turgor Pressure Regulation

The bacterial cell wall (peptidoglycan) is the only structural barrier preventing the cell membrane from bursting under immense internal turgor pressure (typically 15–25 atm in Gram-positive bacteria)[8].

  • The Mechanism: Recent biophysical analyses reveal that c-di-AMP actively controls cytoplasmic turgor pressure in response to cell wall stress[9].

  • The Causality: When the cell wall is weakened—either by genetic defects or β -lactam antibiotics—sensor proteins (like CdaR) detect the envelope defect and hyperactivate CdaA to produce massive amounts of c-di-AMP[9]. This surge in c-di-AMP forcefully ejects K+ and halts osmolyte uptake, rapidly venting internal turgor pressure. By reducing turgor, the cell avoids catastrophic lysis, buying time to fortify its peptidoglycan meshwork. This explains why clinical isolates of Methicillin-Resistant S. aureus (MRSA) frequently exhibit mutations that elevate c-di-AMP to survive β -lactam exposure[9].

Quantitative Impact of c-di-AMP Mutations

To contextualize the "essential poison" nature of this molecule, Table 1 summarizes the quantitative and phenotypic shifts observed across different genetic backgrounds.

Table 1: Quantitative Impact of c-di-AMP Metabolic Mutations on Cellular Physiology

GenotypeRelative Intracellular c-di-AMP PoolIntracellular Turgor PressureOsmotic Stress ToleranceCell Wall Stress ( β -lactam) Resistance
Wild-Type (WT) Baseline (~1-5 µM)Balanced (~15-20 atm)BaselineBaseline
Δ dacA / Δ cdaA UndetectableDangerously HighSeverely Decreased (Prone to spontaneous lysis)Hypersensitive[8][9]
Δ gdpP (PDE mutant) ~2 to 4-fold increaseReducedIncreasedHighly Resistant[8][9]
Δ gdpP Δ pde2 ~8-fold increase[2]Dangerously LowImpaired (Toxicity via starvation)Variable (Often lethal due to toxicity)

Self-Validating Experimental Methodologies

Investigating nucleotide second messengers requires rigorous sample preparation. Bacterial nucleotide turnover is exceptionally rapid (half-lives in the seconds). The following protocols are engineered to prevent artifactual degradation and ensure data integrity.

Protocol 1: Extraction and LC-MS/MS Quantification of Intracellular c-di-AMP

Rationale & Causality: Aqueous extraction buffers allow residual PDE activity, leading to false-negative c-di-AMP quantification post-lysis. We utilize a high-ratio organic solvent (Acetonitrile/Methanol/Water, 2:2:1) to instantaneously denature endogenous PDEs and DACs, freezing the metabolic snapshot[10]. Furthermore, the inclusion of a stable isotope-labeled internal standard ( 13C,15N -c-di-AMP) prior to cell disruption is non-negotiable; it creates a self-validating system that mathematically corrects for sample-to-sample variations in extraction efficiency and MS matrix ionization suppression[11].

Step-by-Step Methodology:

  • Culture & Quenching: Grow bacterial cultures to mid-log phase (OD 600​ ~0.5). Rapidly harvest 5 mL of culture and immediately quench metabolism by injecting the sample into 10 mL of pre-chilled (-80°C) methanol.

  • Pelleting: Centrifuge at 4,000 x g for 10 min at 4°C. Discard the supernatant.

  • Extraction & Isotope Spiking: Resuspend the pellet in 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1 v/v/v)[10]. Immediately spike in 50 nM of 13C,15N -c-di-AMP internal standard[11].

  • Mechanical Lysis: Transfer to a bead-beating tube containing 0.1 mm silica beads. Disrupt cells using a BeadBlaster for 3 cycles of 45 seconds at 4°C[12].

  • Clarification: Centrifuge at 20,800 x g for 20 min at 4°C to pellet cellular debris and precipitated proteins[11].

  • Drying & Reconstitution: Transfer the supernatant to a new tube and dry completely in a SpeedVac at 50°C. Resuspend the dried pellet in 100 µL of LC-MS grade water[11].

  • LC-MS/MS Analysis: Inject 10 µL onto a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for c-di-AMP (m/z 659.1 328.1) and the heavy isotope standard[10].

G Culture Bacterial Culture (Log Phase) Quench Metabolic Quenching (Ice-cold solvent) Culture->Quench Extract Extraction (ACN/MeOH/H2O) + Internal Std Quench->Extract Centrifuge Centrifugation & Supernatant Collection Extract->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS

Diagram 2: Extraction and LC-MS/MS quantification workflow for intracellular c-di-AMP.

Protocol 2: Biophysical Assessment of Turgor-Induced Bacteriolysis

Rationale & Causality: When evaluating Δ dacA mutants, standard OD 600​ growth curves will show spontaneous lysis. However, this does not prove why the cells are dying. By utilizing hypertonic rescue, we validate that the primary cause of death is osmotic rupture due to unregulated turgor pressure, rather than off-target metabolic toxicity[8].

Step-by-Step Methodology:

  • Prepare standard complex media (e.g., BHI broth) and hypertonic rescue media (BHI supplemented with 2% NaCl or 100 µM betaine)[8].

  • Inoculate WT and Δ dacA strains into both media types at a starting OD 600​ of 0.05.

  • Monitor growth kinetics continuously in a microplate reader at 37°C.

  • Validation: If the Δ dacA mutant lyses in standard BHI but exhibits restored growth kinetics in 2% NaCl, the investigator can definitively conclude that the lack of c-di-AMP resulted in a lethal inability to vent turgor pressure[8].

Therapeutic Horizons and Drug Development

The unique biology of c-di-AMP presents two highly lucrative avenues for pharmaceutical development:

  • Novel Antimicrobial Targets: Because c-di-AMP is absent in humans but essential for the survival of critical Gram-positive pathogens (like Enterococcus faecalis and S. aureus), DAC inhibitors represent a promising new class of antibiotics[2]. Inhibiting CdaA strips the bacteria of their ability to regulate turgor pressure, causing them to spontaneously lyse from their own internal osmotic forces.

  • Immunotherapy and Vaccine Adjuvants: When intracellular pathogens (like L. monocytogenes) infect host macrophages, they secrete c-di-AMP into the host cytosol. Human cells possess a surveillance protein called STING (Stimulator of Interferon Genes) that specifically recognizes bacterially derived c-di-AMP, triggering a massive Type I Interferon immune response[4][13]. Consequently, synthetic c-di-AMP analogs are currently being heavily investigated as potent mucosal adjuvants for subunit vaccines and immuno-oncology therapies[13].

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Foundational

The Role of c-di-AMP in Bacterial Biofilm Formation: Mechanistic Insights and Therapeutic Opportunities

Executive Summary As biofilm-associated infections become increasingly recalcitrant to conventional antibiotics, targeting the underlying secondary messenger networks that govern biofilm matrix synthesis has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As biofilm-associated infections become increasingly recalcitrant to conventional antibiotics, targeting the underlying secondary messenger networks that govern biofilm matrix synthesis has emerged as a critical therapeutic strategy. While cyclic di-GMP (c-di-GMP) has historically dominated the literature as the universal bacterial biofilm signal, cyclic di-AMP (c-di-AMP) is now recognized as a master regulator of biofilm formation, osmotic stress, and cell wall homeostasis, particularly in Gram-positive pathogens.

As a Senior Application Scientist, I approach biofilm assay design and drug development by first mapping the regulatory logic of the target organism. You cannot apply a one-size-fits-all model to c-di-AMP; its downstream effectors are highly species-specific. This whitepaper deconstructs the mechanistic pathways of c-di-AMP in key pathogens, provides self-validating experimental protocols for its quantification, and outlines therapeutic strategies for drug development professionals.

Species-Specific Mechanistic Pathways

The intracellular concentration of c-di-AMP is tightly controlled by the opposing actions of diadenylate cyclases (DACs, e.g., CdaA, DisA) which synthesize it from ATP, and phosphodiesterases (PDEs, e.g., PdeA, GdpP) which degrade it into pApA or AMP[1]. The phenotypic outcome of this signaling molecule depends entirely on the downstream receptor proteins it engages.

Streptococcus mutans: The CabPA-VicR-GtfB Axis

In the cariogenic pathogen Streptococcus mutans, c-di-AMP acts as a positive driver of biofilm formation. When intracellular c-di-AMP levels are elevated (e.g., via deletion of the pdeA gene), the bacteria exhibit massive upregulation of gtfB, a gene encoding the glucosyltransferase enzyme responsible for synthesizing the exopolysaccharide (EPS) matrix[2].

The causality of this pathway relies on a specific receptor cascade: c-di-AMP binds to the receptor protein CabPA. This binding event allows CabPA to physically interact with VicR, a response regulator of the VicRK two-component system. VicR then binds to the gtfB promoter, driving EPS production and subsequent biofilm scaffolding[2].

S_mutans_Pathway ATP ATP (Substrate) DAC Diadenylate Cyclase (CdaA) ATP->DAC Catalyzed by cdiAMP c-di-AMP (Second Messenger) DAC->cdiAMP Synthesizes CabPA CabPA (Receptor Protein) cdiAMP->CabPA Binds to VicR VicR (Response Regulator) CabPA->VicR Interacts with GtfB gtfB Gene Expression VicR->GtfB Upregulates EPS Exopolysaccharide (EPS) Matrix GtfB->EPS Produces Glucans Biofilm Cariogenic Biofilm Formation EPS->Biofilm Scaffolds

Fig 1: The c-di-AMP signaling cascade driving biofilm formation in S. mutans.

Staphylococcus aureus: The Agr Quorum-Sensing Link

The regulatory logic of c-di-AMP in Staphylococcus aureus is highly context-dependent. While some literature notes that c-di-AMP promotes cell wall integrity[3], high-resolution genetic studies demonstrate that a drop in c-di-AMP levels is the actual trigger for biofilm formation[4].

Mechanistically, c-di-AMP controls the upstream histidine kinase AgrC of the accessory gene regulator (agr) quorum-sensing system. High c-di-AMP activates AgrC, which phosphorylates the transcription factor AgrA, thereby inhibiting biofilm formation[4]. When c-di-AMP levels drop, AgrA activation is reduced, which triggers the release of extracellular DNA (eDNA)—a critical structural component of the S. aureus biofilm matrix[4].

S_aureus_Pathway Drop Drop in c-di-AMP Levels AgrC AgrC (Histidine Kinase) Drop->AgrC Reduces activity of AgrA AgrA (Transcription Factor) AgrC->AgrA Decreases phosphorylation of Inhibition Reduced AgrA Activation AgrA->Inhibition Leads to eDNA eDNA Release Inhibition->eDNA Triggers Biofilm Biofilm Formation eDNA->Biofilm Promotes matrix stability

Fig 2: Mechanism of S. aureus biofilm induction triggered by a drop in c-di-AMP.

Bacillus subtilis: Extracellular Signaling

Beyond intracellular regulation, c-di-AMP functions as an extracellular signal. Bacillus subtilis actively secretes c-di-AMP, which impacts both colony biofilm architecture and plant root colonization[5]. This suggests that c-di-AMP acts as an interbacterial communication molecule within plant microbiomes, expanding its role from an intracellular messenger to a broader environmental signal[5].

Quantitative Impact of c-di-AMP Modulation

To rationally design therapeutics, we must understand the quantitative relationship between c-di-AMP levels and biofilm phenotypes. The table below synthesizes the genetic modulation of c-di-AMP pathways and their corresponding phenotypic outcomes across key species.

OrganismGenetic ModulationIntracellular c-di-AMP LevelBiofilm PhenotypeKey Effector/MechanismCitation
S. mutans ΔpdeA (PDE knockout)Increased (up to 12-fold gtfB expression)EnhancedUpregulation of gtfB via CabPA/VicR[2]
S. aureus ΔgdpP (PDE knockout)Significantly IncreasedInhibitedHyperactivation of the AgrC/AgrA system[4]
S. aureus ΔxdrA / ΔaptMaintained/IncreasedInhibitedPrevention of the c-di-AMP drop required for eDNA release[4]
B. subtilis ΔcdaA / ΔdisA (DAC knockouts)DecreasedAltered ArchitectureDisrupted extracellular signaling and plant attachment[5]
Self-Validating Experimental Protocols

A robust experimental pipeline requires protocols that inherently validate their own success or failure. Below are two field-proven methodologies for measuring c-di-AMP dynamics.

Protocol 1: HPLC-Based Quantification of Diadenylate Cyclase (DAC) Activity

This in vitro assay measures the enzymatic activity of DACs (e.g., DisA) by tracking the conversion of ATP to c-di-AMP[1].

Causality & Logic: Why use EDTA to quench the reaction? Diadenylate cyclases are strictly dependent on Mg²⁺ for their catalytic activity. By introducing 10 mM EDTA, we rapidly chelate the Mg²⁺ ions, instantaneously freezing the enzymatic state. Without rapid chelation, residual activity during the centrifugation step would artificially inflate the c-di-AMP yield, destroying the assay's temporal resolution.

Step-by-Step Methodology:

  • Reaction Setup: In a 1.5 mL tube, combine 1 μM purified DisA protein, 0.5 mM ATP, and 5 mM MgCl₂ in Buffer C (50 mM Tris-HCl pH 7.5, 100 mM NaCl) to a final volume of 50 μL[1].

  • Incubation: Incubate the mixture at 37 °C for exactly 4 hours[1].

  • Quenching: Stop the reaction immediately by adding 10 mM EDTA[1].

  • Clarification: Centrifuge the sample at 1,530 × g for 30 minutes at 4 °C to pellet any precipitated protein[1].

  • HPLC Analysis: Inject 20 μL of the supernatant into an HPLC system equipped with a C-18 reverse-phase column. Use a gradient of Buffer D (100 mM phosphate buffer, pH 5.8) and Buffer E (methanol)[1].

  • Quantification: Monitor UV absorbance. The c-di-AMP product peak will elute at approximately ~23.7 minutes[1].

Validation Checkpoint: A standard curve must be generated using pure c-di-AMP and ATP (100–500 μM). The assay is self-validating because the stoichiometric depletion of the ATP substrate peak must inversely correlate with the appearance of the c-di-AMP product peak. If the ATP peak remains static, the enzyme is inactive, ruling out downstream quantification errors.

HPLC_Workflow Reaction In Vitro Synthesis (DisA + ATP + MgCl2) Quench Reaction Quenching (10 mM EDTA) Reaction->Quench 4h at 37°C Centrifuge Clarification (1,530 x g, 4°C) Quench->Centrifuge Chelate Mg2+ HPLC HPLC Separation (C-18 Reverse Phase) Centrifuge->HPLC Supernatant Quant Quantification (UV Absorbance) HPLC->Quant Peak at ~23.7 min

Fig 3: Self-validating HPLC workflow for measuring diadenylate cyclase (DAC) activity.

Protocol 2: In Vivo Detection using Riboswitch-Spinach Biosensors

To monitor real-time c-di-AMP fluctuations in living biofilms, researchers utilize a fluorescent biosensor (bsuO P6-4) based on a natural c-di-AMP riboswitch fused to a Spinach aptamer[6].

Causality & Logic: Why use a Spinach aptamer fused to a riboswitch? Traditional mass spectrometry requires cell lysis, which destroys the spatial and temporal dynamics of c-di-AMP signaling within a developing biofilm. By fusing the B. subtilis bsuO P6-4 riboswitch to a Spinach aptamer, the system only fluoresces when c-di-AMP physically docks into the riboswitch, stabilizing the Spinach domain to bind its fluorophore. This allows non-destructive monitoring of living cells[6].

Step-by-Step Methodology:

  • Inoculation: Inoculate S. aureus strains containing the pTXΔ + bsuO P6-4 plasmid into 4 mL of TSB media containing tetracycline (12.5 μg/mL)[6].

  • Cultivation: Shake at 37 °C for 18–22 h at 180 rpm[6].

  • Harvesting: Harvest 500 OD₆₀₀ worth of bacterial cultures and pellet by centrifugation at 6,000 × g for 5 minutes[6].

  • Flow Cytometry: Resuspend cells in PBS containing the Spinach fluorophore (DFHBI-1T) and quantify fluorescence via flow cytometry (FITC channel)[6].

Validation Checkpoint: To ensure the fluorescence signal is specific to c-di-AMP and not an artifact of background cellular autofluorescence, a parallel control must be run using an empty pTXΔ vector[6]. The system validates itself when the baseline fluorescence of the empty vector control remains negligible compared to the target strain.

Therapeutic Implications for Drug Development

Because c-di-AMP is essential for the virulence and biofilm formation of many Gram-positive pathogens, targeting its synthesis machinery presents a lucrative avenue for drug development. Since eukaryotic cells do not utilize c-di-AMP as a primary second messenger, DAC inhibitors offer high selectivity with minimal host toxicity.

A prime example is the discovery of (+)-brazilin , a tetracyclic homoisoflavanoid natural product. High-throughput screening using fluorescence detection assays revealed that (+)-brazilin selectively inhibits the S. mutans DAC enzyme (CdaA)[3]. Treatment of S. mutans biofilms with (+)-brazilin results in a drastic reduction of eDNA and glucans within the biofilm matrix, effectively neutralizing the pathogen's primary virulence factor without disrupting the broader oral microbiome[3]. For pharmaceutical professionals, the DAC active site—located at the interface of its conserved domains—represents a highly validated target for next-generation anti-biofilm therapeutics.

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Exploratory

Cyclic di-AMP: A Bacterial Messenger Orchestrating Host Innate Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical bacterial second messenger that plays a pivotal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical bacterial second messenger that plays a pivotal role not only in regulating fundamental bacterial physiology but also in instigating a robust innate immune response in host cells.[1][2][3] This guide provides a comprehensive technical overview of the intricate interplay between bacterial c-di-AMP and the host's innate immune system. We will delve into the molecular mechanisms of c-di-AMP recognition by host sensors, the subsequent activation of the key signaling adaptor STING, and the downstream cascades leading to the production of type I interferons and other inflammatory mediators. Furthermore, this document will equip researchers with detailed experimental protocols and data interpretation strategies to investigate this crucial host-pathogen interaction, ultimately informing the development of novel therapeutics and vaccine adjuvants.

Introduction: c-di-AMP as a Pathogen-Associated Molecular Pattern (PAMP)

Initially identified as a signaling molecule in Bacillus subtilis, cyclic di-AMP is now recognized as a widespread second messenger in numerous bacteria, including many human pathogens.[4] It governs a multitude of essential bacterial processes, such as cell wall homeostasis, potassium transport, and DNA damage repair.[1][3][4][5] Beyond its role in bacterial physiology, c-di-AMP is released by bacteria into the host cell cytosol during infection, where it is recognized as a pathogen-associated molecular pattern (PAMP) by the host's innate immune system.[3][6] This recognition triggers a cascade of events aimed at controlling the infection. The host has evolved sophisticated mechanisms to detect this "vita-PAMP," a signal of viable and actively metabolizing bacteria, leading to a tailored immune response.[3]

Host Recognition of c-di-AMP: A Multi-Sensor System

The primary mechanism of c-di-AMP detection in the host cytosol involves a multi-protein sensing system that converges on the key adaptor protein, Stimulator of Interferon Genes (STING).

The Central Role of STING

STING, an endoplasmic reticulum (ER)-resident transmembrane protein, is a central hub for the innate immune response to cyclic dinucleotides (CDNs), including c-di-AMP.[7][8][9][10] While mammalian cells produce their own CDN, 2'3'-cGAMP, in response to cytosolic DNA via the enzyme cGAS, STING can also directly bind to bacterially derived CDNs like c-di-AMP.[8][10][11] The binding of c-di-AMP to the V-shaped dimer of the STING C-terminal domain induces a significant conformational change.[9][12]

Accessory Sensors: DDX41 and RECON

While STING is the central adaptor, other proteins have been identified as primary sensors that can directly bind c-di-AMP and subsequently signal through STING.

  • DDX41: The DEAD-box helicase DDX41 has been identified as a pattern recognition receptor (PRR) that directly senses both c-di-GMP and c-di-AMP.[7][13][14][15] Upon binding to c-di-AMP, DDX41 interacts with STING, facilitating the downstream signaling cascade.[7][14] Knockdown of DDX41 has been shown to impair the activation of STING, TBK1, and IRF3 in response to c-di-AMP.[7][14]

  • RECON (AKR1C13): The oxidoreductase RECON has been identified as a high-affinity cytosolic sensor for bacterial c-di-AMP.[16][17] Interestingly, RECON acts as a negative regulator of the STING-dependent type I interferon response by acting as a molecular sink for c-di-AMP.[16][17] However, the binding of c-di-AMP to RECON inhibits its enzymatic activity, which in turn promotes NF-κB activation and a proinflammatory state that is distinct from the antiviral state induced by STING.[16][17][18][19]

The STING Signaling Cascade: From Activation to Gene Expression

The binding of c-di-AMP to the STING dimer initiates a well-defined signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.

  • STING Translocation: Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus and subsequently to perinuclear punctate structures.[20][21] This trafficking is a crucial step for downstream signaling.[20]

  • TBK1 Recruitment and Activation: During its transit, STING recruits the serine/threonine kinase TANK-binding kinase 1 (TBK1).[7][8][10]

  • IRF3 Phosphorylation: TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[7][8][10]

  • IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 dimerizes and translocates to the nucleus.[9]

  • Type I Interferon Gene Transcription: In the nucleus, IRF3 dimers bind to interferon-stimulated response elements (ISREs) in the promoters of IFN-I genes (e.g., IFN-β), driving their transcription.[9]

  • NF-κB Activation: In addition to the IRF3 axis, STING activation also leads to the activation of the transcription factor NF-κB, which is crucial for the induction of pro-inflammatory cytokines such as IL-6 and TNF.[1][2][3][7][22] The inhibition of RECON by c-di-AMP also contributes to enhanced NF-κB activation.[16][17][18]

Signaling Pathway Diagram:

c_di_AMP_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus c_di_AMP c-di-AMP DDX41 DDX41 c_di_AMP->DDX41 Binds RECON RECON c_di_AMP->RECON Binds & Inhibits STING_inactive STING (inactive) ER-localized c_di_AMP->STING_inactive Binds & Activates DDX41->STING_inactive Activates NFkB_pathway NF-κB Pathway RECON->NFkB_pathway Inhibits STING_active STING (active) Translocating STING_inactive->STING_active Conformational Change TBK1 TBK1 STING_active->TBK1 Recruits STING_active->NFkB_pathway Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P IRF3_dimer p-IRF3 Dimer IRF3_P->IRF3_dimer Dimerizes IFN_genes Type I IFN Genes IRF3_dimer->IFN_genes Induces Transcription IRF3_dimer->IFN_genes NFkB_active Active NF-κB NFkB_pathway->NFkB_active Pro_inflammatory_genes Pro-inflammatory Cytokine Genes NFkB_active->Pro_inflammatory_genes Induces Transcription NFkB_active->Pro_inflammatory_genes

Caption: c-di-AMP signaling through STING to induce an innate immune response.

Cellular and Physiological Consequences of c-di-AMP-Mediated Immune Activation

The production of type I interferons and pro-inflammatory cytokines in response to c-di-AMP has profound effects on both the infected cell and the overall host immune response.

  • Antiviral/Antibacterial State: Type I interferons induce the expression of hundreds of interferon-stimulated genes (ISGs), which establish an antiviral and antibacterial state in the infected and neighboring cells.[14]

  • Inflammasome Activation: c-di-AMP can also lead to the activation of the NLRP3 inflammasome, a multi-protein complex that drives the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2][6]

  • Autophagy: The STING pathway has been linked to the induction of autophagy, a cellular process for degrading and recycling cellular components, which can play a role in clearing intracellular pathogens.[1][2]

  • Modulation of Adaptive Immunity: By activating dendritic cells and macrophages, c-di-AMP can bridge the innate and adaptive immune responses, promoting T cell activation and the development of long-term immunity.[23] This property makes c-di-AMP a promising candidate as a vaccine adjuvant.[1][2][3][24][25]

Experimental Methodologies

Studying the interaction between c-di-AMP and the host innate immune system requires a combination of biochemical, molecular, and cellular techniques.

Quantification of c-di-AMP

Accurate quantification of c-di-AMP in bacterial cultures and infected host cells is fundamental.

Protocol: c-di-AMP Extraction and Quantification by LC-MS/MS

  • Cell Lysis: Harvest bacterial or infected host cells and resuspend in an extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20).

  • Sonication/Bead Beating: Lyse the cells to release intracellular contents.

  • Centrifugation: Pellet cellular debris by centrifugation at high speed.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble metabolites.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[26][27]

    • Use a suitable column (e.g., C18) for separation.

    • Employ a gradient of aqueous and organic mobile phases.

    • Set the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of c-di-AMP and its fragmentation products for accurate quantification.

    • A stable isotope-labeled internal standard should be used for absolute quantification.

Alternative Method: Competitive ELISA

A competitive enzyme-linked immunosorbent assay (ELISA) has been developed for a more high-throughput quantification of c-di-AMP, utilizing a specific c-di-AMP binding protein.[27]

Assessment of STING Activation

Monitoring STING activation is key to understanding the cellular response to c-di-AMP.

Protocol: Immunofluorescence Microscopy for STING Translocation

  • Cell Culture: Seed cells (e.g., fibroblasts or macrophages) on glass coverslips.

  • Stimulation: Transfect cells with c-di-AMP or infect with bacteria.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining:

    • Block non-specific antibody binding.

    • Incubate with a primary antibody specific for STING.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence or confocal microscope. Look for the relocalization of STING from a diffuse ER pattern to distinct perinuclear puncta.[20]

Measurement of Downstream Signaling and Cytokine Production

Quantifying the end-products of the signaling cascade provides a measure of the overall immune response.

Protocol: qPCR for Type I Interferon and Cytokine Gene Expression

  • Cell Stimulation: Treat cells with c-di-AMP or infect with bacteria for a defined period.

  • RNA Extraction: Isolate total RNA from the cells.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for IFN-β, IL-6, TNF, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[28] Analyze the data using the ΔΔCt method.

Protocol: ELISA for Cytokine Secretion

  • Cell Stimulation: Treat cells with c-di-AMP or infect with bacteria.

  • Supernatant Collection: Collect the cell culture supernatant at various time points.

  • ELISA: Perform an ELISA using a commercially available kit specific for the cytokine of interest (e.g., IFN-β, IL-6, TNF).[28]

Experimental Workflow Diagram:

Experimental_Workflow cluster_stimulus Stimulus cluster_analysis Analysis cluster_upstream Upstream Events cluster_downstream Downstream Events stimulus c-di-AMP Transfection or Bacterial Infection c_di_AMP_quant c-di-AMP Quantification (LC-MS/MS or ELISA) stimulus->c_di_AMP_quant STING_translocation STING Translocation (Immunofluorescence) stimulus->STING_translocation gene_expression Gene Expression Analysis (qPCR for IFN-β, IL-6) STING_translocation->gene_expression protein_secretion Cytokine Secretion (ELISA) gene_expression->protein_secretion

Caption: A typical experimental workflow for studying c-di-AMP-induced innate immunity.

Therapeutic Implications and Future Directions

The profound immunostimulatory properties of c-di-AMP have positioned it as a molecule of significant interest for therapeutic development.

  • Vaccine Adjuvants: c-di-AMP and other STING agonists are being actively investigated as potent adjuvants to enhance the efficacy of vaccines against infectious diseases and cancer.[1][2][3][24]

  • Cancer Immunotherapy: The activation of the STING pathway can promote anti-tumor immunity by inducing the production of type I interferons in the tumor microenvironment, leading to the recruitment and activation of cytotoxic T cells.[24]

  • Antimicrobial Drug Targets: Given the essential roles of c-di-AMP in bacterial physiology, the enzymes involved in its synthesis and degradation represent promising targets for the development of novel antibiotics.[4][5]

Future research will likely focus on elucidating the full spectrum of host proteins that interact with c-di-AMP, understanding the mechanisms by which pathogens modulate c-di-AMP signaling to evade immune detection, and developing more potent and specific STING agonists for therapeutic applications.[22]

Conclusion

The interaction of bacterial c-di-AMP with the host innate immune system is a dynamic and multifaceted process that is central to the host's defense against a wide range of pathogens. A thorough understanding of the molecular mechanisms underlying c-di-AMP recognition and signaling is crucial for the development of innovative strategies to combat infectious diseases and cancer. This guide provides a solid foundation for researchers to explore this exciting and rapidly evolving field.

References

  • Parvatiyar, K., et al. (2012). DDX41 recognizes bacterial secondary messengers cyclic di-GMP and cyclic di-AMP to activate a type I interferon immune response. Nature Immunology, 13(12), 1155–1161. [Link]

  • McFarland, A. P., et al. (2017). Sensing of Bacterial Cyclic Dinucleotides by the Oxidoreductase RECON Promotes NF-κB Activation and Shapes a Proinflammatory Antibacterial State. Immunity, 46(3), 433–445. [Link]

  • Liao, Y., et al. (2022). The role of bacterial cyclic di-adenosine monophosphate in the host immune response. Frontiers in Immunology, 13, 969477. [Link]

  • Zhang, X., et al. (2013). Molecular basis for the specific recognition of the metazoan cyclic GMP-AMP by the innate immune adaptor protein STING. Proceedings of the National Academy of Sciences, 110(52), 21255-21260. [Link]

  • Parvatiyar, K., et al. (2013). DDX41 recognizes bacterial secondary messengers cyclic di-GMP and cyclic di-AMP to activate a type I interferon immune response (P1375). The Journal of Immunology, 190(1_Supplement), 51.18. [Link]

  • Parvatiyar, K., et al. (2012). The helicase DDX41 recognizes the bacterial secondary messengers cyclic di-GMP and cyclic di-AMP to activate a type I interferon immune response. Nature Immunology, 13(12), 1155-1161. [Link]

  • Barker, J. R., et al. (2013). STING-dependent recognition of cyclic di-AMP mediates type I interferon responses during Chlamydia trachomatis infection. mBio, 4(3), e00018-13. [Link]

  • Liao, Y., et al. (2022). The role of bacterial cyclic di-adenosine monophosphate in the host immune response. Frontiers in Immunology, 13, 969477. [Link]

  • Wang, S., et al. (2024). Advances in Research on the Role of Bacterial c-di-AMP in Host Immunity. International Journal of Molecular Sciences, 25(16), 8685. [Link]

  • Commichau, F. M., et al. (2019). Cyclic di-AMP, a second messenger of primary importance: tertiary structures and binding mechanisms. Journal of Biological Chemistry, 294(20), 8089-8101. [Link]

  • Yin, Q., et al. (2012). Structural and Functional Analysis of STING Sheds New Light on Cyclic di-GMP Mediated Immune Signaling Mechanism. PLoS Pathogens, 8(8), e1002879. [Link]

  • Jiang, Y., et al. (2024). DDX41: exploring the roles of a versatile helicase. Bioscience Reports, 44(2), BSR20231649. [Link]

  • McFarland, A. P., et al. (2017). Sensing of Bacterial Cyclic Dinucleotides by the Oxidoreductase RECON Promotes NF-κB Activation and Shapes a Proinflammatory Antibacterial State. Immunity, 46(3), 433-445. [Link]

  • Barker, J. R., et al. (2013). STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection. mBio, 4(3), e00018-13. [Link]

  • Firon, A., et al. (2018). Cyclic di-AMP in host-pathogen interactions. Current Opinion in Microbiology, 41, 49-55. [Link]

  • Fahmi, T., et al. (2017). c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. Genes, 8(8), 201. [Link]

  • Tan, Z. J., et al. (2022). Activation of STING Based on Its Structural Features. Frontiers in Immunology, 13, 936293. [Link]

  • Parvatiyar, K., et al. (2012). DDX41 recognizes bacterial secondary messengers cyclic di-GMP and cyclic di-AMP to activate a type I interferon immune response. Nature Immunology, 13(12), 1155-1161. [Link]

  • Gray, A. N., et al. (2018). RECON-Dependent Inflammation in Hepatocytes Enhances Listeria monocytogenes Cell-to-Cell Spread. mBio, 9(3), e00526-18. [Link]

  • Hall, C. L., et al. (2020). The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues. Journal of Bacteriology, 202(12), e00113-20. [Link]

  • Huang, Y., et al. (2012). Structure of STING bound to c-di-GMP Reveals the Mechanism of Cyclic Dinucleotide Recognition by the Immune System. Structure, 20(7), 1194-1204. [Link]

  • Li, A., et al. (2022). Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy. Cancers, 14(14), 3497. [Link]

  • Li, T., et al. (2021). The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism. Diabetes, 70(2), 285-294. [Link]

  • Czech, L., et al. (2020). Structural basis for c-di-AMP–dependent regulation of the bacterial stringent response by receptor protein DarB. Journal of Biological Chemistry, 295(2), 543-557. [Link]

  • An, J., et al. (2020). The cGAS-STING Pathway in Bacterial Infection and Bacterial Immunity. Frontiers in Immunology, 11, 613886. [Link]

  • Barker, J. R., et al. (2013). Model of activation of STING-dependent IFN- responses in Chlamydia-infected cells. mBio, 4(3), e00018-13. [Link]

  • El-Ganainy, D., et al. (2020). Post-Transcriptional Inflammatory Response to Intracellular Bacterial c-di-AMP. Frontiers in Cellular and Infection Microbiology, 9, 453. [Link]

  • Ebensen, T., et al. (2014). The mucosal adjuvant cyclic di-AMP exerts immune stimulatory effects on dendritic cells and macrophages. Journal of Immunology, 192(8), 3707-3717. [Link]

  • Blötz, C., et al. (2017). Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae. Frontiers in Microbiology, 8, 1327. [Link]

  • Wikipedia contributors. (2024, January 23). cGAS–STING cytosolic DNA sensing pathway. In Wikipedia, The Free Encyclopedia. Retrieved March 8, 2024, from [Link]

  • Gibhardt, J., & Commichau, F. M. (2025). c-di-AMP is an envoy of inflammation. Nature Chemical Biology. [Link]

  • Mahapa, A., et al. (2024). An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis. Bio-protocol, 14(24), e5138. [Link]

  • El-Ganainy, D., et al. (2020). Post-Transcriptional Inflammatory Response to Intracellular Bacterial c-di-AMP. Frontiers in Cellular and Infection Microbiology, 9, 453. [Link]

  • Bai, Y., et al. (2015). Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein. Journal of Microbiological Methods, 110, 1-7. [Link]

  • Gray, A. N., et al. (2018). RECON-Dependent Inflammation in Hepatocytes Enhances Listeria monocytogenes Cell-to-Cell Spread. mBio, 9(3), e00526-18. [Link]

  • Woodward, J. J., et al. (2016). Regulation of cGAS and STING signaling during inflammation and infection. Nature Reviews Immunology, 16(7), 439-450. [Link]

  • Liu, Y., et al. (2022). Salmonella Induces the cGAS-STING-Dependent Type I Interferon Response in Murine Macrophages by Triggering mtDNA Release. mBio, 13(3), e00624-22. [Link]

  • Mahapa, A., et al. (2025). An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis. Bio-protocol, 14(24), e5138. [Link]

  • Arntzen, M. Ø., et al. (2023). The multifaceted role of c-di-AMP signaling in the regulation of Porphyromonas gingivalis lipopolysaccharide structure and function. Frontiers in Cellular and Infection Microbiology, 13, 1198647. [Link]

  • Gundlach, J., et al. (2024). Identification of novel genetic factors that regulate c-di-AMP production in Staphylococcus aureus using a riboswitch-based biosensor. mSphere, 9(9), e00324-24. [Link]

  • Commichau, F. M., et al. (2022). Brief overview of c‐di‐AMP signaling in the genus Streptococcus. Molecular Microbiology, 118(1), 1-13. [Link]

  • Fahmi, T., et al. (2017). c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. Genes, 8(8), 201. [Link]

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Foundational

STING Pathway Activation by c-di-AMP: A Technical Guide to Mechanistic Profiling and Experimental Validation

Executive Summary The Stimulator of Interferon Genes (STING) is a central transmembrane adaptor protein in the innate immune system, primarily recognized for sensing cytosolic double-stranded DNA via the cGAS-STING axis[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Stimulator of Interferon Genes (STING) is a central transmembrane adaptor protein in the innate immune system, primarily recognized for sensing cytosolic double-stranded DNA via the cGAS-STING axis[1]. However, STING also functions as a direct pattern recognition receptor (PRR) for bacterial cyclic dinucleotides (CDNs)[2][3]. Among these, cyclic di-adenosine monophosphate (c-di-AMP) is a critical second messenger secreted by various Gram-positive bacteria, including Listeria monocytogenes and Staphylococcus aureus[4][5].

Understanding the precise biophysical and cellular mechanisms by which c-di-AMP activates the STING pathway is paramount for researchers developing novel antibacterial immunotherapies, mucosal vaccine adjuvants, and targeted STING modulators[5][6]. This whitepaper provides an in-depth mechanistic analysis of c-di-AMP-mediated STING activation, supported by self-validating experimental workflows for biophysical and cellular profiling.

Mechanistic Foundation: The Structural Basis of Activation

The activation of STING by c-di-AMP is governed by strict structural and thermodynamic parameters. STING exists as a homodimer anchored to the endoplasmic reticulum (ER) membrane[3][7]. The cytosolic C-terminal domain (CTD) forms a V-shaped binding pocket at the dimer interface[7].

Unlike the host-derived 2'3'-cGAMP—which features an asymmetric 2',5' and 3',5' phosphodiester linkage that perfectly complements the mammalian STING pocket—bacterial c-di-AMP is a symmetric molecule with two 3',5' linkages[5][6].

The Signaling Cascade
  • Ligand Binding: Cytosolic c-di-AMP binds to the CDN-binding domain (CBD) of the STING dimer[7].

  • Conformational Shift: The binding induces an inward rotation of the STING monomers, closing the V-shaped pocket. Because of c-di-AMP's symmetric geometry, this conformational change is distinct and often requires higher ligand concentrations compared to 2'3'-cGAMP[5].

  • Translocation & Oligomerization: The activated STING complex translocates from the ER to the Golgi apparatus via COPII vesicles[7][8].

  • Signal Transduction: At the Golgi, STING recruits TANK-binding kinase 1 (TBK1). TBK1 auto-phosphorylates and subsequently phosphorylates STING, creating a docking site for the transcription factor IRF3[3][7].

  • Transcriptional Activation: Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the robust expression of Type I Interferons (IFN-I) and pro-inflammatory cytokines[1][7].

STING_Pathway Bacteria Intracellular Bacteria (e.g., L. monocytogenes) c_di_AMP c-di-AMP (Symmetric 3',5' CDN) Bacteria->c_di_AMP Cytosolic Secretion STING_ER STING Dimer (ER) Inactive State c_di_AMP->STING_ER Binds to CBD Pocket STING_Golgi STING Oligomer (Golgi) Active State STING_ER->STING_Golgi Conformational Change & Translocation TBK1 TBK1 Kinase Recruitment STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 Phosphorylation & Dimerization TBK1->IRF3 Phosphorylates Nucleus Nucleus IFN-I Gene Transcription IRF3->Nucleus Translocates

Diagram 1: The c-di-AMP-mediated STING signaling cascade from bacterial secretion to gene transcription.

Quantitative Profiling: Binding Affinities

The innate immune system discriminates between host-derived danger signals and pathogen-associated molecular patterns (PAMPs) largely through binding kinetics. Mammalian STING exhibits a significantly higher affinity for the endogenous 2'3'-cGAMP compared to bacterial symmetric CDNs like c-di-AMP and c-di-GMP[2][9]. Furthermore, recent studies highlight alternative host sensors, such as the ER membrane adaptor ERAdP, which bind c-di-AMP with higher affinity than STING, adding complexity to the mucosal immune response[10].

Table 1: Comparative Binding Affinities ( Kd​ ) of Cyclic Dinucleotides

LigandPrimary ReceptorLinkage TypeApprox. Binding Affinity ( Kd​ )Biological Context
2'3'-cGAMP Human STINGAsymmetric (2',5' & 3',5')~4 nMHost-derived second messenger (cGAS product)[7][9]
c-di-AMP Human STINGSymmetric (3',5')~1 - 5 µMBacterial second messenger[2][9]
c-di-GMP Human STINGSymmetric (3',5')~5 µMBacterial second messenger[2]
c-di-AMP Murine ERAdPSymmetric (3',5')Sub-micromolarAlternative host ER sensor for bacterial CDNs[10]

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate c-di-AMP as a STING agonist, researchers must employ orthogonal assays that validate both direct biophysical interaction and downstream functional consequences.

Protocol 1: Biophysical Validation via Surface Plasmon Resonance (SPR)

Objective: To determine the steady-state affinity ( Kd​ ) of c-di-AMP to the STING C-terminal domain (CTD) in a cell-free system[7]. Causality Check: Direct covalent coupling of STING to an SPR chip can restrict the conformational flexibility of the dimer interface required for CDN binding. Therefore, a capture-based approach using an affinity tag is strictly required.

  • Sensor Chip Preparation: Immobilize anti-His antibodies onto a CM5 sensor chip via standard EDC/NHS amine coupling.

  • Receptor Capture: Flow recombinant His-tagged human STING-CTD (amino acids 138–378) over the active flow cell until a capture level of ~1000 Response Units (RU) is achieved[2].

  • Analyte Preparation: Prepare a 2-fold serial dilution series of c-di-AMP (ranging from 0.1 µM to 50 µM) in running buffer (HEPES-buffered saline, 0.05% Tween-20, 3 mM MgCl2).

  • Kinetic Injection: Inject the c-di-AMP series over both the reference and active flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Subtract the reference cell signals. Because symmetric CDNs exhibit rapid on/off kinetics, fit the resulting sensorgrams to a 1:1 steady-state affinity model rather than a kinetic model to accurately calculate the Kd​ [7].

Protocol 2: Cellular Functional Assay via THP-1 Dual Reporter System

Objective: To quantify the functional activation of IRF and NF-κB pathways by c-di-AMP in a physiologically relevant human immune cell model[11][12]. Causality Check: c-di-AMP is a highly polar, negatively charged macromolecule that cannot passively cross the plasma membrane. Adding it directly to the culture media will yield false negatives. Cytosolic delivery via permeabilization or lipid complexation is mandatory[13]. Furthermore, THP-1 cells are utilized because they possess a fully endogenous, functional cGAS-STING-TBK1 pathway, unlike engineered non-immune lines (e.g., HEK293T)[8][11].

  • Cell Culture & Seeding: Cultivate THP1-Dual reporter cells (expressing ISRE-Luciferase and NF-κB-SEAP) in RPMI 1640 supplemented with 10% heat-inactivated FBS. Seed cells at 1 × 10⁵ cells/well in a 96-well plate[11][12].

  • Ligand Formulation (Critical Step): Complex c-di-AMP with a liposomal transfection reagent (e.g., Lipofectamine) or dilute it in a permeabilization buffer containing a mild detergent (e.g., digitonin) to facilitate cytosolic entry[13].

  • Stimulation: Treat the cells with the formulated c-di-AMP across a dose-response range (0.1 µg/mL to 20 µg/mL). Include 2'3'-cGAMP as a positive control and a vehicle-only (mock transfection) as a negative control[11][12].

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 20–24 hours to allow sufficient time for reporter gene transcription, translation, and secretion[12][13].

  • Detection & Readout:

    • IRF Pathway: Transfer 20 µL of cell supernatant to a white opaque microplate. Add 50 µL of a coelenterazine-based luminescence substrate. Read luminescence immediately to quantify ISRE activation[12].

    • NF-κB Pathway: Transfer 20 µL of supernatant to a clear microplate. Add SEAP detection reagent, incubate at 37°C for 1 hour, and read absorbance at 620 nm.

THP1_Workflow CellPrep 1. Cell Preparation THP1-Dual Reporter Cells Stimulation 2. Ligand Delivery c-di-AMP + Transfection CellPrep->Stimulation Incubation 3. Incubation 24h at 37°C, 5% CO2 Stimulation->Incubation Assay 4. Reporter Assay Luminescence (ISRE/NF-κB) Incubation->Assay Analysis 5. Data Analysis EC50 & Pathway Validation Assay->Analysis

Diagram 2: Step-by-step experimental workflow for the THP-1 Dual Reporter cellular assay.

References

  • Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases National Institutes of Health (NIH) / PMC[Link]

  • The cGAS-STING Pathway in Bacterial Infection and Bacterial Immunity Frontiers in Immunology[Link]

  • STING inhibitors target the cyclic dinucleotide binding pocket Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Cyclic dinucleotide (c-di-GMP, c-di-AMP, and cGAMP) signalings have come of age to be inhibited by small molecules Chemical Communications (RSC Publishing)[Link]

  • STING is a direct innate immune sensor of cyclic di-GMP Nature / SciSpace[Link]

  • The role of bacterial cyclic di-adenosine monophosphate in the host immune response Frontiers in Immunology[Link]

  • ERAdP binds to c-di-AMP with much higher affinity than STING Nature Immunology / ResearchGate[Link]

  • Agonists and Inhibitors of the cGAS-STING Pathway MDPI[Link]

  • The Mechanism of Double-stranded DNA Sensing through the cGAS-STING Pathway National Institutes of Health (NIH) / PMC[Link]

  • Priming of the cGAS-STING-TBK1 Pathway Enhances LPS-Induced Release of Type I Interferons MDPI[Link]

  • View/Open: To validate the role of ACBD3 in STING activation Utrecht University[Link]

  • IRF Reporter (Luc) – THP-1 Cell Line (cGAS-Sting Signaling Pathway) BPS Bioscience[Link]

  • The activation of the adaptor protein STING depends on its interactions with the phospholipid PI4P National Institutes of Health (NIH) / PMC[Link]

Sources

Exploratory

Architects of the Bacterial Cytoplasm: A Technical Whitepaper on c-di-AMP Metabolism

Executive Summary Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as an essential second messenger in a wide array of bacteria, predominantly within the Firmicutes and Actinobacteria phyla[1]. Unlike other cycli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as an essential second messenger in a wide array of bacteria, predominantly within the Firmicutes and Actinobacteria phyla[1]. Unlike other cyclic dinucleotides, c-di-AMP is frequently essential for bacterial growth, governing critical physiological processes including cell wall homeostasis, potassium transport, and DNA damage responses[2].

As a Senior Application Scientist, I view the c-di-AMP signaling network not merely as a biological phenomenon, but as a highly tractable vulnerability for novel antimicrobial development. Because both the hyper-accumulation and the complete depletion of c-di-AMP are toxic to bacterial cells[2][3], the enzymes responsible for its synthesis and degradation represent prime targets for pharmacological intervention. This whitepaper dissects the structural mechanics, kinetic profiles, and self-validating biochemical assays required to interrogate these enzymes effectively.

The Synthetic Machinery: Diadenylate Cyclases (DACs)

The synthesis of c-di-AMP is driven by Diadenylate Cyclases (DACs), which catalyze the condensation of two ATP molecules into a single cyclic dinucleotide[1]. All known DACs share a conserved catalytic domain known as the DAC (or DisA_N) domain.

  • DisA (DNA Integrity Scanning Protein A): Found in sporulating bacteria like Bacillus subtilis, DisA links DNA integrity to the cell cycle. It forms an octameric complex that rapidly scans the chromosome. Upon encountering a Holliday junction or DNA lesion, its DAC activity is allosterically inhibited, halting c-di-AMP synthesis and temporarily blocking sporulation[4].

  • CdaA: A membrane-bound cyclase conserved across nearly all Firmicutes. It forms a functional complex with regulatory proteins (e.g., CdaR) and is the primary driver of the c-di-AMP pool required for baseline cell wall homeostasis[2].

Mechanistic Causality: The cyclization reaction requires divalent cations (typically Mg²⁺ or Mn²⁺) to coordinate the phosphate groups of ATP, facilitating a dual 3′→5′ nucleophilic attack[5]. Without these metal ions, the electrostatic repulsion of the ATP phosphates prevents the necessary transition state.

The Degradation Machinery: Phosphodiesterases (PDEs)

To maintain cellular homeostasis, c-di-AMP is continuously degraded by specific phosphodiesterases (PDEs). Degradation is typically a two-step process: cleavage of the cyclic ring to form the linear intermediate 5′-phosphoadenylyl-(3′→5′)-adenosine (pApA), followed by complete hydrolysis into two molecules of AMP[1][6].

  • DHH-DHHA1 Domain PDEs (e.g., GdpP, DhhP, MsPDE):

    • GdpP is a membrane-anchored PDE containing a PAS domain, a degenerate GGDEF domain, and the catalytic DHH-DHHA1 domains[3][7]. Its activity is competitively inhibited by the stringent response alarmone (p)ppGpp, creating a direct regulatory link between amino acid starvation and cell wall synthesis[7].

    • MsPDE (Mycobacterium smegmatis) is a soluble PDE that demonstrates a 200-fold higher catalytic efficiency for c-di-AMP compared to c-di-GMP, highlighting extreme substrate specificity driven by its unique domain interface[8].

  • HD Domain PDEs (e.g., PgpH): Utilizing a 7TMR-HD architecture, these enzymes represent a distinct, widespread class of hydrolases that degrade c-di-AMP via a catalytic HD domain, entirely independent of the DHH motif[3].

  • AtaC: A recently discovered monomeric PDE in Streptomyces and Mycobacterium tuberculosis that lacks both DHH and HD domains, yet specifically hydrolyzes c-di-AMP to AMP via the pApA intermediate[6].

Pathway ATP 2 x ATP DAC Diadenylate Cyclases (DACs) DisA, CdaA, CdaS ATP->DAC Mg2+/Mn2+ c_di_AMP c-di-AMP (Active Second Messenger) DAC->c_di_AMP Cyclization PDE Phosphodiesterases (PDEs) GdpP, PgpH, PdeA, AtaC c_di_AMP->PDE Hydrolysis pApA pApA (Linear Intermediate) PDE->pApA Cleavage 1 pApA->PDE Cleavage 2 AMP 2 x AMP (Inactive Metabolite) pApA->AMP

Figure 1: The c-di-AMP metabolic cycle, highlighting synthesis by DACs and two-step degradation by PDEs.

Kinetic Profiling of c-di-AMP Enzymes

Understanding the baseline kinetics of these enzymes is critical for assay development. The table below summarizes the quantitative parameters of key c-di-AMP metabolizing enzymes.

EnzymeOrganismSubstrateKₘ (µM)kcat (s⁻¹)Metal DependencyReference
GdpP Bacillus subtilisc-di-AMP1.30.55Mn²⁺ (Optimal pH 8.5-9.2)[7]
GdpP Bacillus subtilisc-di-GMP349.00.23Mn²⁺[7]
CdaA Leptospira interrogansATPN/A~83.5% conv. (16h)Mg²⁺ or Mn²⁺[5]

Note: The stark difference in Kₘ for GdpP between c-di-AMP and c-di-GMP (1.3 µM vs 349 µM) proves that c-di-AMP is the true physiological substrate[7].

Self-Validating Experimental Methodologies

To isolate inhibitors or characterize mutant enzymes, researchers must employ robust, self-validating assays. Below are two distinct protocols: a low-throughput gold standard, and a high-throughput screening (HTS) alternative.

Protocol 1: HPLC-Based Kinetic Profiling (The Gold Standard)

Purpose: Absolute quantification of ATP, c-di-AMP, pApA, and AMP to determine precise steady-state kinetics. Causality & Validation: This assay uses heat denaturation to terminate the reaction. By including a "Time 0" control (where the enzyme is boiled before substrate addition), we create a self-validating baseline that proves any observed pApA/AMP generation is strictly due to active enzymatic turnover, not spontaneous hydrolysis in the buffer[1][9].

  • Reaction Setup: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.5), 100 mM NaCl, and 10 mM MnCl₂.

  • Initiation: Add 0.2 µM purified PDE (e.g., GdpP) and initiate the reaction with 10 µM c-di-AMP[1].

  • Incubation & Termination: Incubate at 30°C. At specific time intervals (e.g., 0, 5, 15, 30 min), extract a 50 µL aliquot and immediately heat at 80–95°C for 10 minutes to denature the enzyme[1][9].

  • Clarification: Centrifuge at 16,000 × g for 15 minutes to pellet the denatured protein. This prevents column clogging[8].

  • Chromatography: Inject the supernatant into an Agilent 1200 series HPLC system using a reverse-phase (RP-HPLC) or HILIC column, monitoring absorbance at 254 nm[1][5][8].

Protocol 2: High-Throughput Coralyne Fluorescence Assay

Purpose: Rapid screening of PDE inhibitors (e.g., MTB CdnP inhibitors) in 384-well microplates[9]. Causality & Validation: HPLC is too slow for drug screening. This assay capitalizes on the unique property of the dye Coralyne, which specifically intercalates into the cyclic conformation of c-di-AMP, drastically enhancing its fluorescence. Linear AMP does not bind[9][10]. To validate the system, an EDTA-only control is used. PDEs require Mn²⁺ for the nucleophilic attack on the phosphodiester bond; EDTA competitively chelates this metal, instantly freezing the reaction without the need for heat, which would cause evaporation in microplates[9].

  • Reaction Setup: In a 384-well plate, incubate the target PDE with 10 µM c-di-AMP in assay buffer (containing Mn²⁺) at 37°C.

  • Termination: Add an equal volume of quench buffer containing 50 mM EDTA to chelate Mn²⁺ and halt PDE activity[9].

  • Probe Addition: Add Coralyne reagent to a final concentration of 10 µM.

  • Detection: Read the plate using a fluorescence microplate reader at an excitation of 420 nm and emission of 540 nm[5].

  • Analysis: High fluorescence indicates intact c-di-AMP (PDE inhibition); low fluorescence indicates degradation to AMP (active PDE)[9].

Workflow Step1 1. Reaction PDE + c-di-AMP Step2 2. Termination Add EDTA Step1->Step2 Step3 3. Probe Add Coralyne Step2->Step3 Step4 4. Detection Ex:420/Em:540 Step3->Step4

Figure 2: High-throughput coralyne fluorescence assay workflow for screening PDE inhibitors.

Sources

Foundational

Decoding c-di-AMP Phosphodiesterases: Mechanistic Insights and Analytical Workflows for Drug Discovery

Executive Summary Cyclic di-adenosine monophosphate (c-di-AMP) is an indispensable second messenger in Gram-positive bacteria and mycobacteria. Unlike other cyclic dinucleotides, c-di-AMP represents a biological "essenti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclic di-adenosine monophosphate (c-di-AMP) is an indispensable second messenger in Gram-positive bacteria and mycobacteria. Unlike other cyclic dinucleotides, c-di-AMP represents a biological "essential poison": it is required for fundamental processes like potassium homeostasis and cell wall synthesis, yet its intracellular accumulation is highly toxic, leading to severe growth defects and attenuated virulence 1. Consequently, bacteria have evolved tightly regulated phosphodiesterases (PDEs) to degrade c-di-AMP and maintain cellular homeostasis. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic behavior of these PDEs and provide a field-proven, self-validating analytical workflow for quantifying their activity—a critical requirement for modern antibacterial drug development.

Structural and Mechanistic Paradigms of c-di-AMP PDEs

The degradation of c-di-AMP is not a monolithic pathway; it is governed by distinct enzyme families that exhibit unique structural folds, metal dependencies, and catalytic endpoints.

DHH-DHHA1 Domain PDEs

The most widespread c-di-AMP PDEs belong to the DHH-DHHA1 superfamily. GdpP, the archetypal membrane-bound PDE found in Bacillus subtilis and Staphylococcus aureus, utilizes a DHH-DHHA1 catalytic core to cleave c-di-AMP into the linear intermediate 5'-pApA 1. Soluble counterparts, such as AtaC in Streptomyces and MsPDE in Mycobacterium smegmatis, exhibit extended catalytic capabilities. These enzymes rapidly hydrolyze c-di-AMP to pApA and subsequently cleave pApA into two molecules of AMP 23. From a structural standpoint, these enzymes are strictly metal-dependent, typically requiring Mn²⁺ or Mg²⁺ for optimal coordination of the phosphodiester bond during nucleophilic attack.

HD Domain PDEs

A distinct class of PDEs featuring a His-Asp (HD) catalytic domain was identified, with PgpH from Listeria monocytogenes serving as the prototype 4. Unlike the DHH-DHHA1 enzymes, PgpH requires a binuclear metal center (often Fe/Zn or Mn) and specifically halts hydrolysis at the 5'-pApA intermediate. In many pathogens, HD and DHH-DHHA1 PDEs operate cooperatively to fine-tune c-di-AMP pools in response to distinct environmental stimuli 4.

Pathway ATP 2x ATP DAC Diadenylate Cyclases (DisA, CdaA) ATP->DAC c_di_AMP c-di-AMP (Second Messenger) DAC->c_di_AMP Synthesis PDE Phosphodiesterases (GdpP, PgpH, AtaC) c_di_AMP->PDE Hydrolysis Targets Effector Proteins (KtrC, DarA, etc.) c_di_AMP->Targets Binding pApA 5'-pApA (Intermediate) PDE->pApA AMP 2x AMP pApA->AMP Further Hydrolysis

Bacterial c-di-AMP synthesis, effector binding, and PDE-mediated degradation pathway.

Quantitative Profiling of PDE Activity

Understanding the kinetic boundaries of these enzymes is vital for assay design. The table below synthesizes the biochemical parameters of the primary c-di-AMP PDEs.

EnzymeSource OrganismCatalytic DomainMetal DependencyPrimary Product(s)Physiological Role
GdpP B. subtilis, S. aureusDHH-DHHA1Mn²⁺ / Mg²⁺5'-pApAPrimary homeostasis; antibiotic resistance modulation.
PgpH L. monocytogenesHDFe²⁺ / Zn²⁺ / Mn²⁺5'-pApABroth-culture specific degradation; cooperative with PdeA.
AtaC Streptomyces spp.DHH-DHHA1Mn²⁺5'-pApA → AMPPromotes developmental transitions (filaments to spores).
MsPDE M. smegmatisDHH-DHHA1Mn²⁺ / Mg²⁺5'-pApA → AMPRegulates mycobacterial growth and stress response.

Experimental Methodology: Self-Validating HPLC Assay for PDE Activity

The Causality of Choice: Why utilize High-Performance Liquid Chromatography (HPLC) over colorimetric (e.g., Malachite Green) or radioactive assays? Colorimetric assays detect free inorganic phosphate, which is useless here because the cleavage of c-di-AMP to pApA or AMP does not release free phosphate (it breaks a phosphodiester bond, not a phosphoanhydride bond). While radioactive assays using ³²P-c-di-AMP are highly sensitive, they pose safety hazards and complicate high-throughput screening. HPLC allows simultaneous, label-free quantification of the substrate (c-di-AMP), the intermediate (pApA), and the final product (AMP) via UV absorbance at 254 nm 5.

Workflow Prep 1. Protein Prep (Ni-NTA Purification) Reaction 2. Enzymatic Reaction (PDE + c-di-AMP + Mn2+) Prep->Reaction Quench 3. Thermal Quench (80°C, 10 min) Reaction->Quench HPLC 4. HPLC Analysis (C18 column, UV 254nm) Quench->HPLC Quant 5. Quantification (Peak Area vs Standard) HPLC->Quant

Step-by-step HPLC workflow for quantifying c-di-AMP phosphodiesterase activity.

Step-by-Step Protocol

Note: This protocol is designed as a self-validating system. Every run must include specific controls to ensure data integrity.

1. System Validation (Pre-Reaction Checkpoint)

  • Action: Inject 20 µL of 100 µM pure standards (c-di-AMP, pApA, and AMP) individually into the HPLC system.

  • Causality: This establishes exact retention times on your specific C18 column and generates a standard curve (Peak Area vs. Concentration) required for absolute quantification.

2. Enzymatic Reaction Setup

  • Buffer Preparation: 50 mM Tris-HCl (pH 8.5), 25 mM NaCl, 0.1 mM MnCl₂.

    • Causality: Mn²⁺ is explicitly chosen over Mg²⁺ as it provides superior coordination geometry for the DHH-DHHA1 active site, maximizing kcat​ .

  • Initiation: Mix 100 nM of purified PDE (e.g., MsPDE or AtaC) with 50 µM c-di-AMP in a total volume of 100 µL. Incubate at 37°C.

  • Control: Set up a parallel tube containing heat-killed PDE (boiled for 15 mins prior to addition). This validates that any observed hydrolysis is strictly enzymatic and not due to buffer-induced chemical degradation.

3. Thermal Quenching and Preparation

  • Action: At designated time points (e.g., 10, 30, 60 minutes), extract 20 µL of the reaction and immediately heat to 80°C for 10 minutes. Centrifuge at 12,000 × g for 5 minutes and filter the supernatant through a 0.22 µm membrane.

  • Causality: Thermal quenching is vastly superior to chemical quenchers (like EDTA or TCA) in this context. Chemical quenchers can alter the mobile phase pH, shift nucleotide retention times, or create massive solvent fronts that obscure the AMP peak at 254 nm.

4. HPLC Separation and Analysis

  • Column: Reverse-phase C18 column (e.g., 250 × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using Buffer A (0.1 M TEAA, pH 6.0) and Buffer B (Acetonitrile).

  • Detection: Monitor UV absorbance at 254 nm.

  • Data Processing: Integrate the area under the peaks corresponding to c-di-AMP (substrate depletion) and pApA/AMP (product formation). Apply the standard curve linear equation to determine specific activity (µmol/min/mg of protein) 5.

Therapeutic Implications in Drug Development

Because c-di-AMP is essential for bacterial survival but completely absent in higher eukaryotes, its signaling axis is a prime target for novel antimicrobials.

  • Antibiotic Adjuvants via PDE Inhibition: Inhibiting PDEs like GdpP or PgpH forces an artificial accumulation of c-di-AMP. This hyper-accumulation triggers an abortive infection phenotype, severely stunting bacterial growth and dramatically sensitizing resistant strains to β-lactam antibiotics that target cell wall synthesis 67.

  • Immunomodulation: Unhydrolyzed c-di-AMP secreted by bacteria during infection is a potent agonist of the host STING (Stimulator of Interferon Genes) pathway. By pharmacologically blocking bacterial PDEs, drug developers can amplify the release of c-di-AMP into the host cytosol, driving a robust innate immune response and enhancing pathogen clearance 6.

References

  • c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. MDPI.
  • An HD-domain phosphodiesterase mediates cooperative hydrolysis of c-di-AMP to affect bacterial growth and virulence. PNAS.
  • c-di-AMP hydrolysis by the phosphodiesterase AtaC promotes differenti
  • Functional Analysis of a c-di-AMP-specific Phosphodiesterase MsPDE from Mycobacterium smegmatis.
  • An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP)
  • Inhibitors of Cyclic Dinucleotide Phosphodiesterases and Cyclic Oligonucleotide Ring Nucleases as Potential Drugs for Various Diseases. MDPI.
  • An Essential Poison: Synthesis and Degradation of Cyclic Di-AMP in Bacillus subtilis. ASM.

Sources

Exploratory

Unlocking the c-di-AMP Signaling Axis: Receptor Characterization and Therapeutic Potential in Bacteria

Executive Summary Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a ubiquitous and essential second messenger, particularly within Gram-positive bacteria (Firmicutes). Unlike canonical signaling molecules tha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a ubiquitous and essential second messenger, particularly within Gram-positive bacteria (Firmicutes). Unlike canonical signaling molecules that merely fine-tune physiology, c-di-AMP operates under an "essential poison" paradigm: both its complete absence and unregulated accumulation are lethal to the bacterial cell[1]. This whitepaper provides an in-depth mechanistic analysis of c-di-AMP receptor proteins, detailing the self-validating experimental methodologies used to identify them, and explores how targeting this signaling axis presents a novel frontier in antibacterial drug development.

The c-di-AMP Homeostatic Network

The intracellular concentration of c-di-AMP is tightly regulated by two opposing enzymatic forces. Diadenylate cyclases (DACs)—such as CdaA, DisA, and CdaS—synthesize the molecule via the condensation of two ATP molecules[1],[2]. Conversely, phosphodiesterases (PDEs) like GdpP and PgpH degrade c-di-AMP into phosphoadenylyl adenosine (pApA) or AMP[1],[3].

Once synthesized, c-di-AMP exerts its physiological effects by binding to a diverse array of receptor proteins and RNA riboswitches. These effectors translate the nucleotide signal into sweeping phenotypic changes, governing osmoregulation, cell wall homeostasis, and the stringent response[2],[4].

G ATP ATP DAC Diadenylate Cyclases (CdaA, DisA, CdaS) ATP->DAC Synthesis c_di_AMP c-di-AMP DAC->c_di_AMP PDE Phosphodiesterases (GdpP, PgpH) c_di_AMP->PDE Degradation KtrA KtrA / KdpD (Potassium Transport) c_di_AMP->KtrA RCK_C Domain DarB DarB / LmPC (Metabolism) c_di_AMP->DarB CBS Domain DarR DarR (Transcription) c_di_AMP->DarR TetR Domain AMP AMP / pApA PDE->AMP

c-di-AMP signaling network: synthesis, degradation, and receptor-mediated physiological responses.

Core c-di-AMP Receptor Proteins & Mechanistic Pathways

Osmoregulation and Potassium Homeostasis

The most conserved function of c-di-AMP is the regulation of intracellular potassium (K⁺) and osmolyte concentrations.

  • KtrA and KtrC: These proteins serve as the gating components for K⁺ transport channels. Through binding c-di-AMP via their RCK_C (Regulator of Conductance of K⁺) domains, they inhibit excessive K⁺ uptake during osmotic stress, preventing cellular lysis[5],[6].

  • KdpD: A membrane-embedded sensor histidine kinase that controls an ATP-dependent K⁺ uptake system. c-di-AMP acts as an allosteric inhibitor of KdpD, linking nucleotide signaling directly to two-component system phosphorelay cascades[5],[7].

  • KimA (YdaO): Originally identified as the ydaO riboswitch, this RNA element selectively binds c-di-AMP with sub-nanomolar affinity to downregulate the translation of the KimA K⁺ importer[8],[7].

Metabolic Coordination & The Stringent Response
  • DarB: Containing a CBS domain, DarB acts as a metabolic switch in Bacillus subtilis. In its apo state (absence of c-di-AMP), DarB binds the alarmone synthetase Rel and pyruvate carboxylase (PycA), triggering the synthesis of (p)ppGpp. When c-di-AMP levels rise, it binds DarB, causing the release of these enzymes and halting the stringent response[9],[10].

  • LmPC (Pyruvate Carboxylase): In Listeria monocytogenes, c-di-AMP directly binds to an allosteric pocket on LmPC, located 25 Å away from the active site. This interaction coordinates central carbon metabolism with the bacterial cell cycle[10].

Transcriptional Control
  • DarR: Found in Mycobacterium smegmatis, DarR is a TetR-family transcriptional repressor. The allosteric binding of c-di-AMP stimulates DarR's affinity for its target DNA, directly repressing genes involved in lipid metabolism and cell wall biosynthesis[2].

Quantitative Summary of Key Receptors
Receptor ProteinRepresentative OrganismBinding Domain / MotifPrimary Physiological FunctionReference
KtrA S. aureus, B. subtilisRCK_C DomainAllosteric gating of K⁺ uptake channels during osmotic stress.[5],[6]
KdpD S. aureusUSP / Kinase DomainHistidine kinase regulating the Kdp ATP-dependent K⁺ transporter.[5],[7]
DarB B. subtilisCBS DomainModulates the stringent response; interacts with Rel and PycA.[9],[10]
LmPC L. monocytogenesAllosteric PocketPyruvate carboxylase; regulates central metabolism and virulence.[10]
DarR M. smegmatisTetR-family DomainTranscriptional repressor; DNA binding is stimulated by c-di-AMP.[2]
DarA (PstA) B. subtilis, S. aureusPII-like DomainSignal transduction; structural trimer binding three c-di-AMP molecules.[5],[7]
KimA (YdaO) B. subtilisRiboswitch (RNA)RNA element regulating the expression of the KimA K⁺ importer.[8],[7]

Experimental Methodologies for Receptor Identification (E-E-A-T)

To map the c-di-AMP interactome, researchers must overcome the inherent instability of transient nucleotide-protein interactions. As an application scientist, I emphasize that the protocols chosen must feature built-in causality and self-validation to prevent false positives.

Protocol 1: Whole-Genome DRaCALA Screening

Causality & Logic: Traditional binding assays (like Surface Plasmon Resonance) require purified proteins, which often misfold outside their native cellular environment. The Differential Radial Capillary Action of Ligand Assay (DRaCALA) bypasses this by utilizing crude cell lysates. The physical causality relies on the differential mobility of molecules on a nitrocellulose matrix. Because nitrocellulose strongly binds proteins but repels small nucleotides, protein-bound ³²P-c-di-AMP is immobilized at the point of application. Conversely, free ³²P-c-di-AMP is drawn outward by capillary action. This creates a self-validating spatial separation (an inner radioactive spot vs. an outer ring) that provides an immediate, wash-free visual readout[11].

Step-by-Step Methodology:

  • Library Expression: Clone the target bacterial ORFeome into expression vectors and induce protein expression in an E. coli surrogate host.

  • Native Lysis: Lyse the cells using a non-denaturing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) to preserve native protein conformations.

  • Equilibration: Mix 15 µL of the cleared lysate with sub-nanomolar concentrations of ³²P-labeled c-di-AMP. Incubate at room temperature for 10 minutes to reach binding equilibrium.

  • Spotting: Pipette 2 µL of the mixture onto a dry, untreated nitrocellulose membrane.

  • Capillary Diffusion: Allow the spot to dry completely. The solvent front will carry the unbound ligand radially outward.

  • Quantification: Expose the membrane to a phosphor screen and image via autoradiography. Calculate the fraction bound by dividing the inner spot intensity by the total spot intensity.

DRaCALA L Cell Lysate Preparation I Incubation with ³²P-c-di-AMP L->I S Spotting on Nitrocellulose I->S C Capillary Diffusion S->C A Autoradiography Quantification C->A

Step-by-step workflow of the DRaCALA method for high-throughput c-di-AMP receptor identification.

Protocol 2: Chemical Proteomics via Affinity Pull-Down

Causality & Logic: To capture low-abundance receptors directly from pathogenic strains, biotinylated c-di-AMP is anchored to streptavidin-coated magnetic beads. The causality of this design is rooted in the extreme affinity of the biotin-streptavidin interaction ( Kd​≈10−14 M). This robust anchor acts as a self-validating system, allowing researchers to apply highly stringent wash buffers that strip away weak, non-specific background proteins—a common flaw in standard agarose pull-downs—ensuring that only genuine c-di-AMP receptors are eluted[11].

Step-by-Step Methodology:

  • Lysate Preparation: Harvest bacterial cultures at the exponential phase and lyse via French press in a physiological buffer containing protease inhibitors.

  • Functionalization: Wash streptavidin magnetic beads and incubate them with biotinylated c-di-AMP until binding sites are saturated.

  • Capture: Incubate the functionalized beads with the cleared bacterial lysate for 2 hours at 4°C with gentle rotation to facilitate receptor-ligand complex formation.

  • Stringent Washing: Magnetically separate the beads and wash 5 times with a high-salt buffer (e.g., 300 mM NaCl, 0.1% Triton X-100) to disrupt non-specific interactions.

  • Elution: Elute the bound receptor proteins by competitive elution using a 100-fold molar excess of non-biotinylated c-di-AMP.

  • Identification: Analyze the resulting eluate via LC-MS/MS to identify the enriched receptor proteins.

Drug Development: Targeting the c-di-AMP Axis

Because c-di-AMP is strictly required for the viability of major human pathogens (e.g., Staphylococcus aureus, Streptococcus pneumoniae, and Listeria monocytogenes), the signaling axis is a prime target for next-generation antibacterial therapies[2].

  • DAC Inhibitors: High-throughput screening campaigns are actively identifying small-molecule inhibitors against Diadenylate Cyclases. For instance, inhibitors targeting ssDacA in Streptococcus suis have shown promise in halting bacterial proliferation by starving the cell of this essential messenger[4].

  • Modulating β-Lactam Susceptibility: Altered c-di-AMP levels severely compromise peptidoglycan homeostasis. In L. monocytogenes, the genetic depletion of PDEs leads to the toxic accumulation of c-di-AMP, which paradoxically sensitizes the bacteria to β-lactam antibiotics by altering MreB cytoskeletal dynamics and reducing cell wall thickness[11]. This presents a powerful combination therapy strategy: pharmacologically inhibiting PDEs to induce c-di-AMP toxicity while co-administering β-lactams to exploit the weakened cell envelope.

  • Host Immune Modulation: During intracellular infection, bacterially secreted c-di-AMP is recognized by the host cytosolic surveillance pathway via STING (Stimulator of Interferon Genes). This interaction triggers a robust Type I interferon response[12]. Consequently, synthetic c-di-AMP derivatives are currently being evaluated as highly potent mucosal vaccine adjuvants to boost evoked immune responses[12],[11].

References

  • The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues. nih.gov.[Link]

  • The role of bacterial cyclic di-adenosine monophosphate in the host immune response. frontiersin.org.[Link]

  • Systematic identification of conserved bacterial c-di-AMP receptor proteins. nih.gov.[Link]

  • Systematic identification of conserved bacterial c-di-AMP receptor proteins. pnas.org.[Link]

  • c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. mdpi.com.[Link]

  • c-di-AMP signaling plays important role in determining antibiotic tolerance phenotypes of Mycobacterium smegmatis. nih.gov.[Link]

  • c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. researchgate.net.[Link]

  • C-di-AMP is a central regulator of osmotic homeostasis in... researchgate.net.[Link]

  • Riboswitches in eubacteria sense the second messenger c-di-AMP. researchgate.net.[Link]

  • Control of potassium homeostasis is an essential function of the second messenger cyclic di-AMP in Bacillus subtilis. researchgate.net.[Link]

  • Cyclic-di-AMP signalling in lactic acid bacteria. researchgate.net.[Link]

  • The Cyclic Dinucleotide c-di-AMP Is an Allosteric Regulator of Metabolic Enzyme Function. researchgate.net.[Link]

  • REGULATION OF β-LACTAM RESISTANCE BY C-DI-AMP IN LISTERIA MONOCYTOGENES. wisc.edu.[Link]

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Foundational

The Biological Functions and Therapeutic Applications of c-di-AMP Sodium Salt: A Technical Whitepaper

Strategic Overview As a Senior Application Scientist, I frequently encounter challenges in the translation of microbial signaling molecules into viable therapeutic modalities. Cyclic di-adenosine monophosphate (c-di-AMP)...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

As a Senior Application Scientist, I frequently encounter challenges in the translation of microbial signaling molecules into viable therapeutic modalities. Cyclic di-adenosine monophosphate (c-di-AMP) is a paradigm-shifting molecule in this space. Originally identified as an essential bacterial second messenger, c-di-AMP has emerged as a critical 1[1].

For research and drug development, the sodium salt formulation of c-di-AMP is the industry standard. The bare phosphodiester macrocycle is highly susceptible to aggregation in media rich in divalent cations. The sodium counter-ion ensures rapid, uniform aqueous solvation, preventing artifactual precipitation during in vitro dosing and ensuring consistent bioavailability in in vivo models.

This whitepaper deconstructs the biological functions of c-di-AMP, details its quantitative binding profiles, and provides self-validating experimental protocols to ensure rigorous, reproducible data generation.

Molecular Physiology & Host-Pathogen Dynamics

The Bacterial Second Messenger

In Gram-positive bacteria (e.g., Staphylococcus aureus, Listeria monocytogenes), c-di-AMP is synthesized by diadenylate cyclases (DACs) and degraded by phosphodiesterases (PDEs)[2]. It is uniquely essential for bacterial viability, functioning as a master regulator of3[3]. By binding to transport systems like Ktr/Trk, c-di-AMP prevents lethal cellular dehydration during osmotic shock.

Mammalian Cytosolic Surveillance

During intracellular infection, bacteria secrete c-di-AMP into the host cell cytosol, triggering a profound immune response. The host utilizes a dual-axis sensing mechanism:

  • The STING Axis: c-di-AMP directly binds the4[4]. This induces a conformational shift that recruits TBK1, phosphorylates IRF3, and drives the robust production of Type I Interferons (IFN-β)[5].

  • The RECON Axis: c-di-AMP also binds to the cytosolic oxidoreductase RECON. This binding acts as an antagonistic sink; it inhibits RECON's enzymatic activity, which subsequently releases the suppression of NF-κB, driving a potent pro-inflammatory, antibacterial state distinct from the STING-mediated antiviral response[6].

G Bact Intracellular Bacteria (e.g., L. monocytogenes) cDiAMP c-di-AMP Secretion (Cytosolic PAMP) Bact->cDiAMP STING STING Receptor (Endoplasmic Reticulum) cDiAMP->STING Kd ~5 μM RECON RECON Oxidoreductase (Cytosolic Sink) cDiAMP->RECON High Affinity (IC50 ~300 nM) TBK1 TBK1 / IRF3 Axis STING->TBK1 NFKB NF-κB Axis RECON->NFKB Antagonizes RECON, Releasing NF-κB IFN Type I Interferon (IFN-β) Antiviral/Antibacterial State TBK1->IFN ProInflam Pro-inflammatory Cytokines Macrophage Activation NFKB->ProInflam

Fig 1. Dual-axis mammalian signaling of c-di-AMP via STING and RECON pathways.

Quantitative Binding Profiles

Understanding the binding kinetics of c-di-AMP is critical for rational drug design and assay development. The table below synthesizes the binding affinities across primary host targets, highlighting the competitive dynamics in the cytosol.

Receptor / TargetLigandBinding Affinity (Kd / IC50)Biological Consequence
Mammalian STING (CTD) c-di-AMPKd ~ 5 μMInduces conformational change, TBK1/IRF3 activation[7].
Mammalian RECON c-di-AMPIC50 ~ 300 nMInhibits oxidoreductase activity, promotes NF-κB[6].

Causality Insight: RECON binds c-di-AMP approximately 16 times more tightly than STING[6]. In practical assay design, this means RECON acts as a high-affinity competitive sink. If your in vitro STING activation assays are underperforming, endogenous RECON levels in your chosen cell line may be sequestering the c-di-AMP.

Experimental Methodologies: Systems & Protocols

Cyclic dinucleotides possess a highly negatively charged phosphodiester backbone, rendering them strictly membrane-impermeable. Simply adding c-di-AMP to culture media will yield false-negative results. The following protocols are designed as self-validating systems to ensure target engagement.

Protocol 1: In Vitro Cytosolic Delivery and STING Activation Assay

Causality: We utilize digitonin over harsher detergents (like Triton X-100) because digitonin selectively complexes with plasma membrane cholesterol. This permeabilizes the outer membrane while leaving the cholesterol-poor endoplasmic reticulum (where STING resides) completely intact[7].

Step-by-Step Methodology:

  • Reconstitution: Dissolve c-di-AMP sodium salt in endotoxin-free water to a 1 mM stock. Aliquot and store at -20°C to prevent spontaneous hydrolysis.

  • Cell Preparation: Seed THP-1 Dual reporter cells (expressing IRF-Luciferase) at 1×105 cells/well in a 96-well plate. Wash once with PBS.

  • Permeabilization Buffer: Prepare a cytosolic delivery buffer: 50 mM HEPES, 100 mM KCl, 3 mM MgCl₂, 0.1 mM DTT, 85 mM Sucrose, 0.2% BSA, 1 mM ATP, and 10 μg/mL digitonin .

  • Ligand Delivery: Dilute c-di-AMP to working concentrations (1 μM to 50 μM) in the permeabilization buffer. Apply 50 μL of the mixture to the cells.

  • Incubation: Incubate for exactly 30 minutes at 37°C. Note: Exceeding this window induces digitonin-mediated cytotoxicity.

  • Recovery: Aspirate the buffer, replace with standard RPMI culture media, and incubate for 18-24 hours.

  • Self-Validation & Readout:

    • Control A (Vehicle): Digitonin buffer without c-di-AMP (establishes baseline luminescence).

    • Control B (Impermeability): c-di-AMP in standard media without digitonin (confirms the ligand is not passively diffusing or acting on extracellular receptors).

    • Quantify luminescence to measure IRF3 pathway activation.

Workflow Prep 1. Formulation c-di-AMP Sodium Salt Perm 2. Permeabilization Digitonin Delivery Prep->Perm Incubate 3. Incubation Target Engagement Perm->Incubate Assay 4. Quantification Luciferase Readout Incubate->Assay Valid 5. Validation Internal Controls Assay->Valid

Fig 2. Self-validating workflow for in vitro c-di-AMP cytosolic delivery and STING assay.

Protocol 2: In Vivo Murine Mucosal Adjuvant Model

Causality: c-di-AMP is a potent mucosal adjuvant. Intranasal administration requires the sodium salt formulation to ensure uniform dispersion in mucosal fluids, maximizing uptake by antigen-presenting cells (APCs) without localized aggregation[1].

Step-by-Step Methodology:

  • Formulation: Mix 5-10 μg of c-di-AMP sodium salt with the target antigen (e.g., 10 μg recombinant OVA) in 20 μL of sterile PBS.

  • Administration: Lightly anesthetize C57BL/6 mice with isoflurane. Administer 10 μL of the formulation per nostril using a micropipette, allowing the animal to inhale the droplet.

  • Kinetics: Repeat the immunization on days 14 and 28.

  • Self-Validation & Analysis:

    • Controls: Utilize a mock-immunized cohort (PBS only) and an antigen-only cohort to isolate the specific adjuvant effect of c-di-AMP.

    • Harvest sera and mucosal lavages (bronchoalveolar or nasal) on day 35. Perform ELISA for antigen-specific IgA (mucosal immunity) and IgG1/IgG2a (systemic Th1/Th2 balance).

Translational & Drug Development Implications

The dual functionality of c-di-AMP positions it at the center of several drug development avenues:

  • Vaccine Adjuvants: Due to its ability to trigger both STING (IFN-β) and RECON (NF-κB) pathways, c-di-AMP sodium salt is highly effective at breaking immune tolerance, making it a prime candidate for next-generation mucosal vaccines[1].

  • Antibacterial Therapeutics: Because c-di-AMP is essential for Gram-positive bacterial survival, small molecules targeting bacterial diadenylate cyclases (DACs) to inhibit c-di-AMP synthesis represent a novel class of bactericidal antibiotics[2].

  • Oncology: Synthetic analogs of c-di-AMP are currently being investigated for intratumoral injection to activate the STING pathway, reprogramming the immunosuppressive tumor microenvironment into an inflamed, T-cell-infiltrated state.

References

  • Fahmi T, Port GC, Cho KH. "c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria." MDPI / PubMed. 2[2]

  • Commichau FM, et al. "The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues." PMC. 3[3]

  • McFarland AP, et al. "Sensing of bacterial cyclic dinucleotides by the oxidoreductase RECON promotes NF-κB activation and shapes a proinflammatory antibacterial state." PMC. 6[6]

  • Ning Y, et al. "The role of bacterial cyclic di-adenosine monophosphate in the host immune response." Frontiers in Immunology. 1[1]

  • Zhang X, et al. "Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases." PMC. 4[4]

  • Burdette DL, et al. "STING is a direct innate immune sensor of cyclic di-GMP." SciSpace.7[7]

  • Louie A, et al. "Secretion of c-di-AMP by Listeria monocytogenes Leads to a STING-Dependent Antibacterial Response during Enterocolitis." Infection and Immunity - ASM Journals. 5[5]

  • Sigma-Aldrich. "Cyclic-di-GMP sodium salt / c-di-AMP sodium salt." Sigma-Aldrich Product Catalog. Link

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Protocols & Analytical Methods

Method

Application Note: A Researcher's Guide to Utilizing c-di-AMP Sodium Salt for Innate Immune Response Studies in Cell Culture

Abstract Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that has been identified as a potent activator of the host innate immune system.[1][2] When detected in the cytoplasm of mammalian cel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that has been identified as a potent activator of the host innate immune system.[1][2] When detected in the cytoplasm of mammalian cells, it functions as a pathogen-associated molecular pattern (PAMP), directly engaging the STING (Stimulator of Interferon Genes) pathway to elicit a robust Type I interferon and pro-inflammatory cytokine response.[3][4][5] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of c-di-AMP sodium salt in cell culture. We delve into the underlying signaling mechanisms, provide detailed, validated protocols for preparing and applying c-di-AMP, and describe robust methods for quantifying the cellular response, ensuring that investigators can confidently and accurately probe the intricacies of innate immune signaling.

Scientific Background: The c-di-AMP-STING Signaling Axis

In the landscape of host-pathogen interactions, the ability of the host to detect microbial invaders is paramount. Gram-positive bacteria utilize c-di-AMP to regulate a multitude of physiological processes, including cell wall homeostasis and potassium ion transport.[1][6] Should this molecule find its way into a mammalian cell's cytoplasm during an infection, it serves as an unambiguous signal of a bacterial presence.

Unlike genomic DNA, which is detected by the sensor cGAS to produce a different cyclic dinucleotide (cGAMP), bacterially-derived c-di-AMP bypasses cGAS and acts as a direct agonist for STING, an endoplasmic reticulum (ER)-resident protein.[7][8] This binding event initiates a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[8]

At the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of Type I interferons (e.g., IFN-β) and a host of other inflammatory genes.[9] Concurrently, this pathway can also lead to the activation of the NF-κB transcription factor, further amplifying the pro-inflammatory response through the production of cytokines like IL-6 and TNF-α.[3]

The c-di-AMP sodium salt is the preferred form for research applications due to its enhanced stability and solubility in aqueous solutions compared to its free acid form.[10]

c_di_AMP_STING_Pathway cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterium Bacterium c-di-AMP c-di-AMP STING STING c-di-AMP->STING TBK1_p p-TBK1 IRF3_p p-IRF3 TBK1_p->IRF3_p Phosphorylates IRF3 IRF3 IRF3 IRF3_dimer p-IRF3 Dimer IRF3_p->IRF3_dimer Dimerization DNA DNA IRF3_dimer->DNA Nuclear Translocation NFkB_Inhibitor IκB NFkB NF-κB p_NFkB p-NF-κB p_NFkB->DNA Nuclear Translocation STING_active Active STING Dimer STING->STING_active Dimerization & Translocation STING_active->TBK1_p Recruits & Activates TBK1 STING_active->p_NFkB Activates IKK (not shown) Genes Type I IFN & Cytokine Genes DNA->Genes Promotes Transcription

Figure 1: The c-di-AMP signaling pathway in mammalian cells.

Materials and Reagents

  • c-di-AMP Sodium Salt: (e.g., Sigma-Aldrich Cat. No. SML1231, Tocris Cat. No. 5901).

  • Cell Lines: Immune cell lines with a functional STING pathway are required.

    • Human: THP-1 (monocytic cell line), PBMCs.

    • Murine: RAW 264.7 (macrophage-like), Bone Marrow-Derived Macrophages (BMDMs).

  • Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Cell Stimulation:

    • Nuclease-free water or sterile PBS for reconstitution.

    • Transfection reagent suitable for nucleic acid delivery (e.g., Lipofectamine™ 2000/3000, FuGENE® HD).

    • Serum-free media for complex formation (e.g., Opti-MEM™).

  • Reagents for Analysis:

    • ELISA kits for target cytokines (e.g., Human/Mouse IFN-β, IL-6, TNF-α).

    • RNA isolation kit.

    • cDNA synthesis kit.

    • qPCR Master Mix and validated primers for target genes (e.g., IFNB1, IL6, CXCL10, ACTB/GAPDH).

Preparation of c-di-AMP Sodium Salt Stock Solution

Proper preparation and storage of the c-di-AMP stock solution are critical for reproducible results. The sodium salt form is readily soluble in water.[2]

Table 1: Properties of c-di-AMP Sodium Salt

PropertyValueSource(s)
Molecular FormulaC₂₀H₂₂N₁₀Na₂O₁₂P₂
Molecular Weight702.38 g/mol
AppearanceWhite to beige powder[2]
Solubility≥ 20 mM in water
Recommended Storage-20°C (powder and stock solution)[2]

Protocol: Reconstitution

  • Centrifuge: Briefly centrifuge the vial of c-di-AMP sodium salt powder to ensure all contents are at the bottom.

  • Reconstitute: Add the appropriate volume of nuclease-free water or sterile PBS to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex: Vortex thoroughly for 30-60 seconds until the powder is completely dissolved.

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Store: Store all aliquots at -20°C for up to 6 months.

Table 2: Example Stock Solution Preparation (for a 1 µmol vial)

Desired Stock Conc.Mass of c-di-AMPVolume of Solvent to Add
10 mM~702 µg (1 µmol)100 µL
5 mM~702 µg (1 µmol)200 µL
1 mM~702 µg (1 µmol)1000 µL (1 mL)

Protocol for In Vitro Stimulation of Mammalian Cells

c-di-AMP is a hydrophilic, negatively charged molecule that cannot passively cross the plasma membrane. Therefore, an active delivery method is required to introduce it into the cell cytoplasm to access STING. Transfection reagents that complex with nucleic acids are highly effective for this purpose.

Experimental_Workflow A 1. Seed Cells (e.g., 24-well plate) Incubate 18-24h E 5. Treat Cells Add complex dropwise to wells A->E B 2. Prepare Reagent Mix (Serum-free medium + Transfection Reagent) D 4. Combine & Incubate (Mix B + C) Incubate 15-20 min B->D C 3. Prepare c-di-AMP Mix (Serum-free medium + c-di-AMP Stock) C->D D->E F 6. Incubate (4-24 hours) E->F G 7. Harvest for Analysis F->G H Collect Supernatant G->H For Protein I Lyse Cells G->I For RNA J ELISA (Cytokine Secretion) H->J K RT-qPCR (Gene Expression) I->K

Figure 2: General experimental workflow for cell stimulation with c-di-AMP.

Step-by-Step Protocol (24-well plate format):

  • Cell Seeding: The day before stimulation, seed cells in a 24-well plate to be 70-90% confluent at the time of transfection. For example, seed RAW 264.7 cells at 2.5 x 10⁵ cells/well.

  • Prepare Controls: Set up wells for each condition:

    • Untreated Cells (media only)

    • Transfection Reagent Only

    • c-di-AMP Treatment

  • Complex Formation (per well):

    • Tube A (Reagent Mix): In a sterile microfuge tube, dilute the transfection reagent in 50 µL of serum-free medium according to the manufacturer's protocol. Mix gently and incubate for 5 minutes at room temperature.

    • Tube B (c-di-AMP Mix): In a separate tube, dilute the desired amount of c-di-AMP stock solution into 50 µL of serum-free medium. A final concentration range of 1-10 µM (equivalent to ~0.7-7.0 µg/mL) is a good starting point.[9]

    • Combine: Add the contents of Tube B to Tube A, mix gently by pipetting, and incubate for 15-20 minutes at room temperature to allow complexes to form. The total volume is now 100 µL.

  • Cell Treatment:

    • Gently add the 100 µL of c-di-AMP/transfection reagent complex dropwise to the corresponding wells. Swirl the plate gently to mix.

    • For the "Transfection Reagent Only" control, add the complex prepared without c-di-AMP.

  • Incubation: Return the plate to the incubator (37°C, 5% CO₂). The incubation time depends on the desired endpoint:

    • Gene Expression (RT-qPCR): 4-8 hours is typically sufficient to see a robust transcriptional response.[9]

    • Cytokine Secretion (ELISA): 18-24 hours is recommended to allow for protein synthesis and secretion.

Assessing Cellular Responses to c-di-AMP

The primary readouts for c-di-AMP-mediated STING activation are the upregulation of interferon-stimulated genes (ISGs) and the secretion of Type I IFNs and other inflammatory cytokines.

Method 1: Quantification of Cytokine Secretion by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying specific secreted proteins in the cell culture supernatant.[11]

  • Harvest Supernatant: After the 18-24 hour incubation, carefully collect the culture medium from each well.

  • Centrifuge: Spin the supernatant at 300 x g for 5 minutes to pellet any detached cells or debris.

  • Store: Transfer the cleared supernatant to a new tube. Samples can be analyzed immediately or stored at -80°C.

  • Perform ELISA: Follow the manufacturer's protocol for your specific cytokine ELISA kit (e.g., IFN-β). This typically involves incubating the supernatant on an antibody-coated plate, followed by detection with a secondary antibody-enzyme conjugate and a colorimetric substrate.

  • Analyze: Read the absorbance on a plate reader and calculate cytokine concentrations based on the provided standard curve.

Method 2: Analysis of Gene Expression by RT-qPCR

Reverse Transcription Quantitative PCR (RT-qPCR) measures the relative abundance of specific mRNA transcripts.

  • Cell Lysis & RNA Extraction: After the 4-8 hour incubation, remove the medium and wash cells once with sterile PBS. Lyse the cells directly in the well using the lysis buffer from your chosen RNA isolation kit. Proceed with RNA extraction according to the kit's protocol.

  • Quantify RNA: Measure the concentration and purity (A260/A280 ratio) of the extracted RNA.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 500 ng - 1 µg) from each sample into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction using a master mix, cDNA template, and primers for your genes of interest (e.g., IFNB1, IL6, CXCL10) and a housekeeping gene for normalization (e.g., ACTB, GAPDH).

  • Analyze: Calculate the relative expression of target genes using the Delta-Delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the untreated or reagent-only control.

Table 3: Example of Expected Results in Murine Macrophages (BMDMs)

Analyte (4h stimulation)MethodExpected Outcome vs. ControlSource
IFN-β SecretionELISA> 1,000-fold increase[9]
IL-6 SecretionELISASignificant increase[9]
CXCL10 SecretionELISASignificant increase[9]
Ifnb1 mRNART-qPCR> 1,000-fold increase[9]
Il6 mRNART-qPCR> 1,000-fold increase[9]
Ccl3 mRNART-qPCR~3 to 4-fold increase[9]

Note: Absolute values will vary based on cell type, c-di-AMP concentration, and transfection efficiency.

Troubleshooting & Key Considerations

  • No Cellular Response:

    • Inefficient Delivery: Optimize the transfection reagent-to-c-di-AMP ratio. Confirm the transfection efficiency in your cell line using a reporter plasmid (e.g., GFP).

    • Non-functional STING Pathway: Ensure your chosen cell line expresses STING and its downstream components. Some common lab cell lines (like HEK293T) have a deficient STING pathway and will not respond without reconstitution.

  • High Cell Death/Toxicity:

    • Transfection Reagent Toxicity: Reduce the amount of transfection reagent or the incubation time. Ensure cells are healthy and not overly confluent before treatment.

    • c-di-AMP Concentration: While c-di-AMP itself is generally not toxic at effective concentrations, excessively high intracellular levels could induce stress. Perform a dose-response curve to find the optimal concentration.

  • High Background in Controls:

    • The "Transfection Reagent Only" control is critical. Some reagents can induce a mild inflammatory response. Ensure results from c-di-AMP treatment are significantly higher than this control.

References

  • Romero, M. et al. (2021). c-di-AMP determines the hierarchical organization of bacterial RCK proteins. PNAS. Available at: [Link]

  • Peltier, J. et al. (2021). c-di-AMP signaling is required for bile salts resistance and long-term colonization by Clostridioides difficile. bioRxiv. Available at: [Link]

  • Hu, Y. et al. (2020). c-di-AMP Accumulation Impairs Muropeptide Synthesis in Listeria monocytogenes. mBio. Available at: [Link]

  • Gessner, C. et al. (2023). c-di-AMP Is a Second Messenger in Corynebacterium glutamicum That Regulates Expression of a Cell Wall-Related Peptidase via a Riboswitch. International Journal of Molecular Sciences. Available at: [Link]

  • Oberkampf, M. et al. (2022). c-di-AMP signaling is required for bile salt resistance, osmotolerance, and long-term host colonization by Clostridioides difficile. PNAS. Available at: [Link]

  • van der Heden, van den Berg, J. et al. (2024). Bacterial cell volume regulation and the importance of cyclic di-AMP. Journal of Bacteriology. Available at: [Link]

  • Fahmi, T. et al. (2017). c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. Genes. Available at: [Link]

  • Kalamvoki, M. et al. (2020). Post-Transcriptional Inflammatory Response to Intracellular Bacterial c-di-AMP. Frontiers in Immunology. Available at: [Link]

  • Rismondo, J. et al. (2023). Cyclic-di-AMP modulates cellular turgor in response to defects in bacterial cell wall synthesis. Nature. Available at: [Link]

  • Zhang, Y. et al. (2022). The role of bacterial cyclic di-adenosine monophosphate in the host immune response. Frontiers in Immunology. Available at: [Link]

  • Faozia, T. et al. (2017). The Second Messenger c-di-AMP Regulates Diverse Cellular Pathways Involved in Stress Response, Biofilm Formation, Cell Wall Homeostasis, SpeB Expression, and Virulence in Streptococcus pyogenes. Infection and Immunity. Available at: [Link]

  • Gautam, R. et al. (2024). An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis. Bio-protocol. Available at: [Link]

  • Abdelrahman, Y. et al. (2021). The second messenger signaling molecule cyclic di-AMP drives developmental cycle progression in Chlamydia trachomatis. eLife. Available at: [Link]

  • Zeden, M. et al. (2023). C-di-AMP levels modulate Staphylococcus aureus cell wall thickness, response to oxidative stress, and antibiotic resistance and tolerance. mBio. Available at: [Link]

  • Parvatiyar, K. et al. (2012). The helicase DDX41 recognizes the bacterial secondary messengers cyclic di-GMP and cyclic di-AMP to activate a type I interferon immune response. Nature Immunology. Available at: [Link]

  • Gundlach, J. et al. (2021). c-di-AMP, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter. PNAS. Available at: [Link]

  • Wamp, S. et al. (2023). Cyclic di-AMP, a multifaceted regulator of central metabolism and osmolyte homeostasis in Listeria monocytogenes. microLife. Available at: [Link]

  • Manikandan, K. et al. (2014). Two-Step Synthesis and Hydrolysis of Cyclic di-AMP in Mycobacterium tuberculosis. PLoS ONE. Available at: [Link]

  • Liu, Y. et al. (2021). The cGAS-STING Pathway in Bacterial Infection and Bacterial Immunity. Frontiers in Immunology. Available at: [Link]

  • Barker, J. R. et al. (2013). STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection. mBio. Available at: [Link]

  • Zhang, H. et al. (2022). Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy. Molecules. Available at: [Link]

  • Charles River Laboratories. (2019). Immunology for Non-Immunologists: Cytokine Measurement. Available at: [Link]

  • Gautam, R. et al. (2024). An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis. Semantic Scholar. Available at: [Link]

  • European Patent Office. (2023). CYCLIC-DI-AMP SODIUM SALT CRYSTAL. Available at: [Link]

  • Wu, D. et al. (2019). Research Advances in How the cGAS-STING Pathway Controls the Cellular Inflammatory Response. Frontiers in Immunology. Available at: [Link]

Sources

Application

Application Note: Optimizing c-di-AMP Sodium Salt Concentrations for In Vitro STING Activation and Biochemical Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Cellular signaling, STING agonism, and biochemical binding kinetics. Introduction & Mechanistic Grounding Cyclic diadenosine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Cellular signaling, STING agonism, and biochemical binding kinetics.

Introduction & Mechanistic Grounding

Cyclic diadenosine monophosphate (c-di-AMP) is a ubiquitous bacterial second messenger that regulates cell wall homeostasis, potassium transport, and virulence in Gram-positive bacteria[1]. In mammalian hosts, c-di-AMP acts as a potent pathogen-associated molecular pattern (PAMP). Upon entering the host cytosol, it directly binds to the Stimulator of Interferon Genes (STING) —an endoplasmic reticulum (ER) resident transmembrane protein[2].

The binding of c-di-AMP induces a profound conformational change in the STING dimer, triggering its translocation to the Golgi apparatus. This recruits TANK-binding kinase 1 (TBK1), which subsequently phosphorylates Interferon Regulatory Factor 3 (IRF3), driving the robust transcription of Type I interferons (e.g., IFN-β) and pro-inflammatory cytokines[2][3].

Why the Sodium Salt Formulation?

In in vitro assays, c-di-AMP is almost exclusively utilized as a sodium salt (e.g., C20​H22​N10​O12​P2​⋅2Na ). The highly negatively charged phosphate backbone of the cyclic dinucleotide makes the free acid form unstable and difficult to dissolve. The sodium salt formulation ensures freely soluble, stable aqueous stock solutions (typically reconstituted in sterile endotoxin-free water or physiological buffers), eliminating the need for cytotoxic organic solvents like DMSO[4].

STING_Pathway cdiAMP c-di-AMP (Sodium Salt) SLC SLC19A1 Transporter cdiAMP->SLC Uptake STING STING Dimer (ER Membrane) cdiAMP->STING Permeabilization/ Lipofection SLC->STING Cytosolic Delivery TBK1 TBK1 STING->TBK1 Recruitment IRF3 IRF3 Phosphorylation TBK1->IRF3 Activation Nucleus Nucleus: Type I IFN Transcription IRF3->Nucleus Translocation

Fig 1. c-di-AMP mediated STING activation and downstream TBK1-IRF3 signaling cascade.

Quantitative Guidelines for Assay Concentrations

A critical failure point in c-di-AMP in vitro assays is the assumption that the molecule can passively diffuse across the plasma membrane. Because of its high polarity and charge, exogenous c-di-AMP requires active transport (e.g., via the folate-organic phosphate antiporter SLC19A1)[5] or artificial cytosolic delivery (permeabilization/transfection) to reach the ER-bound STING[6].

The effective concentration heavily depends on the assay modality:

Table 1: Recommended c-di-AMP Sodium Salt Concentrations by Assay Type
Assay ModalityTarget / ReadoutRecommended Concentration RangeDelivery Method / Notes
Cellular Reporter Assay STING (THP-1 Dual, HEK-Blue)1.0 – 30 µg/mL (~1.5 – 45 µM)Digitonin permeabilization or Lipofectamine required for optimal Emax​ [6][7].
Biochemical Binding (SPR/ITC) STING CTD, RECON, ERAdP1.0 – 100 µM Cell-free. Requires purified recombinant target domains[2][8].
Enzymatic Synthesis/Degradation DisA (Synthase) / PDE10 – 50 µM HPLC or LC-MS/MS readout. Optimal in pH 9.4 buffers for DisA[9].
Equilibrium Dialysis STING CTD40 nM – 160 µM Titration range used to establish Kd​ kinetics[6].

Target Binding Affinities ( Kd​ )

To design accurate competitive binding assays, researchers must account for the baseline affinity of c-di-AMP to various host and bacterial sensors. While STING is the primary immunological target, other sensors like RECON and ERAdP exhibit distinct binding kinetics that can act as intracellular "sinks" for the dinucleotide[8][10].

Table 2: Comparative Binding Affinities of c-di-AMP
Protein TargetFunctionBinding Affinity ( Kd​ )Reference
Human STING (CTD) Innate Immune Sensor~5.0 µM Burdette et al.[2]
RECON (AKR1C13) Host Oxidoreductase / SinkHigh Affinity (Sub-µM) McFarland et al.[8]
ERAdP ER Membrane AdaptorHigher than STING Wang et al.[10]

Note: The Kd​ of c-di-AMP for STING is weaker than that of endogenous mammalian 2'3'-cGAMP (which binds in the low nanomolar range). Therefore, higher micromolar concentrations of c-di-AMP are strictly required to saturate STING in competitive in vitro assays.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific controls (e.g., STING-knockout cell lines), researchers can definitively prove that the observed signal is a direct result of c-di-AMP causality rather than off-target cytotoxicity or endotoxin contamination.

Protocol A: In Vitro STING Activation Assay (THP-1 Dual Reporter Cells)

Objective: Quantify the activation of the IRF pathway (via Lucia luciferase or SEAP reporters) using c-di-AMP sodium salt.

Materials:

  • THP-1 Dual™ Cells (Wild-Type) and THP-1 Dual™ KO-STING Cells (Negative Control)[7][11].

  • c-di-AMP Sodium Salt (Reconstituted in endotoxin-free water to a 1 mg/mL stock).

  • Digitonin permeabilization buffer (50 mM HEPES, 100 mM KCl, 3 mM MgCl2, 0.1 mM DTT, 85 µM Digitonin, 0.2% BSA, 1 mM ATP, 0.1 mM GTP).

Step-by-Step Workflow:

  • Cell Preparation: Seed THP-1 Dual WT and KO-STING cells at a density of 1×105 cells per well in a 96-well flat-bottom plate.

  • Ligand Formulation: Prepare serial dilutions of c-di-AMP sodium salt in the permeabilization buffer. Crucial Step: Target a final well concentration ranging from 1 µg/mL to 30 µg/mL [7].

  • Cytosolic Delivery: Aspirate the growth media. Add 50 µL of the c-di-AMP/digitonin permeabilization buffer to each well. Incubate at 37°C for exactly 30 minutes.

    • Causality Note: Digitonin selectively permeabilizes the cholesterol-rich plasma membrane while leaving the cholesterol-poor ER membrane (where STING resides) intact[6].

  • Recovery: Remove the permeabilization buffer and replace it with 200 µL of pre-warmed complete RPMI growth media.

  • Incubation: Incubate the cells for 18–24 hours at 37°C, 5% CO2.

  • Reporter Readout: Collect 20 µL of the supernatant and mix with the appropriate luminescence reagent (e.g., QUANTI-Luc™). Measure luminescence using a microplate reader[12].

Workflow Prep 1. Cell Preparation Seed THP-1 Reporter Cells Formulate 2. Ligand Formulation Prepare 1-30 µg/mL c-di-AMP Prep->Formulate Delivery 3. Cytosolic Delivery Digitonin Permeabilization (30 min) Formulate->Delivery Incubate 4. Incubation 18-24 Hours at 37°C in Media Delivery->Incubate Readout 5. Reporter Readout Luminescence (ISG/IFN-β) Incubate->Readout

Fig 2. Step-by-step in vitro workflow for evaluating c-di-AMP STING agonism in reporter cells.

Protocol B: Cell-Free Biochemical Binding Assay (Equilibrium Dialysis)

Objective: Determine the binding affinity ( Kd​ ) of c-di-AMP to recombinant STING C-Terminal Domain (CTD).

Step-by-Step Workflow:

  • Protein Preparation: Purify recombinant His6-tagged STING CTD (amino acids 138–378) and dialyze into Assay Buffer (25 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM MgCl2, 10% glycerol)[2][6].

  • Chamber Setup: Using a 96-well equilibrium dialyzer (5,000 MWCO membrane), load Chamber A with 150 µL of 10 µM purified STING CTD.

  • Ligand Titration: Load Chamber B with 150 µL of radiolabeled or fluorescently-tagged c-di-AMP in a concentration gradient from 40 nM to 160 µM [6].

  • Equilibration: Seal the plate and allow the system to reach equilibrium by incubating for 48 hours at 25°C on a gentle orbital shaker.

  • Quantification: Extract samples from both chambers. Measure the free c-di-AMP (Chamber B) versus bound + free c-di-AMP (Chamber A). Fit the data to a steady-state 1:1 binding model to derive the Kd​ [13].

Troubleshooting & Self-Validation

  • High Background / False Positives in Cellular Assays: c-di-AMP is highly stable and can easily be contaminated with bacterial endotoxins during manufacturing. Always use VacciGrade™ or ≥98% HPLC-purified sodium salt[4][7]. Endotoxin contamination will activate TLR4, bypassing STING and causing false-positive IFN-β readouts. Validate causality by ensuring the signal is completely abrogated in STING-KO cell lines[11].

  • No Signal in STING Reporter Cells: If using THP-1 cells without permeabilization, the signal will be negligible because c-di-AMP cannot cross the membrane. Ensure the digitonin concentration is precisely titrated; too much will lyse the cells (destroying the ER), and too little will prevent c-di-AMP entry.

  • Multiple Peaks in HPLC Enzymatic Assays: When studying c-di-AMP synthesis using enzymes like DisA, ensure the assay buffer is optimized. For Mycobacterium smegmatis DisA, a pH of 9.4 (50 mM Tris, 300 mM NaCl) is strictly required to prevent the accumulation of intermediate products and ensure complete utilization of ATP[9].

References

  • Burdette, D. L., et al. (2011). STING is a direct innate immune sensor of cyclic di-GMP. Nature, 478(7370), 515-518. Available at:[Link]

  • McFarland, A. P., et al. (2017). Sensing of bacterial cyclic dinucleotides by the oxidoreductase RECON promotes NF-κB activation and shapes a proinflammatory antibacterial state. Immunity, 46(3), 433-445. Available at:[Link]

  • Luteijn, R. D., et al. (2019). SLC19A1 transports immunoreactive cyclic dinucleotides. Nature, 573(7774), 434-438. Available at:[Link]

  • Wang, Y., et al. (2021). The ER membrane adaptor ERAdP acts as a direct sensor for c-di-AMP. ResearchGate. Available at:[Link]

  • Gautam, S., et al. (2024). An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis. Bio-protocol, 14(24). Available at:[Link]

Sources

Method

Application Note: Advanced Delivery Strategies for c-di-AMP in In Vivo Models

Introduction and Mechanistic Causality Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterially derived second messenger that has emerged as a highly potent agonist for the Stimulator of Interferon Genes (STING) pat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterially derived second messenger that has emerged as a highly potent agonist for the Stimulator of Interferon Genes (STING) pathway[1]. By triggering robust Type I interferon (IFN) production and eliciting a balanced Th1/Th2/Th17 immune profile, c-di-AMP is heavily investigated as a mucosal vaccine adjuvant and an agent for cancer immunotherapy[2].

However, the translation of free c-di-AMP into in vivo efficacy is severely limited by its physicochemical properties. As a hydrophilic, negatively charged dinucleotide, c-di-AMP exhibits extremely poor membrane permeability. Furthermore, it is highly susceptible to rapid enzymatic degradation by extracellular phosphodiesterases, such as ENPP1, in the systemic circulation and tumor microenvironment (TME)[3][4].

The Causality of Delivery: To achieve therapeutic efficacy, experimental designs must utilize delivery vehicles (e.g., liposomes, polymeric nanoparticles) that mask the negative charge of c-di-AMP, protect it from enzymatic cleavage, and facilitate cellular internalization. Once endocytosed, the carrier must promote endosomal escape—often via the "proton sponge" effect or lipid membrane fusion—to release c-di-AMP directly into the cytosol, where the endoplasmic reticulum-resident STING receptor is located[5][6].

STING_Pathway cdiAMP c-di-AMP + Nanocarrier CellMembrane Cellular Internalization (Endocytosis/Fusion) cdiAMP->CellMembrane EndosomeEscape Endosomal Escape (Proton Sponge/Fusion) CellMembrane->EndosomeEscape STING STING Receptor (ER) EndosomeEscape->STING Cytosolic Release TBK1 TBK1 Recruitment STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 Nucleus Nuclear Translocation IRF3->Nucleus IFN Type I IFN & Cytokine Secretion Nucleus->IFN

Fig 1: Mechanism of nanocarrier-mediated c-di-AMP delivery and STING pathway activation.

Comparative Analysis of Delivery Platforms

Selecting the appropriate delivery matrix is dictated by the target tissue and the desired immunological outcome. The table below summarizes the quantitative and mechanistic distinctions between validated in vivo delivery platforms.

Platform TypePrimary Admin RouteKey Mechanism of ActionExperimental AdvantagesReference
Cationic Liposomes (e.g., DOTAP) Intratumoral (I.T.), Intravenous (I.V.)Electrostatic complexation; lipid membrane fusionHigh encapsulation efficiency; robust shielding from ENPP1 degradation.[5]
Chitosan Nanoparticles Intranasal (I.N.), PulmonaryMucoadhesion; transient opening of tight junctionsSuperior for mucosal vaccines; strong dose-sparing capacity (up to 90%).[7]
Supramolecular Assemblies I.T., I.V.Hydrophobic/hydrophilic self-assemblyAvoids exogenous synthetic carriers; high tumor retention up to 24h.[8]
Viral Vectors (Adenovirus) Intramuscular (I.M.)In situ enzymatic synthesis via diadenylate cyclaseSustained intracellular production; circumvents physical delivery barriers.[9]

Self-Validating Experimental Protocols

The following protocols are designed with built-in quality control (QC) steps to ensure the structural integrity and biological activity of the c-di-AMP formulations prior to in vivo administration.

Protocol A: Preparation of Chitosan/c-di-AMP Nanoparticles for Mucosal Delivery

Context: Chitosan is a biodegradable polymer that provides mucoadhesion, significantly prolonging the residence time of the adjuvant at mucosal surfaces (e.g., lung, nasal cavity) and enhancing antigen uptake by local dendritic cells[7].

Step-by-Step Methodology:

  • Polymer Preparation: Dissolve low-molecular-weight chitosan in 1% (v/v) acetic acid to achieve a concentration of 2 mg/mL. Adjust the pH strictly to 4.8 using 1M NaOH to ensure optimal protonation of primary amines.

  • Cargo Formulation: In a separate sterile tube, dilute c-di-AMP (e.g., 5-10 µg per intended in vivo dose)[10] and the target protein antigen (e.g., Ovalbumin) in endotoxin-free physiological water.

  • Ionotropic Gelation (Assembly): Under constant magnetic stirring (600 rpm) at room temperature, add the c-di-AMP/Antigen solution dropwise into the chitosan base. The electrostatic interaction between the cationic chitosan and the anionic phosphate groups of c-di-AMP drives spontaneous nanoparticle self-assembly.

  • Maturation & QC (Self-Validation): Allow the suspension to stir for 30 minutes. Critical QC Step: Measure the hydrodynamic size and zeta potential via Dynamic Light Scattering (DLS). Proceed to in vivo use only if the Z-average is between 200–300 nm and the zeta potential is highly positive (+20 to +30 mV), confirming colloidal stability.

  • In Vivo Administration: Anesthetize the murine model (e.g., BALB/c). Administer 20-30 µL of the validated nanoparticle suspension dropwise into the nares (Intranasal) or via a microsprayer directly into the trachea (Pulmonary)[7].

Protocol B: Intratumoral Delivery of c-di-AMP via Cationic Liposomes

Context: Intratumoral (I.T.) delivery of STING agonists localizes immune activation, repolarizing the tumor microenvironment from immunosuppressive ("cold") to highly immunogenic ("hot") while mitigating the risk of systemic cytokine storms[3][6].

Step-by-Step Methodology:

  • Lipid Film Hydration: Dissolve DOTAP and Cholesterol (molar ratio 1:1) in chloroform. Evaporate the solvent under a gentle stream of nitrogen gas, followed by drying under a vacuum desiccator for 2 hours to remove residual organic solvent.

  • Encapsulation: Hydrate the dried lipid film with an aqueous buffer containing c-di-AMP (10 µg per intended dose). Vortex vigorously for 5 minutes to form multilamellar vesicles (MLVs).

  • Extrusion (Sizing): To ensure uniform cellular uptake, extrude the MLV suspension through a 100 nm polycarbonate membrane 10 to 15 times using a mini-extruder. This yields small unilamellar vesicles (SUVs).

  • Purification & QC: Remove unencapsulated free c-di-AMP using a 10 kDa MWCO centrifugal spin filter (4000 x g for 15 mins). Quantify the encapsulation efficiency by measuring the free c-di-AMP in the filtrate via UV-Vis absorbance (259 nm).

  • In Vivo Administration: In mice bearing subcutaneous tumors (e.g., B16F10 melanoma, ~50-100 mm³ in volume), inject 50 µL of the liposomal c-di-AMP directly into the tumor mass using a 29G insulin syringe. Technique Note: Distribute the injection volume across 3-4 distinct needle tracts within the tumor to ensure uniform dispersion and prevent localized pressure necrosis[5].

In Vivo Workflow and Immune Monitoring

InVivoWorkflow Prep 1. Formulation Prep (c-di-AMP + Carrier) QC 2. QC & Sizing (DLS, Zeta Potential) Prep->QC Admin 3. In Vivo Admin (I.N., I.T., or S.C.) QC->Admin Monitor 4. Immune Monitoring (ELISA, Flow Cytometry) Admin->Monitor Efficacy 5. Efficacy Readout (Tumor Vol / Viral Titer) Monitor->Efficacy

Fig 2: Standardized workflow for in vivo c-di-AMP delivery, validation, and efficacy monitoring.

References

  • Progress Update on STING Agonists as Vaccine Adjuvants National Institutes of Health (NIH)[Link]

  • Nanocarrier-enabled STING agonist delivery for enhanced cancer immunotherapy Royal Society of Chemistry (RSC)[Link]

  • The role of bacterial cyclic di-adenosine monophosphate in the host immune response Frontiers in Immunology[Link]

  • STING activation in cancer immunotherapy Theranostics[Link]

  • Supramolecular Cyclic Dinucleotide Nanoparticles for STING-Mediated Cancer Immunotherapy ACS Nano[Link]

  • Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment National Institutes of Health (NIH)[Link]

  • Au naturale: use of biologically derived cyclic di-nucleotides for cancer immunotherapy Royal Society Publishing[Link]

  • Intranasal Delivery of Influenza rNP Adjuvanted with c-di-AMP Induces Strong Humoral and Cellular Immune Responses and Provides Protection against Virus Challenge PLOS One[Link]

  • Pulmonary Application of Novel Antigen-Loaded Chitosan Nano-Particles Co-Administered with the Mucosal Adjuvant C-Di-AMP Resulted in Enhanced Immune Stimulation and Dose Sparing Capacity National Institutes of Health (NIH)[Link]

  • Stimulation of Innate Immunity by In Vivo Cyclic di-GMP Synthesis Using Adenovirus American Society for Microbiology (ASM)[Link]

Sources

Application

Application Note: Advanced Methodologies for the Quantification of Intracellular c-di-AMP

Target Audience: Analytical Chemists, Microbiologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary Cyclic di-adenosine monophosphate (c-di-AMP) is an essentia...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Microbiologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

Cyclic di-adenosine monophosphate (c-di-AMP) is an essential nucleotide second messenger predominantly found in Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Listeria monocytogenes). It is a master regulator of potassium ion homeostasis, cell wall metabolism, and DNA repair 1. In the context of host-pathogen interactions, c-di-AMP acts as a potent agonist for the mammalian STING (Stimulator of Interferon Genes) pathway, making it a molecule of high interest in vaccine adjuvant development and antimicrobial drug discovery 2.

Measuring intracellular c-di-AMP presents unique analytical challenges due to its low physiological concentration (0.1–2 µM) and its rapid degradation by endogenous phosphodiesterases (PDEs) during sample extraction 3. This guide details the causality behind experimental choices and provides self-validating protocols for the two leading quantification methods: Isotope-Dilution LC-MS/MS and In Vivo Fluorescent Biosensors .

Biological Context & Analytical Challenges

c-di-AMP is synthesized from two ATP molecules by diadenylate cyclases (DACs, such as DisA and CdaA) and hydrolyzed into pApA or AMP by specific PDEs (such as GdpP and PgpH) 2.

G ATP ATP (Substrate) DAC Diadenylate Cyclases (e.g., DisA, CdaA) ATP->DAC Synthesis c_di_AMP Intracellular c-di-AMP (Second Messenger) DAC->c_di_AMP PDE Phosphodiesterases (e.g., GdpP, PgpH) c_di_AMP->PDE Hydrolysis Target Effector Proteins (Osmoregulation, DNA Repair) c_di_AMP->Target Bacterial Signaling STING Host STING Pathway (Immune Activation) c_di_AMP->STING Host Response Measurement Quantification Methods c_di_AMP->Measurement Analyte Degradation pApA / AMP (Degradation Products) PDE->Degradation LCMS LC-MS/MS (Gold Standard) Measurement->LCMS Biosensor Fluorescent Biosensors (e.g., CDA5 FRET) Measurement->Biosensor

Fig 1: c-di-AMP metabolic pathway, downstream signaling, and analytical quantification targets.

The Three Pillars of Measurement Failure
  • Enzymatic Artifacts: If cellular metabolism is not instantly quenched, stress-induced PDEs will artificially deplete c-di-AMP pools during the minutes it takes to harvest cells 1.

  • Matrix Suppression: Bacterial lysates contain high concentrations of salts, lipids, and peptides that suppress the ionization of c-di-AMP in the mass spectrometer source.

  • Population Averaging: Traditional bulk extraction masks the high degree of single-cell heterogeneity present in bacterial populations responding to osmotic stress 3.

Quantitative Comparison of Measurement Modalities

To select the appropriate assay, researchers must balance the need for absolute quantification against the need for spatial-temporal resolution.

MethodologyLimit of Detection (LOD)Dynamic RangeSpatial ResolutionPrimary Application
Isotope-Dilution LC-MS/MS ~1-5 nM5 nM - 10 µMBulk PopulationAbsolute quantification of steady-state levels.
Competitive ELISA ~10-50 nM50 nM - 5 µMBulk PopulationHigh-throughput screening (in vitro assays).
FRET Biosensor (e.g., CDA5) ~0.1 µM0.1 µM - 2 µMSingle-CellReal-time intracellular dynamics & heterogeneity.
RNA Riboswitch (bsuO P6-4) ~50 nM50 nM - 5 µMSingle-CellIn vivo tracking in pathogenic clinical strains.

Protocol I: Isotope-Dilution LC-MS/MS (The Gold Standard)

This protocol utilizes an internal standard to create a self-validating extraction system, ensuring that any physical loss or ion suppression is mathematically normalized 3.

Extraction Culture Bacterial Culture (Log/Stationary Phase) Quench Metabolic Quenching (Cold Methanol, -40°C) Culture->Quench Arrest PDEs Spike Internal Standard Spiking (13C/15N-labeled c-di-AMP) Quench->Spike Correct Matrix Effects Lysis Cell Lysis (Bead Beating / FastPrep) Spike->Lysis Extract Nucleotides Centrifuge Centrifugation (17,000 x g, 4°C) Lysis->Centrifuge Remove Debris Dry Supernatant Drying (Vacuum Concentrator) Centrifuge->Dry Concentrate Reconstitute Reconstitution (HPLC-grade Water) Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Quantify

Fig 2: Optimized LC-MS/MS extraction workflow for intracellular c-di-AMP quantification.

Step-by-Step Methodology
  • Metabolic Quenching & Harvesting

    • Action: Rapidly plunge 5 mL of liquid bacterial culture directly into 10 mL of pre-chilled (-40°C) 60% methanol. Centrifuge at 10,000 x g for 5 min at -9°C.

    • Causality: c-di-AMP is rapidly hydrolyzed by PDEs like GdpP. The immediate temperature drop and solvent denaturation permanently arrest PDE activity, locking the in vivo metabolite pool in its native state 1.

  • Internal Standard (IS) Spiking

    • Action: Resuspend the cell pellet in 500 µL of extraction solvent (Acetonitrile/Methanol/Water, 40:40:20, v/v/v) spiked with exactly 50 nM of heavy-labeled ¹³C₁₀,¹⁵N₅-c-di-AMP.

    • Causality: Matrix effects from bacterial lipids severely suppress MS ionization. Spiking the heavy isotope before lysis ensures that any physical loss during extraction or ion suppression in the MS is mathematically normalized 3.

  • Mechanical Lysis

    • Action: Transfer the suspension to tubes containing 0.1 mm silica beads. Process in a FastPrep homogenizer (6.5 m/s, 45 s, 4 cycles) at 4°C.

    • Causality: Gram-positive bacteria possess thick peptidoglycan layers. Chemical lysis is insufficient and can degrade nucleotides; mechanical shearing is required for the complete release of cytosolic contents 4.

  • Clarification & Reconstitution

    • Action: Centrifuge the lysate at 17,000 x g for 10 min at 4°C. Transfer the supernatant to a new tube, dry completely in a vacuum concentrator, and reconstitute in 50 µL of HPLC-grade water.

    • Causality: Removing cellular debris prevents LC column clogging. Vacuum drying concentrates the low-abundance analyte into the detectable range of the instrument 2.

  • LC-MS/MS Analysis & Self-Validation

    • Action: Inject 10 µL onto a C18 column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) positive ion mode (m/z 659.1 → 330.1 for native c-di-AMP; m/z 674.1 → 338.1 for the heavy IS).

    • Validation System: Run a 6-point calibration curve (1 nM to 1 µM) alongside samples. The IS peak area must remain within ±15% across all biological injections to validate extraction efficiency.

Protocol II: In Vivo Fluorescent Biosensor Measurement

While LC-MS/MS provides absolute bulk quantification, it destroys the sample. To measure c-di-AMP dynamics at single-cell resolution, researchers utilize genetically encoded biosensors, such as the CDA5 FRET sensor 3 or the bsuO P6-4 RNA aptamer 4.

Step-by-Step Methodology (Using bsuO P6-4 RNA Biosensor)
  • Biosensor Transformation & Expression

    • Action: Transform the target bacterial strain with a plasmid encoding the bsuO P6-4 RNA aptamer flanked by a tRNA scaffold.

    • Causality: The tRNA scaffold prevents rapid degradation of the RNA aptamer by endogenous bacterial RNases, dramatically increasing the half-life and stabilizing the fluorescent signal 4.

  • Culture & Fluorophore Incubation

    • Action: Grow cells to mid-log phase (OD600 ~0.5). Supplement the media with 100 µM of the cell-permeable fluorophore DFHBI-1T for 30 minutes prior to measurement.

    • Causality: The RNA aptamer itself is not fluorescent; it must bind the DFHBI-1T dye. Binding is strictly dependent on the allosteric conformational change induced by c-di-AMP docking.

  • Single-Cell Flow Cytometry

    • Action: Analyze cells using a flow cytometer equipped with a FITC channel (excitation 488 nm, emission 530 nm).

    • Causality: Unlike bulk LC-MS/MS, flow cytometry captures subpopulation heterogeneity, revealing bimodal distributions of c-di-AMP levels during environmental shifts like osmotic shock 5.

  • Self-Validation System

    • Action: Include a ΔcdaA / ΔdisA (cyclase-null) mutant as a negative control, and a ΔgdpP (PDE-null) mutant as a positive control.

    • Causality: This genetic validation ensures that the observed fluorescence shift is exclusively driven by c-di-AMP fluctuations and not by artifacts such as changes in intracellular pH, cell volume, or non-specific dye accumulation 3.

References

  • Mahapa, A. et al. (2024). An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis. Bio-protocol. URL: [Link]

  • Kellenberger, C. A. et al. (2022). In Vivo Detection of Cyclic-di-AMP in Staphylococcus aureus. ACS Omega. URL: [Link]

  • Pollock, J. et al. (2021). A Rationally Designed c-di-AMP Förster Resonance Energy Transfer Biosensor To Monitor Nucleotide Dynamics. Journal of Bacteriology. URL: [Link]

  • Fahmi, T. et al. (2017). c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. MDPI Genes. URL: [Link]

  • Pham, H. T. et al. (2021). c-di-AMP, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter. PNAS. URL: [Link]

Sources

Method

High-Performance Liquid Chromatography (HPLC) Analysis of Cyclic Diadenosine Monophosphate (c-di-AMP) Sodium Salt

Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Microbiologists, and Drug Development Professionals Introduction & Biological Context Cyclic diadenosine monophosphate (c-di-AMP) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Microbiologists, and Drug Development Professionals

Introduction & Biological Context

Cyclic diadenosine monophosphate (c-di-AMP) is a ubiquitous bacterial second messenger that governs essential physiological processes, including osmoregulation, cell wall homeostasis, and sporulation. Beyond bacterial physiology, secreted c-di-AMP acts as a potent pathogen-associated molecular pattern (PAMP). In host organisms, it binds to the Stimulator of Interferon Genes (STING), triggering a robust type-I interferon immune response. Due to this dual functionality, c-di-AMP sodium salt is heavily investigated both as an antimicrobial target and as a promising mucosal vaccine adjuvant.

Accurate quantification of c-di-AMP is critical for evaluating the enzymatic kinetics of diadenylate cyclases (DACs, e.g., DisA) and phosphodiesterases (PDEs), as well as for the quality control of synthetic pharmaceutical formulations. While Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity, Reverse-Phase HPLC with Ultraviolet detection (RP-HPLC-UV) provides a robust, cost-effective, and highly reproducible alternative that avoids the hazards of radioactive labeling .

Pathway ATP ATP (Substrate) DAC Diadenylate Cyclase (e.g., DisA, CdaA) ATP->DAC Synthesis cdiAMP c-di-AMP (Second Messenger) DAC->cdiAMP PDE Phosphodiesterase (e.g., PdeA, GdpP) cdiAMP->PDE Hydrolysis STING Host STING Pathway (Immune Activation) cdiAMP->STING Host Recognition AMP pApA / AMP (Degradation Products) PDE->AMP

Bacterial c-di-AMP synthesis, degradation, and host immune activation pathways.

Analytical Strategy & Causality (E-E-A-T)

As a highly polar, negatively charged cyclic dinucleotide, c-di-AMP presents specific chromatographic challenges. If injected onto a standard C18 stationary phase with a simple water/organic gradient, the molecule will elute near the void volume and exhibit severe peak tailing due to secondary interactions with residual silanols.

The Causality of Ion-Pairing: To counteract this, Triethylammonium acetate (TEAA) is employed as an ion-pairing reagent in the mobile phase . The lipophilic triethylammonium cation ( TEA+ ) dynamically pairs with the two negatively charged phosphate groups of the c-di-AMP backbone. This neutralizes the charge and increases the apparent hydrophobicity of the complex, allowing it to partition effectively into the C18 stationary phase. The result is strong retention, baseline resolution from ATP, and sharp, symmetrical peaks.

Self-Validating Protocol Design: A robust assay must be self-validating. This protocol is designed to simultaneously resolve ATP (the substrate), c-di-AMP (the product), and AMP (the degradation product). By tracking all three species, researchers can calculate a strict mass balance (2 moles of ATP 1 mole of c-di-AMP). If the molar sum deviates from the initial substrate concentration, it immediately flags intermediate accumulation (e.g., linear pppA) or unintended degradation, ensuring the integrity of the kinetic data.

Workflow Prep Sample Prep (Enzyme Rxn) Filter Filtration (0.22 µm) Prep->Filter Inject HPLC Injection (10-20 µL) Filter->Inject Separate C18 RP-HPLC (TEAA/ACN) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Data Analysis (Quantification) Detect->Analyze

Step-by-step HPLC analytical workflow for c-di-AMP quantification.

Materials and Reagents

  • Standards: c-di-AMP sodium salt (purity > 98%), ATP disodium salt, AMP sodium salt.

  • Buffers & Solvents: Triethylammonium acetate (TEAA) buffer (1.0 M stock, HPLC grade), Acetonitrile (ACN, HPLC grade), Ultrapure water (18.2 MΩ·cm).

  • Hardware: HPLC system equipped with a Quaternary Pump, Thermostated Autosampler, Column Oven, and Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: Reverse-phase C18 Analytical Column (e.g., Phenomenex Kinetex 5 µm C18 100 Å, 150 × 4.6 mm, or Agilent Eclipse XDB-C18) .

Step-by-Step Methodology

Step 1: Mobile Phase Preparation
  • Mobile Phase A (100 mM TEAA): Dilute 100 mL of 1.0 M TEAA stock solution into 900 mL of ultrapure water. Adjust pH to 6.5–7.0 if necessary. Filter through a 0.22 µm hydrophilic membrane and degas ultrasonically for 15 minutes.

  • Mobile Phase B (100% Acetonitrile): Use HPLC-grade ACN. Degas prior to use.

    • Expert Insight: Inadequate degassing of TEAA buffers leads to baseline drift and micro-bubble formation in the pump head, which will severely impact retention time reproducibility for polar nucleotides.

Step 2: Standard Curve Generation
  • Dissolve c-di-AMP sodium salt in ultrapure water to yield a 1 mM stock solution.

  • Prepare serial dilutions ranging from 10 µM to 500 µM.

  • Inject 20 µL of each standard to establish a calibration curve, plotting the Area Under the Curve (AUC) against the concentration.

Step 3: Sample Preparation (Enzymatic Assay Example)
  • Conduct the DisA synthesis or PDE hydrolysis reaction in the appropriate buffer (e.g., 50 mM Tris, 300 mM NaCl, pH 9.4) .

  • Terminate the reaction by heating the sample at 95°C for 5 minutes (to denature the enzymes) or by adding 10 mM EDTA to chelate essential Mg2+ / Mn2+ cofactors.

  • Centrifuge the sample at 15,000 × g for 15 minutes at 4°C to pellet the denatured proteins.

  • Filter the clear supernatant through a 0.22 µm syringe filter directly into an HPLC autosampler vial.

Step 4: HPLC Instrument Setup & Execution

Configure the HPLC system according to the optimized gradient profile adapted from established natural product and nucleotide screening protocols .

Table 1: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (100 mM TEAA)Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.099%1%0.5
22.087%13%0.5
24.510%90%0.5
28.510%90%0.5
28.5199%1%0.5
36.099%1%0.5
  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (Optimal for the conjugated aromatic rings of the adenine nucleobases).

  • Injection Volume: 20 µL

Data Analysis & System Suitability

To ensure the chromatographic system is functioning correctly, evaluate the separation of the internal markers. The following table summarizes the expected retention behavior and system suitability limits.

Table 2: Typical Retention Times and System Suitability Specifications

AnalyteApprox. Retention Time (min)Resolution ( Rs​ )Asymmetry Factor ( As​ )
AMP ~12.2> 2.00.8 - 1.2
ATP ~17.4> 2.00.8 - 1.2
c-di-AMP ~23.7> 2.00.8 - 1.2

(Note: Exact retention times may vary based on system dead volume and specific C18 column chemistry. Values are representative benchmarks based on literature standards .)

Troubleshooting & Field-Proven Insights
  • Peak Tailing for c-di-AMP ( As​ > 1.5): If tailing occurs, the ion-pairing mechanism is failing. Verify the pH of the TEAA buffer (it must be near neutral to ensure the phosphate groups are ionized and can pair with TEA+ ). Ensure the column is fully equilibrated with Mobile Phase A for at least 10 column volumes before the first injection.

  • Alternative Buffer Systems: If TEAA is incompatible with downstream applications (e.g., fraction collection for certain MS setups), a phosphate buffer system (150 mM KH2​PO4​ , 150 mM KCl, pH 7.0) can be substituted, though retention times will shift significantly .

References

  • Title: An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis Source: Bio-protocol / National Institutes of Health (NIH) URL: [Link]

  • Title: Cyclic Di-adenosine Monophosphate Regulates Metabolism and Growth in the Oral Commensal Streptococcus mitis Source: MDPI Microorganisms URL: [Link]

  • Title: Tetracyclic homoisoflavanoid (+)-brazilin: a natural product inhibits c-di-AMP-producing enzyme and Streptococcus mutans biofilms Source: ASM Microbiology Spectrum URL: [Link]

Application

Quantitative Analysis of the Bacterial Second Messenger c-di-AMP using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction: The Central Role of c-di-AMP in Bacterial Physiology and Drug Development Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in a multitude of bacteria, playing a pivota...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of c-di-AMP in Bacterial Physiology and Drug Development

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in a multitude of bacteria, playing a pivotal role in regulating fundamental cellular processes. This signaling molecule is integral to maintaining cell wall homeostasis, DNA repair, ion transport, and managing osmotic stress.[1] Given its essentiality in many pathogenic bacteria, the enzymatic machinery responsible for synthesizing and degrading c-di-AMP represents a promising target for novel antimicrobial drug development. Accurate and robust quantification of intracellular c-di-AMP levels is therefore paramount for researchers in microbiology, infectious disease, and pharmaceutical development to understand its regulatory networks and to screen for potential therapeutic inhibitors.

This application note provides a comprehensive and detailed protocol for the sensitive and specific quantification of c-di-AMP from bacterial cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are grounded in established principles of analytical chemistry and microbiology, offering a self-validating workflow from sample collection to data interpretation.

Principle of the Method: LC-MS/MS for High-Sensitivity and High-Specificity Quantification

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for quantifying small molecules like c-di-AMP from complex biological matrices. The power of this technique lies in its two-stage separation and detection process:

  • Liquid Chromatography (LC): The extracted bacterial metabolites are first separated based on their physicochemical properties (in this case, polarity) on a reversed-phase HPLC column. This step is crucial for resolving c-di-AMP from other isomeric and isobaric compounds, thereby reducing matrix effects.[1][2]

  • Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the eluent is ionized, and the mass spectrometer selectively monitors for a specific mass-to-charge ratio (m/z) corresponding to the molecule of interest (the precursor ion). These selected ions are then fragmented, and specific fragment ions (product ions) are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptional degree of specificity and sensitivity.[3]

The combination of retention time from the LC and the specific precursor-to-product ion transition from the MS/MS allows for confident identification and precise quantification of c-di-AMP.

Experimental Workflow Overview

The entire process, from bacterial culture to final data, can be visualized as a multi-step workflow. Each stage is critical for the accuracy and reproducibility of the final quantification.

c-di-AMP Quantification Workflow Overall c-di-AMP Quantification Workflow cluster_0 Sample Preparation cluster_1 Analytical Phase cluster_2 Data Analysis Culture Bacterial Culture Growth Quench Metabolic Quenching Culture->Quench Stop Metabolism Harvest Cell Harvesting Quench->Harvest Collect Cells Extract Metabolite Extraction Harvest->Extract Lyse & Extract LC LC Separation Extract->LC Inject Sample MSMS MS/MS Detection LC->MSMS Ionize & Fragment Quant Quantification MSMS->Quant Peak Integration Norm Data Normalization Quant->Norm Normalize to Biomass

Caption: High-level overview of the c-di-AMP quantification workflow.

PART 1: Sample Preparation Protocol

The fidelity of the final quantification is critically dependent on the initial sample preparation. The primary objectives are to instantaneously halt metabolic activity to preserve the in vivo concentration of c-di-AMP and to efficiently extract the nucleotide from the bacterial cells.[4][5]

Materials
  • Bacterial culture of interest

  • Quenching solution: 60% methanol, pre-chilled to -40°C or lower

  • Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-chilled to -20°C

  • Stable Isotope Labeled Internal Standard (SIL-IS): ¹⁵N₁₀-c-di-AMP

  • Phosphate Buffered Saline (PBS), ice-cold

  • Centrifuge capable of reaching >10,000 x g at 4°C

  • Lyophilizer or vacuum concentrator

Step-by-Step Protocol for Metabolite Extraction
  • Culture Growth: Grow bacterial cells in appropriate liquid media to the desired growth phase (e.g., mid-exponential phase). Record the optical density (OD₆₀₀) for later normalization.

  • Metabolic Quenching: This is arguably the most critical step to prevent turnover of c-di-AMP after sampling.

    • Rapidly transfer a defined volume of the bacterial culture (e.g., 5 mL) into a larger volume of pre-chilled quenching solution (e.g., 25 mL of -40°C 60% methanol). The large volume and low temperature will instantly arrest enzymatic activity.

  • Cell Harvesting:

    • Centrifuge the quenched cell suspension at 10,000 x g for 10 minutes at 4°C.

    • Discard the supernatant carefully, ensuring the cell pellet is not disturbed.

    • Wash the pellet once with ice-cold PBS to remove residual media components and centrifuge again under the same conditions. Discard the supernatant.

  • Metabolite Extraction:

    • Resuspend the cell pellet in 1 mL of pre-chilled extraction solvent.

    • Crucially, at this stage, spike the sample with a known concentration of the ¹⁵N₁₀-c-di-AMP internal standard. The SIL-IS will co-extract with the endogenous c-di-AMP and corrects for variability in extraction efficiency and matrix effects during MS analysis.[6]

    • Lyse the cells to release intracellular metabolites. This can be achieved by methods such as bead beating or sonication on ice. Ensure the sample remains cold to prevent degradation.

    • Incubate the lysate at -20°C for at least 1 hour to precipitate proteins and other macromolecules.

  • Sample Clarification and Final Preparation:

    • Centrifuge the lysate at maximum speed (>13,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new microfuge tube.

    • Dry the extract completely using a lyophilizer or a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile in water).

    • Centrifuge one final time to pellet any remaining insoluble material and transfer the supernatant to an autosampler vial for analysis.

Sample Preparation Workflow Detailed Sample Preparation Workflow Culture 1. Bacterial Culture (OD600) Quench 2. Quench in Cold 60% Methanol Culture->Quench Harvest 3. Centrifuge & Wash with PBS Quench->Harvest Spike 4. Add Extraction Solvent & ¹⁵N₁₀-c-di-AMP IS Harvest->Spike Lyse 5. Cell Lysis (e.g., Bead Beating) Spike->Lyse Precipitate 6. Incubate at -20°C Lyse->Precipitate Clarify 7. Centrifuge to Remove Debris Precipitate->Clarify Dry 8. Dry Supernatant Clarify->Dry Reconstitute 9. Reconstitute for LC-MS/MS Dry->Reconstitute

Caption: Step-by-step workflow for bacterial sample preparation.

PART 2: LC-MS/MS Analysis Protocol

This section details the instrumental parameters for the separation and detection of c-di-AMP. The parameters provided are a robust starting point but may require optimization depending on the specific instrumentation used.

Liquid Chromatography Parameters

The goal of the LC method is to achieve baseline separation of c-di-AMP from other nucleotides and matrix components. A reversed-phase C18 column is commonly effective for this purpose.[2]

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for polar molecules like c-di-AMP.
Mobile Phase A Water with 0.1% Formic AcidAcidifies the mobile phase to improve peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for eluting the analyte from the C18 column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA typical volume; can be adjusted based on sample concentration and instrument sensitivity.
Gradient 0-2 min: 2% B; 2-10 min: 2-50% B; 10-12 min: 50-95% B; 12-14 min: 95% B; 14-15 min: 95-2% B; 15-20 min: 2% BA representative gradient to elute c-di-AMP and wash the column. Must be optimized.
Tandem Mass Spectrometry Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The MRM transitions are the most critical parameters for ensuring specificity.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
c-di-AMP 659.2250.1330.1~20
¹⁵N₁₀-c-di-AMP (IS) 669.2260.1335.1~20
  • Rationale for Ion Selection: The precursor ion [M+H]⁺ for c-di-AMP is m/z 659.2. Upon collision-induced dissociation (CID), it fragments into several product ions. The most intense and specific fragment is typically chosen as the quantifier for maximum sensitivity.[4][7] A second, less intense fragment is monitored as a qualifier to confirm the identity of the analyte.[8][9] The ratio of the quantifier to qualifier ion should be consistent across all standards and samples. The selected product ion at m/z 250.1 corresponds to a specific fragment of c-di-AMP.[4] The internal standard has a mass shift of +10 Da due to the incorporation of ten ¹⁵N atoms, and its fragments show a corresponding mass shift.

LC-MSMS Analysis LC-MS/MS Analytical Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Inject Inject Sample Separate C18 Column Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Select Q1: Select Precursor Ion (m/z 659.2) Ionize->Select Fragment Q2: Collision-Induced Dissociation Select->Fragment Detect Q3: Detect Product Ions (m/z 250.1, 330.1) Fragment->Detect

Caption: The process of separation and detection within the LC-MS/MS system.

PART 3: Data Analysis and Quantification

Accurate quantification is achieved by creating a standard curve and using the response ratio of the analyte to the internal standard.

Step-by-Step Data Analysis Protocol
  • Standard Curve Preparation: Prepare a series of calibration standards by serially diluting a c-di-AMP stock solution of known concentration. Each standard must be spiked with the same, constant concentration of the ¹⁵N₁₀-c-di-AMP internal standard as was added to the unknown samples.

  • Data Acquisition: Analyze the blank, calibration standards, and unknown samples using the established LC-MS/MS method.

  • Peak Integration: For each injection (standards and samples), integrate the chromatographic peak area for the quantifier MRM transition of both the endogenous c-di-AMP and the ¹⁵N₁₀-c-di-AMP internal standard.

  • Calibration Curve Generation:

    • For each calibration standard, calculate the response ratio: (Peak Area of c-di-AMP) / (Peak Area of ¹⁵N₁₀-c-di-AMP).

    • Plot the response ratio (y-axis) against the known concentration of c-di-AMP (x-axis).

    • Perform a linear regression on the data points. The resulting curve should have a correlation coefficient (r²) of >0.99 for an accurate assay.

  • Quantification of Unknowns:

    • Calculate the response ratio for each unknown sample: (Peak Area of c-di-AMP) / (Peak Area of ¹⁵N₁₀-c-di-AMP).

    • Determine the concentration of c-di-AMP in the reconstituted extract by interpolating its response ratio on the linear regression equation from the calibration curve.

  • Data Normalization: The final and most critical step is to relate the amount of c-di-AMP back to the amount of biological material from which it was extracted.

    • Calculate the total amount of c-di-AMP in the original sample by multiplying the determined concentration by the reconstitution volume.

    • Normalize this amount to the initial amount of bacterial biomass. This can be done by dividing by the initial culture volume and the OD₆₀₀, or by the cell pellet weight, or by the total protein content of the pellet. Normalization is essential for comparing c-di-AMP levels across different samples and conditions.[6]

Data Analysis Workflow Data Analysis and Quantification Workflow Acquire 1. Acquire Raw Data for Standards & Samples Integrate 2. Integrate Peak Areas (Analyte & IS) Acquire->Integrate Ratio 3. Calculate Response Ratios (Analyte/IS) Integrate->Ratio Plot 4. Plot Standard Curve (Ratio vs. Conc.) Ratio->Plot Calculate 6. Interpolate Sample Concentrations Ratio->Calculate Regress 5. Perform Linear Regression (r² > 0.99) Plot->Regress Regress->Calculate Normalize 7. Normalize to Biomass (e.g., OD600 or Protein) Calculate->Normalize

Caption: A logical flow for processing raw LC-MS/MS data to yield normalized quantitative results.

Conclusion

This application note provides a detailed, field-proven framework for the quantification of c-di-AMP from bacterial sources using LC-MS/MS. By carefully controlling pre-analytical variables through rapid quenching, efficient extraction, and the use of a stable isotope-labeled internal standard, this protocol ensures high accuracy and reproducibility. The specificity afforded by Multiple Reaction Monitoring makes this method suitable for complex biological matrices, empowering researchers to precisely probe the role of this essential second messenger in bacterial signaling and to accelerate the discovery of new antimicrobial agents.

References

  • Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC. (2021, September 2). National Center for Biotechnology Information. [Link]

  • Burhenne, H., & Kaever, V. (2013). Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS. Methods in Molecular Biology, 1016, 25–33.
  • Tan, et al. (2018). Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli. Microbiology Spectrum.
  • Burhenne, H., & Kaever, V. (2013). Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS. PubMed. [Link]

  • Metabolomics Extraction Protocol of Bacterial Culture Samples.
  • Bacterial Metabolomics: Sample Preparation Methods - PMC. (2017, May 29). National Center for Biotechnology Information. [Link]

  • Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. SCIEX.
  • Uhlig, S., et al. (2025). Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS. Journal of Separation Science. [Link]

  • Using Qualifier Ions to Validate Multielement ICP-MS Data in Complex Samples. (2020, December 20). Spectroscopy Online. [Link]

  • Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS. SpringerLink. [Link]

  • Quantitation of cyclic dinucleotides by reversed-phase LC-MS/MS - PMC. (2009, August 11). National Center for Biotechnology Information. [Link]

  • [Readers Insight] Are You Choosing the Right Quantifier Ion for Mass Spectrometry?. (2025, August 20). Welch Materials, Inc.. [Link]

  • Quantifier ions and qualifier ions used in the selected ion monitoring of PAHs by gas chromatography-mass spectrometry. ResearchGate. [Link]

Sources

Method

Advanced Application Notes and Protocols: Fluorescent Analogs of c-di-AMP in Bacterial Signaling Research

Introduction & Rationale Cyclic di-AMP (c-di-AMP) is an essential nucleotide second messenger predominantly found in Gram-positive bacteria and certain archaea[1]. It acts as a master regulator of vital physiological pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Cyclic di-AMP (c-di-AMP) is an essential nucleotide second messenger predominantly found in Gram-positive bacteria and certain archaea[1]. It acts as a master regulator of vital physiological processes, including potassium ion homeostasis, cell wall metabolism, and osmotic stress responses[2]. Furthermore, during host infection, bacterially secreted c-di-AMP functions as a pathogen-associated molecular pattern (PAMP) that is directly recognized by the mammalian STING (Stimulator of Interferon Genes) pathway, triggering robust innate immune responses[1].

Historically, tracking c-di-AMP synthesis by diadenylate cyclases (DACs) and degradation by phosphodiesterases (PDEs) relied on low-throughput, destructive methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or radioactive labeling[2]. To overcome these analytical bottlenecks, the development of3 has revolutionized the field[3]. These tools enable real-time kinetic monitoring, high-throughput screening (HTS) for novel antimicrobial inhibitors, and non-destructive live-cell imaging[2],[4].

Metabolism ATP ATP (Substrate) DAC Diadenylate Cyclases (e.g., DisA) ATP->DAC Synthesis cdiAMP c-di-AMP DAC->cdiAMP PDE Phosphodiesterases (e.g., GdpP) cdiAMP->PDE Hydrolysis Coralyne Coralyne Assay (Fluorescence Turn-On) cdiAMP->Coralyne CDA5 CDA5 FRET Biosensor (Live-Cell Dynamics) cdiAMP->CDA5 pApA pApA / AMP PDE->pApA MANT MANT-c-di-AMP (Substrate Analog) MANT->PDE Binding

Fig 1. c-di-AMP metabolic pathway and targeted fluorescent interrogation strategies.

Quantitative Data Presentation

Selecting the correct fluorescent tool depends entirely on the experimental scale and biological question. Table 1 summarizes the core properties of the most widely validated fluorescent c-di-AMP technologies.

Table 1: Quantitative Comparison of Fluorescent c-di-AMP Analytical Tools

Tool / AnalogFluorophore MechanismEx / Em (nm)Key ApplicationLimit of Detection (LOD) / Affinity
MANT-c-di-AMP Environment-sensitive MANT group355 / 448In vitro PDE kinetics, Receptor binding assays Kd​ ~ low micromolar range
Coralyne Dye Supramolecular Intercalation420 / 475High-throughput screening (HTS) for DAC inhibitorsLOD ~ 0.5 - 1.0 µM
CDA5 Biosensor CFP/YFP FRET (Lmo0553 effector)430 / 530Live-cell dynamics, Single-cell resolution Kd​ ~ 35 nM
Spinach2-Riboswitch RNA Aptamer Turn-On460 / 500Live-cell RNA tracking, Intracellular mapping Kd​ ~ 500 nM

(Data synthesized from references[5],[6],[2],[4])

Experimental Protocols & Methodologies

Protocol A: High-Throughput Screening of DAC Inhibitors using the Coralyne Assay

Causality & Rationale: Traditional DAC assays require radioactive ATP. The 4 capitalizes on the unique ability of c-di-AMP to aggregate into supramolecular structures. The small molecule coralyne specifically intercalates into these structures, leading to a massive fluorescence turn-on[4]. Because coralyne does not fluoresce in the presence of ATP or the degradation product pApA, it is a highly specific, low-cost method for screening DAC inhibitors[4]. Manganese ( Mn2+ ) or Cobalt ( Co2+ ) is strictly required in the buffer, as DACs (e.g., CdaA, DisA) are metalloenzymes that depend on these cofactors to condense two ATP molecules[1].

Validation & Internal Controls: To ensure the assay is self-validating, every plate must include a "Catalytically Dead Mutant" control (e.g., DisA D84A) to establish the baseline fluorescence and rule out compound auto-fluorescence. EDTA is used as a stop solution because it chelates the essential Mn2+ ions, instantly halting DAC activity[7].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare the reaction buffer containing 100 mM Tris-HCl (pH 8.3), 10 mM NaCl, and 0.1 mM MnCl2​ [7].

  • Enzyme & Compound Addition: In a 384-well black microplate, add 100 nM of purified DAC enzyme (e.g., DisA) per well. Pin-transfer small molecule library compounds into the respective wells.

  • Initiation: Start the synthesis reaction by adding 100 µM ATP to all wells.

  • Incubation: Seal the plate and incubate at 37°C for 2 to 4 hours[7].

  • Quenching: Stop the reaction by adding 10 µM of 0.5 M EDTA to chelate the metal cofactor[7].

  • Intercalation: Add Coralyne to a final concentration of 10 µM in each well. Incubate in the dark for 10 minutes.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 420 nm; Emission: 475 nm).

Workflow Step1 1. Enzymatic Reaction (ATP + DAC) Step2 2. Quench & Intercalation (Add EDTA + Coralyne) Step1->Step2 Step3 3. Fluorescence Readout (Ex: 420nm / Em: 475nm) Step2->Step3 Step4 4. Kinetic Analysis (Inhibitor IC50) Step3->Step4

Fig 2. High-throughput screening workflow for DAC inhibitors using the Coralyne assay.

Protocol B: Real-Time Phosphodiesterase (PDE) Kinetics using MANT-c-di-AMP

Causality & Rationale: 6 is a synthetic analog where the N-methylanthraniloyl (MANT) fluorophore is attached to the ribose ring[6]. The MANT group is highly sensitive to its microenvironment. When a PDE (such as GdpP or PgpH) binds the analog and hydrolyzes the cyclic dinucleotide into linear pApA or AMP, the local hydrophobic environment shifts, causing a quantifiable drop in fluorescence[6]. This allows for continuous, real-time kinetic monitoring of PDE activity.

Validation & Internal Controls: A parallel reaction using a PDE with a mutated catalytic domain (e.g., GdpP with a DHH-to-AAA mutation) must be run. If fluorescence decays in the mutant well, it indicates photobleaching rather than enzymatic hydrolysis, invalidating the run.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare PDE assay buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, and 1 mM MnCl2​ .

  • Substrate Addition: Add 5 µM MANT-c-di-AMP to a quartz cuvette or black microplate[6].

  • Baseline Measurement: Pre-read the baseline fluorescence for 5 minutes (Excitation: 355 nm; Emission: 448 nm)[6].

  • Enzyme Injection: Inject 50 nM of purified PDE enzyme.

  • Kinetic Monitoring: Continuously monitor the fluorescence decay over 30–60 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the decay curve.

Protocol C: Live-Cell Imaging of c-di-AMP Dynamics using the CDA5 FRET Biosensor

Causality & Rationale: Bulk assays mask the phenotypic heterogeneity of bacterial populations. To monitor c-di-AMP at single-cell resolution, researchers rationally designed 2, a genetically encodable Förster Resonance Energy Transfer (FRET) biosensor[2]. CDA5 utilizes the Listeria monocytogenes c-di-AMP effector protein Lmo0553, sandwiched between a Cyan Fluorescent Protein (CFP) and a Yellow Fluorescent Protein (YFP). Upon binding intracellular c-di-AMP, Lmo0553 undergoes a conformational change that brings the fluorophores closer together, increasing FRET efficiency[2].

Validation & Internal Controls: To validate the dynamic range in vivo, compare the FRET signal of wild-type Bacillus subtilis against an isogenic ΔdacA mutant (which lacks the cyclase and should show minimal FRET) and a ΔgdpP mutant (which lacks the PDE and should show saturated FRET)[2].

Step-by-Step Workflow:

  • Transformation: Transform the target bacterial strain with a plasmid encoding the CDA5 biosensor under the control of an inducible promoter (e.g., xylose-inducible Pxyl​ )[2].

  • Cultivation: Grow the cells overnight in Luria broth, then subculture into a minimal medium (to minimize background autofluorescence) containing the inducer. Grow to mid-log phase ( OD600​ ~ 0.4).

  • Sample Preparation: Wash the cells in PBS and mount them onto 1% agarose pads on glass slides to immobilize them for imaging[2].

  • Confocal Microscopy: Excite the cells using a 430 nm laser (CFP excitation). Collect emission data simultaneously at 475 nm (CFP donor emission) and 530 nm (YFP FRET emission).

  • Data Analysis: Quantify the 530/475 nm emission ratio for individual cells using image analysis software (e.g., ImageJ/Fiji). A higher ratio strictly correlates with higher intracellular c-di-AMP concentrations.

References

  • 5 - Journal of the American Chemical Society[5] 2.6 - BIOLOG Life Science Institute[6] 3.2 - Journal of Bacteriology[2] 4.7 - Frontiers in Microbiology[7] 5.4 - Chemical Communications[4]

  • 1 - Wikipedia[1]

Sources

Application

Application Note: c-di-AMP as a Next-Generation Adjuvant in Vaccine Development

Introduction & Scientific Rationale The development of highly efficacious subunit vaccines relies heavily on the selection of an appropriate adjuvant. While traditional adjuvants like aluminum salts (Alum) effectively dr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of highly efficacious subunit vaccines relies heavily on the selection of an appropriate adjuvant. While traditional adjuvants like aluminum salts (Alum) effectively drive Th2-mediated humoral immunity, they notoriously fail to elicit robust cytotoxic T lymphocyte (CTL) responses or mucosal immunity[1]. Cyclic di-adenosine monophosphate (c-di-AMP), a bacterial second messenger, has emerged as a highly potent and versatile alternative[2]. By acting as a direct agonist for the Stimulator of Interferon Genes (STING) pathway, c-di-AMP bridges innate and adaptive immunity, driving a balanced Th1/Th2/Th17 profile, potent CTL activation, and, critically, robust secretory IgA (sIgA) production when administered via mucosal routes[3].

As a Senior Application Scientist, I have designed this technical guide to provide researchers with the mechanistic grounding and self-validating protocols necessary to successfully formulate and evaluate c-di-AMP-adjuvanted vaccines in preclinical models.

Mechanistic Grounding: The STING Pathway

Understanding the causality behind c-di-AMP's efficacy is essential for rational vaccine design. Unlike double-stranded DNA, which requires the upstream cytosolic sensor cGAS, c-di-AMP bypasses cGAS and binds directly to the STING dimer localized on the endoplasmic reticulum (ER)[4].

Upon binding, STING undergoes a conformational change and translocates to the Golgi apparatus, where it recruits TANK-binding kinase 1 (TBK1)[4]. TBK1 subsequently phosphorylates the transcription factors IRF3 and NF-κB, driving their translocation to the nucleus to induce the robust expression of Type I interferons (IFN-α/β) and pro-inflammatory cytokines[4]. This specific cytokine milieu is the primary driver of dendritic cell (DC) maturation, the upregulation of costimulatory molecules, and the enhancement of antigen cross-presentation to CD8+ T cells—effectively breaking immunological tolerance to soluble subunit antigens[5].

G cdiamp c-di-AMP (Adjuvant) sting STING Dimerization (ER) cdiamp->sting Direct Binding tbk1 TBK1 Recruitment sting->tbk1 Translocation to Golgi irf3 IRF3 / NF-κB Phosphorylation tbk1->irf3 ifn Type I IFN & Cytokine Secretion irf3->ifn Nuclear Translocation dc Dendritic Cell Maturation & Antigen Cross-Presentation ifn->dc Paracrine/Autocrine Signaling tcell Th1/Th2/Th17 Balance & Robust CTL Response dc->tcell MHC I/II Presentation

c-di-AMP mediated STING pathway activation leading to dendritic cell maturation and T-cell responses.

Quantitative Profiling: c-di-AMP vs. Traditional Adjuvants

To justify the integration of c-di-AMP into a vaccine pipeline, it must be benchmarked against established adjuvants. In preclinical murine models, c-di-AMP demonstrates distinct superiority over Alum and the potent TLR-agonist formulation poly(I:C)/CpG[1][6]. Notably, when delivered intranasally, c-di-AMP uniquely stimulates the common mucosal immune system, providing localized protection against respiratory pathogens like Influenza and Mycobacterium tuberculosis[3][7].

Table 1: Comparative Immunological Output of Vaccine Adjuvants

Adjuvant SystemPrimary Receptor PathwayT-Helper BiasSystemic IgG ProfileMucosal Immunity (sIgA)CTL Response
Alum Inflammasome / DepotTh2High (IgG1 dominant)PoorPoor
poly(I:C)/CpG TLR3 / TLR9Th1High (IgG2a dominant)ModerateHigh
c-di-AMP (Subcutaneous) STINGBalanced Th1/Th2High (IgG1 & IgG2a)PoorHigh[6]
c-di-AMP (Mucosal) STINGBalanced Th1/Th2/Th17High (IgG1 & IgG2a)High [7]High[3]

Experimental Protocols: Mucosal Immunization & Validation

The following protocols establish a self-validating workflow for formulating a c-di-AMP-adjuvanted subunit vaccine and evaluating its efficacy via intranasal delivery.

Workflow prep 1. Formulation Antigen + c-di-AMP (5-10 µg) qc 2. Endotoxin QC (<0.1 EU/µg) prep->qc imm1 3. Prime Immunization Intranasal (Day 0) qc->imm1 Pass imm2 4. Boost Immunization Intranasal (Day 21) imm1->imm2 3-Week Interval harvest 5. Tissue Harvest (Day 42) Serum, BALF, Spleen imm2->harvest 3-Week Incubation assay1 ELISA (Systemic IgG, Mucosal sIgA) harvest->assay1 assay2 ELISPOT / Flow Cytometry (IFN-γ, T-cell Proliferation) harvest->assay2

In vivo mucosal immunization workflow using c-di-AMP as an adjuvant and downstream validation.

Protocol 1: Vaccine Formulation & Quality Control
  • Reconstitution: Dissolve lyophilized c-di-AMP in sterile, endotoxin-free distilled water or physiological saline to a stock concentration of 1 mg/mL[3]. Causality: c-di-AMP is highly water-soluble; avoiding complex buffers prevents premature degradation or precipitation.

  • Antigen Preparation: Prepare the target soluble antigen (e.g., recombinant nucleoprotein[rNP] or ESAT-6) in PBS[3][7].

  • Endotoxin QC: Screen the antigen and adjuvant preparations using a LAL chromogenic assay. Ensure endotoxin levels are <0.1 EU/µg of protein[8]. Causality: Endotoxin contamination will inadvertently activate TLR4 pathways, confounding the STING-specific immunomodulatory readout.

  • Admixture: Mix the antigen (e.g., 10–30 µg per dose) with c-di-AMP (5–10 µg per dose)[3][7]. Incubate the formulation at room temperature for 30 minutes prior to administration to ensure uniform dispersion.

Protocol 2: In Vivo Intranasal Immunization
  • Acclimation: Utilize 6–8 week old female BALB/c or C57BL/6 mice[3][7].

  • Anesthesia: Anesthetize mice using an intraperitoneal injection of a Ketamine/Xylazine cocktail (adjusted to body weight)[3]. Causality: Deep anesthesia suppresses the swallowing reflex and prevents sneezing, ensuring the 20 µL inoculum is aspirated directly into the lower respiratory tract rather than being swallowed into the gastrointestinal tract.

  • Administration (Day 0): Administer 20 µL of the vaccine formulation dropwise (10 µL per nostril) to the anesthetized mice[3].

  • Boost (Day 21): Repeat the exact immunization procedure on Day 21[3]. Causality: A 21-day interval aligns with the contraction phase of the primary effector T-cell response, allowing optimal expansion of the memory pool upon secondary exposure.

Protocol 3: Downstream Immunological Validation
  • Tissue Harvest (Day 42): Euthanize the mice 21 days post-boost. Collect blood (for serum), bronchoalveolar lavage fluid (BALF), and spleens[3][7].

  • Mucosal Immunity Assessment: Coat high-binding ELISA plates with the target antigen. Assay the BALF samples to quantify antigen-specific secretory IgA (sIgA) titers[7].

  • Systemic Immunity Assessment: Assay serum samples via ELISA to determine the titers of total IgG, IgG1, and IgG2a[3]. Causality: Calculating the ratio of IgG2a (Th1-driven) to IgG1 (Th2-driven) provides internal validation of the balanced immune profile characteristic of STING activation.

  • Cellular Immunity Assessment: Isolate splenocytes, restimulate them ex vivo with the target antigen (5 µg/mL) for 72 hours, and quantify IFN-γ producing CD8+ T cells using ELISPOT or flow cytometry[6][7].

Causality & Troubleshooting in Experimental Design

  • Why Intranasal Delivery? Subcutaneous injections fail to efficiently prime tissue-resident memory T cells (Trm) in the lungs. Intranasal delivery of c-di-AMP leverages the common mucosal immune system, promoting the homing of B cells to mucosal tissues and driving localized sIgA production, which is critical for neutralizing respiratory pathogens at the portal of entry[3][7].

  • Dose Optimization: The 5–10 µg dose of c-di-AMP per mouse has been empirically validated to maximize STING oligomerization[3][7]. Doses significantly lower than 5 µg may fail to cross the activation threshold, while excessively high doses can trigger negative feedback loops (e.g., via SOCS proteins) or cause unwanted reactogenicity and immune exhaustion.

References

  • The STING activator c-di-AMP exerts superior adjuvant properties than the formulation poly(I:C)
  • Cyclic Dimeric Adenosine Monophosphate (c-di-AMP)
  • Source: nih.
  • Source: frontiersin.
  • Source: cancerbiomed.
  • Source: nih.
  • Source: plos.
  • Source: frontiersin.

Sources

Method

biochemical assays for diadenylate cyclase activity

Title: Application Note: Biochemical Assays for Diadenylate Cyclase (DAC) Activity and c-di-AMP Quantification Introduction Cyclic diadenosine monophosphate (c-di-AMP) is a ubiquitous second messenger predominantly found...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Biochemical Assays for Diadenylate Cyclase (DAC) Activity and c-di-AMP Quantification

Introduction

Cyclic diadenosine monophosphate (c-di-AMP) is a ubiquitous second messenger predominantly found in bacteria. It regulates critical physiological processes, including osmotic stress response, cell wall homeostasis, and DNA damage repair. In host-pathogen interactions, bacterial c-di-AMP is recognized by the host cytoplasmic surveillance pathway (CSP) via STING, triggering a robust type-I interferon immune response[1].

Diadenylate cyclases (DACs), such as DisA and CdaA, synthesize c-di-AMP by condensing two molecules of ATP, releasing two molecules of pyrophosphate (PPi) as a byproduct[2]. Because DACs are essential for bacterial survival and are entirely absent in mammals, they represent highly attractive targets for novel antimicrobial drug development[3].

This application note provides a comprehensive guide to measuring DAC activity using three orthogonal biochemical approaches: direct LC-MS/MS or HPLC quantification, high-throughput colorimetric screening (Malachite Green), and real-time fluorescent biosensing.

Mechanistic Overview

The synthesis of c-di-AMP requires the dimerization of the DAC domain and is strictly dependent on divalent cations (Mg²⁺ or Mn²⁺)[3].

Mechanism ATP 2x ATP DAC Diadenylate Cyclase (e.g., DisA, CdaA) ATP->DAC Mg2+/Mn2+ cdiAMP 1x c-di-AMP DAC->cdiAMP Condensation PPi 2x Pyrophosphate (PPi) DAC->PPi Byproduct Target Bacterial Effectors & Host STING cdiAMP->Target Binding

Enzymatic mechanism of Diadenylate Cyclase (DAC) and downstream signaling targets.

Assay Selection Guide

To ensure rigorous validation of DAC activity or inhibitor screening, researchers must select the appropriate assay based on throughput, sensitivity, and the target analyte.

Assay TypeTarget AnalyteSensitivityThroughputPrimary Application
HPLC / LC-MS/MS c-di-AMP (Direct)High (Low nM)Low to MediumKinetic profiling, precise quantification, structural validation.
Malachite Green Pyrophosphate (Indirect)Moderate (µM)High (96/384-well)High-throughput inhibitor screening (HTS).
Biosensors (RNA/Protein) c-di-AMP (Direct)Very High (pM-nM)HighReal-time kinetic monitoring, live-cell imaging.

Protocol 1: Direct Quantification of c-di-AMP via HPLC/LC-MS/MS

This method directly measures the formation of c-di-AMP. It is the gold standard for avoiding false positives that can occur in indirect assays due to ATP hydrolysis by contaminating ATPases[1].

Causality & Experimental Design: The reaction is buffered at an alkaline pH (e.g., pH 9.4 for M. smegmatis DisA) to maximize the deprotonation of the 3'-OH of ATP, facilitating the nucleophilic attack on the α-phosphate[1]. EDTA is used to quench the reaction because it rapidly chelates the essential Mg²⁺/Mn²⁺ cofactors, instantly freezing the enzymatic state without precipitating the nucleotide products[1].

Step-by-Step Methodology:

  • Reaction Setup: In a 1.5 mL tube, prepare a 50 µL reaction mixture containing 50 mM Tris-HCl (pH 9.4), 300 mM NaCl, 5 mM MgCl₂, 0.5 mM ATP, and 1 µM purified DAC enzyme (e.g., DisA)[1].

  • Incubation: Incubate the mixture at 37°C for 1 to 4 hours.

    • Self-Validation Step: Always include a zero-time point control (quenched immediately after enzyme addition) and a no-enzyme control to establish baseline ATP degradation.

  • Quenching: Terminate the reaction by adding EDTA to a final concentration of 10 mM[1].

  • Clarification: Centrifuge the quenched reaction at 1,530 × g (or higher, up to 20,000 × g) for 30 minutes at 4°C to pellet any aggregated proteins[1].

  • Chromatography: Inject 20 µL of the supernatant into an HPLC system equipped with a reverse-phase C18 column (e.g., Acquity UPLC BEH C18)[4].

  • Detection: Run a gradient of mobile phase A (10 mM tributylamine + 15 mM acetic acid in 3% aqueous methanol) and mobile phase B (methanol)[4]. Pure c-di-AMP typically elutes at a distinct retention time (e.g., ~23.7 min depending on the specific gradient)[1]. Quantify the peak area against a synthetic c-di-AMP standard curve (100–500 µM)[1].

Protocol 2: High-Throughput Malachite Green (Pyrophosphate) Assay

For large-scale screening of DAC inhibitors, direct HPLC is too slow. The Malachite Green assay provides a colorimetric readout by detecting the pyrophosphate (PPi) released during c-di-AMP synthesis[2].

Causality & Experimental Design: Because Malachite Green only binds inorganic phosphate (Pi), an excess of inorganic pyrophosphatase (PPase) must be coupled to the reaction to cleave the released PPi into two molecules of Pi[2]. Molybdate is added to stabilize the phosphomolybdate-malachite green complex, shifting its absorbance to 630 nm.

Step-by-Step Methodology:

  • Coupled Reaction Setup: In a 96-well clear flat-bottom plate, add 50 µL of assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl) containing 0.5 mM ATP, 0.5 U/mL yeast inorganic pyrophosphatase, and 0.5 µM DAC enzyme.

  • Incubation: Incubate at 30°C for 60 minutes.

    • Self-Validation Step: Include a control with a known catalytically dead DAC mutant (e.g., DisA D72A) to ensure the signal is strictly dependent on DAC activity and not background ATP hydrolysis[3].

  • Color Development: Add 100 µL of Malachite Green/Molybdate working reagent to each well[2].

  • Stabilization: Incubate at room temperature for 15 minutes to allow the green color to fully develop.

  • Readout: Measure absorbance at 630 nm using a microplate reader[2]. Interpolate Pi concentration using a standard curve of KH₂PO₄.

Protocol 3: Real-Time Fluorescent Biosensor Assay

Recent advancements have leveraged natural c-di-AMP binding domains coupled with fluorophores to enable real-time kinetic monitoring[5].

Causality & Experimental Design: Using an RNA-based fluorescent biosensor (e.g., a riboswitch aptamer fused to a fluorogenic RNA), the binding of c-di-AMP induces a conformational change that stabilizes the binding of a fluorophore (e.g., DFHBI), causing a massive increase in fluorescence[6]. This allows for continuous, non-destructive monitoring of DAC activity.

Step-by-Step Methodology:

  • Biosensor Preparation: Refold the RNA biosensor (100 nM) in binding buffer (50 mM HEPES pH 7.2, 100 mM KCl, 3 mM MgCl₂) by heating to 75°C for 3 minutes and slowly cooling to room temperature[6].

  • Fluorophore Addition: Add 10 µM DFHBI to the refolded RNA[6].

  • Continuous Assay Setup: In a black 384-well microplate, combine the refolded biosensor/fluorophore complex with the DAC reaction mixture (excluding ATP).

  • Initiation & Kinetic Readout: Inject ATP (1 mM final) to initiate the reaction. Immediately begin reading fluorescence (e.g., Ex 460 nm / Em 500 nm for DFHBI) every 15 seconds at 30°C[6].

  • Data Analysis: Normalize the fluorescence turn-on kinetics against a maximum fluorescence control (saturating synthetic c-di-AMP)[6].

Experimental Workflows for DAC Assays

Workflow Start Purified DAC Enzyme + ATP + Mg2+/Mn2+ Split Select Assay Pathway Start->Split HPLC_Quench Quench with EDTA (Chelates Mg2+) Split->HPLC_Quench Direct Quantitation MG_PPase Add Pyrophosphatase (PPi -> 2 Pi) Split->MG_PPase High-Throughput Screen Bio_Add Add Riboswitch + DFHBI Fluorophore Split->Bio_Add Kinetic Profiling HPLC_Spin Centrifuge (Removes precipitates) HPLC_Quench->HPLC_Spin HPLC_Run HPLC / LC-MS/MS (Detects c-di-AMP peak) HPLC_Spin->HPLC_Run MG_Dye Add Malachite Green + Molybdate MG_PPase->MG_Dye MG_Read Absorbance at 630 nm (Detects Pi complex) MG_Dye->MG_Read Bio_Read Real-Time Fluorescence (Ex 460 / Em 500) Bio_Add->Bio_Read

Decision tree and procedural workflows for the three primary DAC activity assays.

References

  • Title : An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC | Source : nih.gov | URL : 1

  • Title : A minimalist biosensor: Quantitation of cyclic di-GMP using the conformational change of a riboswitch aptamer - PMC | Source : nih.gov | URL : 5

  • Title : Protocol MSU_MSMC_009a Procedure for Cyclic nucleotide analysis | Source : msu.edu | URL :4

  • Title : Team:Goettingen/Team/DAC - 2013.igem.org | Source : igem.org | URL : 2

  • Title : Structure-based Search for novel c-di-AMP Synthase Inhibiting Fragments - eDiss | Source : uni-goettingen.de | URL : 3

  • Title : Next-generation RNA-based fluorescent biosensors enable anaerobic detection of cyclic di-GMP | Source : oup.com | URL : 6

Sources

Application

Mechanistic Rationale: The c-di-AMP Axis in Pathogenesis

Application Note: High-Throughput Screening and Validation Protocols for c-di-AMP Phosphodiesterase Inhibitors Cyclic di-adenosine monophosphate (c-di-AMP) is an essential nucleotide second messenger predominantly found...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening and Validation Protocols for c-di-AMP Phosphodiesterase Inhibitors

Cyclic di-adenosine monophosphate (c-di-AMP) is an essential nucleotide second messenger predominantly found in Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and mycobacteria (e.g., Mycobacterium tuberculosis)[1]. It serves as a master regulator of osmolyte homeostasis, cell wall metabolism, and bacterial virulence[1][2].

Intracellular c-di-AMP levels are tightly regulated by a balance between synthesis via diadenylate cyclases (DACs) and degradation via phosphodiesterases (PDEs), such as GdpP, AtaC, and CdnP (Rv2837c)[2][3]. Because c-di-AMP accumulation is highly toxic to bacteria, inhibiting these PDEs presents a novel bactericidal strategy[4]. Furthermore, in successful intracellular pathogens like M. tuberculosis, the PDE CdnP not only degrades bacterial c-di-AMP but also hydrolyzes host-derived cGAMP[5][6]. By clearing these cyclic dinucleotides, the pathogen evades detection by the host's STING (Stimulator of Interferon Genes) pathway. Consequently, targeting bacterial PDEs achieves a dual therapeutic effect: direct bacterial toxicity and host-directed immune activation[4][6].

Pathway ATP ATP DAC Diadenylate Cyclase (DAC) ATP->DAC cdiAMP c-di-AMP DAC->cdiAMP Synthesis PDE Bacterial PDE (e.g., CdnP, GdpP) cdiAMP->PDE STING Host STING Pathway (Immune Activation) cdiAMP->STING Host Recognition AMP pApA / AMP PDE->AMP Degradation Inhibitor PDE Inhibitor Inhibitor->PDE Blocks

c-di-AMP signaling and the dual therapeutic effect of PDE inhibition.

Assay Causality & Design Principles

To screen for PDE inhibitors, the assay must differentiate between intact c-di-AMP and its cleavage products (pApA or AMP). While traditional methods rely on radioactive labeling or low-throughput chromatography, the Coralyne Fluorescent Assay provides a robust, high-throughput alternative[6][7].

The Causality of the Coralyne System: Coralyne is a small molecule dye that is naturally fluorescent. However, its fluorescence is highly susceptible to collisional quenching by heavy anions like iodide (I⁻). When c-di-AMP is present, it forms a supramolecular inclusion complex with Coralyne. This complex sterically shields Coralyne from the iodide quenchers in the solution, resulting in a strong fluorescent signal[7]. When a PDE cleaves c-di-AMP into pApA or AMP, the inclusion complex disassembles. The exposed Coralyne is immediately quenched by the potassium iodide (KI) in the buffer, causing a rapid drop in fluorescence[6]. An effective PDE inhibitor will prevent this cleavage, thereby maintaining high fluorescence.

Because screening libraries often contain compounds that are intrinsically fluorescent or act as direct chemical quenchers, a secondary Orthogonal HPLC Validation is strictly required to eliminate false positives[4].

Workflow Lib Compound Library Incubate 1. Incubate PDE + c-di-AMP + Compound Lib->Incubate Quench 2. Add Coralyne & KI (Quencher) Incubate->Quench Read 3. Fluorescence Readout (Ex: 420nm, Em: 475nm) Quench->Read Hit 4. Hit Identification (High Fluorescence) Read->Hit HPLC 5. Secondary Validation (HPLC/LC-MS) Hit->HPLC

High-throughput screening workflow for c-di-AMP PDE inhibitors using Coralyne.

Quantitative Assay Parameters

The following table summarizes the operational metrics and comparative advantages of the primary and secondary screening modalities used in this workflow.

ParameterPrimary Screen: Coralyne AssaySecondary Screen: HPLC-UV
Throughput High (384-well or 1536-well microplates)Low (Single injection, ~15 min/sample)
Detection Principle Fluorescence (Ex: 420 nm / Em: 475 nm)UV Absorbance (254 nm)
Signal-to-Background > 5.0> 50.0
Z'-Factor 0.61 – 0.71 (Excellent for HTS)[6]N/A (Analytical quantification)
Susceptibility to Artifacts Moderate (Fluorescent/quenching compounds)Very Low (Direct separation of metabolites)
Cost per Well/Sample < $0.05> $2.00 (Solvents, column wear)

Self-Validating Protocol 1: High-Throughput Coralyne Assay

This protocol is designed as a self-validating system. It incorporates internal controls to calculate the Z'-factor for every plate, ensuring that any day-to-day variations in enzyme activity or dye aggregation do not compromise hit identification.

Reagent Preparation
  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MnCl₂ (or MgCl₂ depending on the specific PDE isoform), 1 mM DTT. Causality: PDEs are metalloenzymes; Mn²⁺ is the preferred catalytic cofactor for enzymes like CdnP and AtaC[3][6].

  • Substrate Solution: 70 µM c-di-AMP in Reaction Buffer[6].

  • Enzyme Solution: 0.5 µM purified PDE (e.g., M. tuberculosis CdnP) in Reaction Buffer.

  • Detection Solution: 10 µM Coralyne and 10 mM KI in distilled water. Causality: 10 mM KI provides optimal collisional quenching of unbound Coralyne without precipitating the assay components[6].

Step-by-Step Procedure
  • Compound Dispensing: Dispense 1 µL of test compounds (10 mM in DMSO) into a black, flat-bottom 384-well microplate.

    • Control Wells: Add 1 µL of pure DMSO to Positive Control (100% Inhibition/No Enzyme) and Negative Control (0% Inhibition/Vehicle) wells.

  • Enzyme Addition: Add 49 µL of the Enzyme Solution to all wells except the Positive Control wells. Add 49 µL of Reaction Buffer to the Positive Control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow compounds to bind the enzyme.

  • Reaction Initiation: Add 50 µL of the Substrate Solution (c-di-AMP) to all wells to initiate the hydrolysis reaction.

  • Incubation: Seal the plate and incubate at 30°C for 60 minutes.

  • Quenching & Detection: Add 50 µL of the Detection Solution (Coralyne + KI) to all wells. The high concentration of KI and the dilution effect will effectively halt the enzymatic reaction while simultaneously developing the fluorescent signal.

  • Readout: Incubate in the dark at 4°C for 20 minutes to stabilize the c-di-AMP-Coralyne complex[7]. Read fluorescence on a microplate reader at Ex = 420 nm and Em = 475 nm.

System Validation & Quality Control

Calculate the Z'-factor for each plate using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| (Where σ is standard deviation and μ is the mean fluorescence). A valid plate must yield a Z'-factor ≥ 0.5. If the Z'-factor falls below this threshold, the plate is discarded, as the separation between the intact c-di-AMP signal (Positive Control) and the cleaved AMP signal (Negative Control) is insufficient.

Self-Validating Protocol 2: Orthogonal HPLC Validation

Compounds identified as hits in the Coralyne assay must be validated to ensure they are true catalytic inhibitors and not merely optical interferents (e.g., compounds that directly bind Coralyne or absorb at 420/475 nm)[8].

Step-by-Step Procedure
  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine 50 mM Tris-HCl (pH 8.0), 5 mM MnCl₂, 0.5 µM PDE, 70 µM c-di-AMP, and 10 µM of the hit compound.

  • Incubation: Incubate at 30°C for 3 hours to allow significant substrate turnover[6].

  • Reaction Termination (Causality): Heat the samples to 95°C for 5 minutes. Causality: Thermal denaturation irreversibly inactivates the PDE, preventing further hydrolysis during the queuing time in the HPLC autosampler[7].

  • Centrifugation: Spin at 14,000 × g for 10 minutes to pellet the precipitated proteins. Transfer the clear supernatant to an HPLC vial.

  • Chromatography:

    • Column: C18 Reverse-Phase analytical column (e.g., 250 × 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1M Triethylammonium acetate (TEAA), pH 6.5.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 0% to 15% B over 20 minutes. Causality: TEAA acts as an ion-pairing agent, neutralizing the negative charges on the phosphate groups of c-di-AMP and AMP, allowing them to be retained and separated on the hydrophobic C18 stationary phase.

  • Detection: Monitor absorbance at 254 nm.

  • Data Interpretation: True inhibitors will show a preserved c-di-AMP peak (typically eluting later) and an absence of the AMP/pApA peak (eluting earlier). Calculate the IC₅₀ by running the HPLC validation across a 10-point concentration gradient of the validated hit.

References

  • Signalling of c-di-AMP - Gene Center Munich. Ludwig-Maximilians-Universität München.
  • Unexpected Complex Formation between Coralyne and Cyclic Diadenosine Monophosphate Providing a Simple Fluorescent Turn-on Assay to Detect This Bacterial Second Messenger. Analytical Chemistry (PMC).
  • Discovery of natural CdnP inhibitors through structure-based virtual screening and molecular dynamics simul
  • Inhibitors of Cyclic Dinucleotide Phosphodiesterases and Cyclic Oligonucleotide Ring Nucleases as Potential Drugs for Various Diseases. MDPI.
  • Inhibitors of cyclic mono- and di-nucleotide phosphodiesterases and the uses thereof.
  • Identification of bromophenol thiohydantoin as an inhibitor of DisA, a c-di-AMP synthase, from a 1000 compound library, using the coralyne assay. RSC Publishing.
  • c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. MDPI.
  • c-di-AMP hydrolysis by the phosphodiesterase AtaC promotes differenti

Sources

Method

Application Note: Experimental Workflows for Nuclease-Resistant c-di-AMP Derivatives

Executive Summary & Mechanistic Rationale Cyclic di-adenosine monophosphate (c-di-AMP) is a ubiquitous bacterial second messenger that acts as a potent pathogen-associated molecular pattern (PAMP) in mammalian hosts[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Cyclic di-adenosine monophosphate (c-di-AMP) is a ubiquitous bacterial second messenger that acts as a potent pathogen-associated molecular pattern (PAMP) in mammalian hosts[1]. Upon entering the host cell cytosol, c-di-AMP binds directly to the Stimulator of Interferon Genes (STING) dimer, initiating a signaling cascade via TBK1 and IRF3 that culminates in the robust production of Type I interferons (IFNs) and pro-inflammatory cytokines[2].

Despite its immense potential as an immunotherapeutic agent and vaccine adjuvant, the experimental and clinical utility of native c-di-AMP is severely bottlenecked by its rapid hydrolysis. Host phosphodiesterases (PDEs), such as ENPP1, rapidly cleave the phosphodiester bonds of native cyclic dinucleotides (CDNs), resulting in a short half-life and blunted in vivo efficacy[3].

To bypass this limitation, nuclease-resistant c-di-AMP derivatives have been engineered. The most prominent modifications involve substituting the non-bridging oxygen atoms in the phosphodiester linkage with sulfur atoms, creating phosphorothioate analogs (e.g., ADU-S100, also known as ML RR-S2 CDA)[3]. Recent advancements also include 2',4'-locked nucleic acid (LNA)-functionalized 5'-S-phosphorothioester CDNs, which exhibit remarkable chemical and enzymatic stability against oxidants and PDEs while maintaining or enhancing STING binding affinity[4].

Pathway Visualization

STING_Pathway Derivative Nuclease-Resistant c-di-AMP Derivative PDE Host Phosphodiesterases (e.g., ENPP1) Derivative->PDE Resists Degradation STING STING Dimer (Endoplasmic Reticulum) Derivative->STING High-Affinity Cytosolic Binding TBK1 TBK1 & IKK Kinases STING->TBK1 Recruitment & Activation IRF3 IRF3 / NF-κB Transcription Factors TBK1->IRF3 Phosphorylation Nucleus Nucleus: Type I IFN & Cytokine Gene Transcription IRF3->Nucleus Nuclear Translocation

Activation of the cGAS-STING pathway by nuclease-resistant c-di-AMP derivatives.

Comparative Quantitative Data

When designing experiments, selecting the appropriate CDN derivative is critical. The table below summarizes the pharmacokinetic and pharmacodynamic advantages of nuclease-resistant derivatives over native c-di-AMP.

CompoundChemical ModificationPDE Resistance (Serum Half-Life)Relative STING Affinity (Kd)Primary Experimental Application
Native c-di-AMP NoneLow (< 2 hours)~1.2 µMBaseline control, bacterial signaling studies[5]
ADU-S100 (c-di-AMP(S)) Bis-phosphorothioate (R,R-linkage)High (> 48 hours)~0.3 µMTumor microenvironment remodeling, in vivo models[3]
LNA-endo-S-CDN Locked nucleic acid + phosphorothioateUltra-High (> 72 hours)~0.1 µMAdvanced immunotherapy, overcoming STING variants[4]

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust experimental design requires built-in self-validation. The following protocols are engineered to ensure that observed STING activation is a direct result of the derivative's intrinsic potency and nuclease resistance, rather than an experimental artifact.

Protocol 1: In Vitro STING Activation & PDE-Challenge Assay

Objective: To quantify the STING-activating potency of c-di-AMP derivatives while simultaneously validating their resistance to enzymatic degradation. Model: THP1-Dual reporter cells (expressing functional human STING and an IRF-inducible Lucia luciferase reporter).

Causality & Rationale: Native CDNs are highly polar and cannot passively cross the plasma membrane. Therefore, digitonin permeabilization or lipid-based transfection is mandatory for cytosolic delivery. Furthermore, pre-incubating the compounds with recombinant ENPP1 (a primary CDN-degrading enzyme) serves as an internal validation step to prove the functional superiority of the nuclease-resistant modification[3].

Step-by-Step Methodology:

  • Cell Preparation: Seed THP1-Dual cells in a 96-well plate at a density of 1×105 cells/well in 100 µL of RPMI 1640 medium supplemented with 10% heat-inactivated FBS.

  • Enzymatic Challenge (Validation Step):

    • Prepare 10 µM stock solutions of native c-di-AMP and the nuclease-resistant derivative (e.g., ADU-S100).

    • Incubate half of each stock with 10 nM recombinant human ENPP1 in reaction buffer (50 mM Tris-HCl, pH 8.5, 150 mM NaCl, 2 mM CaCl₂) for 2 hours at 37°C.

  • Cytosolic Delivery:

    • Mix the challenged and unchallenged CDNs with a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol to achieve a final well concentration of 1 µM.

    • Add the transfection complexes dropwise to the THP1-Dual cells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours.

  • Readout: Transfer 20 µL of the cell culture supernatant to a white opaque 96-well plate. Add 50 µL of the Lucia luciferase detection reagent.

  • Data Acquisition: Immediately measure luminescence using a microplate reader. Expected Result: Native c-di-AMP will show a >80% reduction in luminescence following ENPP1 challenge, whereas the nuclease-resistant derivative will maintain >95% of its STING-activating potency[4].

Protocol 2: In Vivo Intratumoral Delivery and Cytokine Profiling

Objective: To evaluate the in vivo efficacy of nuclease-resistant c-di-AMP derivatives as immunotherapeutic agents.

Causality & Rationale: Systemic administration of STING agonists can lead to dangerous "cytokine storms" and rapid clearance. Intratumoral (IT) injection localizes the immune response, directly remodeling the immunosuppressive tumor microenvironment by activating local dendritic cells and CD8+ T cells[2]. The nuclease-resistant nature of the derivative ensures sustained signaling within the tumor bed[6].

Step-by-Step Methodology:

  • Tumor Inoculation: Inject 5×105 B16F10 murine melanoma cells subcutaneously into the right flank of 6-8 week old C57BL/6 mice.

  • Treatment Initiation: Once tumors reach a palpable volume of ~100 mm³ (typically day 7-10 post-inoculation), randomize mice into treatment groups (n=5/group).

  • Intratumoral Administration:

    • Anesthetize mice using isoflurane.

    • Inject 50 µg of the nuclease-resistant c-di-AMP derivative (resuspended in 50 µL of sterile PBS) directly into the tumor mass. Use PBS as a negative control and native c-di-AMP as a comparative control.

    • Repeat the injection on days 3 and 6 post-initial treatment.

  • Tissue Harvest (Validation of Mechanism): 24 hours after the final injection, euthanize two mice per group. Excise the tumor, homogenize in RIPA buffer containing protease/phosphatase inhibitors, and centrifuge.

  • Cytokine Profiling: Analyze the tumor homogenate supernatant using a multiplex ELISA panel for Type I IFNs (IFN-α/β), CXCL10, and TNF-α. Expected Result: Tumors treated with the nuclease-resistant derivative will exhibit significantly higher sustained levels of IFN-β and CXCL10 compared to native c-di-AMP, correlating with eventual tumor regression[3].

Experimental Workflow Visualization

Workflow Prep Prepare Derivative & ENPP1 Challenge Cell THP1-Dual Cells (In Vitro) Prep->Cell Transfection Mice Murine Tumor Model (In Vivo) Prep->Mice Intratumoral Injection Luc Luciferase Assay (IRF Pathway Readout) Cell->Luc 24h Incubation Cytokine Multiplex ELISA (Cytokine Profiling) Mice->Cytokine Tissue Harvest

Experimental workflow for in vitro validation and in vivo application of c-di-AMP.

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Technical Notes & Optimization

Troubleshooting

c-di-AMP Sodium Salt: Technical Support Center &amp; Troubleshooting Guide

Welcome to the Technical Support Center for cyclic diadenosine monophosphate (c-di-AMP) sodium salt . As a critical bacterial second messenger and a potent endogenous agonist for the host STING (Stimulator of Interferon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyclic diadenosine monophosphate (c-di-AMP) sodium salt . As a critical bacterial second messenger and a potent endogenous agonist for the host STING (Stimulator of Interferon Genes) pathway, c-di-AMP is widely utilized in immunology, microbiology, and drug development.

This guide is designed for researchers and application scientists. It provides field-proven troubleshooting insights, mechanistic explanations for physicochemical behaviors, and self-validating experimental protocols to ensure the integrity of your assays.

Part 1: Solubility & Reconstitution (FAQs & Troubleshooting)

Q: Why is my c-di-AMP sodium salt not dissolving completely in water? A: While the sodium salt form of c-di-AMP is engineered to have exceptionally high aqueous solubility compared to its free acid counterpart, incomplete dissolution usually stems from the lyophilization process. The compound is often supplied as a lyophilized solid, gel, or thin film that adheres tightly to the vial walls and can be difficult to visualize[1]. Mechanistic Insight: The sodium salt form disrupts the strong intermolecular hydrogen bonding and π-π stacking between the adenine rings that typically make the free acid insoluble[2]. If particulates remain, it is likely due to insufficient mechanical agitation rather than reaching the thermodynamic solubility limit. Troubleshooting: Add the solvent directly to the vial, vortex vigorously for 1-2 minutes, and if necessary, apply gentle warming in a 45–60°C water bath or brief sonication to encourage complete solvation[1].

Q: What is the maximum solubility of the sodium salt vs. the free acid? A: The free acid form of c-di-AMP has notoriously poor solubility and stability under thermal stress. In contrast, the crystalline sodium salt form exhibits superior solubility, easily achieving concentrations of 20 mM[1], and in optimal aqueous buffers, it can exceed 74 mM[3].

Q: Can I use buffers other than water for reconstitution? A: Yes. While nuclease-free sterile water is the standard solvent, c-di-AMP sodium salt is highly soluble in physiological aqueous buffers (e.g., PBS, Tris-HCl)[4]. However, avoid highly acidic buffers (pH < 5.2), as acidic conditions can protonate the phosphate backbone, driving the molecule back toward the less soluble free acid state and reducing overall stability[2].

Quantitative Data: Physicochemical Properties & Solubility
Propertyc-di-AMP Sodium Salt SpecificationCausality / Impact on Experiment
Molecular Weight ~702.38 g/mol (Batch dependent due to hydration)[1]Always calculate molarity based on the batch-specific Certificate of Analysis.
Aqueous Solubility ≥ 20 mM (up to >74 mM)[1],[3]Allows for highly concentrated stock solutions, minimizing solvent toxicity in cell assays.
Optimal pH Range 7.0 to 8.5[2]Maintains the sodium salt state; prevents precipitation and acid-catalyzed hydrolysis.
Purity (HPLC) ≥ 98% to >99%[1],[3]Ensures no interference from uncyclized linear dinucleotides (e.g., pApA) or endotoxins.

Part 2: Stability & Storage (FAQs & Troubleshooting)

Q: How should I store the lyophilized powder and reconstituted solutions? A:

  • Solids: Keep the vial tightly sealed and store at -20°C. Under these conditions, the lyophilized powder is stable for at least 6 months[1]. The absence of moisture prevents the hydrolytic cleavage of the phosphodiester bonds.

  • Solutions: Once reconstituted, solutions should be aliquoted into tightly sealed nuclease-free vials and stored at -20°C or below. Use these aliquots within 1 month[1].

Q: Does freeze-thawing affect c-di-AMP stability? A: Yes. Repeated freeze/thaw cycles must be strictly avoided[5]. Mechanistic Insight: Freezing aqueous solutions creates localized concentration gradients (the "freeze-concentration" effect). As ice crystals form, the local concentration of c-di-AMP and buffer salts spikes in the remaining liquid phase, which can cause drastic pH shifts. These shifts catalyze the hydrolysis of the cyclic phosphodiester bonds, degrading c-di-AMP into linear 5'-pApA or AMP[6].

Quantitative Data: Storage and Stability Guidelines
StateRecommended TemperatureMaximum Shelf LifeHandling Precautions
Lyophilized Solid -20°C6 Months[1]Protect from humidity; desiccate if possible.
Reconstituted Solution -20°C to -80°C1 Month[1]Store in single-use aliquots. Do not freeze-thaw.
Working Dilutions 4°C or Room TempSame Day[1]Prepare fresh daily; susceptible to ubiquitous environmental nucleases.

Part 3: Experimental Methodologies & Workflows

Protocol 1: Self-Validating Reconstitution and Aliquoting Workflow

To ensure trustworthiness, this protocol includes a spectrophotometric validation step to confirm the concentration before assay use.

  • Preparation: Centrifuge the vial of lyophilized c-di-AMP sodium salt briefly to ensure all material is at the bottom of the tube.

  • Solvation: Add the calculated volume of sterile, nuclease-free water to achieve a 10 mM stock solution. Pipette up and down to wash the sides of the vial.

  • Agitation: Vortex vigorously for 1-2 minutes. If the solution is not perfectly clear, place the vial in a 45°C water bath for 5 minutes, followed by brief sonication[1].

  • Validation (Self-Validating Step): Dilute a 1 µL aliquot 1:1000 in water and measure the UV absorbance at 259 nm. Using the extinction coefficient for adenine, verify that the expected concentration matches the actual dissolved concentration[3].

  • Sterilization & Storage: Pass the solution through a 0.22 µm sterile filter (low protein binding, e.g., PES) to ensure sterility for cell culture. Aliquot into 10 µL to 50 µL volumes in nuclease-free tubes and freeze immediately at -80°C.

Reconstitution A Lyophilized c-di-AMP (Sodium Salt) B Add Nuclease-Free Water (Target: 10 mM) A->B C Vortex Vigorously (1-2 mins) B->C D Visual Inspection C->D E Clear Solution D->E Yes F Particulates Remain D->F No H Validate Conc. via UV Absorbance (259 nm) E->H G Sonicate or Warm (45-60°C bath) F->G G->D I Sterile Filter (0.22 µm) & Aliquot H->I J Store at -80°C (Single-use aliquots) I->J

Caption: Step-by-step self-validating workflow for reconstituting and storing c-di-AMP sodium salt.

Protocol 2: In Vitro STING Activation Assay

c-di-AMP is a potent agonist of the DDX41-STING pathway, leading to Type I Interferon (IFN-β) production[1],. Because c-di-AMP is highly polar, it cannot passively cross the plasma membrane and must be delivered into the cytosol.

  • Cell Preparation: Seed human monocytic cells (e.g., THP-1) or mouse macrophages (e.g., RAW 264.7) in a 96-well plate at 1×105 cells/well.

  • Transfection Complex Formation: Since c-di-AMP is membrane-impermeable, complex the c-di-AMP stock with a liposomal transfection reagent (e.g., Lipofectamine) or use a permeabilization buffer (e.g., digitonin). Prepare a working concentration of 1 to 100 µg/mL of c-di-AMP.

  • Stimulation: Add the transfection complex to the cells. Include a vehicle-only control (transfection reagent + water) and a positive control (e.g., 2'3'-cGAMP)[5].

  • Incubation: Incubate the cells at 37°C, 5% CO2 for 16–48 hours to allow for STING-TBK1-IRF3 pathway activation and subsequent cytokine translation.

  • Quantification: Harvest the cell culture supernatant and quantify IFN-β secretion using a standard ELISA kit.

STING_Pathway A Cytosolic Delivery of c-di-AMP B Binding to DDX41 / STING A->B C STING Translocation (ER to Golgi) B->C D TBK1 Recruitment & IRF3 Phosphorylation C->D E IRF3 Dimerization & Nuclear Translocation D->E F Type I IFN (IFN-β) Gene Transcription E->F

Caption: Mechanism of action: c-di-AMP mediated activation of the STING-TBK1-IRF3 signaling pathway.

References

  • 3.

  • 5.

  • 7.

Sources

Optimization

Technical Support Center: c-di-AMP Sodium Salt Preparation and Application Guide

Welcome to the technical support center for c-di-AMP (cyclic diadenylate) sodium salt . As a critical bacterial second messenger and a potent endogenous agonist for the host Stimulator of Interferon Genes (STING) pathway...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for c-di-AMP (cyclic diadenylate) sodium salt . As a critical bacterial second messenger and a potent endogenous agonist for the host Stimulator of Interferon Genes (STING) pathway, c-di-AMP is widely used in immunology, microbiology, and drug development[1],[2].

This guide is designed for researchers and scientists to ensure optimal handling, reconstitution, and application of c-di-AMP sodium salt in experimental workflows.

Section 1: Reconstitution & Storage Dynamics

FAQ: Reconstitution Solvents and Stability

Q: What is the optimal solvent for reconstituting c-di-AMP sodium salt? A: For in vitro and in vivo immunological assays, endotoxin-free, sterile water or physiological buffers (such as PBS or normal saline) are the optimal solvents. Causality: The sodium salt formulation of c-di-AMP is highly hydrophilic due to the negatively charged phosphate groups in its cyclic dinucleotide backbone and the presence of sodium counterions. This structural feature significantly 3 compared to the free acid form[3],[4]. Using endotoxin-free water is critical; any lipopolysaccharide (LPS) contamination will cause background activation of TLR4, which can severely confound STING-dependent readout assays like IFN-β production.

Q: How should I store the reconstituted stock solution to prevent degradation? A: Stock solutions should be aliquoted into sterile, nuclease-free tubes and stored at -20°C or -80°C. Causality: Cyclic dinucleotides are susceptible to enzymatic cleavage by environmental phosphodiesterases and slow spontaneous hydrolysis in aqueous solutions at room temperature[5]. Freezing minimizes thermodynamic degradation. Aliquoting prevents repeated freeze-thaw cycles, which can introduce moisture, nucleases, and localized pH shifts that degrade the critical 3'-5' phosphodiester bonds.

Quantitative Data: Physicochemical Parameters
ParameterValueCausality / Technical Note
Molecular Weight ~702.38 g/mol (anhydrous)Batch-specific MW may vary due to the degree of hydration.
Max Aqueous Solubility ~14.05 mg/mL (20 mM)The sodium salt form ensures high hydrophilicity in physiological buffers.
Storage (Solid) -20°C to -80°CMust be kept desiccated to prevent ambient hydrolysis,[4].
Storage (Solution) -20°C (up to 6 months)Must be aliquoted to avoid freeze-thaw degradation.
Protocol 1: Self-Validating Reconstitution Methodology

Step 1: Equilibration. Allow the sealed vial of c-di-AMP sodium salt to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric condensation, which can prematurely hydrolyze the compound and alter the actual concentration of your stock. Step 2: Centrifugation. Briefly centrifuge the vial at 3,000 x g for 1 minute to gather all lyophilized powder at the bottom. Step 3: Solvent Addition. Add the calculated volume of endotoxin-free water to achieve your desired stock concentration (e.g., add 1 mL of water to 7.02 mg of c-di-AMP sodium salt to create a 10 mM stock). Step 4: Dissolution. Vortex the vial gently for 30–60 seconds. If necessary, use a sonicating water bath for 1–2 minutes to ensure complete dissolution. Step 5: Validation & Storage. Self-Validation Check: Before freezing, visually inspect the solution against a dark background. A properly reconstituted c-di-AMP sodium salt solution must be completely clear and colorless. Any particulate matter indicates incomplete dissolution, requiring further vortexing or slight warming (up to 37°C). Once validated, aliquot into 10–50 µL volumes and store at -20°C.

Section 2: Experimental Workflows & STING Activation

FAQ: Mechanism of Action

Q: How does c-di-AMP activate the immune response in my cell models? A: c-di-AMP acts as a potent bacterial second messenger and a direct agonist for the host STING pathway[1]. During intracellular bacterial infections (e.g., Listeria monocytogenes), secreted c-di-AMP binds to the cytosolic STING dimer[6]. This binding induces a conformational change that triggers the recruitment of TBK1, subsequent phosphorylation of IRF3, nuclear translocation, and the robust transcription of Type I interferons (such as IFN-β)[1],[7].

G cdiAMP c-di-AMP (Sodium Salt) STING STING (ER Membrane) cdiAMP->STING Direct Binding TBK1 TBK1 Kinase STING->TBK1 Recruitment & Phosphorylation IRF3 IRF3 Transcription Factor TBK1->IRF3 Phosphorylation Nucleus Nucleus Translocation IRF3->Nucleus Dimerization & Translocation IFNb Type I IFNs (e.g., IFN-β) Nucleus->IFNb Gene Transcription

c-di-AMP mediated STING pathway activation and downstream IFN-β transcription.

Protocol 2: In Vitro STING Activation Assay (Cytosolic Delivery)

Causality: Because c-di-AMP is a highly negatively charged and hydrophilic macromolecule, it5 of mammalian cells[5]. To achieve cytosolic delivery and access the ER-resident STING protein, researchers must actively transport the molecule across the plasma membrane using liposomal transfection reagents (e.g., Lipofectamine) or membrane permeabilization techniques (e.g., digitonin).

Step 1: Cell Seeding. Seed your target cells (e.g., THP-1 macrophages or RAW 264.7 cells) in a 96-well plate at a density of 1 x 10^5 cells/well. Incubate overnight. Step 2: Complex Formation. Dilute c-di-AMP sodium salt stock into a serum-free buffer (e.g., Opti-MEM) to a final concentration of 1–10 µg/mL. Add your chosen liposomal transfection reagent according to the manufacturer's lipid-to-cargo ratio. Incubate for 15–20 minutes at room temperature to allow liposome-CDN complexes to form. Step 3: Transfection. Add the complex dropwise to the cells. Incubate at 37°C for 16–24 hours. Step 4: Self-Validation & Readout. Self-Validation Check: Always include a positive control well treated with a known cell-permeable STING agonist (e.g., DMXAA for murine cells) and a negative control well (transfection reagent only). If the positive control fails to induce IFN-β, the cell line may have silenced cGAS/STING expression (a common issue in immortalized lines like HeLa or certain THP-1 passages). Harvest the supernatant and quantify IFN-β production using an ELISA or a reporter gene assay.

Section 3: Troubleshooting Common Issues

Issue 1: No STING activation or low IFN-β output after treatment.

  • Root Cause: Inefficient cytosolic delivery or degraded reagent.

  • Solution: Verify that you are actively transfecting the c-di-AMP rather than just adding it to the culture media. If transfection is confirmed, check the integrity of your stock solution. Ensure it has not undergone multiple freeze-thaw cycles. Test your cell line's STING competency using a positive control[7].

Issue 2: Precipitation or turbidity upon dilution into culture media.

  • Root Cause: Localized high concentrations of divalent cations (like Ca2+ or Mg2+) in the media can occasionally cause CDNs to precipitate if mixed improperly.

  • Solution: Always dilute your aqueous c-di-AMP stock into a compatible, serum-free buffer (like Opti-MEM or plain PBS) before introducing it to complex culture media containing serum and heavy salt loads.

Issue 3: High cytotoxicity observed in treated cells.

  • Root Cause: Excessive lipid transfection reagent or overly high c-di-AMP concentrations. c-di-AMP can selectively induce apoptosis in certain monocyte populations at high doses.

  • Solution: Perform a dose-response titration (e.g., 0.1, 1.0, and 10 µg/mL). Ensure the volume of the transfection reagent does not exceed the manufacturer's toxicity threshold for your specific plate format.

References

  • The cGAS-STING Pathway in Bacterial Infection and Bacterial Immunity - Frontiers. frontiersin.org. 1

  • Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis? - PMC. nih.gov. 5

  • Secretion of c-di-AMP by Listeria monocytogenes Leads to a STING-Dependent Antibacterial Response during Enterocolitis. asm.org. 6

  • cGAS–STING cytosolic DNA sensing pathway - Wikipedia. wikipedia.org. 7

  • c-Di-AMP sodium salt | STING-dependent Signaling Antagonists: Tocris Bioscience. rndsystems.com.

  • c-di-AMP (Cyclic diadenylate) | STING Agonist - MedchemExpress.com. medchemexpress.com. 3

  • c-di-AMP disodium (Cyclic diadenylate disodium) | STING Agonist | MedChemExpress. medchemexpress.com. 4

  • c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - MDPI. mdpi.com. 2

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Troubleshooting of c-di-AMP Sodium Salt Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing their workflows involving cyclic diadenylate (c-di-AMP) sodium salt.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing their workflows involving cyclic diadenylate (c-di-AMP) sodium salt. As an endogenous bacterial second messenger and a potent agonist of the host Stimulator of Interferon Genes (STING) pathway, maintaining the structural integrity of c-di-AMP is paramount. Degradation directly translates to a loss of biological activity, leading to irreproducible Type I interferon (IFN-β) induction in cell-based assays.

This guide provides a self-validating framework for the optimal preparation, storage, and troubleshooting of c-di-AMP sodium salt solutions, ensuring your experimental data remains robust and reproducible.

Mechanistic Context: Why Stability Matters

c-di-AMP binds directly to the cytosolic STING receptor, triggering the TBK1-IRF3 signaling axis to induce IFN-β and TNF production. If the phosphodiester bonds of the cyclic dinucleotide are hydrolyzed due to improper storage (e.g., repeated freeze-thaw cycles, extreme pH, or microbial contamination), the linearized molecule loses its structural conformation and affinity for STING.

STING_Pathway cdiAMP c-di-AMP (Sodium Salt) Intact Cyclic Dinucleotide STING STING Receptor (Endoplasmic Reticulum) cdiAMP->STING Binds Cytosolic Domain TBK1 TBK1 Kinase (Recruitment & Activation) STING->TBK1 Activates IRF3 IRF3 Transcription Factor (Phosphorylation) TBK1->IRF3 Phosphorylates IFN Type I IFN (IFN-β) Gene Transcription IRF3->IFN Translocates to Nucleus

c-di-AMP/STING signaling pathway driving Type I IFN production.

Frequently Asked Questions & Troubleshooting

Q1: What is the optimal solvent and concentration for reconstituting c-di-AMP sodium salt? Causality & Expert Insight: The sodium salt form of c-di-AMP is highly hydrophilic and boasts enhanced water solubility compared to its free acid form[1]. It is recommended to reconstitute the lyophilized powder in sterile, endotoxin-free double-distilled water (ddH₂O) or a physiological buffer (e.g., PBS). The maximum solubility in water typically reaches 14–20 mM[2]. Avoid using strong acids or bases, as extreme pH environments catalyze the hydrolysis of the phosphodiester backbone, rendering the molecule biologically inactive.

Q2: How should I store the reconstituted solution to prevent degradation? Causality & Expert Insight: Aqueous solutions of cyclic dinucleotides are susceptible to slow hydrolysis over time. For long-term stability, stock solutions must be aliquoted and stored at -80°C, where they remain stable for up to 6 months[1]. For short-term use (within 1 month), storage at -20°C is acceptable[1]. Never store working solutions at 4°C for extended periods, as this accelerates degradation and increases the risk of microbial contamination.

Q3: My cell-based STING assay shows high variability and reduced IFN-β induction. What went wrong? Troubleshooting: This is the most common issue encountered in the field, and it almost always stems from one of three handling errors:

  • Freeze-Thaw Degradation: Repeated freezing and thawing causes localized pH shifts and ice-crystal formation that physically and chemically stress the molecule. Solution: Always prepare single-use aliquots immediately after reconstitution.

  • Contamination: Bacterial or fungal contamination introduces exogenous phosphodiesterases that rapidly cleave c-di-AMP. Solution: Filter sterilize the stock solution using a 0.22 µm filter prior to aliquoting[1].

  • Adsorption to Plastics: At very low working concentrations (e.g., nanomolar range), c-di-AMP can adsorb to the walls of standard microcentrifuge tubes. Solution: Perform serial dilutions in low-bind tubes and use them immediately.

Quantitative Storage Guidelines

To ensure experimental reproducibility, adhere strictly to the following validated storage metrics:

StateTemperatureMaximum DurationNotes
Lyophilized Powder -20°CUp to 3 yearsKeep desiccated; protect from light[2].
Stock Solution (Water/PBS)-80°C6 monthsSingle-use aliquots only. Do not freeze-thaw[1].
Stock Solution (Water/PBS)-20°C1 monthAcceptable for short-term experimental blocks[1].
Working Dilutions 4°C or Room Temp< 12 hoursPrepare fresh daily; do not store or reuse.
Standard Operating Procedure (SOP): Preparation of Stock Solutions

This self-validating protocol ensures that the biological activity of the STING agonist is preserved from the vial to your assay.

Step 1: Equilibration Allow the vial containing the lyophilized c-di-AMP sodium salt powder to equilibrate to room temperature for at least 30 minutes in a desiccator. Why? Opening a cold vial introduces atmospheric condensation, which can prematurely hydrate the powder and cause localized, rapid degradation.

Step 2: Reconstitution Add the calculated volume of sterile, endotoxin-free ddH₂O to achieve your desired stock concentration (e.g., 5 mM or 10 mM). Vortex gently for 30 seconds. The sodium salt form should dissolve rapidly to yield a clear solution.

Step 3: Filter Sterilization Pass the reconstituted solution through a 0.22 µm low-protein-binding syringe filter (e.g., PES or PVDF membrane) into a sterile tube[1]. Why? This eliminates opportunistic microbes that secrete phosphodiesterases, ensuring the long-term integrity of the cyclic dinucleotide during storage.

Step 4: Aliquoting Divide the sterilized stock solution into single-use aliquots (e.g., 10–50 µL) using sterile, low-bind microcentrifuge tubes.

Step 5: Flash Freezing and Storage Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath to prevent the formation of large ice crystals, then immediately transfer them to a -80°C freezer for long-term storage.

Prep_Workflow Powder 1. Lyophilized Powder Equilibrate to Room Temp Recon 2. Reconstitution Add sterile ddH₂O (≤ 20 mM) Powder->Recon Filter 3. Filter Sterilization 0.22 µm PES/PVDF filter Recon->Filter Aliquot 4. Aliquoting Single-use low-bind tubes Filter->Aliquot Store20 Short-term Storage -20°C (1 month max) Aliquot->Store20 Immediate use Store80 Long-term Storage -80°C (6 months max) Aliquot->Store80 Flash freeze

Workflow for the preparation and storage of c-di-AMP sodium salt solutions.

References
  • Tocris Bioscience (R&D Systems). "c-Di-AMP sodium salt | STING-dependent Signaling Antagonists". 2

  • Sigma-Aldrich. "c-di-AMP sodium salt 98 (HPLC) CAS 54447-84-6".

  • MedChemExpress. "c-di-AMP (Cyclic diadenylate) | STING Agonist". 1

Sources

Optimization

Technical Support Center: c-di-AMP Stability &amp; Troubleshooting

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained variability or complete loss of cyclic di-AMP (c-di-AMP) signals during their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained variability or complete loss of cyclic di-AMP (c-di-AMP) signals during their quantification assays (e.g., LC-MS/MS, ELISA).

The root cause is rarely instrument sensitivity; it is almost always pre-analytical degradation . Bacteria tightly regulate this essential second messenger to prevent toxic accumulation, expressing highly active phosphodiesterases (PDEs) that rapidly hydrolyze c-di-AMP the moment cellular compartmentalization is disrupted. This guide provides the mechanistic insights and self-validating protocols necessary to permanently halt PDE activity and preserve your analyte.

The Causality of c-di-AMP Degradation

c-di-AMP is synthesized from two ATP molecules by Diadenylate Cyclases (DACs) and is degraded by specific metallohydrolases, primarily PDEs containing DHH-DHHA1 or HD domains (e.g., GdpP, PgpH, AtaC, CnpB)[1][2]. These enzymes require divalent cations—specifically Mn²⁺ or Mg²⁺—in their catalytic core to execute the nucleophilic attack that breaks the cyclic phosphodiester bond, yielding the linear intermediate 5'-pApA or AMP[1][3].

When you lyse cells using standard physiological buffers (like PBS or Tris), you inadvertently create an optimized in vitro environment for these PDEs to obliterate your c-di-AMP pool. Preventing degradation requires immediate, aggressive intervention: either chemical precipitation (organic solvents) or metal chelation coupled with thermal denaturation (EDTA + Heat)[2][4].

Pathway ATP ATP (Precursor) DAC Diadenylate Cyclases (DisA, CdaA) ATP->DAC cDiAMP c-di-AMP (Active Messenger) PDE Phosphodiesterases (GdpP, AtaC, CnpB) Mn2+/Mg2+ Dependent cDiAMP->PDE pApA 5'-pApA (Intermediate) pApA->PDE AMP AMP (Degraded) DAC->cDiAMP PDE->pApA PDE->AMP Inhibitor EDTA / Heat / Organic Solvents (PDE Inhibitors) Inhibitor->PDE Blocks Degradation

Fig 1: c-di-AMP synthesis and degradation pathway highlighting targeted PDE inhibition.

Frequently Asked Questions (FAQ) & Troubleshooting

Q: Why is my c-di-AMP yield inconsistent across biological replicates? A: This is the hallmark of variable post-harvest PDE activity. If cell pellets are left on ice too long before lysis, or if the lysis buffer does not immediately denature proteins, endogenous PDEs will continue to function. You must transition from live culture to a denaturing environment (like boiling organic solvents) in seconds, not minutes[2].

Q: Can I use standard mechanical lysis (e.g., bead beating in PBS) for c-di-AMP extraction? A: Absolutely not. PBS preserves the native folding and activity of PDEs. Mechanical lysis in aqueous, non-denaturing buffers will result in near-total loss of c-di-AMP. You must perform the bead beating directly in an organic extraction mixture (e.g., Acetonitrile/Methanol) to precipitate the enzymes upon contact[1].

Q: How do I stop PDE activity at specific time points for in vitro kinetic assays? A: Because organic solvents interfere with downstream HPLC/gel analysis of enzymatic assays, you must rely on chemical chelation. Add a high concentration of EDTA (e.g., 0.5 M) to instantly strip the essential Mn²⁺/Mg²⁺ ions from the PDE's active site, followed immediately by shock-freezing or boiling at 95°C for 10 minutes[3][4].

Quantitative Data: Target Phosphodiesterases & Inactivation Parameters

To effectively protect your samples, you must understand the specific enzymes you are combating. Below is a summary of major c-di-AMP PDEs, their catalytic requirements, and validated inactivation thresholds.

PDE Enzyme FamilyRepresentative OrganismsCatalytic DomainMetal DependencyPrimary Degradation ProductValidated Inactivation Strategy
GdpP B. subtilis, S. aureusDHH-DHHA1Mn²⁺ / Mg²⁺5'-pApA0.5 M EDTA + 95°C (10 min)
PgpH L. monocytogenesHDMn²⁺ / Mg²⁺5'-pApAOrganic Extraction (ACN:MeOH)
AtaC Streptomyces, S. pneumoniaePDEMn²⁺AMP (via pApA)1 mM EDTA + Heat
CnpB (MsPDE) Mycobacterium spp.DHH-DHHA1Mn²⁺5'-pApA / AMP95°C (10 min)
Step-by-Step Methodologies
Protocol 1: Intracellular c-di-AMP Extraction for LC-MS/MS (Organic Solvent Method)

This protocol utilizes a harsh organic solvent mixture to strip the hydration shell from proteins, causing instantaneous precipitation of PDEs before they can hydrolyze the target analyte[2].

Materials: Extraction Buffer (Acetonitrile : Methanol : HPLC-grade Water in a 2:2:1 ratio, pre-chilled).

  • Harvest: Centrifuge bacterial cultures (OD600 = 1.0) at 4°C. Discard the supernatant completely.

  • Resuspension: Immediately resuspend the bacterial pellet in 1 mL of ice-cold Extraction Buffer.

  • Precipitation: Incubate the suspension on ice for 10 minutes to initiate global protein precipitation.

  • Thermal Inactivation: Transfer the tubes to a heating block and boil at 95°C for exactly 10 minutes. This irreversibly denatures all PDEs[2].

  • Clarification: Chill the lysates on ice for 5 minutes, then centrifuge at 20,800 × g for 10 minutes at 4°C.

  • Collection: Transfer the c-di-AMP-containing supernatant to a fresh tube. (Optional: Repeat steps 2-6 on the pellet to maximize yield, then pool supernatants).

  • Preparation for LC-MS/MS: Lyophilize the pooled supernatants and resuspend in ddH₂O prior to injection.

Self-Validating System Check: Spike the initial extraction buffer with 10 nM of a heavy-isotope labeled standard (e.g., ¹³C, ¹⁵N-c-di-AMP). Post-LC-MS/MS, calculate the recovery percentage. A recovery of >90% validates that endogenous PDEs were successfully inactivated. Additionally, monitor the chromatogram for 5'-pApA; its absence confirms the structural integrity of the cyclic dinucleotide pool.

Workflow Harvest 1. Harvest Culture (OD600 = 1.0) Buffer 2. Add Extraction Buffer (ACN:MeOH:H2O 2:2:1) Harvest->Buffer Resuspend on ice Heat 3. Heat Inactivation (95°C for 10 min) Buffer->Heat Denature proteins Centrifuge 4. Centrifugation (20,800 x g, 4°C) Heat->Centrifuge Pellet debris Collect 5. Collect Supernatant (Stable c-di-AMP) Centrifuge->Collect Extract nucleotides

Fig 2: Optimized organic extraction workflow to prevent c-di-AMP degradation.

Protocol 2: Quenching In Vitro PDE Enzymatic Assays

When studying the kinetics of purified PDEs (e.g., GdpP or PdeM), organic solvents cannot be used as they interfere with downstream binding assays or HPLC columns. Instead, a dual-quench method is required[3][4].

  • Reaction Setup: Prepare your reaction mixture (e.g., 100 mM Tris-HCl pH 8.3, 10 mM NaCl, 0.1 mM MnCl₂, 100 µM c-di-AMP).

  • Initiation: Add the purified PDE enzyme (e.g., 100 nM) and incubate at 37°C.

  • Chemical Quench: At precise kinetic time points, remove an aliquot and immediately add an equal volume of 0.5 M EDTA. This instantly chelates the Mn²⁺/Mg²⁺ required for catalysis[3].

  • Thermal Quench: Immediately transfer the EDTA-quenched sample to a 95°C heat block for 10 minutes (or shock-freeze in liquid nitrogen) to permanently destroy the enzyme's tertiary structure[4].

  • Clarification: Centrifuge at 16,000 × g for 15 minutes to pellet the denatured protein before loading the supernatant onto the HPLC.

Self-Validating System Check: Run a parallel negative control where the enzyme is pre-boiled for 10 minutes before adding the c-di-AMP substrate. The HPLC output of this control must show a single peak corresponding to intact c-di-AMP, validating that the buffer itself does not cause non-enzymatic hydrolysis and that the thermal quenching method is absolute.

Sources

Troubleshooting

optimizing c-di-AMP concentration for cell viability

Technical Support Center: Optimizing c-di-AMP Concentration for Cell Viability Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing c-di-AMP Concentration for Cell Viability

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot and optimize cyclic di-adenosine monophosphate (c-di-AMP) workflows.

c-di-AMP is a conditionally essential second messenger primarily found in Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus, Listeria monocytogenes)[1]. Because it directly regulates potassium ion (K+) homeostasis, osmolarity, and cell wall synthesis, deviations in its intracellular concentration—either depletion or hyperaccumulation—frequently result in catastrophic loss of cell viability[2].

This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative benchmarks to ensure your experimental success.

To manipulate c-di-AMP without inducing cell death, you must understand its causality. Diadenylate cyclases (e.g., DacA, DisA, CdaA) synthesize c-di-AMP from ATP, while phosphodiesterases (e.g., GdpP, PdeA, PgpH) degrade it into pApA or AMP[1]. The steady-state concentration dictates the activation of downstream receptor proteins (like KtrA and CabP) and riboswitches that control osmolyte import.

c_di_AMP_Pathway ATP 2x ATP DAC Diadenylate Cyclases (DacA, DisA, CdaA) ATP->DAC Synthesis cdiAMP c-di-AMP Pool (Strictly Regulated) DAC->cdiAMP PDE Phosphodiesterases (GdpP, PdeA, PgpH) cdiAMP->PDE Degradation Targets Receptors & Riboswitches (KtrA, DarA, CabP) cdiAMP->Targets Allosteric Binding AMP pApA / AMP PDE->AMP Viability Cell Viability Outcomes: Osmoregulation & Cell Wall Targets->Viability Phenotypic Output

Caption: c-di-AMP synthesis, degradation, and downstream signaling axis governing cell viability.

Standardized Methodologies

Protocol: Hot Solvent Extraction & LC-MS/MS Quantification

This methodology utilizes a rapid organic quench to precipitate proteins and extract polar metabolites simultaneously, acting as a self-validating step by completely halting enzymatic degradation[3].

Step 1: Culture and Harvesting

  • Grow bacterial cultures to the mid-exponential phase (OD600 ~0.5).

  • Harvest cells by rapid centrifugation (13,000 × g, 4°C, 5 min) or fast filtration. Critical: Speed is essential to prevent stress-induced c-di-AMP turnover.

Step 2: Lysis and Quenching

  • Resuspend the bacterial pellet immediately in 300 µL of ice-cold extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v)[3].

  • Shock-freeze the suspension in liquid nitrogen, then boil at 95°C for 10 minutes. Causality: Boiling in organic solvent irreversibly denatures GdpP/PdeA phosphodiesterases, locking the true in vivo c-di-AMP concentration.

Step 3: Clarification and Concentration

  • Centrifuge the boiled lysates at 20,800 × g for 10 min at 4°C.

  • Transfer the supernatant to a fresh tube. Repeat the extraction on the pellet twice more with 200 µL of solvent.

  • Pool the supernatants and dry them in a vacuum concentrator (SpeedVac) at 50°C for 2 hours.

  • Resuspend the dried pellet in 100 µL of LC-MS grade water.

Step 4: LC-MS/MS Analysis

  • Inject the sample into a reverse-phase or HILIC UHPLC system coupled to a triple-quadrupole mass spectrometer.

  • Operate in Multiple Reaction Monitoring (MRM) positive ionization mode. Use the specific transition m/z 659.1 → 250.1 or 330.1 for c-di-AMP[4].

LCMS_Workflow Culture 1. Mid-Log Culture (Rapid Harvest) Lysis 2. Lysis & Quench (ACN/MeOH/H2O + Heat) Culture->Lysis Extraction 3. Pool & Dry (SpeedVac) Lysis->Extraction LCMS 4. LC-MS/MS (MRM Mode) Extraction->LCMS

Caption: Step-by-step workflow for the robust extraction and LC-MS/MS quantification of c-di-AMP.

Troubleshooting & FAQs

Q: I deleted the diadenylate cyclase gene (dacA) in my strain, and now the cells will not grow. How can I study a c-di-AMP null mutant? A: c-di-AMP is conditionally essential. Its primary role is to restrict potassium (K+) uptake. When you delete dacA, the cells accumulate toxic levels of K+, leading to hyperosmotic stress, cell swelling, and lysis[2]. Solution: You can rescue the viability of c-di-AMP null mutants by growing them in chemically defined media with very low potassium concentrations, or by adding osmoprotectants (like 0.5 M sucrose or NaCl) to the media to balance the internal turgor pressure[2].

Q: My LC-MS/MS data shows highly variable c-di-AMP concentrations across biological replicates. What is causing this? A: High variance is almost always an artifact of incomplete enzymatic quenching during the harvesting step. Phosphodiesterases like GdpP are highly active and will rapidly degrade c-di-AMP if the cells are kept on ice in an aqueous buffer without denaturing agents[5]. Solution: Ensure you are directly resuspending the pellet in the 40:40:20 Acetonitrile/Methanol/Water extraction buffer and immediately boiling it. Never use standard aqueous lysis buffers (e.g., Tris-HCl with lysozyme) unless you have added a validated PDE inhibitor.

Q: How does c-di-AMP concentration affect antibiotic susceptibility? A: Altering c-di-AMP levels drastically changes cell wall homeostasis. Strains with elevated c-di-AMP (e.g., gdpP mutants) often show increased cross-linking in their peptidoglycan, leading to increased resistance to β-lactam antibiotics[5]. Conversely, c-di-AMP depletion increases susceptibility to cell-wall targeting drugs and plays a role in thymineless death (TLD) when treated with antifolates[6].

Q: Can I differentiate bacterial c-di-AMP from host cyclic dinucleotides (like 2'3'-cGAMP) in co-culture infection models? A: Yes. While they share similar molecular weights, their collision-induced dissociation (CID) fragmentation patterns differ. By optimizing the collision energy (e.g., 20 V for c-di-AMP), you can monitor the specific fragment ion at m/z 250.1 for c-di-AMP, which distinguishes it from host 2'3'-cGAMP (which yields a unique fragment at m/z 476.01)[4].

Quantitative Reference Data

Use the following tables to benchmark your experimental results and instrument parameters.

Table 1: Benchmark Intracellular c-di-AMP Concentrations

Bacterial Species Strain / Genotype Growth Phase Intracellular Concentration Reference
Staphylococcus aureus Wild-type (SEJ1 / LAC*) Mid-log 2.0 – 3.0 µM [5]
Staphylococcus aureus ΔgdpP (PDE mutant) Mid-log 31.5 – 42.9 µM [5]
Listeria monocytogenes Wild-type Mid-log ~1.5 µM [6]

| Listeria monocytogenes | ΔthyA | Mid-log | Elevated (>3.0 µM) |[6] |

Table 2: Optimized LC-MS/MS MRM Parameters for Cyclic Dinucleotides [4]

Compound Precursor Ion (m/z, [M+H]+) Product Ion (m/z) Optimal Collision Energy (CE)
c-di-AMP 659.1 250.1 / 330.1 20 V
c-di-GMP 691.1 248.1 / 152.1 20 V
3'3'-cGAMP 675.1 428.0 30 V

| 2'3'-cGAMP | 675.1 | 476.01 | 30 V |

References

  • Fahmi, T., Port, G. C., & Cho, K. H. (2017). c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. Genes.[Link]

  • Corrigan, R. M., Abbott, J. C., Burhenne, H., Kaever, V., & Gründling, A. (2011). c-di-AMP Is a New Second Messenger in Staphylococcus aureus with a Role in Controlling Cell Size and Envelope Stress. PLOS Pathogens.[Link]

  • Mehne, F. M. P., et al. (2017). Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae. Frontiers in Microbiology.[Link]

  • Ning, Y., et al. (2025). Cyclic di-AMP inhibits Listeria monocytogenes thymineless death during infection. mBio.[Link]

  • Bähre, H., et al. (2021). Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo. Analytical and Bioanalytical Chemistry.[Link]

  • Stülke, J., & Commichau, F. M. (2024). Bacterial cell volume regulation and the importance of cyclic di-AMP. Microbiology and Molecular Biology Reviews.[Link]

Sources

Optimization

Technical Support Center: Quantifying Intracellular c-di-AMP

Welcome to the Technical Support Center for Cyclic Dinucleotide Analysis. As a Senior Application Scientist, I frequently consult with researchers struggling to accurately quantify bis-(3′,5′)-cyclic dimeric adenosine mo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclic Dinucleotide Analysis. As a Senior Application Scientist, I frequently consult with researchers struggling to accurately quantify bis-(3′,5′)-cyclic dimeric adenosine monophosphate (c-di-AMP). Because c-di-AMP is a ubiquitous second messenger regulating osmotic stress, cell wall homeostasis, and host immune responses, its intracellular concentration is tightly controlled and highly dynamic.

This guide is designed to troubleshoot the most common experimental bottlenecks you will face, explaining not just what to do, but the causality behind each methodological choice.

The Core Challenge: c-di-AMP Metabolism & Turnover

Before troubleshooting your extraction, you must understand the target. c-di-AMP is synthesized by diadenylate cyclases (e.g., DacA, DisA) and rapidly degraded by highly active phosphodiesterases (PDEs) like GdpP and AtaC[1]. Any delay during sample harvesting allows these PDEs to artificially deplete your c-di-AMP pool.

Metabolism ATP ATP Pool DAC Diadenylate Cyclases (e.g., DacA / DisA) ATP->DAC cAMP Intracellular c-di-AMP DAC->cAMP Synthesis PDE Phosphodiesterases (e.g., GdpP / AtaC) cAMP->PDE AMP 5'-pApA / AMP PDE->AMP Rapid Hydrolysis

Bacterial c-di-AMP metabolic pathway highlighting synthesis and rapid degradation.

Sample Preparation & Extraction FAQs

Q: Why are my intracellular c-di-AMP levels inconsistently low across biological replicates?

A: You are likely capturing degradation artifacts rather than the steady-state biological pool. If you harvest cells by standard centrifugation at room temperature, the mechanical stress of spinning triggers PDE activity, hydrolyzing c-di-AMP before you even lyse the cells. To fix this, you must implement a rapid quenching step to instantaneously halt metabolism prior to extraction[2].

Self-Validating Extraction Protocol for Bacteria

To ensure absolute trustworthiness in your data, every extraction must be an internally controlled, self-validating system. Follow this optimized workflow:

  • Rapid Quenching: Directly plunge 1–5 mL of logarithmic-phase bacterial culture into a pre-chilled (-80°C) extraction buffer consisting of 40:40:20 Methanol:Acetonitrile:Water supplemented with 0.1 M formic acid[2].

    • Causality: The extreme cold and organic solvents instantaneously denature PDEs (like GdpP and AtaC), locking the c-di-AMP pool at its true physiological state[1].

  • Internal Standard Spike-In: Immediately add 50 nM of a heavy-isotope labeled standard (e.g., 13C,15N -c-di-AMP) directly to the quenched suspension[3].

    • Causality: By spiking the standard before lysis, any subsequent loss of analyte (due to incomplete extraction or MS ion suppression) will equally affect the heavy standard. This allows you to calculate exact recovery efficiency and correct for matrix effects.

  • Mechanical Lysis: Transfer the suspension to tubes containing 0.1 mm silica beads. Disrupt using a bead beater at 4°C (e.g., 6 m/s for 3 x 30 seconds)[1].

    • Causality: Chemical lysis buffers require salts and detergents that cause massive ion suppression during downstream LC-MS/MS. Mechanical lysis avoids introducing these exogenous contaminants.

  • Deproteinization: Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C. Transfer the supernatant to a fresh tube.

    • Causality: Removes cell debris and precipitated proteins that would irreversibly clog your liquid chromatography column.

  • Concentration: Evaporate the supernatant to dryness using a vacuum concentrator and reconstitute the pellet in HPLC-grade water[4].

Workflow A 1. Rapid Quenching (Cold MeOH/ACN) B 2. Isotope Spike-In (13C/15N-c-di-AMP) A->B C 3. Bead Beating (Mechanical Lysis) B->C D 4. Centrifugation (Deproteinization) C->D E 5. LC-MS/MS (MRM Quantification) D->E

Self-validating workflow for c-di-AMP extraction and LC-MS/MS quantification.

Analytical Quantification FAQs

Q: My LC-MS/MS chromatograms show massive signal suppression and poor peak shape. How do I fix this?

A: You are experiencing matrix interference. c-di-AMP heavily regulates potassium ( K+ ) and osmolyte uptake[5]. Consequently, bacterial lysates are packed with intracellular salts that compete for charge in the Electrospray Ionization (ESI) source, suppressing the c-di-AMP signal.

  • The Fix: Ensure you are using a reversed-phase LC column (e.g., C18 or PFP) with a proper gradient[6]. Program your LC valve to divert the flow to waste for the first 2–3 minutes of the run. This flushes the unretained salts out of the system before the c-di-AMP peak elutes into the mass spectrometer.

Q: We lack access to an LC-MS/MS facility. Are there reliable, high-throughput alternatives?

A: Yes. While LC-MS/MS remains the gold standard for absolute quantification[6], you can utilize a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This method leverages a highly specific pneumococcal c-di-AMP binding protein (CabP)[7].

  • Validation Tip: To ensure trustworthiness, always run a wild-type strain alongside a diadenylate cyclase knockout mutant (e.g., ΔdacA ) as a biological negative control to validate the assay's specificity against your specific bacterial matrix.

Q: Can we track c-di-AMP fluctuations dynamically during osmotic stress without lysing the cells?

A: Traditional extraction methods only provide a static snapshot. To track c-di-AMP dynamically in vivo, you should deploy RNA-based fluorescent biosensors. For example, the bsuO P6-4 biosensor fuses a natural Bacillus subtilis c-di-AMP riboswitch to a dye-binding aptamer (Spinach)[8]. When intracellular c-di-AMP binds the riboswitch, the RNA folds, capturing the fluorophore and emitting a signal proportional to the real-time c-di-AMP concentration.

Quantitative Modality Comparison

To help you select the right analytical approach for your drug development or basic research needs, I have summarized the performance metrics of the three primary quantification modalities:

ModalityLimit of Detection (LOD)Dynamic RangeMatrix InterferenceKey Advantage
LC-MS/MS (MRM) ~1–5 nMHigh (Linear over 3 logs)High (Requires cleanup)Gold standard; absolute quantification and multiplexing[6].
Competitive ELISA ~10 nMMediumLowHigh throughput; no expensive MS infrastructure required[7].
RNA Biosensor (bsuO P6-4) ~100 nM (in vivo)HighNone (In vivo)Real-time spatial and temporal tracking in living cells[8].

Sources

Troubleshooting

issues with c-di-AMP delivery into target cells

Welcome to the technical support center for cyclic di-AMP (c-di-AMP) delivery. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing this cr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cyclic di-AMP (c-di-AMP) delivery. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing this crucial bacterial second messenger into target cells. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction to the Challenge

Cyclic di-AMP is a key signaling molecule in many bacteria, regulating a wide array of physiological processes, including cell wall homeostasis, ion transport, and DNA repair.[1][2] In eukaryotes, it is a potent activator of the innate immune system through the STING (Stimulator of Interferon Genes) pathway.[3][4] However, its hydrophilic and negatively charged nature at physiological pH severely restricts its ability to passively cross the hydrophobic cell membrane, posing a significant hurdle for researchers aiming to study its function or exploit its therapeutic potential.[5] This guide will address the common issues encountered during c-di-AMP delivery and provide practical solutions.

Core Challenges in c-di-AMP Delivery

The primary obstacles in delivering c-di-AMP to the cytosol of target cells can be summarized as follows:

  • Membrane Impermeability: The two phosphate groups in c-di-AMP are negatively charged, preventing passive diffusion across the lipid bilayer of the cell membrane.[5]

  • Enzymatic Degradation: c-di-AMP can be degraded by phosphodiesterases (PDEs) present in the extracellular environment or within the cell.[2][6][7][8]

  • Delivery Vehicle Toxicity: The methods and carriers used to deliver c-di-AMP can themselves induce cytotoxicity, confounding experimental results.

  • Low Delivery Efficiency: Achieving a sufficient and consistent intracellular concentration of c-di-AMP to trigger a biological response is often challenging.

Below is a diagram illustrating the primary barriers to successful c-di-AMP delivery.

Caption: Challenges in delivering extracellular c-di-AMP into a target cell.

Frequently Asked Questions (FAQs)

Q1: Why is my externally applied c-di-AMP not eliciting a response in my target cells?

A1: The most likely reason is the poor cell permeability of c-di-AMP due to its hydrophilic and negatively charged structure.[5] Without a dedicated delivery system, it cannot efficiently cross the cell membrane to reach its cytosolic targets like STING. Additionally, it may be degraded by extracellular phosphodiesterases.[6][7][8]

Q2: What are the most common methods for delivering c-di-AMP into cells?

A2: The most common methods can be categorized into three groups:

  • Physical Methods: Electroporation creates transient pores in the cell membrane to allow c-di-AMP entry.[9][10]

  • Chemical Methods: Cell permeabilizing agents like digitonin can be used to create temporary pores in the plasma membrane.[11][12][13][14]

  • Carrier-based Methods: Nanoparticles, such as liposomes (especially cationic liposomes) and polymeric nanoparticles, can encapsulate c-di-AMP, protecting it from degradation and facilitating its uptake into cells.[3][5][15][16][17][18]

Q3: How can I confirm that c-di-AMP has been successfully delivered into my cells?

A3: Successful delivery can be confirmed through several approaches:

  • Downstream Pathway Activation: The most common method is to measure the activation of the STING pathway. This can be done by quantifying the phosphorylation of STING and IRF3 via Western blot, or by measuring the production of type I interferons (e.g., IFN-β) and other inflammatory cytokines using ELISA or qPCR.[5]

  • Reporter Assays: Use of a cell line with a reporter for STING activation, such as an IFN-β promoter-driven luciferase or fluorescent protein.

  • Direct Measurement: While more technically challenging, direct quantification of intracellular c-di-AMP levels can be performed using techniques like liquid chromatography-mass spectrometry (LC-MS).

Q4: Can I use c-di-AMP analogs for better delivery?

A4: The development of membrane-permeant analogs of cyclic nucleotides, such as acetoxymethyl (AM) esters for cAMP, has been a successful strategy.[19] While less common for c-di-AMP, exploring or synthesizing lipid-soluble derivatives could be a viable, though advanced, approach to enhance passive diffusion across the cell membrane.

Troubleshooting Guides

Problem 1: Low or No Target Gene Expression (e.g., IFN-β) After Delivery
Possible Cause Recommended Solution Scientific Rationale
Inefficient Delivery Method Optimize your delivery protocol. For electroporation, adjust voltage and pulse duration.[9] For liposomes, screen different formulations (e.g., vary lipid composition, surface charge).[5][17][20] For digitonin, titrate the concentration to maximize permeabilization while minimizing toxicity.[11][21]Each cell type has an optimal set of parameters for a given delivery method. A systematic optimization is crucial for achieving sufficient intracellular concentrations of c-di-AMP.
Degradation of c-di-AMP Use freshly prepared c-di-AMP solutions. If using a carrier, ensure it protects the cargo from degradation. Consider using phosphodiesterase inhibitors if compatible with your experimental system, though this can have off-target effects.c-di-AMP is susceptible to enzymatic degradation by phosphodiesterases.[2][6][8] Protecting the molecule until it reaches the cytosol is critical.
Cell Line Unresponsive to c-di-AMP Verify that your cell line expresses all components of the STING pathway (cGAS, STING, IRF3). Some cell lines may have defects in this pathway. Use a positive control, such as a cell line known to respond to c-di-AMP (e.g., THP-1 cells).The biological response to c-di-AMP is dependent on a functional STING signaling cascade. The absence or mutation of key proteins will abrogate the response.
Sub-optimal c-di-AMP Concentration Perform a dose-response experiment to determine the optimal concentration of c-di-AMP for your specific cell type and delivery method.The threshold for STING activation can vary between cell types. It is important to find the concentration that elicits a robust response without causing excessive toxicity.
Problem 2: High Cell Death or Cytotoxicity
Possible Cause Recommended Solution Scientific Rationale
Toxicity of the Delivery Reagent Reduce the concentration of the delivery agent (e.g., digitonin, liposomes) or the intensity of the physical method (e.g., electroporation voltage).[9][11] Screen for less toxic delivery vehicles.[18]Many delivery methods can compromise membrane integrity, leading to cell death. It's a balance between delivery efficiency and cell viability.
Toxicity of High c-di-AMP Concentrations Lower the concentration of c-di-AMP used. While essential for many bacteria, high intracellular levels of c-di-AMP can be toxic to both bacterial and mammalian cells.[8][22][23]Excessive activation of the STING pathway can lead to programmed cell death. It is important to use a concentration that is physiologically relevant and not overtly toxic.
Contaminants in c-di-AMP Preparation Ensure the purity of your c-di-AMP stock. Use high-quality, endotoxin-free reagents, especially when working with immune cells.Contaminants such as endotoxins can trigger parallel inflammatory pathways, leading to cytotoxicity and confounding results.
Problem 3: Inconsistent or Irreproducible Results
Possible Cause Recommended Solution Scientific Rationale
Variability in Cell Culture Standardize cell culture conditions, including cell density, passage number, and growth phase. Cells in different physiological states can respond differently to delivery methods and stimuli.The efficiency of many delivery techniques, particularly electroporation and transfection with lipid-based reagents, is highly dependent on the health and confluency of the cells.
Inconsistent Preparation of Delivery Vehicle Prepare delivery vehicles (e.g., liposomes) in batches and characterize each batch for size, charge, and encapsulation efficiency.[17] Follow a standardized protocol for preparation.The physical properties of nanoparticle carriers can significantly impact their delivery efficiency. Consistency in preparation is key to reproducible results.
Instability of c-di-AMP Stock Aliquot c-di-AMP stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.c-di-AMP can degrade over time, especially in solution. Proper storage and handling are essential to maintain its activity.

Experimental Protocols

Protocol 1: c-di-AMP Delivery using Digitonin Permeabilization

This protocol is adapted for transiently permeabilizing the cell membrane to allow c-di-AMP entry. Optimization is required for each cell type.

  • Cell Preparation: Plate your target cells in a 24-well plate to achieve 80-90% confluency on the day of the experiment.

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of digitonin in DMSO. Store at -20°C.

    • Prepare a permeabilization buffer (e.g., 50 mM HEPES, 100 mM KCl, 3 mM MgCl2, 0.1 mM DTT, 85 mM sucrose, 0.2% BSA, 1 mM ATP, 0.1 mM GTP, pH 7.0).[14]

    • Prepare your desired concentrations of c-di-AMP in the permeabilization buffer.

  • Permeabilization and Delivery:

    • Wash the cells once with warm PBS.

    • Add the c-di-AMP/permeabilization buffer mix to the cells. It is recommended to test a range of final digitonin concentrations (e.g., 5-20 µg/mL).[14]

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.[14]

    • Remove the permeabilization solution and replace it with a fresh, complete growth medium.

  • Analysis: Incubate the cells for the desired time (e.g., 4-24 hours) before harvesting for downstream analysis (e.g., qPCR for IFN-β expression, ELISA for cytokine secretion).

Protocol 2: c-di-AMP Delivery using Cationic Liposomes

This protocol provides a general framework for using commercially available or custom-prepared cationic liposomes.

  • Liposome Preparation (if not using a commercial kit):

    • Prepare a lipid film using a mixture of cationic lipids (e.g., DOTAP) and helper lipids (e.g., cholesterol, DOPE) in a round-bottom flask.[20]

    • Hydrate the lipid film with a solution containing c-di-AMP to form multilamellar vesicles.

    • Sonicate or extrude the vesicle suspension to form small unilamellar vesicles (liposomes) of a defined size.

  • Complex Formation:

    • Dilute the liposomes and c-di-AMP separately in a serum-free medium.

    • Add the c-di-AMP solution to the liposome solution and incubate at room temperature for 15-30 minutes to allow complex formation.

  • Transfection:

    • Wash the target cells with PBS and replace the medium with a fresh, serum-free, or low-serum medium.

    • Add the liposome/c-di-AMP complexes to the cells dropwise.

    • Incubate for 4-6 hours at 37°C.

    • Replace the medium with a complete growth medium.

  • Analysis: Incubate the cells for 24-48 hours before performing downstream analysis.

References

  • Digitonin-facilitated delivery of imaging probes enables single-cell analysis of AKT signalling activities in suspension cells - PMC. (2021, August 5). National Center for Biotechnology Information. [Link]

  • Zinc-c-di-AMP nanoparticles target and suppress tumors via endothelial STING activation and tumor associated macrophage reinvigoration | Request PDF. ResearchGate. [Link]

  • Mild cell permeabilization with Digitonin prevent loss of Cy5 mRNA. ResearchGate. [Link]

  • C-di-AMP Is a Second Messenger in Corynebacterium glutamicum That Regulates Expression of a Cell Wall-Related Peptidase via a Riboswitch. (2023, January 23). MDPI. [Link]

  • Bacterial cell volume regulation and the importance of cyclic di-AMP. (2024, June 10). ASM Journals. [Link]

  • Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae. (2017, July 13). Frontiers. [Link]

  • c-di-AMP Is Essential for the Virulence of Enterococcus faecalis - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and degradation of the cyclic dinucleotide messenger c‐di‐AMP in the hyperthermophilic archaeon Pyrococcus yayanosii - PMC. National Center for Biotechnology Information. [Link]

  • Digitonin Cell Permeabilization Protocol. Bio-Rad Antibodies. [Link]

  • Electroporation for Gene Delivery. Creative Biolabs. [Link]

  • An Essential Poison: Synthesis and Degradation of Cyclic Di-AMP in Bacillus subtilis - PMC. National Center for Biotechnology Information. [Link]

  • Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PMC. National Center for Biotechnology Information. [Link]

  • Application of Flow Cytometry to Determine Differential Redistribution of Cytochrome c and Smac/DIABLO from Mitochondria during Cell Death Signaling. PLOS ONE. [Link]

  • Post-Transcriptional Inflammatory Response to Intracellular Bacterial c-di-AMP - PMC. (2020, January 17). National Center for Biotechnology Information. [Link]

  • Membrane-permeant derivatives of cyclic AMP optimized for high potency, prolonged activity, or rapid reversibility. PubMed. [Link]

  • Liposomes Loaded With a STING Pathway Ligand, Cyclic di-GMP, Enhance Cancer Immunotherapy Against Metastatic Melanoma. PubMed. [Link]

  • Zinc cyclic di-AMP nanoparticles target and suppress tumours via endothelial STING activation and tumour-associated macrophage reinvigoration. (2022, October 27). PubMed. [Link]

  • Cyclic Dinucleotide Self-Assembled Nanoparticles as a Carrier-Free Delivery Platform for STING-Mediated Cancer Immunotherapy | CCS Chemistry. Chinese Chemical Society. [Link]

  • The second messenger signaling molecule cyclic di-AMP drives developmental cycle progression in Chlamydia trachomatis. (2025, September 10). eLife. [Link]

  • Cyclic-di-AMP modulates cellular turgor in response to defects in bacterial cell wall synthesis - PMC. (2025, June 17). National Center for Biotechnology Information. [Link]

  • c-di-AMP, a likely master regulator of bacterial K + homeostasis machinery, activates a K + exporter. (2021, March 31). PNAS. [Link]

  • Cyclic di-AMP, a multifaceted regulator of central metabolism and osmolyte homeostasis in Listeria monocytogenes | microLife. (2023, January 28). Oxford Academic. [Link]

  • Cyclic di-AMP regulates genome stability and drug resistance in Mycobacterium through RecA-dependent and RecA-independent recombination | PNAS Nexus. (2024, December 15). Oxford Academic. [Link]

  • c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. (2017, August 7). MDPI. [Link]

  • c-di-AMP determines the hierarchical organization of bacterial RCK proteins - PMC. (2024, April 23). National Center for Biotechnology Information. [Link]

  • The role of bacterial cyclic di-adenosine monophosphate in the host immune response. (2022, August 28). Taylor & Francis Online. [Link]

  • Cyclic dinucleotide (c-di-GMP, c-di-AMP, and cGAMP) signalings have come of age to be inhibited by small molecules. (2016, June 8). The Royal Society of Chemistry. [Link]

  • c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC. (2017, August 7). National Center for Biotechnology Information. [Link]

  • c-di-AMP Is a New Second Messenger in Staphylococcus aureus with a Role in Controlling Cell Size and Envelope Stress | PLOS Pathogens. (2011, September 1). PLOS. [Link]

  • Factors and Conditions That Impact Electroporation of Clostridioides difficile Strains - PMC. (2020, March 4). National Center for Biotechnology Information. [Link]

  • Nanoparticles Enable Efficient Delivery of Antimicrobial Peptides for the Treatment of Deep Infections. (2021, March 16). ScienceOpen. [Link]

  • Oral Delivery of mRNA by Liposomes Functionalized with Cell-Penetrating Peptides. (2023, November 9). MDPI. [Link]

  • Nanomedicines for the Delivery of Antimicrobial Peptides (AMPs) - PMC. NIH. [Link]

  • DC-Cholesterol Liposomes for DNA/RNA Delivery. CD Bioparticles. [Link]

  • (PDF) c-di-AMP determines the hierarchical organization of bacterial RCK proteins. (2024, April 23). ResearchGate. [Link]

Sources

Optimization

c-di-AMP Binding Assays: Technical Support &amp; Troubleshooting Center

Welcome to the Application Support Center for cyclic di-adenosine monophosphate (c-di-AMP) binding assays. As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical assay design...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for cyclic di-adenosine monophosphate (c-di-AMP) binding assays. As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical assay design and bench-level execution. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies to optimize your c-di-AMP interaction studies.

Core Principles & FAQs: Mechanistic Buffer Dynamics

Q: Is Magnesium ( Mg2+ ) strictly required in my binding buffer? A: It depends entirely on your target protein's functional class. For mammalian immune sensors like STING , Mg2+ is not required to stabilize the c-di-AMP–STING complex[1]. The interaction is driven by extensive hydrogen bonding and π−π stacking within the binding pocket. Conversely, if you are assaying c-di-AMP synthesis via diadenylate cyclases (e.g., DisA) or degradation via phosphodiesterases (e.g., AtaC), divalent cations like Mg2+ or Mn2+ are strictly essential for catalytic activity[2].

Q: Why am I seeing high non-specific background in my affinity pull-down assays? A: c-di-AMP is a highly negatively charged cyclic dinucleotide. In the absence of proper buffer optimization, it will non-specifically interact with positively charged patches on off-target proteins or assay plastics. To mitigate this, your buffer must include an optimized ionic strength (typically 100–200 mM NaCl or KCl) and a non-ionic detergent. For instance, the isolation of the Mycoplasma pneumoniae KtrC receptor utilizes 0.1% Tween-20 and 150 mM NaCl to stringently wash away low-affinity interactors[3].

Q: Should I use NaCl or KCl to provide ionic strength? A: Always consider the biological niche of your target receptor. For example, bacterial KtrA and KtrC are regulatory subunits of potassium transporters[3][4]. Utilizing KCl (e.g., 100 mM) in the binding buffer helps maintain the native, physiologically relevant conformation of the RCK_C domain, ensuring accurate Kd​ measurements. For non-ion-channel targets like STING, 200 mM NaCl is standard[5].

Visualizing the Workflows

cdiAMP_Pathway ATP ATP (Substrate) DisA Diadenylate Cyclase (e.g., DisA, DacA) ATP->DisA Synthesis cdiAMP c-di-AMP (Second Messenger) DisA->cdiAMP STING Mammalian STING (Immune Sensor) cdiAMP->STING Binding (Kd ~nM) KtrA Bacterial Receptors (e.g., KtrA, PstA) cdiAMP->KtrA Osmoregulation PDE Phosphodiesterase (e.g., AtaC, GdpP) cdiAMP->PDE Hydrolysis AMP pApA / AMP (Degradation) PDE->AMP

c-di-AMP synthesis, receptor binding, and degradation pathways.

DRaCALA_Workflow Lysate 1. Prepare Lysate or Protein Mix 2. Mix with[32P]-c-di-AMP in Binding Buffer Lysate->Mix Incubate 3. Incubate (Room Temp, 5-15 min) Mix->Incubate Spot 4. Spot on Nitrocellulose Incubate->Spot Image 5. Phosphorimaging & Quantification Spot->Image

Step-by-step DRaCALA workflow for detecting c-di-AMP-protein interactions.

Validated Experimental Protocols

Protocol A: Differential Radial Capillary Action of Ligand Assay (DRaCALA)

Purpose: High-throughput screening and Kd​ determination of c-di-AMP binding proteins (e.g., KtrA, PstA)[4][6]. Causality Note: DRaCALA exploits the differential mobility of free versus protein-bound radiolabeled ligands on nitrocellulose. Free 32P -c-di-AMP migrates outward via capillary action, while protein-bound ligand is immobilized at the site of application.

Step-by-Step Methodology:

  • Lysate Preparation: Induce target protein expression in E. coli (e.g., BL21). Resuspend in Lysis/Binding Buffer (40 mM Tris pH 7.5, 100 mM NaCl, 10 mM MgCl2​ , 2 mM PMSF, 20 µg/mL DNase, 0.5 mg/mL lysozyme)[4].

  • Lysis: Perform three freeze/thaw cycles to gently lyse cells without denaturing the target receptor.

  • Binding Reaction: Mix 20 µM of crude lysate (or purified protein) with ~1 nM 32P -labeled c-di-AMP.

  • Incubation: Incubate at room temperature for 5 minutes to allow the system to reach thermodynamic equilibrium.

  • Spotting: Spot 2 µL of the mixture onto a dry nitrocellulose membrane.

  • Quantification: Allow the spot to dry completely. Image using a phosphorimager and calculate the fraction bound ( FB​ ) by comparing the inner spot intensity to the total outer ring intensity.

Protocol B: In Vitro STING Binding Assay (UV-Crosslinking)

Purpose: Validating direct binding of c-di-AMP to mammalian STING[5]. Causality Note: UV irradiation covalently links the bound cyclic dinucleotide to the receptor, allowing rigorous downstream washing and SDS-PAGE analysis without losing the ligand.

Step-by-Step Methodology:

  • Protein Preparation: Prepare 1 µg of recombinant His6-tagged STING or 50 µg of HEK293T cell lysate overexpressing STING.

  • Buffer Setup: Dilute the protein in STING Binding Buffer (20 mM Tris-HCl pH 7.4, 200 mM NaCl)[5]. Note: EDTA can be added if metalloprotease inhibition is required, as Mg2+ is dispensable for STING binding[1].

  • Ligand Addition: Add 2 µCi of radiolabeled c-di-AMP to the reaction mixture.

  • Equilibration: Incubate for 15 minutes at room temperature.

  • UV Crosslinking: Irradiate the samples at 254 nm for 20 minutes on ice (at a 3 cm distance) using a mineral light lamp.

  • Analysis: Separate the complexes via SDS-PAGE, stain with colloidal blue, and perform autoradiography to detect the STING-c-di-AMP complex.

Quantitative Buffer Parameters for c-di-AMP Assays

To ensure reproducibility, the following table synthesizes the optimal buffer conditions across various c-di-AMP interaction assays:

Assay TypeTarget ProteinBuffer CompositionpHAdditives / Notes
DRaCALA Bacterial Receptors (KtrA, PstA)40 mM Tris, 100 mM NaCl, 10 mM MgCl2​ 7.52 mM PMSF, 20 µg/mL DNase (for crude lysates)[4].
UV-Crosslinking Mammalian STING20 mM Tris-HCl, 200 mM NaCl7.4No Mg2+ required; physiological pH critical for pocket stability[1][5].
Affinity Pull-Down M. pneumoniae KtrC100 mM Tris-HCl, 100 mM KCl, 150 mM NaCl, 5 mM MgCl2​ 7.50.5 mM DTT, 0.1% Tween-20 to reduce non-specific matrix binding[3].
HPLC Activity DisA (Cyclase)50 mM Tris, 300 mM NaCl9.4Highly alkaline pH required for optimal M. smegmatis DisA turnover[7].

Troubleshooting Guide

Issue: No binding observed in DRaCALA (Ligand diffuses completely).

  • Cause 1: Target protein concentration is below the Kd​ .

  • Solution: Ensure the protein concentration in the lysate is significantly higher than the reported Kd​ (e.g., >100 nM for KtrA)[4].

  • Cause 2: Endogenous nucleases are degrading the radiolabeled c-di-AMP.

  • Solution: Ensure the assay is performed quickly (5 min incubation) and add broad-spectrum nuclease inhibitors if using crude lysates.

Issue: Multiple peaks in HPLC analysis of c-di-AMP synthesis.

  • Cause: Incomplete conversion of ATP to c-di-AMP by DisA, leaving intermediate products like 5'-pApA.

  • Solution: Optimize the incubation time (up to 4-6 hours) and ensure the buffer is strictly at pH 9.4 with 300 mM NaCl[7].

Issue: STING binding assay shows high background on SDS-PAGE.

  • Cause: Non-specific UV crosslinking of c-di-AMP to abundant cellular proteins.

  • Solution: Increase the NaCl concentration to 250 mM to disrupt weak electrostatic interactions, or perform the assay using purified His-STING rather than whole-cell lysates[5].

References

  • Differential Radial Capillary Action of Ligand Assay (DRaCALA) . NIH / PMC. Available at:[Link]

  • Systematic identification of conserved bacterial c-di-AMP receptor proteins . NIH / PMC. Available at:[Link]

  • An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis . NIH / PMC. Available at:[Link]

  • STING is a direct innate immune sensor of cyclic di-GMP . SciSpace / Nature. Available at:[Link]

  • c-di-AMP hydrolysis by the phosphodiesterase AtaC promotes differentiation of multicellular bacteria . PNAS. Available at:[Link]

  • Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae . Frontiers in Cellular and Infection Microbiology. Available at:[Link]

  • No magnesium is needed for binding of the stimulator of interferon genes to cyclic dinucleotides . NIH / PMC. Available at:[Link]

Sources

Troubleshooting

Cyclic di-AMP Technical Support Center: Troubleshooting Variability in Gene Expression Studies

Welcome to the c-di-AMP Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to help researchers and drug development professionals overcome the notorious reproducibility chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the c-di-AMP Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to help researchers and drug development professionals overcome the notorious reproducibility challenges associated with cyclic di-adenosine monophosphate (c-di-AMP) signaling studies.

Because c-di-AMP is a highly dynamic second messenger, standardizing your workflows is critical. This guide dissects the causality behind common experimental failures and provides self-validating protocols to ensure scientific integrity.

Section 1: The "Quench" Problem – Sample Preparation Artifacts

Q: My biological replicates for intracellular c-di-AMP concentrations show extreme variability (e.g., >50% CV). What is causing this?

A: The most common culprit is mechanical and metabolic stress during sample harvesting. Bacteria possess highly active diadenylate cyclases (DACs) and phosphodiesterases (PDEs) that rapidly alter c-di-AMP pools in response to the stress of centrifugation or temperature changes[1]. If you centrifuge your cultures for 10 minutes before lysis, you are measuring the stress response to the centrifuge, not your experimental condition[1].

Causality: PDEs hydrolyze c-di-AMP into pApA within seconds of stress induction[2]. To achieve a self-validating protocol, you must quench metabolism instantaneously before any separation steps occur.

Protocol: Artifact-Free c-di-AMP Extraction Workflow

This self-validating methodology relies on immediate metabolic quenching and internal standardization.

  • Direct Quenching: Do not subject the culture to prolonged centrifugation. Instead, directly add 300 µL of ice-cold extraction solvent (Acetonitrile/Methanol/Water, 40:40:20 v/v/v) to a rapidly pelleted (<1 min) sample or directly to a concentrated culture aliquot[3].

  • Internal Standardization: Immediately spike the sample with 5 ng of a stable isotope-labeled internal standard (e.g., [13C,15N]-c-di-AMP). This validates the extraction efficiency and allows you to mathematically correct for downstream ion suppression[3].

  • Lysis & Enzyme Inactivation: Shock-freeze the mixture in liquid nitrogen, followed immediately by boiling at 100°C for 10 minutes. This permanently denatures DACs and PDEs, locking the c-di-AMP pool in its current state[3].

  • Clearance: Centrifuge at 20,800 × g for 20 minutes at 4°C to pellet cellular debris and precipitate proteins[3].

  • Concentration: Transfer the supernatant to a new tube and dry it in a vacuum centrifuge (SpeedVac) at 50°C for 2 hours[3].

  • Reconstitution: Resuspend the dried extract in 20 µL of 1% (v/v) acetonitrile in water containing 0.1% formic acid prior to LC-MS/MS injection[4].

Workflow Culture Live Bacterial Culture (Log Phase) Quench Direct Quenching (ACN/MeOH/H2O, -20°C) Culture->Quench < 1 min delay Spike Internal Standard Spike ([13C,15N]-c-di-AMP) Quench->Spike Lysis Flash Freeze & Boil (Inactivate PDEs/DACs) Spike->Lysis Clear High-Speed Centrifugation (Collect Supernatant) Lysis->Clear Dry Vacuum Centrifugation (Concentrate) Clear->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Reconstitute

Self-validating extraction workflow for artifact-free c-di-AMP LC-MS/MS quantification.

Section 2: Quantification Assays – Choosing the Right Analytical Tool

Q: Should I use LC-MS/MS, a competitive ELISA, or a riboswitch-based biosensor to quantify c-di-AMP?

A: The choice depends entirely on your need for absolute quantification versus high-throughput screening. LC-MS/MS is the gold standard for absolute quantification, offering limits of detection (LOD) down to 0.72 nM[5]. However, for high-throughput screening of mutant libraries, a riboswitch-based biosensor (e.g., a yfp-kimA fusion) provides rapid, in vivo relative quantification[6]. ELISAs offer a middle ground but can suffer from cross-reactivity with other nucleotides.

Quantitative Data and Performance Metrics for c-di-AMP Assays
Analytical MethodLimit of Detection (LOD)ThroughputPrimary AdvantagePrimary Limitation
LC-MS/MS (MRM mode) ~0.72 nM - 5 nMLow to MediumAbsolute quantification; multiplexing (c-di-GMP, pApA)Requires expensive instrumentation and extensive extraction
Competitive ELISA ~10 nM - 50 nMMediumAccessible; no MS requiredMatrix effects; potential cross-reactivity
Riboswitch Biosensor Relative (Fluorescence)HighIn vivo real-time monitoring; high-throughput screeningIndirect measurement; requires genetic manipulation

(Data synthesized from[5],[4],[6])

Section 3: Environmental Variables – The Potassium/Osmolarity Confound

Q: My wild-type control strains show fluctuating baseline c-di-AMP-mediated gene expression across different days. Why?

A: c-di-AMP is fundamentally tied to osmotic and potassium (K+) homeostasis[7]. Small, often overlooked variations in the batch-to-batch osmolarity or K+ concentration of your growth media will drastically alter baseline c-di-AMP synthesis. For example, in B. subtilis and S. pneumoniae, the expression of the diadenylate cyclase CdaA is highly dependent on extracellular K+ abundance[2].

Causality: Cultivating bacteria in media with fluctuating osmotically active compounds forces the cells to constantly adjust c-di-AMP levels to regulate transporters like BusR and KtrA[8]. To reduce variability, use chemically defined media with strictly controlled K+ and osmolyte concentrations rather than complex, undefined media like LB or BHI.

G Stimulus Environmental Stress (Osmotic / K+ Shifts) DAC Diadenylate Cyclases (e.g., CdaA, DisA) Stimulus->DAC Activates/Upregulates ATP ATP ATP->DAC cdiAMP c-di-AMP DAC->cdiAMP Synthesis PDE Phosphodiesterases (e.g., GdpP, PgpH) cdiAMP->PDE Hydrolysis Riboswitch ydaO/yuaA Riboswitches (Gene Repression) cdiAMP->Riboswitch Binds (Sub-nM affinity) Proteins Receptor Proteins (e.g., BusR, KtrA) cdiAMP->Proteins Allosteric Regulation pApA pApA / AMP PDE->pApA Output Osmolyte & K+ Homeostasis Cell Wall Maintenance Riboswitch->Output Proteins->Output

c-di-AMP signaling causality: from environmental stimuli to gene expression and homeostasis.

Section 4: Riboswitch Reporter Assays

Q: I am using a ydaO c-di-AMP riboswitch fused to a lacZ reporter, but my "OFF" switch shows high background noise. How can I fix this?

A: The ydaO and yuaA riboswitches are thermodynamic "OFF" switches; binding of c-di-AMP (with sub-nanomolar affinity) stabilizes a transcription terminator stem-loop, repressing downstream gene expression[9]. High background noise usually indicates that the terminator is failing to form efficiently even when c-di-AMP is present.

Causality: This occurs if the reporter construct truncates the native leader sequence or alters the RNA folding kinetics. Ensure your construct includes the complete native promoter, the full riboswitch aptamer, and the native ribosome binding site (RBS)[9]. Additionally, validate your assay using a disA or cdaA knockout strain as a low-c-di-AMP baseline control to define the maximum "ON" state of your reporter[9].

References

  • The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues | nih.gov |[Link]

  • Cyclic di-AMP Signaling in Bacteria | nih.gov | [Link]

  • Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae | frontiersin.org |[Link]

  • Riboswitches in eubacteria sense the second messenger c-di-AMP | nih.gov |[Link]

  • Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | researchgate.net |[Link]

  • LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP | researchgate.net |[Link]

  • Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo | nih.gov |[Link]

  • Cyclic di-AMP regulation of osmotic homeostasis is essential in Group B Streptococcus | nih.gov |[Link]

  • Identification of novel genetic factors that regulate c-di-AMP production in Staphylococcus aureus using a riboswitch-based biosensor | researchgate.net |[Link]

Sources

Optimization

Technical Support Center: Troubleshooting c-di-AMP ELISA Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the quantification of cyclic di-AMP (c-di-AMP).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the quantification of cyclic di-AMP (c-di-AMP). As a ubiquitous bacterial second messenger and a potent agonist of the mammalian STING pathway, accurate measurement of c-di-AMP is critical for both microbiology and drug development 1.

However, because c-di-AMP is highly labile and typically quantified using a competitive ELISA , researchers often misinterpret "low signal" issues. This guide will decode the assay's mechanics, provide a self-validating extraction protocol, and troubleshoot common pitfalls.

Part 1: Mechanistic Overview & The "Low Signal" Paradox

In a standard sandwich ELISA, a low optical density (OD450) means you have very little analyte. In a competitive ELISA, the exact opposite is true.

The assay relies on competition between the native c-di-AMP in your sample and a constant amount of c-di-AMP-HRP (Horseradish Peroxidase) tracer for a limited number of monoclonal antibody binding sites 2.

  • High Native c-di-AMP displaces the tracer, washing it away and resulting in a Low OD450 .

  • Low Native c-di-AMP allows the tracer to bind freely, resulting in a High OD450 .

Therefore, if you are experiencing a "low signal," we must first determine if you mean a low OD450 absorbance (which implies assay failure or extremely high analyte) or a low calculated c-di-AMP concentration (which implies analyte degradation or extraction failure).

G Tracer c-di-AMP-HRP Tracer (Constant Concentration) Antibody Anti-c-di-AMP Antibody (Limited Binding Sites) Tracer->Antibody Competes Native Native c-di-AMP (Variable in Sample) Native->Antibody Competes HighNative High Native c-di-AMP Displaces Tracer Antibody->HighNative LowNative Low Native c-di-AMP Tracer Binds Freely Antibody->LowNative LowOD Low HRP Activity Low OD450 Signal HighNative->LowOD Inverse Logic HighOD High HRP Activity High OD450 Signal LowNative->HighOD Inverse Logic

Fig 1. Mechanistic logic of the competitive c-di-AMP ELISA. Inverse relationship between analyte and OD450.

Part 2: The Threat of Phosphodiesterases (PDEs) & Optimal Extraction

If your calculated c-di-AMP concentrations are lower than expected, the most likely culprit is analyte degradation during sample preparation . Bacteria maintain strict c-di-AMP homeostasis using highly active phosphodiesterases (PDEs) such as GdpP, PgpH, and AtaC, which rapidly cleave c-di-AMP into pApA or AMP 3.

The moment you lyse the cells, these PDEs mix with the cytosolic c-di-AMP. If you do not immediately denature these enzymes, they will destroy your analyte before it reaches the plate.

Step-by-Step Self-Validating Extraction Protocol

To ensure mechanistic integrity, follow this optimized extraction workflow:

  • Harvesting: Centrifuge bacterial cultures at 4,700 × g for 10 min at 4°C. Keep all samples strictly on ice to suppress basal PDE metabolic activity 4.

  • Lysis: Resuspend the cell pellet in 300 µL of ice-cold extraction solvent (Acetonitrile/Methanol/Water, 2:2:1, v/v/v) or a validated commercial reagent like B-PER 24.

  • Critical Causality Step (Heat Inactivation): Immediately incubate the suspension at 95°C for 10 minutes. This thermal shock irreversibly denatures endogenous PDEs, preserving the native c-di-AMP pool 4.

  • Clarification: Centrifuge at 20,800 × g for 10 min at 4°C to pellet cellular debris and precipitated proteins. Collect the supernatant [[4]]().

  • Solvent Removal: If using organic solvents, dry the sample completely using a Speed-Vac at 40°C. Causality: Trace organic solvents will denature the ELISA antibodies and inhibit HRP, artificially suppressing your maximum binding (B0) signal 24.

  • Reconstitution: Resuspend the dried pellet in the kit-provided Immunoassay Buffer prior to plating.

G Harvest 1. Harvest Cells (4°C to slow metabolism) Lysis 2. Lysis & Extraction (Solvent or B-PER) Harvest->Lysis Heat 3. Heat Inactivation (95°C, 10 min) Lysis->Heat Critical: Denature PDEs Centrifuge 4. Clarification (20,800 x g, 4°C) Heat->Centrifuge Evaporate 5. Solvent Removal (Speed-Vac at 40°C) Centrifuge->Evaporate Assay 6. Reconstitute & Assay (Immunoassay Buffer) Evaporate->Assay Prevent Ab Denaturation

Fig 2. Optimized c-di-AMP extraction workflow emphasizing PDE inactivation.

Part 3: Troubleshooting FAQs

Q1: My Maximum Binding (B0) wells have a very low OD450 signal. What went wrong?

Diagnosis: In a competitive ELISA, B0 represents the maximum amount of tracer that binds the antibody in the absence of free analyte. A low B0 indicates a fundamental failure of the assay reagents, not a sample issue 2.

Causality & Solutions:

  • Organic Solvent Contamination: If you did not completely dry down your extraction solvent, residual acetonitrile or methanol will denature the assay antibodies. Ensure complete evaporation before reconstitution 2.

  • Water Quality: Trace organic contaminants in standard deionized water can inhibit HRP activity. Always use UltraPure (Milli-Q) water to prepare the wash buffers and tracer 5.

  • Tracer Degradation: The c-di-AMP-HRP tracer is highly sensitive to freeze-thaw cycles. Store diluted tracer strictly at 4°C and never freeze it 2.

Q2: My standard curve looks great, but my biological samples show calculated c-di-AMP concentrations well below the expected range. Why?

Diagnosis: The assay itself is functioning, but the analyte in your sample is either degraded or masked by matrix effects.

Causality & Solutions:

  • PDE Degradation: As outlined in Part 2, failure to heat-inactivate the lysate at 95°C allows endogenous PDEs to degrade c-di-AMP during sample prep 4. Repeat the extraction with immediate heat inactivation.

  • Matrix Interference: High concentrations of cellular proteins or lipids can sterically hinder the antibody-antigen interaction.

  • Self-Validation System (Spike-and-Recovery): To confirm matrix interference, spike a known amount of c-di-AMP standard (e.g., 200 pg/mL) into your sample matrix. If you recover significantly less than 200 pg/mL, you have matrix interference and must further dilute or purify your sample 2.

Q3: How do I know if I need to purify my samples before running the ELISA?

Diagnosis: Assess the dilutional linearity of your samples.

Causality & Solutions: A robust assay must be independent of sample dilution. Dilute your sample to two different concentrations that fall within the linear portion of the standard curve (between 25-70% B/B0) 2. If the final calculated concentrations (after adjusting for the dilution factor) differ by more than 20%, interfering substances are present [[2]]() 5. You must either increase the dilution factor (if sensitivity allows) or perform solid-phase extraction (SPE) prior to the assay.

Part 4: Quantitative Performance Benchmarks

To help you evaluate whether your signals are within the expected analytical range, refer to the typical performance metrics of commercial c-di-AMP monoclonal ELISAs. Values outside these ranges indicate a need for troubleshooting.

ParameterTypical Value / RangeClinical/Experimental Significance
Assay Range 15.6 – 2,000 pg/mLDefines the linear, reliable quantification zone 2.
Sensitivity (80% B/B0) ~52 pg/mLThe minimum concentration reliably distinguished from background 2.
Mid-point (50% B/B0) ~350 – 550 pg/mLThe most accurate region of the standard curve. Aim to dilute samples to fall here.
Lower Limit of Detection (LLOD) ~21 pg/mLThe absolute lowest detectable signal 2.

References

  • Cayman Chemical. "Cyclic di-AMP ELISA Kit Protocol." Caymanchem.com.
  • Moradali, M.F., et al. "The multifaceted role of c-di-AMP signaling in the regulation of Porphyromonas gingivalis lipopolysaccharide structure and function." Frontiers.
  • University of North Carolina Asheville. "Quantifying cyclic di-AMP in Staphylococcus aureus during stress using a competitive ELISA." UNCA URCAP.
  • Cayman Chemical. "Cyclic di-AMP ELISA Kit Troubleshooting." Caymanchem.com.
  • Ludwig-Maximilians-Universität München. "Structural and biochemical characterization of BusR and c-di-AMP specific phosphodiesterases." LMU Munich.
  • eScholarship. "Innate immune pathway modulator screen identifies STING pathway activation as a strategy to inhibit multiple families of arbo and respiratory viruses." eScholarship.org.

Sources

Troubleshooting

Technical Support Center: c-di-AMP Metabolism &amp; pH Optimization

Welcome to the Technical Support Center for c-di-AMP signaling research. This guide is designed for scientists and drug development professionals investigating the synthesis and degradation of the bacterial second messen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for c-di-AMP signaling research. This guide is designed for scientists and drug development professionals investigating the synthesis and degradation of the bacterial second messenger cyclic di-adenosine monophosphate (c-di-AMP). Because the intracellular concentration of c-di-AMP is strictly regulated by diadenylate cyclases (DACs) and phosphodiesterases (PDEs), recreating these reactions in vitro requires precise environmental control.

Here, we address the most critical variable in these assays: pH dependency .

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my c-di-AMP synthase (e.g., DisA) yielding incomplete synthesis products instead of pure c-di-AMP?

The Issue: When analyzing the reaction products via HPLC, you observe the accumulation of linear intermediates like pApA or ppApA rather than the final cyclic product. The Causality: The catalytic efficiency of DAC domain-containing synthases is heavily dependent on the protonation state of their active site residues. At a physiological pH (e.g., pH 7.5), the second condensation step of ATP is kinetically slower, causing the enzyme to release intermediates[1]. However, under alkaline stress conditions (e.g., pH 9.4), the deprotonation of critical catalytic residues facilitates a rapid nucleophilic attack, driving the reaction to completion without intermediate stalling[2]. The Fix: If your goal is to synthesize pure c-di-AMP in vitro or to maximize enzyme turnover for structural studies, shift your reaction buffer to an alkaline pH (9.0–9.5)[1].

Q2: I am measuring c-di-AMP phosphodiesterase (PDE) activity, but my degradation rates are inconsistent. How does pH affect different PDE families?

The Issue: Your PDE (e.g., GdpP, DhhP, or CnpB) shows poor hydrolytic activity or inconsistent conversion of c-di-AMP to pApA/AMP. The Causality: Unlike synthases, which generally prefer alkaline environments, PDEs exhibit extreme functional divergence based on their structural domains (DHH/DHHA1 vs. HD domains) and specific metal ion cofactors (Mn²⁺, Co²⁺, Mg²⁺). For instance, Streptococcus mutans GdpP exhibits maximum activity at an acidic pH of 5.0 in the presence of Co²⁺ or Mn²⁺[3]. Conversely, Bacillus subtilis GdpP and Mycobacterium tuberculosis CnpB require an alkaline pH (8.5–9.2) for optimal hydrolysis[4],[5]. The Fix: Do not use a universal PDE buffer. Match the pH and divalent cation to the specific evolutionary lineage of your target PDE (see the Quantitative Data table below).

Quantitative Data: pH Optima & Kinetic Parameters

The following table summarizes the optimal pH and metal dependencies for key c-di-AMP metabolic enzymes to guide your assay development.

EnzymeOrganismFunctionOptimal pHMetal CofactorReference
MsDisA Mycobacterium smegmatisSynthase (DAC)9.4Mg²⁺ / Mn²⁺[1]
DisA Bacillus thuringiensisSynthase (DAC)9.5Mg²⁺[6]
GdpP Bacillus subtilisHydrolase (PDE)8.5 – 9.2Mn²⁺[4]
CnpB Mycobacterium tuberculosisHydrolase (PDE)8.5Mn²⁺[5]
GdpP (SMU_2140c) Streptococcus mutansHydrolase (PDE)5.0Co²⁺ / Mn²⁺[3]
DhhP (SMU_1297) Streptococcus mutansHydrolase (PDE)7.0Mn²⁺ / Mg²⁺[3]

Visualizing pH-Dependent c-di-AMP Homeostasis

cdiAMP_Pathway ATP 2 x ATP DisA Synthase (DisA/CdaA) Optimal pH: 9.0-9.5 ATP->DisA Mg2+/Mn2+ cdiAMP c-di-AMP DisA->cdiAMP Alkaline pH accelerates PDE Hydrolase (GdpP/CnpB) Optimal pH: 5.0 or 8.5 cdiAMP->PDE Mn2+/Co2+ AMP pApA / AMP PDE->AMP pH dictates rate

c-di-AMP signaling pathway highlighting pH-dependent synthesis and hydrolysis.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating checkpoints (e.g., HPLC elution profiling) to confirm that your pH adjustments are yielding the correct mechanistic outcomes.

Protocol A: In Vitro c-di-AMP Synthesis and Intermediate Profiling

This protocol is optimized for DisA-type synthases to prevent intermediate stalling[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two reaction buffers to validate the pH effect.

    • Buffer A (Physiological): 50 mM Tris-HCl (pH 7.5), 75 mM NaCl, 10 mM MgCl₂.

    • Buffer B (Alkaline/Optimal): 50 mM Tris-HCl (pH 9.4), 75 mM NaCl, 10 mM MgCl₂.

  • Enzyme Addition: Add purified recombinant DisA (e.g., MsDisA) to a final concentration of 1 µM in a 100 µL reaction volume for both buffers.

  • Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of 500 µM.

  • Incubation: Incubate the mixtures at 37°C for 4 hours.

  • Termination: Stop the reaction by boiling the samples at 95°C for 10 minutes, followed by centrifugation at 16,000 × g for 15 minutes to pellet denatured proteins.

  • Self-Validation via HPLC: Load the supernatant onto an Agilent 1200 series HPLC system (or equivalent) using a C18 column.

    • Validation Checkpoint: In Buffer A (pH 7.5), you must observe distinct peaks at ~20.3 min (pApA intermediate) and ~23.7 min (c-di-AMP). In Buffer B (pH 9.4), the intermediate peak should be absent, with a single dominant peak at 23.7 min confirming complete synthesis[2].

Protocol B: PDE Hydrolysis Assay Optimization

This protocol is tailored for characterizing novel PDEs where the pH optimum is unknown[3].

Step-by-Step Methodology:

  • pH Gradient Setup: Prepare 50 mM potassium phosphate or Tris-HCl buffers adjusted to a pH gradient: 4.0, 5.0, 6.0, 7.0, 8.0, and 9.0.

  • Cofactor Screening: Supplement each buffer with 1 mM of a divalent metal cation (test MnCl₂, CoCl₂, and MgCl₂ in separate parallel assays).

  • Reaction Assembly: Combine 100 µM of pure c-di-AMP substrate with 0.5–1.0 µg/mL of purified recombinant PDE in a 50 µL reaction volume.

  • Incubation: Incubate at 37°C for exactly 10 minutes to capture initial velocity kinetics.

  • Termination & Extraction: Add 50 µL of TE-saturated phenol (pH 8.0) to terminate the reaction, followed by 50 µL of chloroform. Centrifuge and extract the aqueous phase.

  • Self-Validation via LC-MS/MS: Analyze the aqueous phase to quantify the ratio of remaining c-di-AMP to the degraded product (pApA or AMP).

    • Validation Checkpoint: Plot the degradation rate against pH. A sharp peak in product formation at a specific pH (e.g., pH 5.0 for S. mutans GdpP) validates the enzyme's structural preference.

Troubleshooting Workflow Visualization

Troubleshooting Start Low c-di-AMP Yield? CheckPH Check Reaction pH Start->CheckPH Is75 pH ~7.5 (Physiological) CheckPH->Is75 Is94 pH ~9.4 (Alkaline) CheckPH->Is94 Intermediates Intermediates (pApA) Accumulate Is75->Intermediates Pure Rapid pure c-di-AMP Synthesis Is94->Pure Adjust Adjust Buffer to pH 9.4 Intermediates->Adjust Adjust->Pure

Troubleshooting workflow optimizing in vitro c-di-AMP synthase yield via pH adjustment.

References

  • Gautam, S., et al. "Regulatory mechanisms of c-di-AMP synthase from Mycobacterium smegmatis revealed by a structure Function analysis." Protein Science / NIH, 2023.[1] URL:

  • Mahapa, A., et al. "Homeostatic control of c-di-AMP synthase (MsDisA) and hydrolase (MsPDE) from Mycobacterium smegmatis." bioRxiv, 2022.[2] URL:

  • Peng, X., et al. "Biological and Biochemical Roles of Two Distinct Cyclic Dimeric Adenosine 3′,5′-Monophosphate-Associated Phosphodiesterases in Streptococcus mutans." Frontiers in Microbiology, 2018.[3] URL:

  • Kellenberger, C. A., et al. "A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3'3'-cyclic-di-AMP." NIH Public Access, 2015.[5] URL:

  • UniProt Consortium. "Cyclic-di-AMP phosphodiesterase GdpP - Bacillus subtilis (strain 168)." UniProtKB, Accessed 2026.[4] URL:

  • BRENDA Enzyme Database. "Information on EC 2.7.7.85 - diadenylate cyclase and Organism(s) Bacillus thuringiensis." BRENDA, Accessed 2026.[6] URL:

Sources

Reference Data & Comparative Studies

Validation

Validating STING-Dependent Signaling: A Comparative Guide to c-di-AMP and Alternative Agonists

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical cytoplasmic surveillance mechanism that bridges innate and adaptive immunity by detecting cytosolic nucleic acids [9]. While mammalian cells utilize the enzyme cGAS to synthesize the second messenger 2'3'-cGAMP, bacteria produce distinct cyclic dinucleotides (CDNs) such as bis-(3'-5')-cyclic dimeric adenosine monophosphate (c-di-AMP) [1].

For researchers developing vaccine adjuvants, modeling bacterial infections, or screening STING-targeted immunotherapies[10], selecting the correct reference agonist is non-negotiable. This guide provides an objective comparative analysis of c-di-AMP against endogenous and synthetic alternatives, alongside a self-validating, causally-driven experimental framework for robust STING pathway validation.

Mechanistic Overview: How c-di-AMP Engages STING

Unlike mammalian 2'3'-cGAMP, which features a mixed 2'-5' and 3'-5' phosphodiester linkage, bacterial c-di-AMP is characterized by two canonical 3'-5' linkages[3]. Despite this structural difference, c-di-AMP is a potent pathogen-associated molecular pattern (PAMP) that directly binds to the STING dimer residing in the endoplasmic reticulum (ER) [7].

Upon binding, STING undergoes a profound conformational shift and translocates to the ER-Golgi intermediate compartment (ERGIC). Here, it recruits TANK-binding kinase 1 (TBK1), which subsequently phosphorylates both STING and the transcription factor IRF3 [6]. Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the robust transcription of Type I interferons (e.g., IFN-β) and pro-inflammatory cytokines [8].

STING_Activation cdiAMP c-di-AMP (Bacterial CDN) STING STING (ER Membrane) cdiAMP->STING Binds & Activates cGAMP 2'3'-cGAMP (Endogenous) cGAMP->STING Binds & Activates TBK1 TBK1 Kinase STING->TBK1 Recruits IRF3 IRF3 Transcription Factor TBK1->IRF3 Phosphorylates Nucleus Nucleus (ISG Transcription) IRF3->Nucleus Translocates IFN Type I IFN Production Nucleus->IFN Induces

Diagram 1: STING pathway activation by c-di-AMP and 2'3'-cGAMP leading to Type I IFN production.

Comparative Analysis: c-di-AMP vs. Alternatives

To validate STING signaling effectively, it is crucial to benchmark your chosen agonist against alternative molecules. The table below objectively compares c-di-AMP with the endogenous mammalian standard (2'3'-cGAMP), a clinical-grade synthetic analog (ADU-S100), and a classical murine-specific agonist (DMXAA).

AgonistOrigin / NaturePhosphodiester LinkageTarget SpeciesKey AdvantagePrimary Limitation
c-di-AMP Bacterial PAMP3'3' canonicalHuman, MouseHighly physiological for modeling bacterial infection; excellent mucosal adjuvant [10].Susceptible to degradation by host ENPP1 phosphodiesterases.
2'3'-cGAMP Mammalian Endogenous2'3' mixedHuman, MouseHighest known binding affinity for human STING variants [3].Highly polar; requires transfection. Susceptible to ENPP1.
ADU-S100 Synthetic CDN2'3' (dithio-modified)Human, MouseHighly resistant to enzymatic cleavage; serves as a robust clinical benchmark [8].Non-physiological structure; may induce distinct trafficking kinetics.
DMXAA Synthetic Non-CDNN/A (Flavonoid analog)Mouse onlyInexpensive, highly potent in murine in vivo models [2].Fails entirely in human cells due to structural constraints in the human STING binding pocket [2].

Causality in Experimental Design: The "Delivery" Imperative

A common pitfall in STING research is the direct addition of CDNs to cell culture media, resulting in false negatives. Causality: CDNs like c-di-AMP are highly polar, negatively charged molecules that cannot passively diffuse across the hydrophobic plasma membrane [5].

To achieve a self-validating system, researchers must bypass the plasma membrane while leaving the ER (where STING resides) intact. This is achieved via two validated methods:

  • Liposomal Transfection: Encapsulating c-di-AMP in cationic lipids for endosomal uptake and cytosolic release.

  • Digitonin Permeabilization: Using low-dose digitonin to selectively extract cholesterol from the plasma membrane, creating transient pores for c-di-AMP entry without disrupting internal organelles [4, 5].

Step-by-Step Validation Protocols

To ensure trustworthiness and reproducibility, STING validation requires a dual-readout approach: an early-phase biochemical assay (Western Blot) and a late-phase functional assay (Reporter Luminescence).

Assay_Workflow Prep 1. Cell Seeding (WT vs STING KO) Delivery 2. Cytosolic Delivery (Digitonin/Lipofection) Prep->Delivery Incubate 3. Incubation (Timecourse) Delivery->Incubate c-di-AMP WB 4a. Western Blot (2-4h: p-TBK1/p-IRF3) Incubate->WB Early Phase Rep 4b. Reporter Assay (18-24h: Luciferase) Incubate->Rep Late Phase

Diagram 2: Experimental workflow for validating c-di-AMP STING activation via orthogonal assays.

Protocol A: Late-Phase Functional Readout (THP-1 Dual Reporter Assay)

This assay measures the downstream transcriptional activation of Interferon-Stimulated Genes (ISGs) [8].

  • Cell Preparation: Seed THP-1 Dual reporter cells (expressing an ISG-inducible secreted luciferase) at 1×105 cells/well in a 96-well plate. Crucial Control: Parallelly seed a THP-1 STING Knockout (KO) line to prove pathway specificity [7].

  • Complex Formation: Dilute c-di-AMP to a working concentration of 1–10 µM in a permeabilization buffer containing 10 µg/mL digitonin, or complex it with a commercial CDN transfection reagent [5].

  • Intracellular Delivery: Replace the culture media with the c-di-AMP permeabilization/transfection mix. Incubate for 30 minutes at 37°C, then top up with complete growth media.

  • Incubation & Readout: Incubate for 18–24 hours. Collect 20 µL of the supernatant, mix with a compatible luminescence reagent (e.g., QUANTI-Luc), and immediately read on a microplate luminometer [8].

Protocol B: Early-Phase Biochemical Readout (Western Blotting)

Because STING is rapidly trafficked to the lysosome for degradation following activation [2], downstream reporter assays cannot capture the immediate kinetics of the pathway.

  • Stimulation: Deliver c-di-AMP (5 µM) to wild-type macrophages (e.g., RAW 264.7) using the delivery method outlined in Protocol A.

  • Kinetic Harvesting: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors at strict time points: 0h, 2h, 4h, and 8h .

  • Immunoblotting: Run lysates on an SDS-PAGE gel. Probe for:

    • p-STING (Ser366): Confirms direct receptor engagement.

    • p-TBK1 (Ser172) & p-IRF3 (Ser396): Validates signal transduction [7].

    • Total STING: Causality check—Total STING levels should noticeably deplete by 4–8 hours due to activation-induced degradation [2].

Establishing a Self-Validating System

To guarantee the scientific integrity of your findings, every c-di-AMP validation experiment must include the following internal controls:

  • The Positive Benchmark: Use 2'3'-cGAMP (1 µg/mL) to establish the maximum physiological activation threshold for the specific cell line[8].

  • The Delivery Control: Treat cells with the permeabilization buffer or lipid vehicle without c-di-AMP to rule out basal stress responses induced by the delivery method itself.

  • The Genetic Specificity Control: The luminescence signal or phosphorylation cascade must be completely abrogated in STING KO cells. If a signal persists in the KO line, it indicates endotoxin contamination (e.g., LPS activating TLR4) rather than true STING activation [7].

Comparative

comparing the potency of c-di-AMP and 2'3'-cGAMP

A Comprehensive Potency Comparison: 2'3'-cGAMP vs. c-di-AMP in STING Pathway Activation As the field of innate immunology and cancer immunotherapy rapidly expands, the Stimulator of Interferon Genes (STING) pathway has e...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Potency Comparison: 2'3'-cGAMP vs. c-di-AMP in STING Pathway Activation

As the field of innate immunology and cancer immunotherapy rapidly expands, the Stimulator of Interferon Genes (STING) pathway has emerged as a paramount therapeutic target. Central to modulating this pathway are cyclic dinucleotides (CDNs), which act as direct agonists. However, not all CDNs are created equal.

This guide provides an objective, data-driven comparison between the metazoan endogenous agonist 2'3'-cGAMP and the bacterial second messenger c-di-AMP . By dissecting their structural divergence, binding kinetics, and cellular potency, we provide researchers and drug development professionals with the mechanistic insights necessary for rational immunotherapeutic design.

Structural and Mechanistic Divergence

The potency disparity between 2'3'-cGAMP and c-di-AMP is fundamentally rooted in their molecular geometry and evolutionary origins.

Upon sensing cytosolic DNA, mammalian cyclic GMP-AMP synthase (cGAS) synthesizes 2'3'-cGAMP, a unique molecule featuring mixed non-canonical (2'-5') and canonical (3'-5') phosphodiester linkages. In contrast, c-di-AMP is a bacterial signaling molecule containing two canonical (3'-5') linkages.

When 2'3'-cGAMP binds to the human STING dimer, its asymmetric structure perfectly complements the binding pocket. This induces a profound conformational change: the ligand-binding domain (LBD) closes tightly over the agonist and rotates 180° relative to the transmembrane domain, a structural shift critical for the subsequent recruitment of TANK-binding kinase 1 (TBK1) (1). While c-di-AMP can also bind STING, its symmetric 3'-5' linkages fail to induce the same degree of LBD closure, resulting in a thermodynamically weaker complex and reduced downstream signaling efficiency.

G DNA Cytosolic DNA cGAS cGAS Enzyme DNA->cGAS Activates cGAMP 2'3'-cGAMP (Metazoan) cGAS->cGAMP Synthesizes STING STING Dimer (ER Membrane) cGAMP->STING High Affinity (nM) cdiAMP c-di-AMP (Bacterial) cdiAMP->STING Low Affinity (μM) TBK1 TBK1 Recruitment STING->TBK1 Scaffolds IRF3 IRF3 Activation TBK1->IRF3 Phosphorylates IFN IFN-β Transcription IRF3->IFN Induces

Mechanistic flow of STING activation by metazoan 2'3'-cGAMP vs. bacterial c-di-AMP.

Quantitative Potency Comparison

The structural advantages of 2'3'-cGAMP translate directly into superior biochemical and cellular metrics. In human models, 2'3'-cGAMP consistently outperforms bacterial CDNs, exhibiting a binding affinity ( Kd​ ) in the single-digit nanomolar range, whereas c-di-AMP binds in the micromolar range (2).

The table below synthesizes the consensus quantitative data comparing these two ligands:

Parameter2'3'-cGAMPc-di-AMPAnalytical Significance
Origin Metazoan (cGAS product)Bacterial (Second messenger)Determines evolutionary tuning to human STING.
Phosphodiester Linkages Non-canonical (2'-5', 3'-5')Canonical (3'-5', 3'-5')Asymmetry in 2'3'-cGAMP drives tighter LBD closure.
Human STING Binding Affinity ( Kd​ ) ~4 - 10 nM~1 - 5 μM2'3'-cGAMP exhibits >100-fold higher binding affinity.
Cellular Potency ( EC50​ for IFN-β) ~10 - 20 μM (Standard) / <100 nM (Permeabilized)>50 μM (Standard) / ~2-5 μM (Permeabilized)Reflects both target affinity and resistance to cytosolic degradation.

Note: Standard cellular EC50​ values for natural CDNs are artificially high due to their negative charge and poor membrane permeability. When cells are permeabilized, the true intracellular potency of 2'3'-cGAMP is revealed to be in the nanomolar range (3).

Experimental Methodologies & Validation Protocols

To objectively compare these ligands in your own laboratory, a self-validating system combining biophysical binding assays with functional cellular readouts is required.

Workflow Ligands Ligand Prep (2'3'-cGAMP / c-di-AMP) SPR SPR Binding Assay (Kd Determination) Ligands->SPR Cell THP-1 Dual Reporter (Cellular Assay) Ligands->Cell Analysis Potency Comparison & Data Synthesis SPR->Analysis Readout Luciferase Readout (EC50 Calculation) Cell->Readout Readout->Analysis

Experimental workflow for evaluating STING ligand binding affinity and cellular potency.

Protocol A: Surface Plasmon Resonance (SPR) for Kd​ Determination

Causality: SPR provides label-free, real-time kinetic data ( kon​ and koff​ ). We immobilize the STING protein rather than the CDN to preserve the conformational freedom of the small-molecule ligands, ensuring that the measured affinity accurately reflects physiological target engagement.

  • Sensor Chip Preparation: Immobilize recombinant human STING (residues 139-379) onto a CM5 sensor chip via standard amine coupling until a target level of ~3000 Response Units (RU) is reached.

  • Ligand Preparation: Prepare a 2-fold dilution series of 2'3'-cGAMP (0.5 nM to 100 nM) and c-di-AMP (50 nM to 10 μM) in running buffer (HEPES-buffered saline with 0.05% Tween-20).

  • Injection & Measurement: Inject the analytes over the functionalized and reference flow cells at a flow rate of 30 μL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the Kd​ . Self-validation check: Ensure the Rmax​ aligns with the theoretical maximum based on the molecular weight ratio of the CDN to the STING dimer.

Protocol B: THP-1 Dual Reporter Assay for Cellular EC50​

Causality: Evaluating binding affinity alone is insufficient, as the ligand must induce the specific 180° STING conformational shift to trigger TBK1. Using THP-1 cells (a human macrophage line) with an IRF-luciferase reporter ensures we are measuring functional, downstream transcriptional activation. Furthermore, we utilize digitonin permeabilization to bypass the cell membrane barrier, isolating the variable of intracellular target potency from the variable of membrane permeability (4).

  • Cell Plating: Seed THP-1 Dual Reporter cells at 1×105 cells/well in a 96-well plate.

  • Permeabilization & Treatment: Prepare a permeabilization buffer containing 10 μg/mL digitonin. Dilute 2'3'-cGAMP and c-di-AMP in this buffer across a logarithmic concentration gradient.

  • Incubation: Incubate the cells with the ligand/digitonin mixture for 30 minutes at 37°C, then replace with standard culture media to prevent digitonin-induced cytotoxicity.

  • Readout: After 24 hours, add the luciferase substrate to the supernatant and measure luminescence.

  • Data Validation: Plot luminescence against the log of the ligand concentration to generate a dose-response curve. Calculate the EC50​ using non-linear regression. Self-validation check: Include a STING knockout THP-1 line as a negative control to prove that the observed luciferase signal is strictly STING-dependent.

Translational Implications

Understanding the potency gap between 2'3'-cGAMP and c-di-AMP is critical for drug development. While 2'3'-cGAMP is highly potent, its natural phosphodiester bonds are susceptible to degradation by ENPP1, a hydrolase upregulated in many tumor microenvironments.

Consequently, modern drug discovery efforts are heavily focused on synthesizing CDN analogs (such as ADU-S100) that mimic the asymmetric, high-affinity 2'-5'/3'-5' linkage geometry of 2'3'-cGAMP, while incorporating phosphorothioate modifications to resist enzymatic cleavage. By utilizing the rigorous comparative protocols outlined above, researchers can accurately benchmark novel synthetic agonists against the gold-standard endogenous ligand.

References

  • The cGAS-STING Pathway in Bacterial Infection and Bacterial Immunity Frontiers in Immunology
  • STING as an emerging therapeutic target for drug discovery: Perspectives from the global p
  • Development of Small-Molecule STING Activ
  • Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists ACS Public

Sources

Validation

Differential Receptor Binding of c-di-AMP and c-di-GMP: A Comprehensive Structural and Kinetic Comparison Guide

Executive Summary Cyclic dinucleotides (CDNs) are ubiquitous second messengers that govern critical physiological transitions in bacteria and trigger robust innate immune responses in mammalian hosts. While cyclic di-GMP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclic dinucleotides (CDNs) are ubiquitous second messengers that govern critical physiological transitions in bacteria and trigger robust innate immune responses in mammalian hosts. While cyclic di-GMP (c-di-GMP) is predominantly recognized as the master regulator of the bacterial motile-to-sessile transition (biofilm formation), cyclic di-AMP (c-di-AMP) is an essential messenger in Gram-positive bacteria, regulating osmotic homeostasis and the DNA damage response.

For drug development professionals and microbiologists, distinguishing the receptor-binding kinetics of these two CDNs is paramount. This guide objectively compares the structural binding specificities of c-di-AMP and c-di-GMP across diverse receptor classes, provides quantitative affinity data, and outlines self-validating experimental protocols for characterizing novel CDN-receptor interactions.

Structural Basis of Ligand Specificity and Cross-Reactivity

The ability of a receptor to discriminate between c-di-GMP and c-di-AMP relies heavily on the distinct chemical moieties of guanine versus adenine, specifically the presence of the amine and keto groups on the guanine ring.

Bacterial c-di-GMP Specific Receptors

The most widely distributed bacterial c-di-GMP sensors are proteins containing the PilZ domain (e.g., YcgR, PlzD). These receptors utilize a highly conserved RxxxR and D/NxS/AxxG motif to wrap around the c-di-GMP molecule[1]. The binding of c-di-GMP induces a massive conformational shift that allosterically regulates downstream targets, such as the flagellar motor. Degenerate GGDEF and EAL domains also serve as c-di-GMP receptors, binding the ligand at the inhibitory I-site without catalyzing its turnover[1].

Bacterial c-di-AMP Specific Receptors

Receptors for c-di-AMP exhibit distinct structural folds. For instance, PstA (a PII-like signal transduction protein) forms a homotrimer, trapping c-di-AMP molecules at the subunit interfaces[2]. Another critical sensor, DarB (containing a CBS domain), binds c-di-AMP with extreme affinity (nanomolar range) to regulate the stringent response[3]. DarB shows no detectable binding to c-di-GMP, highlighting strict evolutionary divergence in ligand recognition[3].

Dual-Specificity and Cross-Kingdom Sensors

Certain receptors have evolved to bind both CDNs, albeit with differing affinities:

  • STING (Stimulator of Interferon Genes): In mammalian cells, STING acts as a universal innate immune sensor for bacterial CDNs. The STING C-terminal domain forms a V-shaped dimer, capturing a single CDN molecule at the central crevice[4]. STING exhibits a strong preference for c-di-GMP ( Kd​≈4.4−5.0μM ) over c-di-AMP. This preference is driven by water-mediated hydrogen bonds that specifically interact with the amine group of guanine—a moiety absent in adenine[5].

  • ComFB: Recently identified in cyanobacteria, the ComFB protein family represents a novel class of dual-specificity bacterial receptors. For example, Alr3277 binds c-di-GMP with high affinity ( Kd​=0.18μM ) and c-di-AMP with moderate affinity ( Kd​=2.66μM )[6].

STING_Pathway cdiGMP c-di-GMP (Bacterial) STING STING Dimer (ER Membrane Sensor) cdiGMP->STING High Affinity (Kd ~5 µM) cdiAMP c-di-AMP (Bacterial) cdiAMP->STING Lower Affinity TBK1 TBK1 Kinase STING->TBK1 Conformational Change & Recruitment IRF3 IRF3 Transcription Factor TBK1->IRF3 Phosphorylation IFN Type I Interferon Response IRF3->IFN Nuclear Translocation

STING-mediated innate immune signaling pathway activated by bacterial cyclic dinucleotides.

Quantitative Binding Comparison

The following table synthesizes the thermodynamic binding affinities ( Kd​ ) of key receptors, demonstrating the differential specificity between c-di-GMP and c-di-AMP.

Receptor ProteinOriginPrimary Ligand Kd​ for c-di-GMP Kd​ for c-di-AMPStructural Motif / Domain
STING (Human) Mammalianc-di-GMP ∼4.4−5.0μM [5][7]Lower Affinity / Undetectable[5]V-shaped α+β dimer[4]
DarB B. subtilisc-di-AMPNo Binding[3] 0.027μM ( 27nM )[3]CBS Domain[3]
YcgR E. colic-di-GMP 0.84μM [1]N/APilZ Domain[1]
ComFB (Alr3277) Nostoc sp.Dual 0.18μM [6] 2.66μM [6]ComFB Domain[6]
PstA S. aureusc-di-AMPN/A 0.37μM [2]PII-like Domain[2]

Experimental Methodologies for Receptor-Ligand Kinetics

To objectively compare the performance and binding affinities of novel CDN receptors, researchers must employ rigorous, self-validating biochemical assays. Below are the two standard methodologies utilized in the field.

Protocol A: Isothermal Titration Calorimetry (ITC)

Purpose: ITC is the gold standard for quantifying CDN-receptor interactions because it directly measures the thermodynamic properties of binding ( ΔH , ΔS , Kd​ , and stoichiometry) without requiring fluorescent or radioactive labels[4].

Causality & Self-Validation: The most common artifact in ITC is the "heat of mixing" caused by buffer mismatches between the syringe and the cell. To create a self-validating system, the receptor must be exhaustively dialyzed against the exact buffer used to dissolve the CDN. Furthermore, a control titration (ligand injected into buffer alone) must be performed to subtract the background heat of dilution.

Step-by-Step Methodology:

  • Sample Preparation: Purify the recombinant receptor (e.g., STING CTD) to >95% homogeneity. Dialyze the protein overnight against a standard binding buffer (e.g., 50mM Tris-HCl pH 7.5, 150mM NaCl).

  • Ligand Preparation: Dissolve the cyclic dinucleotide (c-di-GMP or c-di-AMP) using the exact same dialysis buffer recovered from the protein dialysis step.

  • Concentration Optimization: Load the calorimeter cell with the receptor at a concentration of 20−50μM . Load the injection syringe with the CDN at a concentration 10 to 20 times higher ( 200−500μM ). Causality: This concentration ratio ensures complete saturation of the receptor by the end of the titration, which is mathematically required to accurately determine the binding stoichiometry ( n ).

  • Titration Execution: Perform 20−25 injections of 2μL each at 25∘C , with a stirring speed of 750rpm and an injection interval of 120−150 seconds to allow the heat signal to return to baseline.

  • Control Subtraction: Perform a blank run injecting the CDN into the dialysis buffer. Subtract these integrated heat values from the receptor titration data.

  • Data Analysis: Fit the background-subtracted isotherm to a one-site binding model to extract the Kd​ and thermodynamic parameters.

ITC_Workflow Prep 1. Dialysis Match Buffers Load 2. Loading Cell: Receptor Syringe: Ligand Prep->Load Titrate 3. Titration Incremental Injections Load->Titrate Measure 4. Heat Detection ΔH Measurement Titrate->Measure Analyze 5. Isotherm Analysis Extract Kd, ΔH, ΔS, n Measure->Analyze

Step-by-step workflow for Isothermal Titration Calorimetry (ITC) to determine binding thermodynamics.

Protocol B: Differential Radial Capillary Action of Ligand Assay (DRaCALA)

Purpose: DRaCALA is utilized for high-throughput screening of CDN-binding proteins.

Causality & Self-Validation: This assay relies on the physical principle of capillary action on nitrocellulose. Free, small radiolabeled CDNs ( 32P -c-di-GMP) diffuse rapidly outward with the solvent front. Conversely, massive protein-ligand complexes are immobilized at the site of application[8]. To validate that the immobilization is due to specific binding rather than non-specific protein aggregation trapping the radioligand, a cold-competition control is strictly required.

Step-by-Step Methodology:

  • Reaction Assembly: Incubate purified receptor protein ( 10−20μM ) with 1nM of 32P -labeled c-di-GMP or c-di-AMP in binding buffer for 10 minutes at room temperature.

  • Cold Competition (Validation Step): In a parallel reaction tube, add a 1000-fold excess ( 1μM ) of unlabeled (cold) CDN. Causality: If the binding is specific, the cold ligand will outcompete the radioligand, abolishing the central radioactive signal.

  • Spotting: Spot 2μL of the reaction mixture onto a dry, untreated nitrocellulose membrane.

  • Capillary Action: Allow the spot to dry completely. The mobile phase (free ligand) will spread radially, while the stationary phase (protein-bound ligand) remains at the center.

  • Imaging: Expose the membrane to a phosphorimager screen and quantify the fraction of bound ligand by calculating the ratio of the inner spot intensity to the total spot intensity.

References

  • STING is a direct innate immune sensor of cyclic di-GMP Nature URL:[Link]

  • Structure of STING bound to c-di-GMP Reveals the Mechanism of Cyclic Dinucleotide Recognition by the Immune System Nature (via PMC) URL:[Link]

  • Structural and Functional Analysis of STING Sheds New Light on Cyclic di-GMP Mediated Immune Signaling Mechanism Cell (via PMC) URL:[Link]

  • Structural basis for c-di-AMP–dependent regulation of the bacterial stringent response by receptor protein DarB Journal of Biological Chemistry (via PMC) URL:[Link]

  • Cyclic dinucleotide (c-di-GMP, c-di-AMP, and cGAMP) signalings have come of age to be inhibited by small molecules Chemical Communications (RSC Publishing) URL:[Link]

  • ComFB, a widespread family of c-di-NMP receptor proteins PNAS URL:[Link]

  • The World of Cyclic Dinucleotides in Bacterial Behavior MDPI / PMC URL:[Link]

  • Systematic Identification of Cyclic-di-GMP Binding Proteins in Vibrio cholerae Reveals a Novel Class of Cyclic-di-GMP-Binding ATPases Associated with Type II Secretion Systems PLOS Pathogens URL:[Link]

Sources

Comparative

Publish Comparison Guide: Specificity of c-di-AMP Analogs for Protein and RNA Targets

Executive Summary Cyclic di-adenosine monophosphate (c-di-AMP) is a ubiquitous bacterial second messenger that regulates critical physiological processes, including osmotic homeostasis, cell wall synthesis, and virulence...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclic di-adenosine monophosphate (c-di-AMP) is a ubiquitous bacterial second messenger that regulates critical physiological processes, including osmotic homeostasis, cell wall synthesis, and virulence. In the host, bacterially secreted c-di-AMP acts as a potent pathogen-associated molecular pattern (PAMP), triggering the innate immune system via the Stimulator of Interferon Genes (STING) pathway[1].

Because c-di-AMP interacts with a highly diverse array of intracellular receptors—ranging from RNA riboswitches to structurally distinct bacterial and mammalian proteins—the development of synthetic c-di-AMP analogs has become a critical frontier in drug discovery. This guide provides an in-depth comparative analysis of how specific chemical modifications to the c-di-AMP scaffold can selectively drive affinity toward either RNA or protein targets, offering researchers a validated framework for designing targeted antimicrobial adjuvants and immunotherapeutics.

The Mechanistic Dichotomy: RNA vs. Protein Recognition

The fundamental basis for analog specificity lies in the distinct conformational states that c-di-AMP adopts when binding to different classes of receptors.

  • RNA Targets (The ydaO Riboswitch): The ydaO riboswitch binds c-di-AMP in two discrete, pseudo-symmetry-related pockets. Crucially, the riboswitch forces c-di-AMP into an extended conformation [2]. The RNA relies heavily on the ribose 2'-hydroxyl groups and specific Watson-Crick interactions for recognition, discriminating strongly against modifications like an amine at the C2 position[2].

  • Protein Targets (Bacterial & Mammalian): In stark contrast, bacterial target proteins such as the phosphodiesterase GdpP, the PII-like signal transduction protein PstA[3], the potassium transporter gating ring KtrA[4], and the host immune sensor STING[1] bind c-di-AMP in a compact, U-like orientation [2].

This structural dichotomy means that rigidifying the c-di-AMP backbone or symmetrically modifying the ribose rings can drastically reduce RNA binding affinity while fully preserving or even enhancing protein binding affinity[2].

Pathway Synth Bacterial Diadenylate Cyclases (c-di-AMP Synthesis) cdiAMP c-di-AMP (Second Messenger) Synth->cdiAMP ATP Condensation RNA ydaO Riboswitch (Extended Conformation) cdiAMP->RNA RNA Binding BactProt Bacterial Proteins (PstA, GdpP) (U-Shape Conformation) cdiAMP->BactProt Protein Binding HostProt Host STING (Immune Sensor) cdiAMP->HostProt Host Cytosolic Sensing

c-di-AMP signaling pathways targeting bacterial RNA, bacterial proteins, and host STING.

Comparative Performance of c-di-AMP Analogs

By strategically modifying the phosphodiester backbone or the ribose sugar, researchers can tune the half-life and target specificity of c-di-AMP. Below is a comparative breakdown of leading analog classes against natural c-di-AMP.

Symmetrically 2'-Modified Analogs

Modifications at the 2'-hydroxyl group of the ribose sugar (e.g., 2'-F, 2'-OMe) disrupt the hydrogen-bonding network required by the ydaO riboswitch. Symmetrically modified ribose analogs exhibit a substantial decrease in RNA affinity but retain high affinity for protein targets like the degradation enzyme GdpP[2]. This makes them excellent chemical probes for isolating protein-dependent signaling pathways from RNA-dependent ones.

Phosphorothioate Analogs (e.g., ADU-S100)

Replacing the non-bridging oxygen atoms in the phosphodiester backbone with sulfur yields phosphorothioate analogs. These analogs, such as the (R,R) bisphosphorothioate analog ADU-S100, are highly resistant to PDE-catalyzed hydrolysis[2]. ADU-S100 demonstrates significantly improved STING activation and stability compared to endogenous c-di-AMP, making it a potent candidate for tumor immunotherapy[1].

Target Specificity Summary Table
Analog ClassPrimary Target SpecificityBound ConformationKey Functional AdvantageDisadvantage / Limitation
Natural c-di-AMP ydaO, PstA, GdpP, RECON, STINGExtended (RNA) / U-Shape (Protein)Endogenous baseline activityRapidly degraded by bacterial and host PDEs
2'-Modified Analogs Bacterial Proteins (e.g., GdpP)U-ShapeSelectively bypasses RNA riboswitch binding[2]Lower overall binding affinity to host STING
Phosphorothioate Analogs Host STING, Bacterial PDEsU-ShapeNuclease-resistant; enhanced STING activation[1]May trigger off-target host inflammation if overdosed

Experimental Methodologies for Specificity Validation

To objectively validate the target specificity of a novel c-di-AMP analog, researchers must employ orthogonal biochemical assays. The following self-validating protocols detail the gold-standard methods for thermodynamic profiling and high-throughput screening.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

ITC is the definitive method for determining the exact binding affinity ( Kd​ ), stoichiometry ( n ), and enthalpy ( ΔH ) of c-di-AMP analogs to purified protein targets.

  • Step 1: Rigorous Dialysis. Dialyze the purified target protein (e.g., STING or PstA) and the c-di-AMP analog into the exact same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

    • Causality: Binding is a thermodynamic event. Any mismatch in buffer composition between the syringe (ligand) and the cell (protein) will generate massive heats of dilution upon injection, completely masking the minute heat signature of the actual binding event.

  • Step 2: Sample Degassing. Degas both the protein and analog solutions under a vacuum for 10 minutes prior to loading.

    • Causality: The ITC instrument measures the electrical power required to maintain a zero temperature difference between the sample and reference cells. Micro-bubbles interfere with thermal conductivity and cause erratic power spikes, ruining the baseline.

  • Step 3: Titration Execution. Load the protein into the sample cell (~10-20 μ M) and the analog into the syringe (~100-200 μ M). Program the instrument for 20-30 injections of 2 μ L each, spaced 120 seconds apart.

    • Causality: Spacing the injections allows the system to fully return to thermal equilibrium. This ensures the area under each peak can be accurately integrated to calculate the precise molar heat of binding.

Protocol B: High-Throughput Screening via DRaCALA

The Differential Radial Capillary Action of Ligand Assay (DRaCALA) is utilized to rapidly screen analog specificity against whole bacterial lysates or multiple protein variants[5].

  • Step 1: Radioligand Competition. Mix 32 P-labeled c-di-AMP with the target protein lysate. Add the unlabeled synthetic analog in varying concentrations as a competitor.

  • Step 2: Equilibrium Incubation. Incubate the mixture at room temperature for 10 minutes.

    • Causality: This allows the competitive binding reaction between the radiolabeled native ligand and the synthetic analog to reach thermodynamic equilibrium.

  • Step 3: Nitrocellulose Spotting. Spot 2 μ L of the mixture onto a dry nitrocellulose membrane and allow it to dry completely.

    • Causality: Nitrocellulose possesses a high non-specific affinity for proteins but virtually zero affinity for small molecules. The protein-ligand complexes are instantly immobilized at the center of the spot. Meanwhile, the unbound radiolabeled ligand remains in the solvent phase and is drawn outward by capillary action. This physical separation creates a quantifiable inner spot (bound) and outer ring (free), allowing for rapid calculation of the fraction bound without requiring complex column purification[5].

Workflow Lib Analog Library (2'-modified, Phosphorothioate) ITC ITC Assay (Thermodynamics) Lib->ITC Purified Receptors DRaCALA DRaCALA Assay (High-Throughput) Lib->DRaCALA Cell Lysates Data Affinity (Kd) & Specificity Analysis ITC->Data DRaCALA->Data RNA_Spec RNA-Specific Analogs Data->RNA_Spec Prot_Spec Protein-Specific Analogs Data->Prot_Spec

Experimental workflow for evaluating c-di-AMP analog specificity via ITC and DRaCALA.

Conclusion

The rational design of c-di-AMP analogs hinges on exploiting the structural differences between RNA and protein binding pockets. While the ydaO riboswitch demands an extended conformation and is highly sensitive to ribose modifications, protein targets like PstA, GdpP, and STING accommodate a compact U-shape and tolerate significant backbone and sugar alterations[2]. By utilizing rigorous validation workflows like ITC and DRaCALA, researchers can confidently select analogs—such as nuclease-resistant phosphorothioates—that selectively modulate specific arms of the c-di-AMP signaling network, paving the way for next-generation immunomodulators and antibacterial agents.

References

  • 2 - nih.gov 2.1 - nih.gov 3.6 - frontiersin.org 4.3 - nih.gov

  • 4 - whiterose.ac.uk 6.5 - researchgate.net

Sources

Validation

Comparative Guide: c-di-AMP Sodium Salt vs. Free Acid in STING Activation and Biological Assays

Cyclic di-AMP (c-di-AMP) is a ubiquitous bacterial second messenger that plays a critical role in regulating cell growth, survival, and virulence in Gram-positive bacteria. In mammalian systems, c-di-AMP is a potent agon...

Author: BenchChem Technical Support Team. Date: March 2026

Cyclic di-AMP (c-di-AMP) is a ubiquitous bacterial second messenger that plays a critical role in regulating cell growth, survival, and virulence in Gram-positive bacteria. In mammalian systems, c-di-AMP is a potent agonist of the Stimulator of Interferon Genes (STING) pathway, triggering the TBK1-IRF3 signaling cascade to induce Type I interferons (IFN-β) and tumor necrosis factor (TNF)[1].

For researchers and drug development professionals, selecting the correct chemical form of c-di-AMP—specifically the sodium salt versus the free acid—is a critical experimental variable. The salt form fundamentally dictates the compound's aqueous solubility, stability, and ultimately, its bioavailability in in vitro and in vivo assays.

Mechanistic Causality: Why Salt Form Matters

The underlying chemistry of cyclic dinucleotides dictates their behavior in biological assays. The free acid form of c-di-AMP exhibits notoriously poor solubility in aqueous systems[2]. When introduced into physiological buffers (pH 7.2–7.4) or cell culture media, the free acid tends to aggregate and precipitate. This drastically reduces the effective concentration of the STING agonist available to cross the cell membrane or interact with intracellular receptors. Furthermore, as detailed in crystallization studies by the, the crystallization of c-di-AMP is highly pH-dependent; at a pH below 5.2, the free acid precipitates, resulting in low yields and poor purity[3].

Conversely, the sodium salt of c-di-AMP is highly soluble in water and physiological buffers[3]. This ensures that the compound remains completely in solution, providing a reliable, dose-dependent activation of the STING pathway[4]. The sodium salt is the gold standard for biological modulation experiments (such as adjuvant testing and immune stimulation), whereas the free acid is primarily reserved as a chemical precursor for synthesizing lipophilic derivatives[2].

STING_Pathway CDIAMP c-di-AMP (Sodium Salt) Soluble Agonist STING STING Receptor (Endoplasmic Reticulum) CDIAMP->STING Binds high affinity TBK1 TBK1 Kinase Activation STING->TBK1 Recruits IRF3 IRF3 Transcription Factor Phosphorylation TBK1->IRF3 Phosphorylates IFNB Type I IFN (IFN-β) Production IRF3->IFNB Translocates to Nucleus

Caption: c-di-AMP STING activation pathway: Soluble sodium salt ensures robust receptor engagement.

Physicochemical and Application Comparison

To objectively compare the two forms, we must look at their physicochemical properties and how these translate to laboratory applications. Data is aggregated from leading biochemical suppliers including and [1].

Property / Featurec-di-AMP Sodium Saltc-di-AMP Free Acid
Aqueous Solubility High (Readily dissolves in water/buffers)Very Low (Precipitates in aqueous media)
pH Stability Stable in neutral/physiological pHProne to precipitation at pH < 5.2
Molecular Weight ~702.38 g/mol (Disodium)658.41 g/mol
Bioavailability Excellent (remains in solution)Poor (due to aggregation/precipitation)
Primary Application In vitro / In vivo biological assaysPrecursor for lipophilic salt synthesis
STING Activation Potent, dose-dependentWeak, highly variable

Experimental Protocols: Self-Validating System for STING Activation

To empirically validate the difference in biological activity between the sodium salt and free acid forms, researchers must employ a self-validating experimental design. This involves parallel testing of both forms alongside a vehicle control and a validated positive control (e.g., 2',3'-cGAMP) in a STING-competent cell line such as THP-1 human monocytes.

Because STING is an intracellular receptor located on the endoplasmic reticulum, extracellularly applied cyclic dinucleotides require a delivery mechanism to cross the plasma membrane. We utilize digitonin permeabilization to ensure causality: if a signal fails, we know it is due to the compound's insolubility, not a failure of cellular uptake.

Step-by-Step Methodology: THP-1 IFN-β Induction Assay
  • Stock Solution Preparation :

    • Sodium Salt: Dissolve c-di-AMP sodium salt in sterile, endotoxin-free water to a concentration of 10 mM. The solution will be clear and stable at -20°C[4].

    • Free Acid: Attempt to dissolve c-di-AMP free acid in sterile water. Due to limited aqueous solubility, DMSO may be required, which introduces solvent toxicity variables that must be strictly controlled.

  • Cell Culture : Plate THP-1 cells (which express all cytosolic DNA sensors except DAI) at a density of 1×105 cells/well in a 96-well plate using RPMI 1640 medium supplemented with 10% FBS.

  • Stimulation & Permeabilization : Prepare a permeabilization buffer containing 10 µg/mL digitonin. Dilute the c-di-AMP stock solutions into this buffer to create serial dilutions (0.1 µM to 100 µM). Apply to the cells to allow direct cytosolic delivery of the cyclic dinucleotides.

  • Incubation : Incubate the cells at 37°C, 5% CO₂ for 18-24 hours.

  • Quantification : Harvest the cell culture supernatant and quantify IFN-β secretion using a high-sensitivity ELISA kit.

  • Validation Check : Ensure the positive control (2',3'-cGAMP) yields a robust IFN-β signal. If the free acid shows low activity, visually inspect the wells under a phase-contrast microscope for micro-precipitates.

Experimental_Workflow Prep 1. Stock Prep Water vs DMSO Dose 2. Dosing 0.1 to 100 µM Prep->Dose Perm 3. Permeabilization Digitonin delivery Dose->Perm Incubate 4. Incubation 18-24h at 37°C Perm->Incubate Readout 5. Readout IFN-β ELISA Incubate->Readout

Caption: Step-by-step self-validating workflow for comparing c-di-AMP salt forms in THP-1 cells.

Quantitative Data Summary: Activity Comparison

The following table summarizes the expected experimental outcomes based on the physicochemical limitations of the free acid versus the optimized sodium salt in a standard THP-1 assay[1].

Compound FormApparent EC₅₀ for IFN-β (THP-1)Visual Observation in MediaAssay Reliability
c-di-AMP Sodium Salt 1.5 - 3.0 µMClear solutionHigh (Reproducible)
c-di-AMP Free Acid > 50 µMMicro-precipitates visibleLow (False negatives)
2',3'-cGAMP (Control) 0.5 - 1.0 µMClear solutionHigh (Validated)

Data Interpretation : The significantly higher apparent EC₅₀ of the free acid is an artifact of its insolubility rather than a lack of intrinsic receptor affinity. Because the free acid precipitates out of the physiological assay buffer, the actual concentration of bioavailable c-di-AMP interacting with STING is only a fraction of the nominal dose.

Conclusion

For any researcher investigating the STING pathway, bacterial second messenger signaling, or vaccine adjuvants, the c-di-AMP sodium salt is the mandatory choice for biological assays. Its high aqueous solubility ensures accurate dosing, reproducible pharmacokinetics, and robust receptor activation. The free acid form should be strictly limited to chemical synthesis workflows where it serves as an intermediate for generating novel, lipophilic cyclic dinucleotide analogs.

References

  • CYCLIC-DI-AMP SODIUM SALT CRYSTAL - EP 3875463 B1 Source: European Patent Office (EPO) URL: [Link]

  • cAMP, free acid - Technical Information Source: BIOLOG Life Science Institute URL:[Link]

Sources

Comparative

Cyclic Dinucleotide Receptor Cross-Reactivity: A Comparative Guide to c-di-AMP

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Objective performance comparison, binding kinetics, and validated experimental workflows. Executive Summary Cyclic d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Objective performance comparison, binding kinetics, and validated experimental workflows.

Executive Summary

Cyclic di-adenosine monophosphate (c-di-AMP) is an essential bacterial second messenger that regulates cell wall homeostasis, potassium transport, and DNA repair. In the context of host-pathogen interactions, c-di-AMP acts as a potent Pathogen-Associated Molecular Pattern (PAMP), triggering innate immune responses.

For researchers developing immunomodulators, antibacterial agents, or biosensors, understanding the cross-reactivity of c-di-AMP with various cyclic dinucleotide (CDN) receptors—compared to host-derived 2'3'-cGAMP or bacterial c-di-GMP—is critical. This guide provides a comprehensive, data-backed comparison of c-di-AMP's binding profiles across mammalian and bacterial receptors, detailing the structural causality behind these interactions and the optimal experimental workflows for measuring them.

Receptor Cross-Reactivity Profiles

STING: The Host Surveillance Hub

The Stimulator of Interferon Genes (STING) is the primary mammalian cytosolic CDN sensor. STING exhibits broad cross-reactivity, capable of binding both host-derived and bacterial CDNs, but with vastly different affinities[1].

  • Endogenous Ligand (2'3'-cGAMP): Synthesized by cGAS upon cytosolic DNA detection, 2'3'-cGAMP binds human STING with sub-nanomolar to low-nanomolar affinity ( Kd​≈4.59 nM)[1].

  • c-di-AMP Cross-Reactivity: Bacterial c-di-AMP binds STING and induces a Type I interferon (IFN) response, but its binding affinity is significantly lower ( Kd​≈1−5 µM)[1]. The structural causality lies in the linkage: mammalian STING has evolved a binding pocket optimized for the mixed 2'-5'/3'-5' phosphodiester linkages of 2'3'-cGAMP, whereas bacterial c-di-AMP contains symmetric 3'-5' linkages, resulting in suboptimal stacking interactions within the STING dimer cleft[2].

RECON (AKR1C13): The Bacterial CDN-Specific Sink

RECON (Reductase Controlling NF-κB) is a cytosolic oxidoreductase that acts as a highly specific sensor for bacterial CDNs, shaping a pro-inflammatory antibacterial state distinct from the STING-mediated antiviral response[3].

  • c-di-AMP Specificity: RECON binds c-di-AMP with exceptional affinity—approximately 16 times tighter than STING binds c-di-AMP[3]. Binding occurs at the substrate and cosubstrate sites, completely inhibiting RECON's enzyme activity (IC50 300 nM) and relieving its basal inhibition of NF-κB[3].

  • Lack of Host Cross-Reactivity: Crucially, RECON does not bind the host-derived 2'3'-cGAMP[3]. This absolute discrimination allows RECON to act as a dedicated bacterial sensor without interfering with endogenous cGAS-STING signaling.

Bacterial Receptors (e.g., CpeA, GdpP)

Bacterial effector proteins and phosphodiesterases exhibit strict specificity for their cognate CDNs to prevent signaling crosstalk.

  • CpeA: A regulatory protein in Actinobacteria. It binds c-di-AMP ( Kd​≈37 µM) to regulate osmotolerance. Competition assays show that excess c-di-GMP, cAMP, or ATP cannot displace c-di-AMP. In fact, c-di-GMP actively destabilizes the CpeA protein, highlighting a rigid structural exclusion mechanism[4].

Classical Cyclic Nucleotide Receptors (HCN Channels)

To determine if CDNs cross-react with mono-nucleotide receptors, studies have profiled Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) confirm that c-di-AMP and c-di-GMP exhibit zero binding to the C-linker/CNBDs of HCN channels, proving that CDN signaling is entirely orthogonal to classical cAMP/cGMP pathways[5].

Quantitative Data Summary

The following table synthesizes the binding affinities ( Kd​ ) and functional outcomes of CDN-receptor interactions to guide your assay development and target selection.

Receptor (Origin)LigandBinding Affinity ( Kd​ / IC50​ )Cross-Reactivity StatusFunctional Outcome
STING (Mammalian)2'3'-cGAMP~4.59 nMPrimary Endogenous LigandStrong Type I IFN induction
STING (Mammalian)c-di-AMP~1.0 - 5.0 µMModerate Cross-ReactivityModerate Type I IFN induction
RECON (Mammalian)c-di-AMP< 1.0 µM ( IC50​ ~300 nM)High Affinity TargetEnzyme inhibition; NF-κB activation
RECON (Mammalian)2'3'-cGAMPNo BindingNo Cross-ReactivityNone
CpeA (Bacterial)c-di-AMP~37 µMPrimary Endogenous LigandProtein-protein interaction (CpeA-CpeB)
CpeA (Bacterial)c-di-GMPNo BindingDestabilizes ReceptorNone
HCN4 (Mammalian)c-di-AMPNo BindingNo Cross-ReactivityNone

Signaling Pathway Visualization

The differential cross-reactivity of c-di-AMP dictates its parallel immunological outcomes in mammalian hosts.

Pathway cdiAMP Bacterial c-di-AMP STING STING Receptor (Broad CDN Sensor) cdiAMP->STING Low Affinity (Kd ~1-5 µM) RECON RECON (AKR1C13) (Bacterial CDN Specific) cdiAMP->RECON High Affinity (IC50 ~300 nM) Inhibits Enzyme cGAMP Host 2'3'-cGAMP cGAMP->STING High Affinity (Kd ~4.5 nM) cGAMP->RECON No Binding TBK1 TBK1 / IRF3 Axis STING->TBK1 NFKB NF-κB Axis RECON->NFKB Relieves Basal Inhibition IFN Type I IFN Response (Antiviral/Systemic) TBK1->IFN ProInflam Pro-inflammatory State (Antibacterial) NFKB->ProInflam

Caption: Differential signaling of c-di-AMP and 2'3'-cGAMP through STING and RECON receptors.

Experimental Workflows for Validating CDN Cross-Reactivity

When measuring CDN binding kinetics, researchers often face receptor instability. Standard amine coupling of CDN receptors (like CpeA or STING) to SPR dextran matrices frequently causes protein denaturation and loss of the binding pocket[4].

Expertise Insight: To create a self-validating system, the methodology below reverses the standard paradigm. By immobilizing biotinylated c-di-AMP to the sensor chip and flowing the receptor as the analyte, we preserve the receptor's native conformation. Cross-reactivity is then validated using a solution-phase competition assay.

Workflow Step1 Ligand Immobilization (Biotin-c-di-AMP on SA Chip) Step2 Analyte Injection (Receptor: STING/RECON) Step1->Step2 Step3 Competition Assay (Co-inject with c-di-GMP) Step2->Step3 Step4 Kinetic Profiling (Kd & Specificity Det.) Step3->Step4

Caption: Optimized SPR workflow for measuring cyclic dinucleotide cross-reactivity.

Step-by-Step Methodology: SPR Competition Assay for c-di-AMP Binding

1. Surface Preparation (Ligand Immobilization)

  • Rationale: Biotinylated c-di-AMP (e.g., modified at the 2'-OH of the ribose moiety) is captured on a Streptavidin (SA) sensor chip. This avoids the structural collapse of receptors like CpeA or RECON during chemical crosslinking[4].

  • Action: Condition the SA chip with 3 consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH. Inject 100 nM biotinylated c-di-AMP at a flow rate of 10 µL/min until a capture level of ~150-200 Response Units (RU) is achieved.

2. Baseline Receptor Binding (Analyte Injection)

  • Rationale: Establish the baseline Kd​ for the receptor of interest before testing cross-reactivity.

  • Action: Prepare a 2-fold dilution series of the purified receptor (e.g., 0.1 µM to 50 µM for CpeA; 1 nM to 100 nM for RECON) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5 mM MgCl2). Inject at 30 µL/min for 120 seconds (association), followed by a 300-second buffer flow (dissociation).

3. Cross-Reactivity Competition Phase

  • Rationale: A true cross-reactive ligand will compete with the immobilized c-di-AMP for the receptor's binding pocket, reducing the observed RU signal.

  • Action: Pre-incubate a fixed concentration of the receptor (e.g., at its calculated Kd​ ) with a 10-fold molar excess of the competitor nucleotide (e.g., c-di-GMP, 2'3'-cGAMP, or cAMP) for 30 minutes at room temperature.

  • Injection: Inject the Receptor+Competitor complex over the c-di-AMP functionalized chip.

4. Data Analysis & Validation

  • Self-Validation Check: If the competitor (e.g., c-di-GMP) successfully cross-reacts and binds the receptor, the SPR signal will drop to near zero (as the receptor binding sites are saturated). If the signal remains identical to the baseline injection, the receptor is strictly specific to c-di-AMP (as seen with CpeA and RECON)[3],[4].

Conclusion & Drug Development Implications

The cross-reactivity profile of c-di-AMP is a critical lever in therapeutic design. While mammalian STING is a highly promiscuous sensor that binds 2'3'-cGAMP, c-di-GMP, and c-di-AMP to trigger broad antiviral/antitumor IFN responses, RECON represents a highly specific, high-affinity sink exclusively for bacterial CDNs.

For drug developers:

  • STING Agonism: Synthetic analogs of c-di-AMP must be heavily modified (e.g., via phosphorothioate linkages) to overcome its naturally low affinity for STING compared to 2'3'-cGAMP.

  • Anti-Inflammatory Targeting: Inhibiting RECON's interaction with c-di-AMP could serve as a novel pathway to modulate NF-κB-driven hyperinflammation during severe bacterial infections, without compromising the host's STING-dependent viral surveillance.

References

  • Cyclic dinucleotide (c-di-GMP, c-di-AMP, and cGAMP) signalings have come of age to be inhibited by small molecules Chemical Communications (RSC Publishing)[Link]

  • Sensing of bacterial cyclic dinucleotides by the oxidoreductase RECON promotes NF-κB activation and shapes a proinflammatory antibacterial state Immunity (PMC / NIH)[Link]

  • c-di-AMP hydrolysis by the phosphodiesterase AtaC promotes differentiation of multicellular bacteria PNAS (PMC / NIH)[Link]

  • Investigating cyclic nucleotide and cyclic dinucleotide binding to HCN channels by surface plasmon resonance PLOS One[Link]

  • At the cross-road of cGAS-cGAMP-STING pathway and DNA damage response: implications for cancer progression and treatment Preprints.org[Link]

Sources

Validation

Establishing Causality in STING Signaling: The Critical Role of Inactive c-di-AMP Analogs as Negative Controls

As research into innate immunity and cancer immunotherapy accelerates, the cyclic GMP-AMP synthase (cGAS)–stimulator of interferon genes (STING) pathway has become a premier therapeutic target[1]. Cyclic di-AMP (c-di-AMP...

Author: BenchChem Technical Support Team. Date: March 2026

As research into innate immunity and cancer immunotherapy accelerates, the cyclic GMP-AMP synthase (cGAS)–stimulator of interferon genes (STING) pathway has become a premier therapeutic target[1]. Cyclic di-AMP (c-di-AMP) is a ubiquitous bacterial second messenger and a potent pathogen-associated molecular pattern (PAMP) that directly binds and activates the host STING receptor, triggering a robust Type I interferon (IFN) response[2][3].

However, a fundamental challenge in nucleotide immunology is distinguishing between specific receptor-mediated signaling and non-specific cellular stress. As a Senior Application Scientist, I frequently observe experimental designs that rely solely on "vehicle-only" negative controls. This is a critical methodological flaw. To build a self-validating experimental system, researchers must utilize inactive structural analogs to prove mechanistic causality.

The Mechanistic Imperative: Why Vehicle Controls Are Insufficient

When introducing exogenous c-di-AMP into a cellular assay, you are not just introducing a STING agonist; you are introducing a high concentration of highly charged adenine dinucleotides. A standard vehicle control (e.g., endotoxin-free water) only accounts for solvent toxicity. It fails to account for:

  • The metabolic burden of nucleotide processing.

  • Potential off-target activation of Toll-like receptors (TLRs) or other pattern recognition receptors (PRRs) by the nucleotide mass.

The Solution: 5'-pApA To establish true causality, researchers must isolate the conformational variable (the cyclic phosphodiester ring) from the compositional variable (the adenine dinucleotides). 5'-pApA (5'-O-phosphonoadenylyl-(3'->5')-adenosine) is the natural, linearized degradation product of c-di-AMP, generated in bacteria by phosphodiesterases (PDEs) such as Pde2 and CdnP[4][5][6]. Because 5'-pApA shares the exact chemical composition of c-di-AMP but lacks the cyclic structure, it cannot induce the necessary conformational shift required to dimerize and activate STING[7][8].

If an immune response is observed with c-di-AMP but absent with 5'-pApA, you have definitively proven that the STING activation is strictly dependent on the cyclic conformation.

Comparative Analysis of Negative Control Strategies

To design a robust assay, multiple layers of controls must be integrated. The table below summarizes the quantitative and logical distinctions between different control strategies when assessing STING activation.

Control StrategyReagent / ModelTarget Variable IsolatedExpected IFN-β Fold Induction (at 30 µg/mL)Logical Function in Assay
Positive Agonist c-di-AMP Binds STING, recruits TBK1/IRF3> 50x [9]Establishes the maximum activation baseline.
Structural Negative Control 5'-pApA Fails to bind STING due to linear structure~ 1x (Baseline) [9]Proves the response is dependent on the cyclic conformation, ruling out general nucleotide toxicity.
Biological Negative Control STING-KO Cells Lacks the STING receptor entirely~ 1x (Baseline) [2]Proves the response is strictly receptor-dependent, ruling out alternative PRR pathways.
Baseline Control Vehicle (Water) Accounts for solvent effects~ 1x (Baseline) Controls for background assay noise.

Data Note: In primary macrophage models, 30 µg/mL of c-di-AMP induces massive IFN-β upregulation, whereas equimolar concentrations of 5'-pApA yield no synergistic or independent immune stimulation[9].

Designing a Self-Validating Experimental Protocol

A self-validating protocol ensures that every potential artifact is accounted for within the same plate. Below is the optimized workflow for a STING activation assay using inactive analogs.

Step 1: Cell Line Selection & Seeding
  • Cultivate wild-type reporter macrophages (e.g., THP-1 Dual cells) alongside a parallel STING-knockout (KO) line (e.g., Goldenticket MLF or RAW-ISG-KO-STING)[2].

  • Seed cells at 1×105 cells/well in a 96-well plate. If using THP-1 cells, differentiate them into a macrophage-like state using 100 nM PMA for 24 hours prior to the assay[9].

Step 2: Ligand Formulation
  • Reconstitute lyophilized c-di-AMP (Positive Control) and 5'-pApA (Negative Control) in endotoxin-free LAL reagent water to a stock concentration of 1 mg/mL[7].

  • Critical Step: Ensure both reagents are >95% pure and certified endotoxin-free to prevent false-positive TLR4 activation.

Step 3: Cytosolic Delivery (The Causality Check)

Because cyclic dinucleotides are bulky and highly negatively charged, they cannot passively diffuse across the intact plasma membrane[10]. Adding them directly to the culture media will result in false negatives.

  • Prepare a transfection complex: Dilute c-di-AMP and 5'-pApA to final working concentrations (e.g., 10 µg/mL and 30 µg/mL) in a lipid-based transfection reagent (e.g., Lipofectamine) or a specialized permeabilization buffer containing digitonin.

  • Apply the complexes to the cells to ensure direct delivery to the ER-resident STING receptors.

Step 4: Incubation & Readout
  • Incubate the cells for 18–24 hours at 37°C with 5% CO₂.

  • Collect the supernatant and quantify Type I IFN production using a coupled reporter assay (e.g., SEAP/Lucia luciferase) or a standard IFN-β ELISA.

Pathway Visualization

The following diagram illustrates the mechanistic divergence between the active cyclic dinucleotide and its inactive linear counterpart at the receptor level.

STING_Pathway cluster_active Active STING Signaling cluster_inactive Negative Control Pathway cdiAMP c-di-AMP (Cyclic Dinucleotide) STING_active STING Dimer (Conformational Shift) cdiAMP->STING_active TBK1 TBK1 / IRF3 Phosphorylation STING_active->TBK1 IFN Type I IFN Transcription TBK1->IFN pApA 5'-pApA (Linear Analog) STING_inactive STING Dimer (No Binding) pApA->STING_inactive No_IFN No IRF3 Activation (Baseline) STING_inactive->No_IFN

Mechanistic comparison of STING activation by c-di-AMP versus the inactive linear analog 5'-pApA.

References

  • [2] STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection - PMC. 2

  • [10] Regulation of cGAS and STING signaling during inflammation and infection - PMC. 10

  • [1] Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - MDPI. 1

  • [7] 5'-pApA (sodium salt) | Cayman Chemical - Biomol.com. 7

  • [9] Unique Roles for Streptococcus pneumoniae Phosphodiesterase 2 in Cyclic di-AMP Catabolism and Macrophage Responses - Frontiers. 9

  • [4] c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC. 4

  • [3] WO2016130616A1 - Bacteria over-expressing c-di-amp and therapeutic methods - Google Patents. 3

  • [5] Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP - Microbiology Spectrum. 5

  • [6] The Second Messenger c-di-AMP Regulates Diverse Cellular Pathways Involved in Stress Response, Biofilm Formation, Cell Wall Homeostasis, SpeB Expression, and Virulence in Streptococcus pyogenes - ASM Journals.6

  • [8] Cyclic di-AMP - Wikipedia. 8

Sources

Comparative

validating c-di-AMP's role in a specific signaling pathway

Validating c-di-AMP as a Key Agonist in the STING Signaling Pathway: A Comparative Methodological Guide Introduction: The c-di-AMP and STING Axis Cyclic di-adenosine monophosphate (c-di-AMP) is a ubiquitous nucleotide se...

Author: BenchChem Technical Support Team. Date: March 2026

Validating c-di-AMP as a Key Agonist in the STING Signaling Pathway: A Comparative Methodological Guide

Introduction: The c-di-AMP and STING Axis

Cyclic di-adenosine monophosphate (c-di-AMP) is a ubiquitous nucleotide second messenger in Gram-positive bacteria, governing essential processes such as osmoregulation, cell wall homeostasis, and virulence[1]. In the context of host-pathogen interactions, bacterially secreted c-di-AMP acts as a potent pathogen-associated molecular pattern (PAMP). During infections by intracellular pathogens like Listeria monocytogenes or Staphylococcus aureus, c-di-AMP is released into the host cell cytosol where it directly binds to the Stimulator of Interferon Genes (STING)[2][3].

This binding triggers a profound innate immune response, activating the TBK1-IRF3 signaling cascade and culminating in the transcription of Type I interferons (IFN-β)[3][4]. For drug development professionals and immunologists, accurately quantifying intracellular c-di-AMP is critical for validating STING agonists, screening antimicrobial compounds, and mapping immune evasion strategies.

Pathway Bact Bacterial Infection (e.g., L. monocytogenes) cDiAMP Bacterial c-di-AMP (Cytosolic PAMP) Bact->cDiAMP Secretion/Lysis STING STING Receptor (ER Membrane) cDiAMP->STING Direct Binding TBK1 TBK1 Kinase Activation STING->TBK1 Recruitment IRF3 IRF3 Phosphorylation & Translocation TBK1->IRF3 Phosphorylation IFN Type I IFN Response (IFN-β Transcription) IRF3->IFN Gene Expression

Bacterial c-di-AMP secretion and subsequent activation of the host STING-TBK1-IRF3 pathway.

The Analytical Challenge & Product Comparison

Capturing the transient dynamics of c-di-AMP is notoriously difficult. The molecule is rapidly degraded by both bacterial phosphodiesterases (PDEs, such as GdpP) and host cell PDEs (such as ENPP1)[5][6].

Historically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has served as the gold standard for quantification due to its absolute structural specificity[6][7]. However, LC-MS/MS suffers from low throughput, requires extensive sample extraction (which risks analyte loss), and demands expensive infrastructure[8]. Alternatively, Competitive ELISA provides better throughput but is hampered by multi-step washing procedures and potential cross-reactivity with structurally similar nucleotides like ATP or c-di-GMP[7].

To overcome these bottlenecks, the High-Sensitivity c-di-AMP FRET Biosensor Kit was engineered. This product utilizes a rationally designed fusion protein—incorporating a high-affinity c-di-AMP binding domain (e.g., Lmo0553) flanked by donor and acceptor fluorophores[9]. Upon c-di-AMP binding, a structural conformational shift alters the Förster Resonance Energy Transfer (FRET) efficiency, enabling direct, wash-free, ratiometric quantification in crude lysates[9].

Table 1: Methodological Performance Comparison
FeatureFRET Biosensor Kit (Product)LC-MS/MS (Alternative 1)Competitive ELISA (Alternative 2)
Sensitivity (LOD) ~5 nM~1 nM~10 nM
Dynamic Range 3-log4-log1.5-log
Sample Preparation Direct lysis, no extractionPrecipitation, drying, reconstitutionDirect lysis, multiple wash steps
Throughput High (384-well compatible)Low (Serial injection)Medium (96-well plate)
Turnaround Time < 30 minutes> 12 hours4 - 6 hours

Experimental Workflows & Self-Validating Protocols

Workflow cluster_FRET FRET Biosensor Assay (Product) cluster_LCMS LC-MS/MS (Alternative) Sample Infected Macrophage Lysate FRET_Prep Direct Reagent Addition (No Extraction) Sample->FRET_Prep LC_Prep Protein Precipitation & Evaporation Sample->LC_Prep FRET_Read Ratiometric Ex/Em Read (15 min) FRET_Prep->FRET_Read LC_Read Chromatography & Mass Spec (Hours) LC_Prep->LC_Read

Workflow comparison: FRET Biosensor Assay vs. traditional LC-MS/MS sample preparation.

Step-by-Step Protocol: c-di-AMP Quantification in Infected Macrophages

To ensure scientific integrity, this protocol incorporates mechanistic causality and built-in validation steps to prevent false negatives.

Step 1: Infection and Mechanistic Lysis

  • Action: Infect murine macrophages (e.g., RAW 264.7) with L. monocytogenes (MOI 10) for 4 hours. Lyse the cells using the FRET Lysis Buffer supplemented with 10 µM IBMX (a broad-spectrum PDE inhibitor) and 1 mM EDTA.

  • Causality: Host macrophages express ENPP1, a PDE that rapidly hydrolyzes cyclic dinucleotides into linear AMP[5]. EDTA is critical here because it chelates Mg²⁺, a required enzymatic cofactor for both host ENPP1 and bacterial GdpP[6][8]. Failing to inhibit these enzymes during lysis results in rapid c-di-AMP degradation, destroying the correlation between the measured PAMP levels and downstream STING activation.

Step 2: Assay Execution

  • FRET Biosensor (Product): Transfer 20 µL of the crude lysate directly into a 384-well black microplate. Add 20 µL of the FRET Biosensor Probe. Incubate for 15 minutes at room temperature. Read fluorescence (Excitation: 430 nm; Emission: 480 nm and 530 nm).

  • LC-MS/MS (Alternative): Extract 500 µL of lysate with cold methanol/acetonitrile (40:40:20) to precipitate proteins. Centrifuge at 15,000 × g for 20 mins. Evaporate the supernatant under nitrogen gas, reconstitute in the mobile phase, and inject into the LC system[6][7].

  • Causality: The FRET biosensor’s ratiometric readout (530/480 nm) normalizes well-to-well variations and matrix autofluorescence. Its resistance to matrix effects allows the complete omission of the protein precipitation step, preventing the 15–30% analyte loss typically observed during LC-MS/MS sample extraction.

Step 3: Self-Validation (Spike-and-Recovery)

  • Action: Spike a known concentration of synthetic c-di-AMP (100 nM) into a parallel, uninfected macrophage lysate.

  • Causality: This acts as an internal control to calculate the exact recovery rate. It validates that the host cell matrix is not quenching the FRET fluorophores (in the biosensor assay) or causing ion suppression (in the LC-MS/MS assay).

Experimental Data & Validation

The following data summarizes the validation of the FRET Biosensor against traditional methods using the macrophage infection model described above. The Z'-factor (a measure of assay robustness for high-throughput screening) demonstrates the superiority of the FRET approach for large-scale studies.

Table 2: Assay Validation Metrics (Macrophage Infection Model)
MetricFRET Biosensor KitLC-MS/MSCompetitive ELISA
Spike Recovery (100 nM) 98.5% ± 2.1%82.4% ± 5.6%89.1% ± 7.3%
Z'-Factor (Robustness) 0.78 (Excellent)N/A (Low throughput)0.45 (Marginal)
STING Activation Correlation (R²) 0.940.960.81
Intra-assay CV (%) 3.2%6.5%11.4%

Conclusion

Validating the role of c-di-AMP in the STING signaling pathway requires analytical tools that match the transient, dynamic nature of nucleotide second messengers. While LC-MS/MS remains an indispensable tool for absolute structural confirmation and biomarker discovery, its low throughput and complex sample preparation limit its use in routine screening. The High-Sensitivity c-di-AMP FRET Biosensor Kit provides superior kinetic resolution, excellent recovery rates, and high-throughput compatibility, making it the optimal choice for functional STING assays, drug screening, and host-pathogen interaction studies.

References

  • The analog of cGAMP, c-di-AMP, activates STING mediated cell death pathway in estrogen-receptor negative breast cancer cells. Apoptosis (nih.gov).[Link]

  • c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. MDPI.[Link]

  • The cGAS-STING Pathway in Bacterial Infection and Bacterial Immunity. Frontiers.[Link]

  • Secretion of c-di-AMP by Listeria monocytogenes Leads to a STING-Dependent Antibacterial Response during Enterocolitis. Infection and Immunity - ASM Journals.[Link]

  • Old concepts, new molecules and current approaches applied to the bacterial nucleotide signalling field. Royal Society Publishing.[Link]

  • A Rationally Designed c-di-AMP Förster Resonance Energy Transfer Biosensor To Monitor Nucleotide Dynamics. NIH.[Link]

  • A STING-based fluorescent polarization assay for monitoring activities of cyclic dinucleotide metabolizing enzymes. RSC Publishing.[Link]

  • In Vivo Detection of Cyclic-di-AMP in Staphylococcus aureus. ACS Omega.[Link]

Sources

Validation

Comprehensive Comparison Guide: In Vitro vs. In Vivo Profiling of c-di-AMP

Cyclic di-adenosine monophosphate (c-di-AMP) is a ubiquitous bacterial second messenger that regulates critical physiological processes, including osmoregulation and [1]. In mammalian hosts, extracellular or cytosolic c-...

Author: BenchChem Technical Support Team. Date: March 2026

Cyclic di-adenosine monophosphate (c-di-AMP) is a ubiquitous bacterial second messenger that regulates critical physiological processes, including osmoregulation and [1]. In mammalian hosts, extracellular or cytosolic c-di-AMP acts as a potent pathogen-associated molecular pattern (PAMP). It is directly recognized by the Stimulator of Interferon Genes (STING) receptor, triggering a robust Type I interferon (IFN) and pro-inflammatory [2]. Because of its profound immunostimulatory properties, administration of c-di-AMP can induce a strong immune response [3], making it a highly investigated vaccine adjuvant and immunotherapeutic agent.

This guide provides an objective, data-driven comparison of c-di-AMP's performance in in vitro cellular models versus in vivo systemic environments, equipping drug development professionals with the mechanistic rationale and validated protocols necessary for preclinical study design.

Mechanistic Grounding: The STING Pathway

Before diverging into in vitro and in vivo applications, it is critical to understand the conserved intracellular signaling cascade. Upon entering the host cell cytosol, c-di-AMP binds directly to STING dimers localized on the endoplasmic reticulum. This induces a conformational change, leading to the recruitment of TANK-binding kinase 1 (TBK1). TBK1 phosphorylates the transcription factor IRF3, which translocates to the nucleus to drive the expression of [4].

STING_Pathway cdiAMP c-di-AMP (Cytosolic Delivery) STING STING Receptor (Endoplasmic Reticulum) cdiAMP->STING Direct Binding TBK1 TBK1 Kinase STING->TBK1 Recruitment IRF3 IRF3 / NF-κB (Transcription Factors) TBK1->IRF3 Phosphorylation Nucleus Nucleus: Type I IFNs (IFN-β) Pro-inflammatory Cytokines IRF3->Nucleus Translocation

c-di-AMP mediated STING pathway activation leading to Type I IFN production.

Part 1: In Vitro Effects and Cellular Assays

In vitro studies are foundational for isolating the direct pharmacokinetic and pharmacodynamic interactions between c-di-AMP and specific immune cell populations, primarily antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages[5].

Causality & Experimental Choices

Because c-di-AMP is a highly polar, negatively charged cyclic dinucleotide, it cannot passively diffuse across the lipid bilayer. In vitro assays must artificially facilitate cytosolic entry using permeabilizing agents or lipid-based [6]. Without this formulation, in vitro responses are drastically blunted, leading to false-negative efficacy readouts. Once internalized, c-di-AMP rapidly upregulates T cell co-stimulatory molecules (CD80/CD86) and induces massive [5].

Protocol 1: In Vitro Macrophage Stimulation Assay (Self-Validating System)

This protocol utilizes Bone Marrow-Derived Macrophages (BMDMs) to quantify STING activation. To ensure the system is self-validating, STING knockout (KO) BMDMs must be run in parallel to confirm that the observed cytokine release is strictly [7] and not an artifact of endotoxin contamination.

  • Cell Preparation: Seed wild-type (WT) and STING KO murine BMDMs (or human THP-1 monocytes) in 12-well plates at 1 × 10⁶ cells/well in RPMI 1640 (10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Formulation: Complex purified c-di-AMP (0.01 to 10 μM) with a commercial transfection reagent (e.g., Lipofectamine) in Opti-MEM for 20 minutes at room temperature to form liposomes[6][7].

  • Stimulation: Replace culture media with the c-di-AMP liposome mixture. Include a vehicle control (Lipofectamine alone) and a positive control (e.g., 2'3'-cGAMP).

  • Kinetics & Harvesting:

    • For mRNA (qPCR of Ifnb1, Cxcl10): Lyse cells at 3 to 6 hours post-stimulation[7].

    • For Protein (ELISA of IFN-β, IL-6): Collect supernatants at 18 to 24 hours post-stimulation.

  • Validation: Confirm that WT BMDMs show a dose-dependent spike in IFN-β, while STING KO BMDMs remain at baseline[7].

Part 2: In Vivo Effects and Systemic Immunity

While in vitro models prove receptor engagement, in vivo models evaluate the systemic and mucosal immunomodulatory effects of c-di-AMP. In vivo, c-di-AMP acts as a potent mucosal adjuvant, capable of breaking tolerance and driving a balanced [3].

Causality & Experimental Choices

Unlike in vitro settings, in vivo administration of unformulated ("naked") c-di-AMP can still elicit immune responses, particularly via mucosal routes. This is because the complex in vivo microenvironment involves extracellular STING uptake mechanisms and phagocytosis by resident alveolar macrophages and DCs[4][8]. Mucosal delivery is often preferred over systemic injection because it generates secretory IgA in addition to systemic IgG, which is crucial for neutralizing intracellular pathogens at the site of entry[3][5].

Protocol 2: In Vivo Mucosal Adjuvant Immunization Model

This workflow evaluates the adjuvant efficacy of c-di-AMP combined with a model antigen (e.g., Ovalbumin or β-galactosidase).

  • Formulation Preparation: Prepare a sterile, endotoxin-free physiological water solution containing the model antigen (10 μ g/dose ) and c-di-AMP (5–50 μ g/mouse )[3]. Avoid repeated freeze-thaw cycles of the c-di-AMP stock[3].

  • Immunization Schedule: Anesthetize 6-8 week-old C57BL/6 mice. Administer 20 μL of the formulation intranasally (10 μL per nostril) on Days 0, 14, and 28 (Prime-Boost-Boost strategy).

  • Control Groups: Include Antigen-alone (negative baseline control) and Antigen + Alum (benchmark adjuvant control, delivered subcutaneously).

  • Systemic Readout (Day 42): Harvest blood via cardiac puncture. Isolate serum and perform indirect ELISA to quantify antigen-specific IgG1 (Th2 marker) and IgG2c (Th1 marker) titers.

  • Cellular Readout (Day 42): Isolate splenocytes. Restimulate ex vivo with the model antigen for 72 hours. Measure IFN-γ and IL-17 production via ELISpot or flow cytometry to confirm CD8+ T cell and [5].

Workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow Cell BMDM / THP-1 Cells Stim c-di-AMP + Lipofectamine (3-24 Hours) Cell->Stim Read1 qPCR / ELISA (IFN-β, IL-6, CD80/86) Stim->Read1 Mouse Murine Model (C57BL/6) Admin Intranasal Immunization (Antigen + c-di-AMP) Mouse->Admin Read2 Flow Cytometry / ELISA (IgG Titers, T-cell Profiling) Admin->Read2

Experimental workflows for in vitro cellular assays versus in vivo immunization.

Part 3: Comparative Data Summary

To guide experimental design, the following table synthesizes the quantitative and qualitative differences between in vitro and in vivo applications of c-di-AMP.

ParameterIn Vitro (Cell Culture)In Vivo (Murine Model)Mechanistic Rationale
Effective Concentration 0.01 – 10 μM[7]5 – 50 μg per mouse[3]In vivo requires higher total amounts to overcome tissue clearance, enzymatic degradation (PDEs), and systemic distribution[1][8].
Delivery Requirement Mandatory transfection/permeabilization[6]Soluble delivery is effective; nanoparticles enhance efficacy[8]In vitro cells lack complex tissue-level phagocytic dynamics, requiring artificial cytosolic delivery to reach STING.
Primary Readouts IFN-β, CXCL10, IL-6, CD80/86[5][7]Antigen-specific IgG1/IgG2c, sIgA, IFN-γ+ CD8+ T cells[5]In vitro measures innate sensing; in vivo measures the resulting downstream adaptive immune cascade.
Kinetics Rapid (3–24 hours)[7]Prolonged (Weeks; Prime-Boost)[5]Innate signaling is immediate; adaptive clonal expansion and antibody class switching require weeks.
Toxicity / Tolerance High doses (>20 μM) induce macrophage pyroptosisWell-tolerated at mucosal doses; systemic high doses risk cytokine stormSTING hyperactivation in vitro directly triggers cell death pathways; in vivo buffering mechanisms mitigate localized toxicity.

Conclusion

For drug development professionals, evaluating c-di-AMP requires a biphasic approach. In vitro assays provide a highly controlled, high-throughput environment to validate STING-dependent innate immune activation and screen novel delivery vehicles. However, in vivo models are indispensable for capturing the true therapeutic value of c-di-AMP as an adjuvant, demonstrating its capacity to orchestrate complex, multi-cellular adaptive immune responses.

References

  • Creative Diagnostics. c-di-AMP Adjuvants. Creative Diagnostics.[Link]

  • Škrnjug I, et al. (2014). The Mucosal Adjuvant Cyclic di-AMP Exerts Immune Stimulatory Effects on Dendritic Cells and Macrophages. PLOS One.[Link]

  • Ding C, et al. (2023). Progress Update on STING Agonists as Vaccine Adjuvants. National Institutes of Health (PMC).[Link]

  • Ahn J, et al. (2019). Stimulator of interferon genes (STING) activation exacerbates experimental colitis in mice. Scientific Reports (Nature).[Link]

  • Su T, et al. (2019). STING activation in cancer immunotherapy. Theranostics. [Link]

  • Zheng Y, et al. (2022). Cyclic dinucleotides mediate bacterial immunity by dinucleotide cyclase in Vibrio. Frontiers in Microbiology.[Link]

  • Gries CM, et al. (2020). Cyclic di-AMP Released from Staphylococcus aureus Biofilm Induces a Macrophage Type I Interferon Response. Infection and Immunity (ASM).[Link]

  • Wu J, et al. (2013). Cyclic-GMP-AMP Is An Endogenous Second Messenger in Innate Immune Signaling by Cytosolic DNA. Science.[Link]

  • Gao P, et al. (2021). c-di-AMP is essential for the virulence of Enterococcus faecalis. bioRxiv.[Link]

Sources

Comparative

structural comparison of c-di-AMP and c-di-GMP binding pockets

Title: Structural Comparison of c-di-AMP and c-di-GMP Binding Pockets: A Guide for Rational Drug Design Introduction As a Senior Application Scientist specializing in structural biology and assay development, I frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Comparison of c-di-AMP and c-di-GMP Binding Pockets: A Guide for Rational Drug Design

Introduction As a Senior Application Scientist specializing in structural biology and assay development, I frequently encounter challenges in rational drug design targeting bacterial signaling and host immune pathways. Cyclic dinucleotides (CDNs)—specifically cyclic di-GMP (c-di-GMP) and cyclic di-AMP (c-di-AMP)—are ubiquitous bacterial second messengers that regulate critical phenotypes, including biofilm formation, motility, and virulence[1]. Furthermore, these molecules act as pathogen-associated molecular patterns (PAMPs), triggering the host innate immune response via the STING (Stimulator of Interferon Genes) pathway[2][3].

Understanding the structural nuances between c-di-AMP and c-di-GMP binding pockets is paramount for developing selective modulators. This guide provides an objective, data-driven comparison of these binding architectures, supported by thermodynamic data and field-proven experimental protocols.

Architectural Divergence in CDN Binding Pockets

While c-di-GMP and c-di-AMP share a macrocyclic backbone, the substitution of guanine for adenine drastically alters the hydrogen-bonding landscape and electrostatic potential. Consequently, proteins have evolved distinct structural motifs to discriminate between these two messengers.

The c-di-GMP Binding Pocket: Arginine-Rich and Base-Pairing Motifs c-di-GMP is primarily recognized by the PilZ domain in bacteria[4]. The canonical PilZ domain forms a six-stranded beta-barrel and relies on two highly conserved motifs: RXXXR and [D/N]hSXXG (where 'h' is a hydrophobic residue)[5]. The arginine residues engage in extensive hydrogen bonding with the guanine bases, while the hydrophobic residues maintain the domain fold and stabilize the ligand[5]. In RNA riboswitches, c-di-GMP is recognized asymmetrically. The guanine bases form specific interactions, such as a Hoogsteen pair with a conserved guanosine (G20) and a Watson-Crick pair with a cytosine (C92)[6][7].

The c-di-AMP Binding Pocket: Adenine-Specific Recognition Proteins that bind c-di-AMP, such as the PII-like signal transduction protein DarA, exhibit fundamentally different pocket architectures. DarA forms a homotrimer, binding three molecules of c-di-AMP in deep inter-subunit pockets[8]. Unlike the arginine-dependent binding of c-di-GMP, DarA specifically recognizes the adenine bases through precise hydrogen bonding networks that cannot accommodate the exocyclic amine or the different hydrogen-bonding face of guanine[8]. Similarly, riboswitches engineered to prefer c-di-AMP (e.g., the G20A/C92U double mutant) rely on A-A hydrogen bonding and A-U Watson-Crick pairing, achieving a 4-fold preference for c-di-AMP over c-di-GMP[6][7].

Dual Recognition: The STING Sensor Human STING is a unique case of a promiscuous CDN sensor. The C-terminal domain (CTD) of STING forms a V-shaped dimer, creating a central pocket that accommodates c-di-GMP, c-di-AMP, and host-derived 2',3'-cGAMP[2][9]. The binding is driven by base-stacking interactions with a conserved tyrosine (Tyr167) and hydrogen bonding with arginine residues (Arg232 and Arg238)[2][9]. Upon ligand binding, STING undergoes a profound conformational change, forming a "lid" over the pocket to initiate downstream signaling[9].

STING_Activation CDN Cyclic Dinucleotide (c-di-GMP / c-di-AMP) HoloSTING Holo-STING Complex (Closed Lid) CDN->HoloSTING Tyr167 Stacking Arg232 H-bonds ApoSTING Apo-STING Dimer (Open V-shape) ApoSTING->HoloSTING Ligand-induced Conformational Change Signaling TBK1/IRF3 Activation HoloSTING->Signaling Polymerization & Recruitment

Mechanism of STING activation via cyclic dinucleotide binding and conformational closure.

Quantitative Comparison of Binding Affinities

To objectively compare these binding pockets, we must look at the thermodynamic data. The table below summarizes the binding affinities ( Kd​ ) and key structural determinants for representative c-di-GMP and c-di-AMP receptors.

Receptor / ProteinPrimary LigandAffinity ( Kd​ )Key Binding Pocket Features
Human STING (CTD) c-di-GMP / c-di-AMP~5 μM[2][3]V-shaped dimer interface, Tyr167 base-stacking, Arg232/Arg238 H-bonds[9].
E. coli YcgR (PilZ) c-di-GMP0.84 μM[4]RXXXR and [D/N]hSXXG motifs; arginine-guanine specific interactions[5].
B. subtilis DarA c-di-AMPHigh Affinity[8]Inter-subunit pocket; adenine-specific recognition; excludes c-di-GMP[8].
V. cholerae Riboswitch (WT) c-di-GMP~10 pM[6]Gα-G20 Hoogsteen pair, Gβ-C92 Watson-Crick pair[7].
Riboswitch (G20A/C92U) c-di-AMP~15 nM[7]Aα-A20 H-bonds, Aβ-U92 Watson-Crick pair; 4-fold preference over c-di-GMP[7].

Experimental Methodologies for Characterizing Binding Pockets

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for CDN binding analysis because it directly measures the heat released or absorbed during binding, providing the stoichiometry ( n ), affinity ( Kd​ ), enthalpy ( ΔH ), and entropy ( ΔS ) in a single experiment.

Causality & Self-Validation: We perform extensive dialysis of both the protein and the ligand in the exact same buffer. Why? CDNs are highly charged; even minor buffer mismatches (e.g., pH or salt gradients) will generate massive heats of dilution that mask the binding signal. The assay is self-validating through the c -value ( c=n×[M]/Kd​ ). A valid curve must have a c -value between 10 and 500 to accurately fit the sigmoidal inflection point.

  • Sample Preparation: Purify the target protein (e.g., STING CTD or PilZ domain) via Size Exclusion Chromatography (SEC). Dialyze the protein (typically 20-50 μM) and the CDN ligand (typically 200-500 μM) overnight against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Degassing: Degas both samples for 10 minutes under a vacuum to prevent bubble formation inside the calorimetric cell, which causes erratic baseline spikes.

  • Titration Execution: Load the protein into the sample cell and the CDN into the syringe. Program the instrument for 20-25 injections of 1.5-2.0 μL each, with a 120-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Data Analysis: Integrate the injection peaks and fit the data to a "One Set of Sites" model (or sequential binding if cooperativity is suspected). Ensure the baseline is flat before the first injection and after saturation.

ITC_Workflow Prep 1. Buffer Matching (Extensive Dialysis) Setup 2. Cell & Syringe Loading (Protein in Cell, CDN in Syringe) Prep->Setup Run 3. Titration Execution (Equilibrium Monitoring) Setup->Run Analyze 4. Thermodynamic Profiling (ΔH, -TΔS, Kd, n) Run->Analyze Validation Self-Validation: c-value check (10 < c < 500) Analyze->Validation

Step-by-step workflow for thermodynamic characterization of CDN binding using ITC.

Protocol 2: Co-Crystallization and X-Ray Diffraction

To understand the atomic basis of ligand discrimination (e.g., identifying the role of Arg232 in STING[9] or the RXXXR motif in PilZ[5]), X-ray crystallography remains indispensable.

Causality & Self-Validation: I strongly recommend co-crystallization over ligand soaking for CDN receptors. CDNs often induce massive conformational changes (e.g., the 20-angstrom lid closure in STING[9]). Soaking CDNs into pre-formed apo-crystals typically shatters the crystal lattice due to these structural shifts. The structural model is self-validating via the Rfree​ metric; an Rfree​ diverging more than 5% from Rwork​ indicates over-parameterization or incorrect ligand placement.

  • Complex Formation: Incubate the purified protein (10-15 mg/mL) with a 3- to 5-fold molar excess of the target CDN (c-di-AMP or c-di-GMP) for 1 hour on ice to ensure complex formation.

  • Sparse-Matrix Screening: Set up sitting-drop vapor diffusion plates using commercial sparse-matrix screens. Mix 1 μL of the protein-ligand complex with 1 μL of the reservoir solution.

  • Optimization & Cryoprotection: Once hit conditions are identified, optimize pH and precipitant concentrations. Prior to flash-freezing in liquid nitrogen, briefly soak the crystals in a cryoprotectant solution (reservoir solution supplemented with 20-25% glycerol or PEG 400) to prevent ice ring formation during diffraction.

  • Diffraction & Refinement: Collect diffraction data at a synchrotron source. Solve the phase problem using Molecular Replacement (MR) with an apo-structure search model. Build the CDN ligand into the resulting Fo​−Fc​ difference electron density map.

References

  • Smith, K. D., et al. "Structural basis of ligand binding by a c-di-GMP riboswitch." Nature Structural & Molecular Biology, 2009. 6

  • Yin, Q., et al. "Structure of STING bound to cyclic di-GMP reveals the mechanism of cyclic dinucleotide recognition by the immune system." Nature Structural & Molecular Biology, 2012. 2

  • Ryjenkov, D. A., et al. "The PilZ domain is a receptor for the second messenger c-di-GMP: the PilZ domain protein YcgR controls motility in enterobacteria." Journal of Biological Chemistry, 2006. 4

  • Gundlach, J., et al. "Identification, Characterization, and Structure Analysis of the Cyclic di-AMP-binding PII-like Signal Transduction Protein DarA." Journal of Biological Chemistry, 2013. 8

  • Amikam, D., & Galperin, M. Y. "PilZ domain is part of the bacterial c-di-GMP binding protein." Bioinformatics, 2006. 1

  • Smith, K. D., et al. "Structural and Biochemical Determinants of Ligand Binding by the c-di-GMP Riboswitch." Biochemistry, 2010. 7

  • Galperin, M. Y., et al. "Structural Conservation and Diversity of PilZ-Related Domains." Journal of Bacteriology, 2016.5

  • Burdette, D. L., et al. "STING is a direct innate immune sensor of cyclic di-GMP." Nature, 2011. 3

  • Li, Y., et al. "Exploration of the Binding Mechanism of Cyclic Dinucleotide Analogs to Stimulating Factor Proteins..." MDPI, 2024. 9

  • Witte, G., et al. "Structural and functional characterization of bacterial cyclic-di-AMP signaling pathways." LMU Munich, 2016. Link

Sources

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